molecular formula C3H5O7P B051760 Phosphohydroxypyruvic acid CAS No. 3913-50-6

Phosphohydroxypyruvic acid

Cat. No.: B051760
CAS No.: 3913-50-6
M. Wt: 184.04 g/mol
InChI Key: LFLUCDOSQPJJBE-UHFFFAOYSA-N
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Description

Phosphohydroxypyruvic acid (PHPA) is a crucial phosphorylated keto acid intermediate central to several key biochemical pathways. It serves as the immediate precursor to phosphoserine in the phosphorylated pathway of L-serine biosynthesis, a route of significant importance in plant and microorganism metabolism. Researchers utilize PHPA to study the kinetics and mechanism of the enzyme phosphoserine aminotransferase (PSAT), which catalyzes the conversion of PHPA to phosphoserine using glutamate as an amino donor. This reaction is a critical step in the serine biosynthesis pathway, and its dysregulation is implicated in certain neurological disorders, such as PHGDH deficiency. Furthermore, PHPA is an essential compound for investigating the broader metabolic network of the phosphoglycerate dehydrogenase (PHGDH) pathway, which has garnered interest in cancer research due to its role in supporting one-carbon metabolism and nucleotide synthesis in proliferating cells. Its high purity and stability make it an indispensable tool for in vitro enzymatic assays, metabolic flux studies, and as a standard in analytical chemistry techniques like HPLC and mass spectrometry. This product is intended for research applications only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxo-3-phosphonooxypropanoic acid
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InChI

InChI=1S/C3H5O7P/c4-2(3(5)6)1-10-11(7,8)9/h1H2,(H,5,6)(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFLUCDOSQPJJBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)C(=O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70959935
Record name Phosphohydroxypyruvic acid
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Molecular Weight

184.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Phosphohydroxypyruvic acid
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

3913-50-6
Record name Phosphohydroxypyruvic acid
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Record name Phosphohydroxypyruvic acid
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Record name Phosphohydroxypyruvic acid
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Record name PHOSPHOHYDROXYPYRUVIC ACID
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Record name Phosphohydroxypyruvic acid
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Unraveling of a Central Metabolic Hub: A Technical Guide to the Discovery of the Phosphorylated Pathway of Serine Biosynthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Charting the Course of a Fundamental Pathway

In the intricate web of cellular metabolism, the synthesis of the non-essential amino acid L-serine represents a critical nexus, linking carbohydrate metabolism with the production of a vast array of essential biomolecules. While the existence of serine has been known since its isolation from silk protein in 1865, the precise choreography of its de novo synthesis from glucose remained a puzzle for decades. This guide provides an in-depth technical exploration of the discovery of the principal route for serine biosynthesis in many organisms: the phosphorylated pathway. We will journey through the foundational experiments, the intellectual leaps, and the meticulous biochemical characterizations that illuminated this elegant three-step enzymatic cascade. This narrative is designed not merely to recount historical findings, but to dissect the experimental logic and self-validating systems that underpin our current understanding, offering a robust framework for contemporary research and therapeutic development.

I. The Foundational Stones: Early Observations and the Rise of Isotopic Tracers

The mid-20th century marked a renaissance in biochemistry, largely fueled by the advent of isotopic tracers. These molecular spies allowed scientists to follow the fate of atoms through complex metabolic transformations, providing unprecedented insights into biosynthetic routes. Early studies had established that glucose was a primary carbon source for amino acid synthesis, but the specific intermediates and enzymatic conversions leading to serine were yet to be defined.

A pivotal conceptual framework that guided this era of discovery was the use of isotopic competition . This elegant experimental design posits that if a labeled precursor is converted to a final product via a specific pathway, the introduction of an unlabeled, "cold" intermediate of that same pathway will dilute the incorporation of the label into the final product. This dilution provides strong evidence for the intermediacy of the unlabeled compound.

II. The Breakthrough: Evidence from Microbial Genetics and Isotopic Competition

A landmark 1963 study by H. E. Umbarger and his colleagues provided the first compelling and comprehensive evidence for the phosphorylated pathway of serine biosynthesis in Escherichia coli and Salmonella typhimurium.[1] This work stands as a paragon of biochemical investigation, seamlessly integrating genetic and isotopic approaches to delineate a metabolic sequence.

A. The Power of Auxotrophs: Nature's Genetic Scalpel

The researchers leveraged serine-glycine auxotrophs—mutant strains that could not grow without an external supply of serine or glycine. These mutants were instrumental in dissecting the pathway. The logic was simple: if a mutant is blocked at a specific enzymatic step, it will be unable to synthesize the final product, and the enzyme responsible for that step will be absent or non-functional.

Umbarger's team identified genetically distinct classes of these auxotrophs. One class was found to be deficient in the first enzyme of the proposed pathway, while another was unable to perform the final step.[1] This genetic evidence strongly suggested a multi-step pathway where each step was catalyzed by a distinct enzyme.

B. Isotopic Competition: Illuminating the Intermediates

The Umbarger group employed isotopic competition experiments to identify the intermediates of the pathway.[1] In these experiments, the bacteria were grown in the presence of a uniformly labeled carbon source, such as ¹⁴C-glucose. The researchers then observed the effect of adding unlabeled (non-radioactive) proposed intermediates on the radioactivity of the serine isolated from cellular proteins.

The key findings were:

  • The addition of unlabeled 3-phosphoglycerate , phosphohydroxypyruvate , and phosphoserine each resulted in a significant decrease in the amount of ¹⁴C incorporated into serine.

  • This dilution effect strongly supported the hypothesis that these three compounds were intermediates in the pathway leading from glucose to serine.

Experimental Protocol: A Representative Isotopic Competition Experiment

The following protocol is a conceptual reconstruction based on the principles described by Umbarger and his contemporaries for elucidating a metabolic pathway.

  • Culture Preparation: Wild-type E. coli is cultured in a minimal medium containing a known concentration of ¹⁴C-labeled glucose as the sole carbon source. The cells are allowed to grow to the mid-logarithmic phase to ensure active metabolism.

  • Introduction of Unlabeled Intermediates: The culture is divided into several flasks. To each flask, a different unlabeled potential intermediate (e.g., 3-phosphoglycerate, phosphohydroxypyruvate, phosphoserine) is added at a concentration sufficient to compete with its endogenously produced, labeled counterpart. A control flask with no additions is also maintained.

  • Incubation and Harvesting: The cultures are incubated for a defined period to allow for the incorporation of the labeled and unlabeled compounds into cellular components. The cells are then harvested by centrifugation and washed to remove any remaining labeled medium.

  • Protein Hydrolysis and Amino Acid Separation: The cellular proteins are precipitated, typically with trichloroacetic acid, and then hydrolyzed to their constituent amino acids. The resulting amino acid mixture is then separated using techniques such as paper chromatography or ion-exchange chromatography.

  • Quantification of Radioactivity: The amount of radioactivity in the serine fraction from each experimental condition is quantified using a scintillation counter.

  • Data Analysis: The specific activity (radioactivity per mole) of serine in the presence of each unlabeled intermediate is compared to the control. A significant reduction in the specific activity of serine indicates that the added unlabeled compound is an intermediate in the pathway from glucose to serine.

III. The Enzymatic Trio: Isolation, Characterization, and Mechanism

With the pathway's intermediates identified, the focus shifted to the isolation and characterization of the enzymes responsible for catalyzing each step. This involved the meticulous purification of each enzyme from cell extracts and the detailed study of their kinetic properties and substrate specificities.

A. 3-Phosphoglycerate Dehydrogenase (PHGDH): The Gatekeeper

The first enzyme in the pathway, 3-phosphoglycerate dehydrogenase (PHGDH), catalyzes the oxidation of the glycolytic intermediate 3-phosphoglycerate to 3-phosphohydroxypyruvate, with the concomitant reduction of NAD⁺ to NADH.[1]

  • Assay Methodology: Early studies of PHGDH often assayed the enzyme's activity in the reverse direction, which was more experimentally tractable. This involved monitoring the decrease in absorbance at 340 nm as NADH was oxidized to NAD⁺ in the presence of 3-phosphohydroxypyruvate.[1]

  • Purification Techniques: The purification of PHGDH from various sources, including human brain, typically involved a series of conventional protein purification steps.[2] These included ammonium sulfate precipitation to fractionate proteins based on their solubility, followed by various forms of column chromatography, such as ion-exchange and gel filtration, to separate proteins based on charge and size, respectively.[2][3][4]

  • Regulatory Control: A key feature of PHGDH is its regulation by feedback inhibition . The end product of the pathway, L-serine, acts as an allosteric inhibitor of PHGDH, binding to a regulatory site distinct from the active site.[5][6] This is a classic example of metabolic control, where the cell can modulate the flow through the pathway based on the availability of the final product. In E. coli, this feedback inhibition is highly sensitive, with an IC₅₀ for L-serine in the micromolar range.[6]

B. Phosphoserine Aminotransferase (PSAT): The Nitrogen Donor

The second step is catalyzed by phosphoserine aminotransferase (PSAT), a pyridoxal 5'-phosphate (PLP)-dependent enzyme. It facilitates the transfer of an amino group from glutamate to 3-phosphohydroxypyruvate, yielding O-phosphoserine.[1][7][8]

  • Assay Methodology: Similar to PHGDH, the activity of PSAT was often measured in the reverse direction. This involved incubating the enzyme with O-phosphoserine and α-ketoglutarate and measuring the formation of glutamate or 3-phosphohydroxypyruvate.[1]

  • Characterization: Studies on human PSAT revealed the existence of two isoforms, α and β, arising from alternative splicing, with the β isoform being the predominantly expressed and more active form.[7][8] The enzyme's expression has been shown to be tissue-specific and linked to the cellular proliferation status.[7][8]

C. Phosphoserine Phosphatase (PSP): The Final Liberation

The final step in the pathway is the hydrolysis of O-phosphoserine to L-serine and inorganic phosphate, catalyzed by phosphoserine phosphatase (PSP).[1][9]

  • Assay Methodology: The activity of PSP is typically determined by measuring the release of inorganic phosphate from O-phosphoserine. A common method is the Fiske-Subbarow method, which involves a colorimetric reaction.[9]

  • Purification and Properties: The purification of PSP from sources like rat liver involved techniques such as ammonium sulfate and ethanol precipitation, followed by chromatography.[9] Characterization of the enzyme revealed its specificity for phosphoserine, with little to no activity towards other phosphate esters.[2]

IV. Visualizing the Discovery and the Pathway

A. The Logic of Discovery

discovery_logic cluster_observations Initial Observations & Hypotheses cluster_experiments Key Experimental Approaches cluster_conclusions Elucidation of the Pathway Auxotrophs Serine/Glycine Auxotrophs (Genetic Blockade) Genetic Genetic Complementation & Enzyme Assays in Mutants Auxotrophs->Genetic Isotopes Isotopic Tracers (¹⁴C-Glucose) (Following the Atoms) Competition Isotopic Competition (Dilution of Label) Isotopes->Competition Enzymes Characterization of Enzymes: PHGDH, PSAT, PSP Genetic->Enzymes Intermediates Identification of Intermediates: 3-PGA, 3-PHP, P-Ser Competition->Intermediates Purification Enzyme Purification (Isolation of Catalysts) Purification->Enzymes Pathway Definition of the Phosphorylated Pathway Intermediates->Pathway Enzymes->Pathway

Caption: A flowchart illustrating the logical progression from initial observations to the elucidation of the phosphorylated pathway of serine biosynthesis.

B. The Phosphorylated Pathway of Serine Biosynthesis

serine_biosynthesis Glycolysis Glycolysis PGA 3-Phosphoglycerate Glycolysis->PGA PHGDH PHGDH PGA->PHGDH PHP 3-Phosphohydroxypyruvate PSAT PSAT PHP->PSAT PSer O-Phosphoserine PSP PSP PSer->PSP Ser L-Serine Ser->PHGDH Feedback Inhibition PHGDH->PHP NADH_out NADH + H⁺ PHGDH->NADH_out PSAT->PSer aKG_out α-Ketoglutarate PSAT->aKG_out PSP->Ser Pi_out Pi PSP->Pi_out NAD_in NAD⁺ NAD_in->PHGDH Glu_in Glutamate Glu_in->PSAT H2O_in H₂O H2O_in->PSP

Caption: The three-step phosphorylated pathway for L-serine biosynthesis from the glycolytic intermediate 3-phosphoglycerate.

V. Conclusion: From Discovery to Contemporary Relevance

The discovery of the phosphorylated pathway of serine biosynthesis is a testament to the power of integrating genetics, isotopic tracers, and classical enzymology. The foundational work of pioneers like Umbarger and Greenberg laid the groundwork for our current understanding of this central metabolic pathway.[1][10][11][12] Today, this pathway is a subject of intense research in various fields, from plant biology, where it plays a crucial role in development, to oncology, where its upregulation is a hallmark of many cancers.[13][14] The development of inhibitors targeting PHGDH and other enzymes in the pathway is a promising avenue for cancer therapy.[9][15] A thorough understanding of the historical and technical aspects of this pathway's discovery not only enriches our scientific knowledge but also provides a robust foundation for future innovations in medicine and biotechnology.

References

  • Huijbers, M.M.E., et al. (2019). Techniques for Enzyme Purification. WUR eDepot. [Link]

  • Umbarger, H. E., Umbarger, M. A., & Siu, P. M. (1963). Biosynthesis of serine in Escherichia coli and Salmonella typhimurium. Journal of Bacteriology, 85(6), 1431–1439. [Link]

  • Geeraerts, S. L., Heylen, E., De Keersmaecker, K., & Kampen, K. R. (2021). The ins and outs of serine and glycine metabolism in cancer. Nature Metabolism, 3(2), 131–141. [Link]

  • Neuhaus, F. C., & Byrne, W. L. (1959). Metabolism of phosphoserine. II. Purification and properties of O-phosphoserine phosphatase. The Journal of biological chemistry, 234(1), 113–121. [Link]

  • Baek, J. Y., Jun, D. Y., Kim, Y. H., & Lee, C. H. (2003). Characterization of human phosphoserine aminotransferase involved in the phosphorylated pathway of L-serine biosynthesis. The Biochemical journal, 373(Pt 1), 191–200. [Link]

  • Cascales-Miñana, B., et al. (2013). The essential role of the phosphorylated pathway of serine biosynthesis in Arabidopsis. Plant signaling & behavior, 8(8), e25010. [Link]

  • Shetty, V., & Shetty, K. T. (1990). Phosphoserine phosphatase of human brain: partial purification, characterization, regional distribution, and effect of certain modulators including psychoactive drugs. Neurochemical research, 15(12), 1203–1210. [Link]

  • Antoniewicz, M. R. (2013). Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies. Current opinion in biotechnology, 24(6), 1083–1090. [Link]

  • Locasale, J. W. (2024). Decoding Serine Metabolism: Unveiling Novel Pathways for Evolving Cancer Therapies. Cancer research, 84(8), 1191–1194. [Link]

  • Greenberg, D. M. (2026). David M. Greenberg: Chemistry Researcher – H-Index, Publications & Awards. Academic Accelerator. [Link]

  • Mullarky, E., et al. (2016). Identification of a small molecule inhibitor of 3-phosphoglycerate dehydrogenase to target serine biosynthesis in cancers. Proceedings of the National Academy of Sciences of the United States of America, 113(7), 1778–1783. [Link]

  • Igamberdiev, A. U., & Kleczkowski, L. A. (2018). The Glycerate and Phosphorylated Pathways of Serine Synthesis in Plants: The Branches of Plant Glycolysis Linking Carbon and Nitrogen Metabolism. Frontiers in plant science, 9, 328. [Link]

  • Ros, R., et al. (2013). The essential role of the phosphorylated pathway of serine biosynthesis in Arabidopsis. Plant signaling & behavior, 8(8), e25010. [Link]

  • Allen, D. K., & Young, J. D. (2020). Tracing metabolic flux through time and space with isotope labeling experiments. Current opinion in biotechnology, 64, 107–115. [Link]

  • Pizer, L. I. (1965). Inhibition of 3-phosphoglycerate dehydrogenase by l-serine. The Biochemical journal, 94(1), 14P. [Link]

  • Van der Veen, S., et al. (2024). A comprehensive review on signaling attributes of serine and serine metabolism in health and disease. International journal of biological macromolecules, 260(Pt 2), 129607. [Link]

  • Baek, J. Y., et al. (2003). Characterization of human phosphoserine aminotransferase involved in the phosphorylated pathway of l-serine biosynthesis. The Biochemical journal, 373(Pt 1), 191–200. [Link]

  • Grant, G. A. (2021). D-3-Phosphoglycerate Dehydrogenase. Frontiers in molecular biosciences, 8, 746488. [Link]

  • Zimmermann, M., et al. (2021). The phosphorylated pathway of serine biosynthesis links plant growth with nitrogen metabolism. Plant physiology, 186(2), 975–991. [Link]

  • Dey, R., et al. (2017). Structure of phosphoserine aminotransferase from Mycobacterium tuberculosis. Acta crystallographica. Section F, Structural biology and crystallization communications, 73(Pt 1), 1–8. [Link]

  • Evans, C. (2017, July 12). Isotope Labeling in Metabolomics and Fluxomics. [Video]. YouTube. [Link]

  • Benstein, R. M., et al. (2013). Arabidopsis Phosphoglycerate Dehydrogenase1 of the Phosphoserine Pathway Is Essential for Development and Required for Ammonium Assimilation and Tryptophan Biosynthesis. The Plant cell, 25(12), 5011–5029. [Link]

  • Engel, A. (2022, July 17). It is necessary to purify the enzyme before the characterization process? ResearchGate. [Link]

  • Warburg, O. (1956). On the origin of cancer cells. Science, 123(3191), 309–314. [Link]

  • Simpson, T. J. (1998). Application of Isotopic Methods to Secondary Metabolic Pathways. In Topics in Current Chemistry. Springer, Berlin, Heidelberg. [Link]

  • Enzyme Production and Purification: Extraction & Separation Methods | Industrial Microbiology. (n.d.). Biology Discussion. [Link]

  • Greenberg, D. M. (n.d.). Dr. David Greenberg – Neuroscientist, Psychologist, Musician, Author. [Link]

  • Greenberg, D. (n.d.). Dr. David Greenberg. Helmholtz-Zentrum Hereon. [Link]

  • Ichihara, A., & Greenberg, D. M. (1955). Pathway of serine formation from carbohydrate in rat liver. Proceedings of the National Academy of Sciences of the United States of America, 41(9), 605–609. [Link]

  • Ichihara, A., & Greenberg, D. M. (1955). Pathway of serine formation from carbohydrate in rat liver. Proceedings of the National Academy of Sciences of the United States of America, 41(9), 605–609. [Link]

Sources

The Enzymatic Keystone of Serine Synthesis: A Technical Guide to the Conversion of 3-Phosphoglycerate to Phosphohydroxypyruvic Acid by PHGDH

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Glycolysis – The Pivotal Role of 3-Phosphoglycerate Dehydrogenase

In the intricate metabolic landscape of the cell, the enzyme 3-phosphoglycerate dehydrogenase (PHGDH) occupies a critical juncture. It catalyzes the first, rate-limiting step in the de novo serine biosynthesis pathway: the NAD+-dependent oxidation of the glycolytic intermediate 3-phosphoglycerate (3-PG) to phosphohydroxypyruvic acid (also referred to as 3-phosphohydroxypyruvate or 3-phosphonooxypyruvate).[1][2] This seemingly simple conversion is the gateway to a cascade of biosynthetic processes vital for cellular proliferation and homeostasis, including the production of amino acids, nucleotides, and lipids.[1][3]

The significance of PHGDH is particularly pronounced in oncology. Numerous cancers exhibit heightened expression and activity of this enzyme, effectively hijacking the serine synthesis pathway to fuel their rapid growth and resist therapeutic interventions.[4][5] This has positioned PHGDH as a compelling target for novel anti-cancer drug development.

This in-depth technical guide provides a comprehensive exploration of the PHGDH-catalyzed reaction, designed for researchers, scientists, and drug development professionals. Moving beyond a mere recitation of facts, this guide delves into the mechanistic underpinnings of the enzyme, offers detailed, field-proven protocols for its study, and discusses the critical considerations for experimental design and data interpretation. Our focus is on empowering the scientific community with the knowledge and practical tools necessary to investigate this pivotal enzyme with precision and confidence.

The Serine Biosynthesis Pathway: A Directed Flow of Carbon

The conversion of 3-phosphoglycerate to this compound is the committed step that diverts carbon from glycolysis into the serine biosynthesis pathway. The subsequent steps involve the transamination of this compound to O-phospho-L-serine by phosphoserine aminotransferase (PSAT1), followed by the dephosphorylation of O-phospho-L-serine to L-serine by phosphoserine phosphatase (PSPH).[1][2]

Serine_Biosynthesis_Pathway cluster_glycolysis Glycolysis 3-Phosphoglycerate 3-Phosphoglycerate This compound This compound 3-Phosphoglycerate->this compound PHGDH NAD+ NAD+ O-Phospho-L-serine O-Phospho-L-serine This compound->O-Phospho-L-serine PSAT1 NADH + H+ NADH + H+ Glutamate Glutamate L-Serine L-Serine O-Phospho-L-serine->L-Serine PSPH α-Ketoglutarate α-Ketoglutarate H2O H2O Pi Pi Glucose Glucose Glucose->3-Phosphoglycerate Multiple Steps NAD+->NADH + H+ Glutamate->α-Ketoglutarate H2O->Pi

Caption: The de novo serine biosynthesis pathway, initiating with the PHGDH-catalyzed conversion of 3-phosphoglycerate.

Enzyme Structure and Catalytic Mechanism

Human PHGDH is a homotetrameric enzyme, with each subunit comprising a substrate-binding domain, a cofactor-binding domain, and two regulatory domains at the C-terminus: the aspartate kinase-chorismate mutase-tyrA prephenate dehydrogenase (ACT) domain and an allosteric substrate-binding (ASB) domain.[6] The catalytic mechanism proceeds via an induced-fit model, where the binding of the substrate, 3-phosphoglycerate, and the cofactor, NAD+, induces a conformational change in the enzyme, bringing the reactive groups into proximity for hydride transfer.[7]

The active site contains cationic residues that stabilize the transition state of the negatively charged substrate.[7] The reaction involves the transfer of a hydride ion from the C2 carbon of 3-phosphoglycerate to the C4 position of the nicotinamide ring of NAD+, resulting in the formation of this compound and NADH.[7]

Quantitative Analysis: Kinetic Parameters of Human PHGDH

Understanding the kinetic parameters of an enzyme is fundamental to elucidating its function and for the development of inhibitors. The following table summarizes key kinetic parameters for recombinant human PHGDH.

ParameterSubstrateValueSource
Km 3-Phosphoglycerate0.26 mM[8]
Km NAD+0.15 mM[8]
kcat 3-Phosphoglycerate1.5 s-1[8]
Vmax NAD+31.4 ± 1.2 pmol min-1[9]

Note: Kinetic parameters can vary depending on the specific assay conditions, including pH, temperature, and buffer composition. The values presented here are from studies on recombinant human PHGDH and serve as a valuable reference.

Experimental Protocols: A Practical Guide to Studying PHGDH

The following section provides detailed, step-by-step protocols for the expression, purification, and activity measurement of PHGDH. These protocols are designed to be self-validating, with guidance on expected outcomes and troubleshooting.

Protocol 1: Expression and Purification of Recombinant His-tagged Human PHGDH from E. coli

This protocol describes the expression of N-terminally His-tagged human PHGDH in E. coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).

1. Expression:

  • Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a pET-based vector containing the human PHGDH coding sequence with an N-terminal His-tag. Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking (220 rpm).

  • Large-Scale Culture: Inoculate 1 L of LB medium with the overnight starter culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Cool the culture to 18-20°C and induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM.

  • Incubation: Continue to incubate the culture at 18-20°C for 16-18 hours with shaking. The lower temperature promotes proper protein folding and solubility.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C.

2. Purification:

  • Cell Lysis: Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 5 mM MgCl2).[10] Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant, which contains the soluble His-tagged PHGDH.

  • IMAC: Equilibrate a Ni-NTA affinity column with lysis buffer. Load the clarified lysate onto the column.

  • Washing: Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole) to remove non-specifically bound proteins.[11]

  • Elution: Elute the His-tagged PHGDH from the column using elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).

  • Buffer Exchange: Exchange the buffer of the purified protein into a storage buffer (e.g., 25 mM HEPES pH 7.5, 200 mM NaCl) using dialysis or a desalting column.

  • Purity Assessment: Analyze the purity of the protein by SDS-PAGE. A single band at the expected molecular weight (approximately 60 kDa for full-length human PHGDH) indicates successful purification.[12]

Troubleshooting Guide for Protein Purification:

Problem Possible Cause Solution
Low protein yield Inefficient cell lysisOptimize sonication parameters or use a different lysis method (e.g., French press).
Protein is in inclusion bodiesLower the induction temperature and/or IPTG concentration. Consider co-expression with chaperones.
Poor binding to the columnEnsure the His-tag is accessible. Check the pH of the lysis buffer.
Protein is not pure Non-specific bindingIncrease the imidazole concentration in the wash buffer.[11]
Protease degradationAdd a protease inhibitor cocktail to the lysis buffer.
Protein precipitates after elution High protein concentrationElute with a larger volume of elution buffer or perform buffer exchange immediately.
Buffer incompatibilityTest different storage buffers with varying pH and salt concentrations.
Protocol 2: PHGDH Activity Assay (NADH Absorbance-Based)

This protocol measures the activity of PHGDH by monitoring the increase in absorbance at 340 nm due to the production of NADH.[13]

Materials:

  • Purified PHGDH enzyme

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0

  • 3-Phosphoglycerate (3-PG) stock solution (e.g., 100 mM)

  • NAD+ stock solution (e.g., 50 mM)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing Assay Buffer, 3-PG, and NAD+ at the desired final concentrations. For a standard assay, you might use 2 mM 3-PG and 1 mM NAD+.

  • Enzyme Dilution: Dilute the purified PHGDH in Assay Buffer to a suitable concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 5-10 minutes.

  • Assay Initiation: Add the diluted enzyme to the reaction mixture to initiate the reaction. The final reaction volume can be 100-200 µL for a 96-well plate or 1 mL for a cuvette.

  • Measurement: Immediately start monitoring the increase in absorbance at 340 nm at a constant temperature (e.g., 25°C or 37°C). Record readings every 30-60 seconds for 10-20 minutes.

  • Data Analysis:

    • Plot absorbance at 340 nm versus time.

    • Determine the initial reaction velocity (V0) from the linear portion of the curve.

    • Calculate the rate of NADH production using the Beer-Lambert law (εNADH at 340 nm = 6220 M-1cm-1).[13]

Protocol 3: Coupled Fluorescence-Based PHGDH Activity Assay

This is a more sensitive method that couples the production of NADH to the reduction of a fluorogenic probe, such as resazurin, by a diaphorase enzyme. This is particularly useful for high-throughput screening of inhibitors.

Materials:

  • Purified PHGDH enzyme

  • Assay Buffer: 30 mM Tris-HCl, pH 8.0, 1 mM EDTA

  • 3-Phosphoglycerate (3-PG)

  • NAD+

  • Resazurin

  • Diaphorase

  • Black 96-well plate

  • Fluorescence plate reader (Ex/Em ~544/590 nm)

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing Assay Buffer, 3-PG, NAD+, resazurin, and diaphorase.

  • Enzyme Addition: Add the purified PHGDH to the reaction mixture.

  • Incubation and Measurement: Incubate the plate at room temperature and monitor the increase in fluorescence over time.

  • Data Analysis: Determine the initial reaction velocity from the linear phase of the fluorescence increase.

Inhibitor Screening and Characterization: A Workflow

The development of PHGDH inhibitors is a major focus in cancer research. The following workflow outlines the key steps in identifying and characterizing novel PHGDH inhibitors.

Inhibitor_Screening_Workflow High-Throughput Screening High-Throughput Screening Hit Confirmation Hit Confirmation High-Throughput Screening->Hit Confirmation Primary Hits IC50 Determination IC50 Determination Hit Confirmation->IC50 Determination Confirmed Hits Mechanism of Action Studies Mechanism of Action Studies IC50 Determination->Mechanism of Action Studies Potent Hits Cell-Based Assays Cell-Based Assays Mechanism of Action Studies->Cell-Based Assays Characterized Hits Lead Optimization Lead Optimization Cell-Based Assays->Lead Optimization Validated Hits

Caption: A typical workflow for the discovery and characterization of PHGDH inhibitors.

Mechanism of Action of Key Inhibitors:

  • CBR-5884: This inhibitor has been shown to disrupt the oligomerization of PHGDH, leading to a loss of activity.[4]

  • NCT-503: This compound is reported to decrease the melting temperature of PHGDH, suggesting it may induce conformational changes that inhibit the enzyme.[4]

Conclusion: Future Perspectives in PHGDH Research and Drug Development

The conversion of 3-phosphoglycerate to this compound by PHGDH is a fundamental biochemical reaction with profound implications for cellular metabolism, particularly in the context of cancer. The technical guide provided here offers a robust framework for researchers to explore the intricacies of this enzyme and its role in health and disease.

The continued development of potent and selective PHGDH inhibitors holds great promise for targeted cancer therapy. A deep understanding of the enzyme's structure, mechanism, and regulation, coupled with rigorous experimental methodologies, will be paramount in realizing this potential. As our knowledge of the metabolic vulnerabilities of cancer cells expands, the strategic targeting of key enzymes like PHGDH will undoubtedly remain at the forefront of innovative therapeutic strategies.

References

  • Biophysical and biochemical properties of PHGDH revealed by studies on PHGDH inhibitors. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Contrasting Catalytic and Allosteric Mechanisms for Phosphoglycerate Dehydrogenases. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]

  • NADH Enzyme-Linked Assay. (n.d.). Retrieved January 22, 2026, from [Link]

  • Targeting phosphoglycerate dehydrogenase in multiple myeloma. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Serine biosynthesis pathway. The glycolysis pathway—as a general overview... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Rapid and efficient purification and refolding of a (histidine) 6 -tagged recombinant protein produced in E. coli as inclusion bodies. (2020, March 31). Cytiva. Retrieved January 22, 2026, from [Link]

  • Structural insights into the enzymatic activity and potential substrate promiscuity of human 3-phosphoglycerate dehydrogenase (PHGDH). (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Troubleshooting Guide for Common Recombinant Protein Problems. (2025, May 9). Patsnap Synapse. Retrieved January 22, 2026, from [Link]

  • Apparent kinetic parameters of recombinant hPHGDH at 37 °C and pH 7.0. Values are per monomer. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • L-serine biosynthesis I. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • Chemical structures of PHGDH inhibitors. (A) CBR-5884. (B) DSF. (C)... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Biochemical and Biophysical Characterization of Recombinant Human 3-Phosphoglycerate Dehydrogenase. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]

  • NADH-linked microtiter plate-based assay for measuring Rubisco activity & activation state – GAPDH-GlyPDH. (2020, May 12). protocols.io. Retrieved January 22, 2026, from [Link]

  • Troubleshooting Methods for Purification of MBP-Tagged Recombinant Proteins. (n.d.). Retrieved January 22, 2026, from [Link]

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  • Deriving Km, Vmax, and kcat from enzyme kinetics experiments. (2021, April 25). YouTube. Retrieved January 22, 2026, from [Link]

  • Serine-glycine biosynthesis pathway. Serine is biosynthesized from 3-PG... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

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  • The kinetics of enzymes in situ, with special reference to lactate and succinate dehydrogenases. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

  • Biochem Lab MDH Real Time Assay Protocol F21. (n.d.). Retrieved January 22, 2026, from [Link]

  • PHGDH as a Key Enzyme for Serine Biosynthesis in HIF2α-Targeting Therapy for Renal Cell Carcinoma. (n.d.). AACR Journals. Retrieved January 22, 2026, from [Link]

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  • Biochemical and Biophysical Characterization of Recombinant Human 3-Phosphoglycerate Dehydrogenase. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

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  • Capturem His-Tagged Purification Large Volume Protocol-At-A-Glance. (n.d.). Takara Bio. Retrieved January 22, 2026, from [Link]

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An In-Depth Technical Guide to 3-Phosphohydroxypyruvic Acid: Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Phosphohydroxypyruvic acid (PHP), a pivotal intermediate metabolite, sits at the crucial intersection of glycolysis and amino acid biosynthesis. As the product of the first committed step in the phosphorylated serine biosynthesis pathway, PHP is central to the synthesis of L-serine and a host of other essential biomolecules. Its production and consumption are tightly regulated by enzymes that have emerged as significant targets in disease research, particularly in oncology and neurology. This guide provides a comprehensive technical overview of the chemical structure, physicochemical properties, biological roles, and analytical methodologies related to PHP, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction to 3-Phosphohydroxypyruvic Acid (PHP)

Nomenclature and Identification

3-Phosphohydroxypyruvic acid, also referred to as 3-phosphooxypyruvate or hydroxypyruvic acid phosphate, is a key alpha-keto acid involved in cellular metabolism.[1] It is systematically identified by various nomenclature and database identifiers.

IdentifierValue
IUPAC Name 2-Oxo-3-(phosphonooxy)propanoic acid[2]
CAS Number 3913-50-6[3]
Chemical Formula C₃H₅O₇P[2]
PubChem CID 105[2][4]
KEGG ID C03232[2][3]
ChEBI ID 30933[2]
Chemical Structure

PHP is a three-carbon carboxylic acid featuring a ketone group at the C2 position, and a phosphate ester at the C3 position. This structure is fundamental to its role as a substrate for subsequent enzymatic reactions.

2D structure of Phosphohydroxypyruvic acidFigure 1. 2D Chemical Structure of 3-Phosphohydroxypyruvic acid.
Core Biological Significance

PHP is the direct product of the oxidation of 3-phosphoglycerate, an intermediate of glycolysis.[2] This reaction is catalyzed by the enzyme 3-phosphoglycerate dehydrogenase (PHGDH) and represents the first and rate-limiting step of the phosphorylated pathway for L-serine biosynthesis.[5][6] The subsequent conversion of PHP to O-phospho-L-serine is carried out by phosphoserine aminotransferase (PSAT).[1][7] This pathway is not only essential for producing serine for protein synthesis but also supplies precursors for the synthesis of glycine, cysteine, nucleotides, and sphingolipids, and provides one-carbon units for methylation reactions.[8][9]

Physicochemical Properties

The physicochemical properties of PHP dictate its behavior in biological systems and influence the design of analytical methods. As a phosphorylated keto acid, it is a highly polar and water-soluble molecule.

PropertyValueSource
Average Molecular Weight 184.04 g/mol [1][2]
Monoisotopic Molecular Weight 183.977289 g/mol [1][3]
State Solid[3]
Water Solubility (Predicted) 13.4 g/L[1]
pKa (Strongest Acidic) 1.02 (Predicted)[1]
Physiological Charge (pH 7.4) -3 (Predicted)[1]
Polar Surface Area 121.13 Ų (Predicted)[1]

Note: Many properties are computationally predicted due to the compound's nature as a metabolic intermediate.

The Central Role of PHP in the Serine Biosynthesis Pathway

Pathway Overview: From Glycolysis to Serine

The de novo synthesis of L-serine via the phosphorylated pathway diverts the glycolytic intermediate 3-phosphoglycerate towards amino acid production. This three-step enzymatic cascade is critical in proliferating cells and in tissues like the brain.[6][10]

  • Oxidation: 3-phosphoglycerate is oxidized to 3-phosphohydroxypyruvic acid (PHP) by 3-phosphoglycerate dehydrogenase (PHGDH), using NAD+ as a cofactor.[10][11]

  • Transamination: PHP undergoes transamination with glutamate to form O-phospho-L-serine and α-ketoglutarate, a reaction catalyzed by phosphoserine aminotransferase (PSAT).[1][12]

  • Hydrolysis: O-phospho-L-serine is dephosphorylated by phosphoserine phosphatase (PSPH) to yield L-serine.[6]

Enzymatic Synthesis: The Role of 3-Phosphoglycerate Dehydrogenase (PHGDH)

PHGDH (EC 1.1.1.95) catalyzes the committed step of the pathway.[5] The reaction equilibrium strongly favors the reverse reaction (reduction of PHP); therefore, the pathway is driven forward by the rapid consumption of PHP and subsequent products.[5] The expression and activity of PHGDH are often upregulated in cancer cells to meet the high demand for serine and its derivatives.[8]

Enzymatic Conversion: The Role of Phosphoserine Aminotransferase (PSAT)

PSAT (EC 2.6.1.52) is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that transfers an amino group from glutamate to PHP.[7][13] This reaction links amino acid metabolism with the serine biosynthesis pathway and is essential for continuing the conversion of the carbon skeleton derived from glucose into serine.[12]

Diagram of the Phosphorylated Serine Biosynthesis Pathway

Serine_Biosynthesis cluster_glycolysis Glycolysis cluster_serine_pathway Serine Biosynthesis Pathway 3PG 3-Phospho- glycerate PHP 3-Phospho- hydroxypyruvic Acid PSER O-Phospho- L-Serine PHP->PSER PSAT1 Glutamate α-Ketoglutarate SER L-Serine PSER->SER PSPH H₂O Pi c1_in c1_out c2_in c2_out c3_in c3_out

Caption: The phosphorylated pathway of L-serine biosynthesis.

Analytical Methodologies for PHP Quantification

Rationale for Accurate Quantification

Quantifying PHP levels is crucial for studying metabolic flux, diagnosing enzyme deficiencies, and evaluating the efficacy of therapeutic agents targeting the serine synthesis pathway. Due to its low intracellular concentration and transient nature, sensitive and specific analytical methods are required.

Experimental Protocol: HPLC-MS/MS for PHP Analysis

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a gold standard for quantifying polar metabolites like PHP from complex biological matrices.

Objective: To quantify the absolute concentration of 3-phosphohydroxypyruvic acid in cell lysates.

Methodology:

  • Sample Preparation (Metabolite Extraction):

    • Rationale: To rapidly quench metabolic activity and extract polar metabolites while precipitating proteins.

    • Protocol:

      • Culture cells to 80-90% confluency.

      • Aspirate media and wash cells twice with ice-cold 0.9% NaCl solution.

      • Instantly add 1 mL of ice-cold 80:20 methanol/water extraction solvent containing internal standards.

      • Scrape cells and transfer the lysate to a microcentrifuge tube.

      • Vortex vigorously for 30 seconds and incubate at -20°C for 30 minutes to facilitate protein precipitation.

      • Centrifuge at 16,000 x g for 10 minutes at 4°C.

      • Transfer the supernatant (containing metabolites) to a new tube and dry under a stream of nitrogen or using a vacuum concentrator.

      • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

  • Chromatographic Separation (HILIC):

    • Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) is ideal for retaining and separating highly polar compounds like PHP.

    • Protocol:

      • Column: Amide or Zwitterionic HILIC column (e.g., 100 x 2.1 mm, 1.7 µm).

      • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0.

      • Mobile Phase B: Acetonitrile.

      • Gradient: Start at 95% B, decrease to 50% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

      • Flow Rate: 0.3 mL/min.

      • Column Temperature: 40°C.

  • Mass Spectrometry Detection (Negative Ion Mode ESI-MS/MS):

    • Rationale: Electrospray Ionization (ESI) in negative mode is highly effective for detecting phosphorylated and carboxylated compounds. Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity.

    • Protocol:

      • Ionization Mode: Negative ESI.

      • MRM Transition:

        • Precursor Ion (Q1): m/z 183.0 (for [M-H]⁻).

        • Product Ion (Q3): m/z 79.0 (for [PO₃]⁻ fragment).

      • Instrument Parameters: Optimize collision energy, declustering potential, and source parameters for the specific instrument.

Workflow for PHP Analysis

HPLC_Workflow A Cell Culture & Harvest B Metabolite Extraction (80% Methanol, -20°C) A->B C Protein Precipitation (Centrifugation) B->C D Supernatant Collection & Drying C->D E Reconstitution D->E F HILIC-MS/MS Analysis (Negative Ion Mode) E->F G Data Processing & Quantification F->G

Caption: General workflow for PHP quantification from cell culture.

Clinical Relevance and Therapeutic Targeting

PHP in Oncology

Many cancer cells exhibit a heightened reliance on the serine biosynthesis pathway, a phenomenon linked to the Warburg effect.[8][9] Upregulation of PHGDH diverts glycolytic intermediates to produce serine, which is essential for nucleotide synthesis, redox balance (via glutathione synthesis), and one-carbon metabolism—all critical for rapid cell proliferation.[14][15] This metabolic reprogramming makes the enzymes responsible for PHP synthesis and conversion attractive targets for cancer therapy.[6][8]

PHP as a Biomarker and Drug Target
  • PHGDH Inhibitors: Inhibiting PHGDH blocks the production of PHP, starving cancer cells of de novo serine. Several small-molecule inhibitors are in preclinical development, aiming to exploit this metabolic dependency.[6]

  • PSAT Inhibitors: Targeting PSAT is another strategy to disrupt the pathway. A buildup of PHP and a deficit of downstream products could induce cellular stress and apoptosis.

  • Neurological Disorders: Deficiencies in the enzymes of the serine biosynthesis pathway, including PHGDH, lead to severe neurological syndromes characterized by microcephaly and seizures.[10][11] These serine deficiency disorders underscore the critical role of this pathway in brain development and function.

Conclusion

3-Phosphohydroxypyruvic acid is more than a simple metabolic intermediate; it is a linchpin connecting central carbon metabolism with critical biosynthetic and signaling pathways. Its central position in the serine synthesis pathway places it at the heart of cellular proliferation and homeostasis. A thorough understanding of its chemical properties, the enzymes that govern its flux, and robust analytical methods for its detection are paramount for advancing research in metabolic diseases, oncology, and neuroscience, and for developing next-generation therapeutics that target these fundamental cellular processes.

References

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  • Bellia, F., et al. (2021). Biochemical and Biophysical Characterization of Recombinant Human 3-Phosphoglycerate Dehydrogenase. PubMed Central. Retrieved from [Link]

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  • Pavan, M., et al. (2018). Structural Analysis of Phosphoserine Aminotransferase (Isoform 1) From Arabidopsis thaliana– the Enzyme Involved in the Phosphorylated Pathway of Serine Biosynthesis. PubMed Central. Retrieved from [Link]

  • KEGG. (n.d.). KEGG ENZYME: 2.6.1.52. KEGG. Retrieved from [Link]

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  • O'Leary, B., et al. (2021). Identification and Biochemical Characterization of the Serine Biosynthetic Enzyme 3-Phosphoglycerate Dehydrogenase in Marchantia polymorpha. Frontiers in Plant Science. Retrieved from [Link]

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The Lynchpin of Serine Biosynthesis: A Technical Guide to Phosphohydroxypyruvic Acid in Plant and Bacterial Metabolism

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phosphohydroxypyruvic acid (PHP) is a pivotal, yet transient, keto acid intermediate situated at a critical juncture of glycolysis and amino acid metabolism. As the immediate product of the first committed step in the phosphorylated pathway of serine biosynthesis (PPSB), its metabolic fate is intrinsically linked to the production of L-serine, a cornerstone for a vast array of downstream physiological processes. This technical guide provides an in-depth exploration of the biosynthesis, enzymatic conversion, and regulatory landscape surrounding PHP in both plant and bacterial kingdoms. We will delve into the mechanistic underpinnings of the enzymes that govern its turnover, present detailed methodologies for its study, and illuminate its emerging significance as a therapeutic target in oncology and infectious disease. This document is intended to serve as a comprehensive resource for researchers seeking to understand and manipulate this central metabolic nexus.

Introduction: The Centrality of the Phosphorylated Pathway of Serine Biosynthesis

The synthesis of L-serine, a non-essential amino acid, is fundamental for all life. It serves not only as a proteinogenic building block but also as a precursor for a multitude of essential biomolecules, including glycine, cysteine, tryptophan, phospholipids, and sphingolipids. Furthermore, serine metabolism is a primary source of one-carbon units for the folate cycle, which is crucial for the biosynthesis of nucleotides and other essential metabolites.[1][2]

In both bacteria and plants, a principal route for de novo serine biosynthesis is the phosphorylated pathway (PPSB).[3][4] This pathway shunts the glycolytic intermediate 3-phosphoglycerate (3-PGA) towards serine production through three sequential enzymatic reactions. 3-Phosphohydroxypyruvic acid (PHP) is the keystone intermediate of this pathway, representing the commitment of carbon flux from central metabolism to serine biosynthesis.

While the PPSB is highly conserved, its regulation and physiological importance can vary significantly between organisms and even between different tissues within the same organism. In plants, the PPSB coexists with other serine biosynthetic routes, such as the photorespiratory pathway, and its activity is tightly integrated with nitrogen metabolism and responses to environmental stress. In bacteria, the PPSB is the primary source of serine and is subject to stringent feedback regulation to maintain amino acid homeostasis.[5][6]

Recent discoveries have highlighted the critical role of the PPSB in various disease states. In many cancers, the pathway is upregulated to support the high proliferative demands of tumor cells, making its enzymes, particularly 3-phosphoglycerate dehydrogenase (PHGDH), attractive targets for therapeutic intervention.[7][8][9] Similarly, the essentiality of this pathway in many pathogenic bacteria suggests its potential as a target for novel antimicrobial agents.

This guide will provide a detailed examination of the metabolic landscape surrounding PHP, offering both foundational knowledge and practical insights for researchers in the field.

The Metabolic Journey of 3-Phosphohydroxypyruvic Acid

The conversion of 3-PGA to serine via the PPSB is a three-step process, with PHP at its core.

Biosynthesis of PHP: The Commitment Step

The first and rate-limiting step of the PPSB is the oxidation of 3-PGA to PHP, a reaction catalyzed by D-3-phosphoglycerate dehydrogenase (PHGDH) .[5][10] This enzyme utilizes NAD+ as a cofactor, which is concomitantly reduced to NADH.

  • Reaction: 3-phospho-D-glycerate + NAD+ <=> 3-phosphohydroxypyruvate + NADH + H+

The forward reaction is generally unfavorable, and thus the activity of PHGDH is tightly regulated to control the flux into the pathway.[10]

The Transamination of PHP

PHP is then converted to O-phospho-L-serine through a transamination reaction catalyzed by phosphoserine aminotransferase (PSAT) . This enzyme transfers an amino group from glutamate to PHP, yielding phosphoserine and α-ketoglutarate.[4]

  • Reaction: 3-phosphohydroxypyruvate + L-glutamate <=> O-phospho-L-serine + 2-oxoglutarate

The Final Step: Dephosphorylation to Serine

The final step in the pathway is the irreversible hydrolysis of the phosphate group from phosphoserine, producing L-serine. This reaction is catalyzed by phosphoserine phosphatase (PSP) .[11][12]

  • Reaction: O-phospho-L-serine + H2O → L-serine + phosphate

The following diagram illustrates the central role of PHP in the phosphorylated pathway of serine biosynthesis.

PPSB_pathway 3-PGA 3-Phosphoglycerate PHP 3-Phosphohydroxypyruvic Acid 3-PGA->PHP PS O-Phospho-L-serine PHP->PS Ser L-Serine PS->Ser H2O -> Pi PGDH 3-Phosphoglycerate Dehydrogenase (PHGDH) PSAT Phosphoserine Aminotransferase (PSAT) PSP Phosphoserine Phosphatase (PSP)

Caption: The Phosphorylated Pathway of Serine Biosynthesis.

Regulation of the PHP Metabolic Node

The flux through the PPSB is meticulously controlled, primarily at the level of PHGDH, to meet the cell's demand for serine while preventing wasteful expenditure of resources.

Allosteric Regulation of PHGDH

In many organisms, including E. coli and plants, PHGDH is allosterically inhibited by the end-product of the pathway, L-serine.[5][6] This feedback inhibition allows for rapid modulation of serine synthesis in response to intracellular serine levels. The binding of serine to a regulatory domain on PHGDH induces a conformational change that reduces the enzyme's catalytic activity.[6]

Transcriptional Regulation

The genes encoding the enzymes of the PPSB are also subject to transcriptional regulation. In bacteria, the expression of serA (encoding PGDH) is often repressed by leucine and induced by serine starvation. In plants, the expression of PPSB genes is influenced by factors such as light, sugar availability, and nitrogen status, highlighting the pathway's integration with broader metabolic networks.[13] For example, in the absence of photorespiration, the PPSB is upregulated to compensate for the reduced production of serine from the photorespiratory pathway.

Interplay with Other Metabolic Pathways

In plants, the PPSB operates in parallel with the photorespiratory and glycerate pathways of serine biosynthesis.[4][14] The relative contribution of each pathway to the total serine pool is dependent on the tissue type, developmental stage, and environmental conditions. This metabolic flexibility allows plants to maintain serine homeostasis under diverse physiological scenarios.

Methodologies for Studying PHP and the PPSB

A variety of experimental techniques are employed to investigate the dynamics of PHP and the PPSB.

Enzyme Activity Assays

The activities of the three enzymes in the PPSB can be measured spectrophotometrically.

EnzymePrincipleDetection WavelengthKey Reagents
PHGDH Measurement of NADH production.[3]340 nm or 450 nm (colorimetric)3-Phosphoglycerate, NAD+, Diaphorase, Resazurin
PSAT Coupled assay measuring the consumption of α-ketoglutarate or production of glutamate.340 nm3-Phosphohydroxypyruvate, Glutamate, Glutamate dehydrogenase, NADH
PSP Measurement of inorganic phosphate release or serine production.[11][15]600-630 nm (Malachite Green) or 412 nm (coupled assay)O-Phospho-L-serine, Malachite Green reagent or Serine acetyltransferase, Acetyl-CoA, DTNB

Table 1: Summary of Enzyme Activity Assays for the PPSB.

Detailed Protocol: Colorimetric Assay for PHGDH Activity

This protocol is adapted from commercially available kits and provides a robust method for measuring PHGDH activity in cell or tissue lysates.[3][16]

1. Sample Preparation: a. Homogenize tissue (e.g., 20 mg) or cells (e.g., 4 x 10^6) in 400 µL of ice-cold PHGDH Assay Buffer. b. Incubate on ice for 10 minutes. c. Centrifuge at 10,000 x g for 5 minutes at 4°C. d. Collect the supernatant for the assay.

2. Reaction Setup: a. Prepare a master mix for each reaction containing:

  • 44 µL PHGDH Assay Buffer
  • 2 µL PHGDH Substrate
  • 2 µL PHGDH Developer b. Add 48 µL of the master mix to each well of a 96-well plate. c. Add 2-50 µL of sample lysate to the appropriate wells. Bring the final volume of all wells to 50 µL with PHGDH Assay Buffer. d. For a positive control, add 2 µL of PHGDH Positive Control to a well. e. For a background control, add 50 µL of PHGDH Assay Buffer to a well.

3. Measurement: a. Measure the absorbance at 450 nm at time T1. b. Incubate the plate at 37°C for 10-60 minutes. c. Measure the absorbance at 450 nm at time T2. d. The change in absorbance (A450) from T1 to T2 is proportional to the PHGDH activity.

4. Calculation: a. Calculate the change in absorbance for each sample: ΔA450 = A450(T2) - A450(T1). b. Use an NADH standard curve to convert the ΔA450 to the amount of NADH produced. c. PHGDH Activity (mU/mg) = (Amount of NADH produced in nmol/min) / (mg of protein in the sample).

Quantification of PHP and Related Metabolites by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of PHP and other phosphorylated intermediates in biological samples.

Experimental Workflow:

LCMS_Workflow Start Biological Sample (Plant Tissue or Bacterial Cells) Quench Metabolism Quenching (e.g., Liquid Nitrogen) Start->Quench Extract Metabolite Extraction (e.g., Cold Methanol/Water) Quench->Extract Separate LC Separation (e.g., HILIC) Extract->Separate Ionize Mass Spectrometry (ESI) Separate->Ionize Detect Tandem MS Detection (MRM) Ionize->Detect Quantify Data Analysis and Quantification Detect->Quantify

Caption: A typical workflow for LC-MS/MS-based metabolite quantification.

Detailed Protocol: Metabolite Extraction from Plant Tissue

This protocol provides a general framework for extracting polar metabolites, including PHP, from plant tissues for LC-MS analysis.[17][18]

1. Sample Collection and Grinding: a. Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. b. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

2. Extraction: a. Weigh 50-100 mg of frozen plant powder into a pre-chilled microcentrifuge tube. b. Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol in water). c. Vortex vigorously for 1 minute. d. Incubate on a shaker at 4°C for 20 minutes.

3. Clarification: a. Centrifuge the extract at 14,000 x g for 10 minutes at 4°C. b. Transfer the supernatant to a new microcentrifuge tube.

4. Sample Preparation for LC-MS: a. Dry the supernatant under a stream of nitrogen or in a vacuum concentrator. b. Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile in water). c. Centrifuge at high speed to pellet any insoluble material. d. Transfer the supernatant to an autosampler vial for analysis.

Metabolic Flux Analysis using Stable Isotope Tracing

To understand the dynamic flow of carbons through the PPSB in vivo, stable isotope tracing experiments coupled with mass spectrometry are invaluable.[19][20] By feeding cells or organisms with a labeled precursor, such as 13C-glucose, the incorporation of the label into PHP, serine, and other downstream metabolites can be tracked over time. This allows for the quantification of metabolic fluxes and provides insights into the relative activities of different metabolic pathways.[2][21]

Phosphohydroxypyruvic Acid in Drug Development

The central role of the PPSB in supporting cell proliferation has made it a compelling target for drug development, particularly in the fields of oncology and antimicrobials.

Targeting the PPSB in Cancer

Many cancer cells exhibit a high rate of glycolysis and are dependent on the de novo synthesis of serine to support their rapid growth and proliferation.[9][22][23] The expression of PHGDH is frequently amplified in various cancers, including breast cancer, melanoma, and lung cancer.[8][24] This metabolic reprogramming makes cancer cells particularly vulnerable to the inhibition of the PPSB.

Several small molecule inhibitors of PHGDH have been developed and have shown promise in preclinical studies.[8][24] These inhibitors block the production of PHP, leading to serine starvation and a reduction in tumor cell proliferation.[7][25]

The PPSB as an Antimicrobial Target

The PPSB is essential for the growth of many pathogenic bacteria. As this pathway is conserved in bacteria but has some structural differences from its human counterpart, it represents a potential target for the development of novel antibiotics. Inhibiting the bacterial PPSB could lead to a depletion of serine, thereby halting bacterial growth and proliferation. Further research is needed to identify and validate specific inhibitors of bacterial PPSB enzymes.

Conclusion and Future Perspectives

3-Phosphohydroxypyruvic acid stands as a critical metabolic intermediate, bridging central carbon metabolism with the biosynthesis of serine and a plethora of other essential molecules. The phosphorylated pathway of serine biosynthesis, in which PHP plays a central role, is a highly regulated and physiologically significant pathway in both plants and bacteria.

For plant biologists, a deeper understanding of the interplay between the PPSB, photorespiration, and other metabolic pathways will be crucial for developing strategies to enhance crop yield and resilience. For microbiologists, the essentiality of the PPSB in many pathogens offers a promising avenue for the development of new antimicrobial therapies. In the field of oncology, the targeting of PHGDH and the PPSB has already emerged as a promising strategy to combat cancers that are addicted to de novo serine synthesis.

Future research will likely focus on the development of more potent and specific inhibitors of the PPSB enzymes, the elucidation of the complex regulatory networks that control this pathway, and the exploration of its role in a wider range of physiological and pathological contexts. The continued development of advanced analytical techniques, such as spatially resolved metabolomics, will undoubtedly provide unprecedented insights into the subcellular dynamics of PHP and the PPSB.[20]

References

  • Mechanism Reveals a Novel Site for Allosteric Inhibition of Carcinogenic Activity of Human 3-Phosphoglycerate Dehydrogenase. ChemRxiv. [Link]

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  • PHGDH: a novel therapeutic target in cancer. Journal of Experimental & Clinical Cancer Research. [Link]

  • Diversified amino acid-mediated allosteric regulation of phosphoglycerate dehydrogenase for serine biosynthesis in land plants. The Plant Cell. [Link]

  • Structural insights into the enzymatic activity and potential substrate promiscuity of human 3-phosphoglycerate dehydrogenase (PHGDH). The FEBS Journal. [Link]

  • Identification of a small molecule inhibitor of 3-phosphoglycerate dehydrogenase to target serine biosynthesis in cancers. Proceedings of the National Academy of Sciences. [Link]

  • Harnessing PHGDH Inhibition for Cancer Therapy: Mechanisms, SAR, Computational Aspects, and Clinical Potential. Journal of Medicinal Chemistry. [Link]

  • A model for the regulation of D-3-phosphoglycerate dehydrogenase, a Vmax-type allosteric enzyme. Protein Science. [Link]

  • A Novel Assay for Phosphoserine Phosphatase Exploiting Serine Acetyltransferase as the Coupling Enzyme. Life (Basel). [Link]

  • The role and research progress of serine metabolism in tumor cells. Frontiers in Oncology. [Link]

  • Flux Analysis of Serine Metabolism. ResearchGate. [Link]

  • The phosphorylated pathway of serine biosynthesis links plant growth with nitrogen metabolism. The Plant Cell. [Link]

  • Metabolomics and isotope tracing. Wiley Interdisciplinary Reviews: Systems Biology and Medicine. [Link]

  • LC-MS/MS method for rapid and concomitant quantification of pro-inflammatory and pro-resolving polyunsaturated fatty acid metabolites. Journal of Chromatography B. [Link]

  • Determination of Oxidized Phosphatidylcholines by Hydrophilic Interaction Liquid Chromatography Coupled to Fourier Transform Mass Spectrometry. Molecules. [Link]

  • The Glycerate and Phosphorylated Pathways of Serine Synthesis in Plants: The Branches of Plant Glycolysis Linking Carbon and Nitrogen Metabolism. Frontiers in Plant Science. [Link]

  • Stable Isotopes for Tracing Mammalian-Cell Metabolism in vivo. Lirias. [Link]

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  • Discovery of Novel Drug-like PHGDH Inhibitors to Disrupt Serine Biosynthesis for Cancer Therapy. Journal of Medicinal Chemistry. [Link]

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The Lynchpin of Serine Metabolism: A Technical Guide to the Function of Phosphohydroxypyruvic Acid in Amino Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphohydroxypyruvic acid (PHPPA) stands as a critical, yet often overlooked, intermediate at the crossroads of glycolysis and amino acid biosynthesis. This technical guide provides an in-depth exploration of PHPPA's pivotal role in the phosphorylated pathway of serine synthesis, a central metabolic route with profound implications for cellular proliferation, neurological function, and oncogenesis. We will dissect the enzymatic machinery that governs the fate of PHPPA, detailing the kinetic properties, catalytic mechanisms, and regulatory controls that dictate the flux through this pathway. Furthermore, this guide will furnish field-proven experimental methodologies for the quantitative analysis of the key enzymes involved and explore the burgeoning landscape of therapeutic development targeting this vital metabolic node.

Introduction: The Centrality of the Phosphorylated Pathway

L-serine, traditionally classified as a non-essential amino acid, is integral to a vast array of cellular processes. It is not only a fundamental component of proteins but also serves as a precursor for the synthesis of other amino acids, including glycine and cysteine, as well as phospholipids, and is a primary source of one-carbon units for nucleotide biosynthesis.[1] The de novo synthesis of L-serine is predominantly achieved through the "phosphorylated pathway," a three-step enzymatic cascade that diverts the glycolytic intermediate 3-phosphoglycerate (3-PG) towards serine production.[1][2] this compound (PHPPA), also known as 3-phosphohydroxypyruvate (3-PHP), is the keystone intermediate in this pathway, representing the committed step after the initial oxidation of 3-PG.[2] The efficient conversion of PHPPA is paramount for maintaining cellular homeostasis and fueling the anabolic demands of proliferating cells, particularly in cancer.[3]

The Phosphorylated Pathway of Serine Biosynthesis: A Molecular Walkthrough

The synthesis of L-serine from 3-phosphoglycerate is a highly regulated process involving three key enzymes: 3-phosphoglycerate dehydrogenase (PHGDH), phosphoserine aminotransferase (PSAT), and phosphoserine phosphatase (PSPH).

Step 1: The Gateway - 3-Phosphoglycerate Dehydrogenase (PHGDH)

The entry point into the serine biosynthesis pathway is the NAD+-dependent oxidation of 3-phosphoglycerate to this compound, a reaction catalyzed by 3-phosphoglycerate dehydrogenase (PHGDH).[1][2] This initial step is often the rate-limiting reaction of the pathway.[4]

  • Reaction: 3-Phosphoglycerate + NAD⁺ ⇌ this compound + NADH + H⁺

The equilibrium of this reaction lies far in the direction of 3-phosphoglycerate, necessitating the rapid consumption of PHPPA by the subsequent enzyme, PSAT, to drive the forward reaction.[2]

The catalytic mechanism of human PHGDH involves an induced-fit model where the binding of NAD+ precedes the substrate, 3-phosphoglycerate.[1][5] The active site contains key cationic residues, including arginine and histidine, which stabilize the negatively charged substrate.[5][6] A critical histidine residue acts as a proton acceptor, facilitating the transfer of a hydride from the alpha-carbon of 3-PG to the C4 of the nicotinamide ring of NAD+, resulting in the formation of NADH and PHPPA.[6]

Step 2: The Transamination - Phosphoserine Aminotransferase (PSAT)

This compound is promptly converted to O-phospho-L-serine through a transamination reaction catalyzed by phosphoserine aminotransferase (PSAT), a pyridoxal 5'-phosphate (PLP)-dependent enzyme.[7][8] This reaction utilizes glutamate as the amino group donor, producing α-ketoglutarate as a byproduct, which can then be funneled into the Krebs cycle.[8]

  • Reaction: this compound + L-Glutamate ⇌ O-Phospho-L-serine + α-Ketoglutarate

The catalytic cycle of PSAT follows a ping-pong bi-bi mechanism, characteristic of many aminotransferases.[7] The PLP cofactor is covalently bound to a lysine residue in the active site, forming an internal aldimine. The binding of the first substrate, glutamate, leads to the formation of an external aldimine, followed by the transfer of the amino group to PLP to form pyridoxamine 5'-phosphate (PMP) and the release of α-ketoglutarate. Subsequently, the second substrate, PHPPA, binds to the active site and accepts the amino group from PMP, forming O-phospho-L-serine and regenerating the PLP-lysine internal aldimine.

Step 3: The Final Hydrolysis - Phosphoserine Phosphatase (PSPH)

The terminal and irreversible step in the pathway is the hydrolysis of O-phospho-L-serine to L-serine and inorganic phosphate, catalyzed by phosphoserine phosphatase (PSPH), a magnesium-dependent enzyme.[9]

  • Reaction: O-Phospho-L-serine + H₂O → L-Serine + Pi

PSPH belongs to the haloacid dehalogenase (HAD) superfamily of hydrolases.[8] Its catalytic mechanism proceeds via a two-step process involving the formation of a covalent phospho-enzyme intermediate.[8][10] An aspartate residue in the active site (Asp11 in human PSPH) acts as a nucleophile, attacking the phosphorus atom of O-phospho-L-serine to form a phospho-aspartyl intermediate and release serine.[8][10][11] A second aspartate residue (Asp13) acts as a general acid-base catalyst, first protonating the leaving serine hydroxyl group and then activating a water molecule for the hydrolysis of the phospho-enzyme intermediate, regenerating the free enzyme and releasing inorganic phosphate.[8][10]

Quantitative Analysis: Enzyme Kinetics

A thorough understanding of the kinetic parameters of the enzymes in the phosphorylated pathway is crucial for modeling metabolic flux and for the development of targeted inhibitors. The following table summarizes the key kinetic parameters for the human enzymes.

EnzymeSubstrateKm (µM)Vmax or kcatReference(s)
PHGDH 3-Phosphoglycerate186.7 ± 16.1-[1]
3-Phosphoglycerate2601.5 s⁻¹ (kcat)[12]
NAD⁺1502.2 s⁻¹ (kcat)[12]
PSAT1 3-PhosphohydroxypyruvateSee note-
L-GlutamateSee note-
PSPH O-Phospho-L-serine--

Note: The kinetic parameters for human PSAT1 and PSPH are subject to variability depending on the assay conditions and are best determined empirically under specific experimental settings.

Experimental Protocols: Quantifying Enzymatic Activity

The following are detailed protocols for the in vitro characterization of the enzymes involved in the metabolism of this compound.

Assay for 3-Phosphoglycerate Dehydrogenase (PHGDH) Activity

This protocol describes a coupled-enzyme assay to measure the forward reaction of PHGDH by monitoring the production of NADH.

Materials:

  • Assay Buffer: 100 mM Tris-HCl, pH 7.6

  • 3-Phosphoglycerate (3-PG) solution (e.g., 100 mM stock)

  • NAD⁺ solution (e.g., 50 mM stock)

  • Hydrazine solution (e.g., 1 M stock, to trap PHPPA and drive the reaction forward)[13]

  • Purified human PHGDH enzyme

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in the microplate wells containing:

    • Assay Buffer

    • 3-PG (final concentration, e.g., 2.5 mM)

    • NAD⁺ (final concentration, e.g., 1.5 mM)

    • Hydrazine (final concentration, e.g., 200 mM)[13]

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding a known amount of purified PHGDH enzyme to each well.

  • Immediately begin monitoring the increase in absorbance at 340 nm over time in a kinetic mode.

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Assay for Phosphoserine Aminotransferase (PSAT) Activity

This protocol describes a coupled-enzyme assay for PSAT activity by measuring the consumption of NADH in a reaction coupled with glutamate dehydrogenase.

Materials:

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0

  • O-Phospho-L-serine solution (e.g., 100 mM stock)

  • α-Ketoglutarate solution (e.g., 100 mM stock)

  • Pyridoxal 5'-phosphate (PLP) solution (e.g., 1 mM stock)

  • NADH solution (e.g., 10 mM stock)

  • Glutamate Dehydrogenase (GDH) (e.g., 100 units/mL)

  • Purified human PSAT enzyme

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in the microplate wells containing:

    • Assay Buffer

    • O-Phospho-L-serine (final concentration, e.g., 10 mM)

    • α-Ketoglutarate (final concentration, e.g., 5 mM)

    • PLP (final concentration, e.g., 20 µM)

    • NADH (final concentration, e.g., 0.2 mM)

    • GDH (e.g., 2 units/well)

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding a known amount of purified PSAT enzyme to each well.

  • Immediately begin monitoring the decrease in absorbance at 340 nm over time in a kinetic mode.

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Assay for Phosphoserine Phosphatase (PSPH) Activity

This protocol describes a colorimetric assay for PSPH activity by measuring the release of inorganic phosphate using the Malachite Green assay.

Materials:

  • Assay Buffer: 50 mM HEPES, pH 7.0, 100 mM KCl, 3 mM MgCl₂

  • O-Phospho-L-serine solution (e.g., 100 mM stock)

  • Purified human PSPH enzyme

  • Malachite Green Reagent (commercially available or prepared)

  • Phosphate standard solution (for standard curve)

  • 96-well clear microplate

  • Microplate reader capable of measuring absorbance at ~620 nm

Procedure:

  • Prepare reaction mixtures in microcentrifuge tubes containing:

    • Assay Buffer

    • O-Phospho-L-serine (at various concentrations to determine kinetic parameters)

  • Pre-incubate the reaction mixtures at 37°C for 5 minutes.

  • Initiate the reactions by adding a known amount of purified PSPH enzyme to each tube.

  • Incubate the reactions at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

  • Stop the reactions by adding the Malachite Green Reagent.

  • Allow color to develop according to the reagent manufacturer's instructions.

  • Transfer the reactions to a 96-well microplate and measure the absorbance at ~620 nm.

  • Generate a standard curve using the phosphate standard solution to determine the amount of phosphate released in each reaction.

  • Calculate the specific activity of the enzyme (µmol of phosphate released per minute per mg of enzyme).

Visualization of Metabolic and Experimental Workflows

Phosphorylated_Pathway cluster_glycolysis Glycolysis cluster_serine_synthesis Phosphorylated Pathway of Serine Synthesis 3_PG 3-Phosphoglycerate PHPPA This compound 3_PG->PHPPA PHGDH NAD+ -> NADH P_Ser O-Phospho-L-serine PHPPA->P_Ser PSAT Glutamate -> α-Ketoglutarate Serine L-Serine P_Ser->Serine PSPH H2O -> Pi

Caption: The Phosphorylated Pathway of Serine Biosynthesis.

PHGDH_Assay_Workflow start Prepare Reaction Mix (Buffer, 3-PG, NAD+, Hydrazine) preincubation Pre-incubate at 37°C for 5 min start->preincubation initiate Initiate with PHGDH Enzyme preincubation->initiate measure Monitor Absorbance at 340 nm (NADH production) initiate->measure calculate Calculate Initial Velocity measure->calculate

Caption: Experimental Workflow for PHGDH Activity Assay.

Regulation of the Pathway: Maintaining Metabolic Balance

The flux through the phosphorylated pathway is tightly regulated to meet the cell's demand for serine while preventing the unnecessary depletion of glycolytic intermediates. The primary regulatory mechanisms include:

  • Allosteric Feedback Inhibition of PHGDH: In many organisms, PHGDH is allosterically inhibited by the end-product of the pathway, L-serine.[5] L-serine binds to a regulatory domain on the enzyme, distinct from the active site, inducing a conformational change that reduces the enzyme's maximal velocity (Vmax-type inhibition).[14]

  • Substrate Availability: The activity of the pathway is inherently linked to the availability of the glycolytic intermediate 3-phosphoglycerate.

  • Transcriptional Regulation: The expression of the genes encoding PHGDH, PSAT, and PSPH can be upregulated in response to increased metabolic demand, such as in rapidly proliferating cancer cells.

Therapeutic Implications: Targeting the Serine Biosynthesis Pathway

The upregulation of the serine biosynthesis pathway is a hallmark of many cancers, where it provides the necessary building blocks for rapid cell growth and proliferation.[3] This metabolic dependency has made the enzymes of this pathway, particularly PHGDH, attractive targets for cancer therapy.

PHGDH Inhibitors

A number of small molecule inhibitors of PHGDH have been developed and are in various stages of preclinical and clinical investigation.[4][7] These inhibitors aim to starve cancer cells of de novo synthesized serine, thereby impeding their growth. Examples of PHGDH inhibitors include NCT-503 and CBR-5884.[4][15] While promising, the development of clinically effective PHGDH inhibitors faces challenges, including potential off-target effects and the ability of some cancer cells to scavenge exogenous serine.[15]

PSAT and PSPH as Therapeutic Targets

While PHGDH has been the primary focus of drug development efforts, PSAT and PSPH also represent viable targets for therapeutic intervention. Inhibition of PSAT would lead to the accumulation of the potentially toxic intermediate, this compound. Pharmacological targeting of PSAT1 with compounds like Aminooxyacetic Acid (AOA) has been shown to increase the susceptibility of cancer cells to other therapies.[16] PSPH, catalyzing the final irreversible step, is also a critical control point in the pathway.[9]

The development of selective inhibitors for these enzymes is an active area of research with the potential to provide new avenues for the treatment of cancers that are dependent on the serine biosynthesis pathway.

Conclusion

This compound is a central metabolite that serves as the lynchpin in the conversion of a key glycolytic intermediate into the versatile amino acid, L-serine. The enzymes that produce and consume PHPPA are exquisitely regulated and their dysregulation is increasingly recognized as a key contributor to the pathogenesis of various diseases, most notably cancer. The in-depth understanding of the function of PHPPA and the enzymes that govern its metabolism, as outlined in this guide, is essential for researchers and drug development professionals seeking to exploit this critical metabolic pathway for therapeutic benefit. The continued exploration of this pathway promises to yield novel strategies for the treatment of a range of human diseases.

References

  • Contrasting Catalytic and Allosteric Mechanisms for Phosphoglycerate Dehydrogenases. (URL: [Link])

  • Structural insights into the enzymatic activity and potential substrate promiscuity of human 3-phosphoglycerate dehydrogenase (PHGDH). (URL: [Link])

  • D-3-Phosphoglycerate Dehydrogenase. (URL: [Link])

  • Identification of novel PHGDH inhibitors based on computational investigation: an all-in-one combination strategy to develop potential anti-cancer candidates. (URL: [Link])

  • Upregulation of serine metabolism enzyme PSAT1 predicts poor prognosis and promotes proliferation, metastasis and drug resistance of clear cell renal cell carcinoma. (URL: [Link])

  • Quantum Mechanical/Molecular Mechanical Analysis of the Catalytic Mechanism of Phosphoserine Phosphatase. (URL: [Link])

  • Metabolic and Nonmetabolic Functions of PSAT1 Coordinate Signaling Cascades to Confer EGFR Inhibitor Resistance and Drive Progression in Lung Adenocarcinoma. (URL: [Link])

  • Apparent kinetic parameters of recombinant hPHGDH at 37 °C and pH 7.0. Values are per monomer. (URL: [Link])

  • Harnessing PHGDH Inhibition for Cancer Therapy: Mechanisms, SAR, Computational Aspects, and Clinical Potential. (URL: [Link])

  • Molecular Structure of Phosphoserine Aminotransferase from Saccharomyces cerevisiae. (URL: [Link])

  • Phosphoserine phosphatase. (URL: [Link])

  • Biochemical and Biophysical Characterization of Recombinant Human 3-Phosphoglycerate Dehydrogenase. (URL: [Link])

  • D-3-Phosphoglycerate Dehydrogenase. (URL: [Link])

  • Structural Analysis of Phosphoserine Aminotransferase (Isoform 1) From Arabidopsis thaliana– the Enzyme Involved in the Phosphorylated Pathway of Serine Biosynthesis. (URL: [Link])

  • A Novel Assay for Phosphoserine Phosphatase Exploiting Serine Acetyltransferase as the Coupling Enzyme. (URL: [Link])

  • A model for the regulation of D-3-phosphoglycerate dehydrogenase, a Vmax-type allosteric enzyme. (URL: [Link])

  • Control analysis of mammalian serine biosynthesis. Feedback inhibition on the final step. (URL: [Link])

  • Knock-down of PSAT1 Enhances Sensitivity of NSCLC Cells to Glutamine-limiting Conditions. (URL: [Link])

  • 6HYJ: PSPH Human phosphoserine phosphatase. (URL: [Link])

  • Phosphoglycerate dehydrogenase. (URL: [Link])

  • Mechanistic studies of phosphoserine phosphatase, an enzyme related to P-type ATPases. (URL: [Link])

  • Mechanism Reveals a Novel Site for Allosteric Inhibition of Carcinogenic Activity of Human 3-Phosphoglycerate Dehydrogenase. (URL: [Link])

  • The protective effects of phosphoserine aminotransferase 1 (PSAT1) against hepatic ischemia–reperfusion injury. (URL: [Link])

  • Identification of Novel Natural Inhibitors to Human 3-Phosphoglycerate Dehydrogenase (PHGDH) for Cancer Treatment. (URL: [Link])

  • Human Phosphoglycerate Dehydrogenase Produces the Oncometabolite d-2-Hydroxyglutarate. (URL: [Link])

  • Kinetic characterization of malate dehydrogenase in normal and malignant human breast tissues. (URL: [Link])

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An In-Depth Technical Guide to the Early Intermediates in Photosynthetic Carbon Fixation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The conversion of inorganic atmospheric carbon dioxide into biologically accessible organic molecules is a cornerstone of life on Earth. This process, photosynthetic carbon fixation, begins with a series of rapid and transient biochemical reactions. Understanding the initial intermediates formed during this process is critical for fields ranging from fundamental plant science to crop improvement and the development of novel carbon capture technologies. This guide provides a detailed examination of the early intermediates in the primary and alternative carbon fixation pathways, the sophisticated methodologies used to identify them, and the enzymatic machinery that governs their formation. We will delve into the causality behind experimental designs and present self-validating protocols to ensure scientific rigor.

Introduction: The Gateway to Organic Carbon

Photosynthetic carbon fixation is the primary conduit through which inorganic carbon enters the biosphere. The initial reactions of this process are of paramount importance as they represent the committed step in converting atmospheric CO₂ into stable organic compounds. The identity and flux of these early intermediates dictate the efficiency and regulation of the entire photosynthetic process. This guide will explore the core C3 (Calvin-Benson Cycle), C4, and CAM pathways, with a focus on the fleeting molecules that mark the entry point of carbon into the living world. The Calvin-Benson cycle is the foundational pathway, present in all photosynthetic eukaryotes and many photosynthetic bacteria.[1]

The Primary Carboxylation Event: The Calvin-Benson Cycle

The most prevalent pathway for carbon fixation is the Calvin-Benson cycle, which occurs in the stroma of chloroplasts.[2][3] The cycle's first stage, carboxylation, is the most critical step where CO₂ is incorporated into a stable organic intermediate.[4]

The RuBisCO-Catalyzed Reaction: A Fleeting Intermediate

The gateway for CO₂ into the Calvin-Benson cycle is a reaction catalyzed by the enzyme Ribulose-1,5-bisphosphate carboxylase/oxygenase, commonly known as RuBisCO.[1][5] RuBisCO is the most abundant protein on Earth, yet it is notoriously inefficient.[6] It catalyzes the reaction between a five-carbon sugar, Ribulose-1,5-bisphosphate (RuBP), and CO₂.[2][3]

This carboxylation event proceeds through a highly unstable six-carbon intermediate called 2-carboxy-3-keto-D-arabinitol-1,5-bisphosphate.[7] This intermediate is so transient that it has not been isolated in significant quantities from biological systems; its existence is primarily inferred from structural and mechanistic studies of the RuBisCO active site.[8] The inherent instability of this molecule is a critical aspect of the reaction, as it rapidly undergoes hydrolysis.

The First Stable Intermediate: 3-Phosphoglycerate (3-PGA)

The unstable six-carbon intermediate is immediately cleaved into two molecules of the first stable, isolatable product of carbon fixation: 3-phosphoglycerate (3-PGA).[2][7][9] Each 3-PGA molecule is a three-carbon compound, which gives the C3 pathway its name.[4][5] The discovery of 3-PGA as the first product was a landmark achievement by Melvin Calvin, James Bassham, and Andrew Benson, who used radioactive carbon-14 as a tracer in their experiments with algae.[1]

The formation of two molecules of 3-PGA from one molecule of CO₂ and one molecule of RuBP marks the successful incorporation of inorganic carbon into a stable organic form that can then be used in the subsequent reduction and regeneration phases of the Calvin cycle.[4][10]

Calvin_Cycle_Initial_Fixation Figure 1: Initial Carboxylation in the Calvin-Benson Cycle cluster_0 RuBP Ribulose-1,5-bisphosphate (RuBP) (5-Carbon) RuBisCO RuBisCO RuBP->RuBisCO CO2 CO₂ CO2->RuBisCO Unstable_Intermediate Unstable 6-Carbon Intermediate (2-carboxy-3-keto-D-arabinitol-1,5-bisphosphate) PGA 2x 3-Phosphoglycerate (3-PGA) (3-Carbon) Unstable_Intermediate->PGA Hydrolysis RuBisCO->Unstable_Intermediate Carboxylation

Figure 1: Initial Carboxylation in the Calvin-Benson Cycle

A Competing Pathway: Photorespiration and its Early Intermediates

RuBisCO's inefficiency stems from its ability to also catalyze a reaction with molecular oxygen (O₂), a process known as photorespiration.[6] This "wasteful" pathway competes with carboxylation and reduces the overall efficiency of photosynthesis.

The Oxygenase Activity of RuBisCO

When RuBisCO binds to O₂ instead of CO₂, it initiates the oxygenase reaction with RuBP.[6] This reaction produces one molecule of 3-PGA and one molecule of a two-carbon compound, 2-phosphoglycolate (2-PG).[7][11] The formation of 2-PG represents a net loss of fixed carbon and energy, as the plant must expend additional resources to salvage the carbon from this molecule.[11][12]

The ratio of carboxylation to oxygenation is influenced by the relative concentrations of CO₂ and O₂ and by temperature. Higher temperatures and lower CO₂ concentrations favor the oxygenase reaction, making photorespiration a significant problem for plants in hot, dry climates.

Photorespiration_Initial_Reaction Figure 2: Initial Reaction of Photorespiration cluster_0 RuBP Ribulose-1,5-bisphosphate (RuBP) (5-Carbon) RuBisCO RuBisCO RuBP->RuBisCO O2 O₂ O2->RuBisCO Products PGA 1x 3-Phosphoglycerate (3-PGA) (3-Carbon) Products->PGA PG 1x 2-Phosphoglycolate (2-PG) (2-Carbon) Products->PG RuBisCO->Products Oxygenation

Figure 2: Initial Reaction of Photorespiration

Carbon Concentrating Mechanisms: Early Intermediates in C4 and CAM Pathways

To overcome the limitations of RuBisCO and minimize photorespiration, some plants have evolved alternative carbon fixation pathways known as C4 and CAM. These pathways act as "carbon concentrating mechanisms" that increase the CO₂ concentration around RuBisCO.

The C4 Pathway: Spatial Separation of Fixation

In C4 plants, the initial fixation of CO₂ occurs in mesophyll cells, which are distinct from the bundle sheath cells where the Calvin cycle takes place.[13]

  • Initial Carboxylation: The first step is the carboxylation of a three-carbon molecule, phosphoenolpyruvate (PEP), by the enzyme PEP carboxylase. This reaction uses bicarbonate (HCO₃⁻) as the substrate and forms a four-carbon molecule, oxaloacetate.

  • First Stable Intermediates: Oxaloacetate is rapidly converted into other four-carbon molecules, primarily malate or aspartate . These molecules are the first stable, transportable intermediates of the C4 pathway.

  • Carbon Shuttling: Malate or aspartate is then transported from the mesophyll cells to the bundle sheath cells.

  • CO₂ Release: In the bundle sheath cells, the four-carbon molecule is decarboxylated, releasing a high concentration of CO₂ that is then fixed by RuBisCO in the Calvin cycle.

This spatial separation effectively pumps CO₂ to the site of the Calvin cycle, ensuring that RuBisCO operates in a high-CO₂ environment and minimizing its oxygenase activity.

C4_Pathway_Initial_Fixation Figure 3: Initial Carbon Fixation in the C4 Pathway cluster_0 PEP Phosphoenolpyruvate (PEP) (3-Carbon) PEPC PEP Carboxylase PEP->PEPC HCO3 HCO₃⁻ HCO3->PEPC OAA Oxaloacetate (4-Carbon) Malate Malate / Aspartate (4-Carbon) OAA->Malate Reduction Transport Transport to Bundle Sheath Cells Malate->Transport PEPC->OAA Carboxylation

Figure 3: Initial Carbon Fixation in the C4 Pathway
The CAM Pathway: Temporal Separation of Fixation

Crassulacean acid metabolism (CAM) plants, often found in arid environments, employ a temporal separation of carbon fixation to conserve water.

  • Nighttime Fixation: At night, when temperatures are cooler and humidity is higher, CAM plants open their stomata to take in CO₂. Similar to C4 plants, they use PEP carboxylase to fix HCO₃⁻ into oxaloacetate, which is then converted to malate .

  • Vacuolar Storage: This malate is stored in the central vacuole of the mesophyll cells, leading to a significant accumulation of malic acid overnight.

  • Daytime Decarboxylation: During the day, the stomata close to prevent water loss. The stored malate is transported out of the vacuole and decarboxylated, releasing CO₂ for fixation by RuBisCO in the Calvin cycle, which is powered by the light-dependent reactions of photosynthesis.

In both C4 and CAM pathways, the initial carboxylation event bypasses RuBisCO, instead utilizing the more efficient PEP carboxylase, which has a high affinity for bicarbonate and is not inhibited by oxygen.

Methodologies for Elucidating Early Intermediates

The identification of these transient molecules requires specialized experimental techniques. The choice of methodology is critical and is dictated by the need to capture fleeting intermediates with high temporal resolution.

Classic Approach: ¹⁴CO₂ Pulse-Chase Experiments

The foundational technique for identifying the first products of carbon fixation was pioneered by Melvin Calvin.[14] This method relies on the use of radioactive carbon-14 (¹⁴C) to trace the path of carbon.

Causality of Experimental Design: The core principle is to expose photosynthetic organisms to ¹⁴CO₂ for very short periods (a "pulse"), followed by a rapid cessation of the reaction and analysis of the labeled compounds. The shortest pulse times should reveal the earliest, primary intermediates. Longer exposure times or a "chase" with unlabeled CO₂ will show the flow of the ¹⁴C label into downstream metabolites.

Self-Validating Protocol: Conceptual ¹⁴CO₂ Pulse-Chase Workflow

  • System Equilibration: A culture of photosynthetic organisms (e.g., Chlorella algae) is allowed to photosynthesize under steady-state conditions with a light source and a supply of unlabeled CO₂.[15]

  • ¹⁴CO₂ Pulse: A solution containing ¹⁴C-labeled bicarbonate or a stream of ¹⁴CO₂ gas is introduced to the system for a defined, short period (e.g., 2-5 seconds).[15]

  • Rapid Quenching: The reaction is instantly stopped by draining the algal culture into a flask of hot ethanol or methanol.[15] This step is crucial to denature all enzymes and prevent further metabolic activity.

  • Extraction: The cellular contents are extracted.

  • Separation: The extracted metabolites are separated using two-dimensional paper chromatography or, in modern labs, high-performance liquid chromatography (HPLC).[14]

  • Detection: The separated compounds are visualized. In Calvin's experiments, this was done by placing the chromatogram against X-ray film (autoradiography).[14] The dark spots on the film reveal the location of the ¹⁴C-labeled compounds.

  • Identification: The radioactive spots are identified by comparing their positions to known standards or by eluting them and performing further chemical analysis.

By analyzing samples taken at progressively longer time points, Calvin's team was able to map the entire Calvin cycle, observing that 3-PGA was the first compound to become heavily labeled.[14]

Modern Approach: Mass Spectrometry-Based Metabolomics

While pulse-chase experiments are foundational, modern research relies heavily on mass spectrometry (MS) for its superior sensitivity, selectivity, and speed.

Causality of Experimental Design: This approach aims to take a comprehensive "snapshot" of all metabolites (the metabolome) in a sample at a specific moment. By comparing the metabolomes of samples under different conditions (e.g., light vs. dark, high CO₂ vs. low CO₂), researchers can identify changes in the abundance of key intermediates.

Self-Validating Protocol: Conceptual LC-MS/MS Metabolomics Workflow

  • Experimental Design: Set up parallel experiments under control and test conditions (e.g., plants exposed to ¹³CO₂ vs. normal ¹²CO₂).

  • Rapid Sampling and Quenching: At the desired time point, flash-freeze the tissue sample in liquid nitrogen. This provides an even more rapid cessation of metabolism than hot ethanol.

  • Metabolite Extraction: Extract metabolites from the frozen, ground tissue using a cold solvent mixture (e.g., methanol:chloroform:water).

  • Chromatographic Separation: Separate the complex mixture of metabolites using liquid chromatography (LC). The choice of column chemistry is critical for retaining and separating the small, polar molecules characteristic of early carbon fixation.

  • Mass Spectrometry Detection: The eluent from the LC column is introduced into a mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) of the ions.

  • Tandem MS (MS/MS) for Identification: For confident identification, a specific ion of interest (e.g., the m/z corresponding to 3-PGA) is isolated and fragmented. The resulting fragmentation pattern serves as a "fingerprint" for that molecule, which can be matched against a spectral library.

  • Data Analysis: Sophisticated software is used to process the vast amount of data, identify statistically significant changes in metabolite levels between conditions, and map these changes onto biochemical pathways.

Experimental_Workflow Figure 4: Modern Metabolomics Workflow for Photosynthesis Research A 1. Experimental Setup (e.g., ¹³CO₂ Labeling) B 2. Rapid Quenching (Flash-Freezing) A->B C 3. Metabolite Extraction (Cold Solvents) B->C D 4. LC Separation C->D E 5. MS Detection (Mass-to-Charge Ratio) D->E F 6. Data Analysis (Pathway Mapping) E->F

Figure 4: Modern Metabolomics Workflow for Photosynthesis Research

Quantitative Data & Enzymatic Properties

The flux through these initial pathways is governed by the kinetic properties of the key enzymes. Understanding these properties is essential for modeling photosynthetic efficiency and for efforts in bioengineering.

EnzymePathwaySubstratesKₘ (CO₂/HCO₃⁻)Kₘ (RuBP/PEP)Key Characteristics
RuBisCO C3, PhotorespirationCO₂, O₂, RuBP~10-20 µM (CO₂)~20-50 µMLow turnover rate; inhibited by O₂[6]
PEP Carboxylase C4, CAMHCO₃⁻, PEP~5-10 µM (HCO₃⁻)~0.1-0.5 mMHigh affinity for bicarbonate; not inhibited by O₂

Note: Kₘ values are approximate and can vary significantly between species and under different physiological conditions.

Conclusion and Future Directions

The early intermediates of photosynthetic carbon fixation represent the critical first step in the conversion of inorganic carbon into the organic molecules that sustain life. From the unstable six-carbon product of the RuBisCO reaction to the four-carbon acids that shuttle carbon in C4 and CAM plants, these molecules are at the heart of photosynthetic efficiency. While foundational pulse-chase experiments elucidated the core pathways, modern metabolomics techniques continue to provide a more detailed and dynamic view of these processes.

Future research will likely focus on the in-vivo regulation of these pathways, the engineering of more efficient RuBisCO enzymes, and the potential for introducing carbon-concentrating mechanisms into C3 crops to enhance agricultural productivity in a changing global climate.

References

  • CUTM Courseware. (n.d.). PHOTOSYNTHESIS IN HIGHER PLANTS CHAPTER 13. Retrieved from [Link]

  • Khan Academy. (n.d.). The Calvin cycle. Photosynthesis. Retrieved from [Link]

  • Wikipedia. (2024). Calvin cycle. Retrieved from [Link]

  • RicochetScience. (2022, July 31). Photosynthesis: The Calvin Cycle [Video]. YouTube. Retrieved from [Link]

  • Khan Academy. (n.d.). Photosynthesis: Calvin cycle [Video]. Retrieved from [Link]

  • Wikipedia. (2024). RuBisCO. Retrieved from [Link]

  • David, L. A., & Alm, E. J. (2012). The Emergence and Early Evolution of Biological Carbon-Fixation. PLoS Computational Biology, 8(4), e1002455. Retrieved from [Link]

  • Berkeley Lab. (n.d.). The Calvin Cycle, Continued. Biosciences Area. Retrieved from [Link]

  • Wikipedia. (2024). 3-Phosphoglyceric acid. Retrieved from [Link]

  • Tabita, F. R. (2009). Structural mechanism of RuBisCO activation by carbamylation of the active site lysine. Proceedings of the National Academy of Sciences, 106(50), 21015-21016. Retrieved from [Link]

  • ResearchGate. (n.d.). Photosynthesis in C3 plant leaves. 3-PGA: 3-phosphoglycerate and Rubisco: Ribulose-1,5-bisphosphate carboxylase/oxygenase. Retrieved from [Link]

  • Unravelling the Calvin Cycle: Melvin Calvin's Pathway to Photosynthetic Power. (2025, July 7). Journal of Plant Science & Research. Retrieved from [Link]

  • Randall, D. D., & Givan, C. V. (1973). 3-Phosphoglycerate Phosphatase in Plants: II. Distribution, Physiological Considerations, and Comparison with P-Glycolate Phosphatase. Plant Physiology, 52(5), 458–462. Retrieved from [Link]

  • Biology LibreTexts. (2024, November 23). 5.12C: The Calvin Cycle. Retrieved from [Link]

  • IB Biology. (2016, January 14). Calvin's Experiments (2016) IB Biology [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery of the canonical Calvin–Benson cycle. Retrieved from [Link]

  • Sosnowski, P., & Schinzel, R. (2020). The Mechanism of Rubisco Catalyzed Carboxylation Reaction: Chemical Aspects Involving Acid-Base Chemistry and Functioning of the Molecular Machine. International Journal of Molecular Sciences, 21(22), 8753. Retrieved from [Link]

  • MedSimplified. (2020, February 24). Rubisco mechanism of action: Carboxylase vs Oxygenase [Video]. YouTube. Retrieved from [Link]

  • Khan Academy. (2024, August 12). The Calvin Cycle | Photosynthesis in Higher Plants | Biology | Khan Academy [Video]. YouTube. Retrieved from [Link]

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An In-depth Technical Guide to the Regulation of Phosphohydroxypyruvic Acid Production in Cells

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phosphohydroxypyruvic acid (PHPPA), also known as 3-phosphohydroxypyruvate, is a critical metabolic intermediate situated at the crossroads of glycolysis and amino acid biosynthesis. As the direct product of the first committed step in the de novo serine biosynthesis pathway (SSP), the regulation of its production is paramount for maintaining cellular homeostasis. This guide provides a comprehensive technical overview of the multi-layered regulatory network that governs PHPPA synthesis. We will explore the core enzymatic reactions, delve into the intricate mechanisms of allosteric, transcriptional, and post-translational control, and discuss the profound implications of this pathway's dysregulation in oncology and other disease states. This document is intended to serve as a foundational resource for researchers seeking to understand, measure, and therapeutically target this pivotal node in cellular metabolism.

Introduction: The Centrality of PHPPA in Cellular Metabolism

Cellular metabolism is a dynamic and exquisitely regulated network of biochemical reactions. Within this network, the serine biosynthesis pathway (SSP) emerges as a critical hub that diverts glycolytic intermediates to fuel a wide array of anabolic processes. This compound (PHPPA) is the keto acid produced in the first, rate-limiting step of this pathway, marking the commitment of glucose-derived carbon into serine and glycine synthesis.[1][2]

The downstream products of PHPPA metabolism are not merely components of proteins; they are essential precursors for nucleotide synthesis (purines and thymidine), are required for the synthesis of lipids like phosphatidylserine, and are the primary source of one-carbon units for the folate cycle.[2][3] These one-carbon units are indispensable for DNA synthesis, methylation reactions, and maintaining cellular redox balance through the production of glutathione.[1] Consequently, the tight regulation of PHPPA production is vital for coordinating cell proliferation, growth, and stress responses. In contexts of rapid proliferation, such as cancer, the upregulation of the SSP is a common metabolic adaptation, making the enzymes that produce PHPPA prime targets for therapeutic intervention.[1][3]

The Core Biosynthetic Pathway

PHPPA is synthesized via the "phosphorylated pathway," which is the principal route for de novo serine biosynthesis in mammalian cells.[2] This pathway involves three sequential enzymatic reactions that convert the glycolytic intermediate 3-phosphoglycerate (3-PG) into L-serine.

  • Oxidation of 3-PG: The first and committed step is the NAD⁺-dependent oxidation of 3-phosphoglycerate to produce 3-phosphohydroxypyruvate (PHPPA). This reaction is catalyzed by 3-Phosphoglycerate Dehydrogenase (PHGDH) .[1][2] The flux through this step is a major determinant of the overall pathway activity.

  • Transamination of PHPPA: PHPPA is then converted to O-phospho-L-serine (P-Ser) in a reaction catalyzed by Phosphoserine Aminotransferase 1 (PSAT1) . This step utilizes glutamate as the amino group donor, producing α-ketoglutarate (α-KG) as a byproduct, thus linking serine biosynthesis to the TCA cycle.[1][4][5]

  • Hydrolysis of P-Ser: The final, irreversible step is the hydrolysis of P-Ser to L-serine, catalyzed by Phosphoserine Phosphatase (PSPH) .[2]

The net result is the conversion of a glycolytic intermediate into L-serine, which can then be further converted to glycine by serine hydroxymethyltransferase (SHMT).[1][6]

Serine_Biosynthesis_Pathway Glycolysis Glycolysis ThreePG 3-Phosphoglycerate (3-PG) Glycolysis->ThreePG PHPPA This compound (PHPPA) ThreePG->PHPPA PHGDH (NAD⁺ → NADH) PSer O-Phospho-L-serine PHPPA->PSer PSAT1 Ser L-Serine PSer->Ser PSPH (H₂O → Pi) Downstream Nucleotides, Glycine, One-Carbon Metabolism Ser->Downstream Glu Glutamate aKG α-Ketoglutarate Glu->aKG

Caption: The Serine Biosynthesis Pathway (SSP).
Multi-tiered Regulation of PHPPA Production

The synthesis of PHPPA is regulated by a sophisticated network of mechanisms that ensure its production matches cellular demand. This control is primarily exerted on PHGDH, the gatekeeper enzyme of the pathway.

3.1 Allosteric Feedback Inhibition

The most direct and rapid form of regulation is allosteric feedback inhibition of PHGDH by the ultimate product of the pathway, L-serine.[7][8] When intracellular serine levels are high, serine binds to a distinct regulatory site on the PHGDH enzyme, inducing a conformational change that reduces its catalytic activity.[7] This Vmax-type inhibition effectively throttles the production of PHPPA, preventing the unnecessary diversion of glucose-derived carbon from glycolysis when serine is abundant.[7] This mechanism allows cells to quickly adapt to changes in serine availability from extracellular sources.

3.2 Transcriptional Control

The expression levels of SSP enzymes, particularly PHGDH and PSAT1, are frequently elevated in cancer cells, driven by key oncogenic signaling pathways and transcription factors.[3][9]

  • ATF4: Under conditions of amino acid starvation, the integrated stress response (ISR) is activated, leading to the preferential translation of Activating Transcription Factor 4 (ATF4). ATF4 directly binds to the promoter regions of PHGDH, PSAT1, and PSPH, inducing their expression to boost endogenous serine production.[10]

  • c-Myc: The oncogenic transcription factor c-Myc, a master regulator of cell growth and proliferation, has been shown to directly upregulate the expression of all three SSP enzymes by binding to E-box elements in their gene loci.[10]

  • NRF2: The transcription factor NRF2, a key regulator of the antioxidant response, can also induce SSP enzyme expression, linking redox stress to serine metabolism.[10]

  • p53: The tumor suppressor p53 acts as a negative regulator, repressing the expression of PHGDH.[9] Loss of p53 function, a common event in cancer, can therefore lead to the derepression of PHGDH and increased PHPPA synthesis.

3.3 Post-Translational Modifications (PTMs)

Recent evidence highlights the role of PTMs in fine-tuning the activity and stability of SSP enzymes.

  • PHGDH: Protein kinase Cζ (PKCζ) can phosphorylate PHGDH to inhibit its catalytic activity.[10] Additionally, arginine methylation of PHGDH by PRMT1 has been shown to promote serine synthesis in hepatocellular carcinoma.[9]

  • PSAT1: The stability of the PSAT1 protein is controlled through an interplay between acetylation and ubiquitination, providing another layer of regulation downstream of PHPPA production.[11]

3.4 Substrate Availability and Metabolic Crosstalk

The production of PHPPA is intrinsically linked to the rate of glycolysis.

  • Glycolytic Flux: High glycolytic flux, a hallmark of many cancer cells (the Warburg effect), increases the pool of the PHGDH substrate, 3-PG, thereby promoting PHPPA synthesis.

  • PKM2 Activity: The M2 isoform of pyruvate kinase (PKM2), often expressed in tumors, can exist in a low-activity dimeric state. This reduces the conversion of phosphoenolpyruvate to pyruvate, leading to an accumulation of upstream glycolytic intermediates, including 3-PG.[12] This accumulation facilitates the diversion of carbon into the SSP, increasing the substrate pool for PHGDH and boosting PHPPA production.[12]

PHGDH_Regulation cluster_0 Core Catalytic Activity ThreePG 3-Phosphoglycerate PHGDH PHGDH ThreePG->PHGDH PHPPA PHPPA PHGDH->PHPPA Serine L-Serine Serine->PHGDH Allosteric Inhibition ATF4 ATF4 ATF4->PHGDH Transcriptional Activation cMyc c-Myc cMyc->PHGDH Transcriptional Activation p53 p53 p53->PHGDH Transcriptional Repression PKM2 Low-Activity PKM2 PKM2->ThreePG Increases Substrate Availability PTMs PTMs (Phosphorylation, Methylation) PTMs->PHGDH Modulates Activity LCMS_Workflow Start 1. Cell Culture (& Plating) Quench 2. Rapid Quenching (e.g., Cold Methanol) Start->Quench Stop Metabolism Extract 3. Metabolite Extraction (e.g., 80% Methanol) Quench->Extract Lyse & Solubilize Separate 4. Phase Separation (Centrifugation) Extract->Separate Pellet Debris Dry 5. Supernatant Drying (Nitrogen/Vacuum) Separate->Dry Collect Supernatant Reconstitute 6. Reconstitution (Mobile Phase) Dry->Reconstitute Inject 7. LC-MS/MS Analysis Reconstitute->Inject Analyze 8. Data Analysis (Quantification vs. Standard Curve) Inject->Analyze Detect & Quantify

Sources

The Lynchpin of Biosynthesis: A Technical Guide to Phosphohydroxypyruvic Acid's Role in Linking Carbon and Nitrogen Metabolism

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Phosphohydroxypyruvic acid (PHPPA), a transient but vital metabolic intermediate, sits at a critical nexus between carbon and nitrogen metabolism. Derived from the glycolytic pathway, its subsequent transamination serves as a direct conduit for integrating fixed carbon into the vast network of nitrogen-containing biomolecules. This guide provides an in-depth technical exploration of PHPPA's pivotal role, focusing on the enzymatic machinery that governs its synthesis and conversion, the regulatory mechanisms that dictate metabolic flux, and its broader implications for cellular homeostasis and disease. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this key metabolic junction and the experimental methodologies used to investigate it.

Introduction: Beyond a Simple Intermediate

Cellular metabolism is a highly integrated network of biochemical reactions essential for life. The ability to efficiently allocate resources between carbon-based energy production and nitrogen-based biosynthesis is fundamental to cell growth, proliferation, and survival. This compound (PHPPA), though not an end-product, represents a key molecular decision point in this allocation process. Its strategic position as the product of the first committed step diverting a core glycolytic intermediate, 3-phosphoglycerate (3-PG), towards amino acid synthesis underscores its importance. The subsequent conversion of PHPPA to phosphoserine is not merely a step in serine biosynthesis; it is a direct link between glucose metabolism and the amino acid pool, with profound implications for nucleotide synthesis, redox balance, and one-carbon metabolism. Understanding the dynamics of PHPPA metabolism is therefore crucial for fields ranging from cancer biology to neurobiology and drug discovery.

The Core Pathway: A Two-Step Bridge Between Two Worlds

The central role of PHPPA is defined by two sequential enzymatic reactions that form the "phosphorylated pathway" of serine biosynthesis. This pathway effectively channels a 3-carbon backbone from glycolysis and incorporates a nitrogen atom from the cellular amino acid pool.

Carbon Entry Point: 3-Phosphoglycerate Dehydrogenase (PHGDH)

The synthesis of PHPPA is catalyzed by 3-phosphoglycerate dehydrogenase (PHGDH), an NAD⁺-dependent enzyme that oxidizes 3-phosphoglycerate, a key intermediate of glycolysis.[1][2] This reaction represents the first, rate-limiting step in the de novo serine synthesis pathway (SSP).[1][3]

  • Reaction: 3-phospho-D-glycerate + NAD⁺ ⇌ 3-phosphohydroxypyruvate + NADH + H⁺

The human PHGDH is a structurally complex enzyme, typically containing a substrate-binding domain, a nucleotide-binding domain, and two regulatory domains: the allosteric substrate-binding (ASB) domain and the ACT domain.[1] This complex structure allows for intricate regulation of its activity, which is crucial for controlling the flux of carbon into the serine biosynthesis pathway.

Nitrogen Integration: Phosphoserine Aminotransferase (PSAT)

Once formed, PHPPA is the substrate for phosphoserine aminotransferase (PSAT), a pyridoxal 5'-phosphate (PLP)-dependent enzyme.[4][5] PSAT catalyzes the reversible transfer of an amino group from glutamate to PHPPA, yielding phosphoserine and α-ketoglutarate (α-KG).[5][6] This transamination reaction is the critical step that links carbon metabolism to nitrogen metabolism.

  • Reaction: 3-phosphohydroxypyruvate + L-glutamate ⇌ 3-phospho-L-serine + α-ketoglutarate

The production of α-KG directly replenishes the tricarboxylic acid (TCA) cycle, creating a seamless connection between amino acid biosynthesis and central carbon metabolism. The reaction mechanism of PSAT proceeds through a bimolecular ping-pong mechanism.[4][6]

The overall pathway is visualized in the following diagram:

cluster_glycolysis Glycolysis cluster_ssp Serine Biosynthesis Pathway 3PG 3-Phosphoglycerate PHPPA This compound 3PG->PHPPA PHGDH (NAD⁺ → NADH) PSer Phosphoserine PHPPA->PSer PSAT1 Ser Serine PSer->Ser PSPH Glu Glutamate aKG α-Ketoglutarate Glu->aKG PSAT1

Caption: The phosphorylated pathway of serine biosynthesis.

Regulatory Landscape: Controlling the Flux

The flow of metabolites through the PHPPA node is tightly regulated at multiple levels to meet cellular demands while maintaining metabolic homeostasis. This regulation occurs through allosteric control of enzyme activity, post-translational modifications, and transcriptional regulation.

Allosteric Regulation and Enzyme Kinetics

PHGDH is a key regulatory point. In many organisms, though not consistently in mammals under physiological conditions, PHGDH is allosterically inhibited by its downstream product, L-serine, in a classic example of feedback inhibition.[2][7] This inhibition is of the Vmax type, meaning serine affects the reaction rate rather than substrate binding.[7] The enzyme can also be subject to substrate inhibition by high concentrations of 3-phosphohydroxypyruvate.[8]

PSAT1 , on the other hand, is a highly efficient enzyme. The reaction catalyzed by human PSAT is reversible, with an equilibrium constant of about 10, and the enzyme has a kcat/Km of 5.9 × 10⁶ M⁻¹s⁻¹, which helps to drive the pathway forward despite the unfavorable equilibrium of the preceding PHGDH-catalyzed reaction.[9]

EnzymeSubstrate(s)KmkcatAllosteric Regulators
Human PHGDH 3-Phosphoglycerate~0.26 mM[10]~1.5 s⁻¹[10]L-Serine (inhibition in some species)[2][7]
NAD⁺~0.15 mM[10]~2.2 s⁻¹[10]
Human PSAT1 3-PHP, L-Glu-kcat/Km = 5.9 x 10⁶ M⁻¹s⁻¹[9]-
Post-Translational Modifications (PTMs)

Recent research has highlighted the critical role of PTMs in regulating the serine synthesis pathway.[1][11]

  • Phosphorylation: PHGDH can be phosphorylated by kinases such as AMPK and p38, which can regulate its subcellular localization and non-enzymatic functions.[3] Protein Kinase Cζ (PKCζ) has also been shown to phosphorylate and inhibit PHGDH activity.[2] PSAT1 activity can be influenced by phosphorylation, which in some contexts enhances cell proliferation via signaling pathways like GSK3β/β-catenin.[5]

  • Ubiquitination: The E3 ubiquitin ligase Parkin has been shown to ubiquitinate PHGDH at lysine 330, targeting it for proteasomal degradation.[12] This represents a crucial mechanism for suppressing serine synthesis and has implications for Parkin's role as a tumor suppressor.[12] Ubiquitination can also occur on serine and threonine residues, representing a novel form of this modification.[13][14]

cluster_enzymes Serine Biosynthesis Enzymes cluster_regulators Regulatory Inputs PHGDH PHGDH PSAT1 PSAT1 Serine L-Serine Serine->PHGDH Allosteric Inhibition AMPK_p38 AMPK / p38 AMPK_p38->PHGDH Phosphorylation (Localization) PKCzeta PKCζ PKCzeta->PHGDH Phosphorylation (Inhibition) Parkin Parkin (E3 Ligase) Parkin->PHGDH Ubiquitination (Degradation) GSK3b GSK3β Pathway GSK3b->PSAT1 Phosphorylation (Activity Modulation)

Caption: Regulation of PHGDH and PSAT1 activity.

Transcriptional Control

The expression of serine synthesis pathway genes, including PHGDH and PSAT1, is often upregulated in proliferating cells and various cancers. This upregulation can be driven by transcription factors such as Activating Transcription Factor 4 (ATF4), which responds to cellular stress and nutrient availability.[5]

Experimental Methodologies

Investigating the role of PHPPA and its associated enzymes requires robust experimental techniques. Key among these are enzyme activity assays and metabolic flux analysis.

Phosphoserine Aminotransferase (PSAT) Coupled Enzyme Assay

A continuous spectrophotometric assay can be employed to measure PSAT activity. This assay couples the production of α-ketoglutarate to the oxidation of NADH by glutamate dehydrogenase (GDH). The rate of NADH consumption, monitored by the decrease in absorbance at 340 nm, is directly proportional to the PSAT activity.

Protocol Outline:

  • Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.0, 100 mM KCl, 1 mM DTT).[15] To this, add the substrates L-glutamate and 3-phosphohydroxypyruvate, the cofactor pyridoxal 5'-phosphate, NADH, and an excess of the coupling enzyme, glutamate dehydrogenase.

  • Initiation: The reaction is initiated by the addition of the PSAT-containing sample (e.g., purified enzyme or cell lysate).

  • Measurement: Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer with a temperature-controlled cuvette holder.

  • Analysis: Calculate the rate of reaction from the linear portion of the absorbance curve, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

PHPPA 3-Phosphohydroxypyruvate PSer Phosphoserine PHPPA->PSer PSAT1 (Target Enzyme) Glu L-Glutamate aKG α-Ketoglutarate Glu->aKG PSAT1 aKG->Glu GDH (Coupling Enzyme) NADH NADH (Abs @ 340nm) NAD NAD⁺ NADH->NAD GDH

Caption: PSAT coupled enzyme assay workflow.

13C-Metabolic Flux Analysis (13C-MFA)

13C-MFA is a powerful technique to quantify the intracellular metabolic fluxes, providing a direct understanding of the metabolic phenotype.[16] By feeding cells a ¹³C-labeled substrate, such as [U-¹³C₆]-glucose, the incorporation of the heavy isotope into downstream metabolites, including serine, can be traced.

Workflow for 13C-MFA of Serine Biosynthesis:

  • Cell Culture and Labeling: Culture cells in a medium containing a ¹³C-labeled carbon source (e.g., [1-¹³C]glucose or uniformly labeled glucose) for a defined period to achieve isotopic steady state.

  • Metabolite Extraction and Hydrolysis: Harvest the cells and quench metabolism rapidly. For analysis of proteinogenic amino acids, hydrolyze the cellular protein fraction (e.g., using 6 M HCl) to release individual amino acids.

  • Derivatization: Derivatize the amino acids to make them volatile for Gas Chromatography (GC) analysis. A common method is derivatization with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

  • GC-MS Analysis: Separate the derivatized amino acids by GC and analyze the mass isotopomer distributions by mass spectrometry (MS). The mass shifts in the fragments of serine will indicate the incorporation of ¹³C from the labeled glucose.

  • Flux Calculation: Use computational modeling to fit the measured mass isotopomer distributions to a metabolic network model, thereby calculating the intracellular flux rates.

Example GC-MS Parameters for Amino Acid Analysis:

  • Column: Agilent DB-35 (60 m x 0.32 mm ID, 1.5 µm film thickness)[17]

  • Injection: 260 °C, splitless[17]

  • Carrier Gas: Helium at a constant flow of 2 mL/min[17]

  • Oven Program: 70°C (2 min), ramp to 140°C at 15°C/min (hold 4 min), ramp to 240°C at 12°C/min (hold 5 min), ramp to 255°C at 8°C/min (hold 35 min)[17]

  • MS Detection: Selected Ion Monitoring (SIM) mode is often preferred for higher data quality.[18]

Broader Implications and Therapeutic Potential

The central role of the PHPPA metabolic node makes it a critical pathway in various physiological and pathological states.

  • Cancer Metabolism: Many cancer cells exhibit a heightened flux through the serine biosynthesis pathway to support rapid proliferation, nucleotide synthesis, and redox homeostasis.[2][5] This has made PHGDH and PSAT1 attractive targets for cancer therapy.

  • Neurological Disorders: The serine produced from this pathway is a precursor for D-serine, a major co-agonist of the NMDA receptor in the brain.[9] Deficiencies in the enzymes of this pathway can lead to severe neurological symptoms.[9]

  • Drug Development: The development of small molecule inhibitors targeting PHGDH is an active area of research.[1] A thorough understanding of the kinetics, regulation, and structural biology of the enzymes surrounding PHPPA is essential for the rational design of effective and specific inhibitors. Furthermore, the discovery that PHGDH can also produce the oncometabolite 2-hydroxyglutarate in a reverse reaction presents another layer of complexity and a potential therapeutic angle.[9]

Conclusion

This compound, while a fleeting intermediate, is a lynchpin that fundamentally connects carbon and nitrogen metabolism. The enzymatic reactions that produce and consume it are tightly regulated hubs that control the flow of essential building blocks for cellular growth and function. The methodologies outlined in this guide provide a framework for researchers to probe this critical metabolic junction, offering the potential to uncover new biological insights and develop novel therapeutic strategies targeting diseases with metabolic dysregulation at their core.

References

  • Basu, M., & Srivastava, S. (2023). Molecular Structure of Phosphoserine Aminotransferase from Saccharomyces cerevisiae. International Journal of Molecular Sciences, 24(5), 4998. [Link]

  • Caligiore, A., et al. (2023). L‐serine biosynthesis in the human central nervous system: Structure and function of phosphoserine aminotransferase. The FEBS Journal, 290(7), 1846-1865. [Link]

  • Gore, G., et al. (2018). Structural Analysis of Phosphoserine Aminotransferase (Isoform 1) From Arabidopsis thaliana– the Enzyme Involved in the Phosphorylated Pathway of Serine Biosynthesis. Frontiers in Plant Science, 9, 876. [Link]

  • Gao, Y., et al. (2017). PSAT1 is regulated by ATF4 and enhances cell proliferation via the GSK3β/β-catenin/cyclin D1 signaling pathway in ER-negative breast cancer. Journal of Experimental & Clinical Cancer Research, 36(1), 1-13. [Link]

  • Bellamacina, C. R. (2021). Biochemical and Biophysical Characterization of Recombinant Human 3-Phosphoglycerate Dehydrogenase. International Journal of Molecular Sciences, 22(8), 4231. [Link]

  • Conti, M., et al. (2021). Biochemical and Biophysical Characterization of Recombinant Human 3-Phosphoglycerate Dehydrogenase. International Journal of Molecular Sciences, 22(8), 4231. [Link]

  • Wikipedia contributors. (2023). Phosphoglycerate dehydrogenase. In Wikipedia, The Free Encyclopedia. [Link]

  • Okamoto, R., et al. (2018). Structural Analysis of Phosphoserine Aminotransferase (Isoform 1) From Arabidopsis thaliana– the Enzyme Involved in the Phosphorylated Pathway of Serine Biosynthesis. Frontiers in Plant Science, 9, 876. [Link]

  • Wang, X., et al. (2007). Ubiquitination of serine, threonine, or lysine residues on the cytoplasmic tail can induce ERAD of MHC-I by viral E3 ligase mK3. The Journal of Cell Biology, 177(4), 613-624. [Link]

  • PathWhiz. (n.d.). Serine Metabolism. [Link]

  • PathWhiz. (n.d.). Glycine Metabolism. [Link]

  • Liu, Y., et al. (2025). Protein post-translational modifications in serine synthetic pathway: functions and molecular mechanisms. Cell Communication and Signaling, 23(1), 1-18. [Link]

  • ResearchGate. (n.d.). Reactions of the phosphorylated pathway. [Link]

  • Leenders, J. (2016). High Quality 13C metabolic flux analysis using GC-MS. RWTH Publications. [Link]

  • Reina-Campos, M., & Diaz-Meco, M. T. (2020). The PHGDH enigma: do cancer cells only need serine or also a redox modulator?. Signal Transduction and Targeted Therapy, 5(1), 1-3. [Link]

  • Vierstra, R. D. (2014). The Ubiquitination Machinery of the Ubiquitin System. The Arabidopsis Book, 12, e0174. [Link]

  • eGyanKosh. (n.d.). PHOSPHATE DEHYDROGENASE AS COUPLING ENZYME -ASSAY OF HEXOKINASE. [Link]

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  • ResearchGate. (n.d.). Disruption of PHGDH and PSAT1 expression decreases BL cell... [Link]

  • Unipr. (n.d.). L‐serine biosynthesis in the human central nervous system: Structure and function of phosphoserine aminotransferase. [Link]

  • UC Davis Stable Isotope Facility. (n.d.). Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS. [Link]

  • Liu, J., et al. (2020). Parkin ubiquitinates phosphoglycerate dehydrogenase to suppress serine synthesis and tumor progression. Journal of Clinical Investigation, 130(7), 3853-3867. [Link]

  • Grant, G. A. (2018). D-3-Phosphoglycerate Dehydrogenase. Frontiers in Molecular Biosciences, 5, 113. [Link]

  • Wikipedia contributors. (2023). Post-translational modification. In Wikipedia, The Free Encyclopedia. [Link]

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  • ResearchGate. (n.d.). Effects of 3-phosphohydroxypyruvate and KCl on the activity of the... [Link]

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An In-depth Technical Guide to the Cellular Localization of Phosphohydroxypyruvic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphohydroxypyruvic acid (PHP) is a critical intermediate metabolite in the phosphorylated pathway of serine biosynthesis. The spatial organization of its synthesis is paramount to cellular homeostasis, linking glycolysis to amino acid and nucleotide metabolism. This guide provides a comprehensive exploration of the cellular localization of PHP synthesis, delving into the canonical and non-canonical roles of the key synthetic enzyme, phosphoglycerate dehydrogenase (PHGDH). We will examine the established cytosolic and plastidic hubs of this pathway in mammals and plants, respectively, and explore the emerging evidence for its mitochondrial and nuclear localization, particularly in the context of disease. This document will further serve as a practical resource by providing detailed, field-proven protocols for the empirical determination of the subcellular localization of the enzymes involved in PHP synthesis.

Introduction: The Centrality of this compound in Cellular Metabolism

This compound (PHP) occupies a crucial node in cellular metabolism as the product of the first committed step in the phosphorylated pathway of L-serine biosynthesis. This pathway funnels the glycolytic intermediate 3-phosphoglycerate into the production of serine, which is not only a fundamental building block for proteins but also a precursor for a vast array of essential biomolecules, including nucleotides, lipids, and the primary cellular antioxidant, glutathione. The enzyme responsible for the conversion of 3-phosphoglycerate to PHP is D-3-phosphoglycerate dehydrogenase (PHGDH).[1][2] Given the pathway's significance, the precise subcellular location of PHP synthesis is a critical determinant of metabolic flux and cellular fate.

This guide will provide an in-depth analysis of the cellular compartments housing the machinery for PHP synthesis across different kingdoms of life, with a particular focus on mammalian and plant cells. Furthermore, we will explore the dynamic nature of this localization and its implications for both normal physiology and pathological states such as cancer.

The Phosphorylated Pathway of Serine Biosynthesis: The Primary Route to PHP

The synthesis of PHP is the rate-limiting step in the phosphorylated pathway of serine biosynthesis. This three-step enzymatic cascade is the primary, if not sole, anabolic source of L-serine in non-photosynthetic organisms.[3]

The pathway proceeds as follows:

  • Oxidation: D-3-phosphoglycerate dehydrogenase (PHGDH) catalyzes the NAD+-dependent oxidation of 3-phosphoglycerate to produce this compound (PHP).

  • Transamination: Phosphoserine aminotransferase (PSAT) then converts PHP to O-phospho-L-serine using glutamate as the amino group donor.

  • Hydrolysis: Finally, phosphoserine phosphatase (PSPH) dephosphorylates O-phospho-L-serine to yield L-serine.

The localization of this entire pathway is dictated by the subcellular residence of its constituent enzymes.

Phosphorylated_Pathway_of_Serine_Biosynthesis 3-Phosphoglycerate 3-Phosphoglycerate PHP This compound (PHP) 3-Phosphoglycerate->PHP NAD+ NADH + H+ O-Phospho-L-serine O-Phospho-L-serine PHP->O-Phospho-L-serine L-Serine L-Serine O-Phospho-L-serine->L-Serine H2O Pi PHGDH PHGDH PSAT PSAT PSPH PSPH

Caption: The Phosphorylated Pathway of Serine Biosynthesis.

Cellular Localization of PHP Synthesis: A Tale of Two Compartments (and more)

The subcellular localization of PHGDH, and consequently PHP synthesis, exhibits significant diversity across different organisms and even within different cell types and physiological states of the same organism.

The Cytosol: The Canonical Hub in Mammalian Cells

In mammalian cells, the enzymes of the serine biosynthesis pathway, including PHGDH, are predominantly localized to the cytosol . This cytosolic positioning strategically places the pathway to directly utilize the glycolytic intermediate 3-phosphoglycerate. This localization has been confirmed through numerous studies employing techniques such as subcellular fractionation and immunofluorescence.

The Plastids: The Site of Synthesis in Plants

In plant cells, the phosphorylated pathway of serine biosynthesis is primarily housed within the plastids (including chloroplasts). This localization is consistent with the pathway's role in linking photosynthesis-derived carbon fixation with amino acid metabolism. Photosynthetic fixation of CO2 leads to the rapid labeling of phosphoserine and phosphohydroxypyruvate, indicating their role as early intermediates in this process.[4]

Emerging Frontiers: Nuclear and Mitochondrial Localization of PHGDH

Recent research, particularly in the context of cancer biology, has revealed a more complex picture of PHGDH localization in mammalian cells. Evidence is mounting for the translocation of PHGDH to the nucleus and mitochondria under specific cellular conditions, where it may perform non-canonical functions beyond its role in serine biosynthesis.

  • Nuclear PHGDH: Studies have shown that under nutrient stress, PHGDH can translocate to the nucleus.[5] This nuclear localization appears to be independent of its enzymatic activity in some contexts and may involve transcriptional regulation.[6][7] For instance, nuclear PHGDH has been implicated in the transcriptional repression of genes involved in glutamine metabolism in macrophages.[7]

  • Mitochondrial PHGDH: In liver cancer cells, PHGDH has been found to localize to the inner mitochondrial membrane.[8][9] This mitochondrial localization is proposed to promote mitochondrial translation and respiratory metabolism, thereby supporting tumor growth.[8][9] This suggests a novel role for PHGDH in regulating mitochondrial bioenergetics.

This dual localization highlights the functional plasticity of PHGDH and suggests that the site of PHP synthesis can be dynamically regulated to meet the specific metabolic demands of the cell.

Organism/Cell TypePrimary LocalizationSecondary/Conditional LocalizationFunctional Implication
Mammalian Cells CytosolNucleus, MitochondriaLinks glycolysis to serine biosynthesis; potential roles in transcriptional regulation and mitochondrial metabolism.
Plant Cells Plastids-Connects photosynthetic carbon fixation to amino acid synthesis.
Prokaryotes Cytosol-Central role in amino acid metabolism.

Methodologies for Determining the Cellular Localization of PHP Synthesis Enzymes

The elucidation of the subcellular localization of enzymes like PHGDH relies on a combination of robust experimental techniques. The choice of method depends on the specific research question, the available resources, and the cell or tissue type being investigated. Here, we provide an overview and detailed protocols for three widely used approaches.

Subcellular Fractionation and Western Blotting

This biochemical approach involves the physical separation of cellular organelles based on their size and density through differential centrifugation. The presence of the target enzyme in different fractions is then detected by Western blotting using a specific antibody.

Causality Behind Experimental Choices: This method provides a quantitative assessment of the distribution of the enzyme across different organelles. The use of organelle-specific markers is crucial for validating the purity of each fraction, ensuring the reliability of the localization data.

Subcellular_Fractionation_Workflow start Cultured Cells or Tissue lysis Cell Lysis (Hypotonic Buffer) start->lysis centrifuge1 Low-Speed Centrifugation (~1,000 x g) lysis->centrifuge1 pellet1 Pellet 1 (Nuclei) centrifuge1->pellet1 Pellet supernatant1 Supernatant 1 (Cytoplasm, Mitochondria, Membranes) centrifuge1->supernatant1 Supernatant wb Western Blot Analysis (with PHGDH & Marker Antibodies) pellet1->wb centrifuge2 Medium-Speed Centrifugation (~10,000 x g) supernatant1->centrifuge2 pellet2 Pellet 2 (Mitochondria) centrifuge2->pellet2 Pellet supernatant2 Supernatant 2 (Cytoplasm, Membranes) centrifuge2->supernatant2 Supernatant pellet2->wb centrifuge3 High-Speed Centrifugation (~100,000 x g) supernatant2->centrifuge3 pellet3 Pellet 3 (Membranes) centrifuge3->pellet3 Pellet supernatant3 Supernatant 3 (Cytosol) centrifuge3->supernatant3 Supernatant pellet3->wb supernatant3->wb

Caption: Workflow for Subcellular Fractionation and Western Blotting.

Detailed Protocol for Subcellular Fractionation:

  • Cell Harvesting: Harvest cultured cells by scraping or trypsinization. For tissues, homogenize in a suitable buffer. Wash the cells twice with ice-cold PBS.

  • Cell Lysis: Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, with protease inhibitors). Incubate on ice for 15 minutes.[10]

  • Homogenization: Disrupt the cell membrane by passing the suspension through a narrow-gauge needle (e.g., 27-gauge) multiple times or by using a Dounce homogenizer.[11]

  • Nuclear Fractionation: Centrifuge the lysate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C. The resulting pellet contains the nuclei.[10]

  • Mitochondrial Fractionation: Transfer the supernatant to a new tube and centrifuge at a medium speed (e.g., 10,000 x g) for 15 minutes at 4°C. The pellet contains the mitochondria.[11]

  • Membrane and Cytosolic Fractionation: Transfer the supernatant to an ultracentrifuge tube and spin at high speed (e.g., 100,000 x g) for 1 hour at 4°C. The pellet contains the membrane fraction, and the supernatant is the cytosolic fraction.[11]

  • Western Blot Analysis: Resuspend each pellet in a suitable lysis buffer. Determine the protein concentration of each fraction. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody against PHGDH and organelle-specific markers (e.g., Lamin B1 for nucleus, TOM20 for mitochondria, Tubulin for cytosol).[5]

Immunofluorescence Microscopy

Immunofluorescence (IF) is a powerful imaging technique that allows for the visualization of the target protein within intact cells. This method provides high-resolution spatial information and can reveal co-localization with known organelle markers.

Causality Behind Experimental Choices: Fixation and permeabilization are critical steps. The choice of fixative (e.g., paraformaldehyde or methanol) can affect antigenicity. Permeabilization with detergents like Triton X-100 is necessary to allow antibodies to access intracellular epitopes. Blocking with a protein solution like bovine serum albumin (BSA) prevents non-specific antibody binding.

Detailed Protocol for Immunofluorescence:

  • Cell Culture: Grow cells on sterile glass coverslips in a petri dish to sub-confluent levels (70-80%).

  • Fixation: Gently wash the cells with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[12]

  • Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[13]

  • Blocking: Wash the cells three times with PBS. Block non-specific binding by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibody against PHGDH in the blocking buffer. Incubate the coverslips with the primary antibody solution overnight at 4°C.[14]

  • Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature, protected from light.[14]

  • Counterstaining and Mounting: Wash the cells three times with PBS. Counterstain the nuclei with a DNA dye like DAPI. Mount the coverslips on microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the cells using a fluorescence or confocal microscope.

Fluorescent Protein Tagging and Live-Cell Imaging

This technique involves genetically fusing a fluorescent protein (e.g., Green Fluorescent Protein, GFP) to the N- or C-terminus of the target protein.[15] The fusion protein is then expressed in cells, and its localization can be observed in real-time in living cells.

Causality Behind Experimental Choices: This method allows for the study of protein dynamics, such as translocation between compartments, in response to stimuli. The choice of the fluorescent tag and the linker between the tag and the protein can influence the proper folding and function of the fusion protein. It is essential to validate that the tag does not interfere with the protein's native localization.

Detailed Protocol for GFP-Tagging and Live-Cell Imaging:

  • Construct Generation: Clone the cDNA of PHGDH into a mammalian expression vector containing a fluorescent protein tag (e.g., pEGFP-N1 or pEGFP-C1). Ensure the fusion is in-frame.

  • Transfection: Transfect the expression vector into the desired cell line using a suitable transfection reagent (e.g., Lipofectamine).

  • Cell Culture and Expression: Culture the transfected cells for 24-48 hours to allow for the expression of the fusion protein.

  • Live-Cell Imaging: Plate the cells in a glass-bottom dish suitable for live-cell imaging. Use a confocal microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO2).

  • Co-localization (Optional): To confirm localization to a specific organelle, co-transfect with a vector expressing a fluorescently tagged organelle marker of a different color (e.g., a red fluorescent protein targeted to the mitochondria).

  • Image Acquisition and Analysis: Acquire images using the appropriate laser lines and filters for the fluorescent proteins. Analyze the images for the subcellular distribution of the fusion protein. Techniques like Fluorescence Recovery After Photobleaching (FRAP) can be used to study protein dynamics.[16]

Implications for Drug Development

The discovery of the diverse subcellular localizations of PHGDH has significant implications for drug development. The upregulation of PHGDH is a hallmark of several cancers, making it an attractive therapeutic target.[17]

  • Targeting Specific Pools: The existence of distinct cytosolic, nuclear, and mitochondrial pools of PHGDH raises the possibility of developing inhibitors that selectively target one compartment. For example, a drug that specifically inhibits the mitochondrial pool of PHGDH could disrupt tumor bioenergetics without affecting the essential cytosolic functions of the serine biosynthesis pathway in normal cells.

  • Non-Canonical Functions as Targets: The non-enzymatic, transcriptional regulatory roles of nuclear PHGDH present a novel therapeutic avenue.[6] Small molecules that disrupt the protein-protein interactions of nuclear PHGDH, rather than its catalytic activity, could be developed as a new class of anti-cancer agents.

Conclusion

The synthesis of this compound, a key step in serine biosynthesis, is a spatially organized process with profound implications for cellular metabolism and function. While the cytosol and plastids represent the canonical sites of this pathway in mammals and plants, respectively, the discovery of nuclear and mitochondrial localization of PHGDH has opened up new avenues of research. These findings underscore the importance of understanding the subcellular context of metabolic pathways. The experimental approaches detailed in this guide provide a robust framework for researchers to investigate the localization of PHP synthesis and other metabolic processes, paving the way for a deeper understanding of cellular physiology and the development of novel therapeutic strategies.

References

  • Possemato, R., et al. (2011). Functional genomics reveals that the serine synthesis pathway is essential in breast cancer. Nature, 476(7360), 346–350. [Link]

  • National Center for Biotechnology Information. Gene entry for PHGDH phosphoglycerate dehydrogenase. [Link]

  • L-Ofek, T., et al. (2021). Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells. International Journal of Molecular Sciences, 22(8), 3986. [Link]

  • Metcalf, W. W., & van der Donk, W. A. (2009). Biosynthesis of phosphonic and phosphinic acid natural products. Annual review of biochemistry, 78, 65-94. [Link]

  • UniProt Consortium. UniProt entry for D-3-phosphoglycerate dehydrogenase. [Link]

  • Bar-Even, A., et al. (2011). The aminoshikimic acid pathway in bacteria as source of precursors for the synthesis of antibacterial and antiviral compounds. Biotechnology advances, 29(6), 719-732. [Link]

  • Giepmans, B. N., et al. (2006). Imaging proteins inside cells with fluorescent tags. Nature methods, 3(4), 295-303. [Link]

  • Shu, Y., et al. (2022). Non-canonical phosphoglycerate dehydrogenase activity promotes liver cancer growth via mitochondrial translation and respiratory metabolism. The EMBO Journal, 41(22), e111243. [Link]

  • Wang, Y., et al. (2023). Transcriptional regulation by PHGDH drives amyloid pathology in Alzheimer's disease. Cell, 186(13), 2846-2863.e23. [Link]

  • Zhang, Y., et al. (2021). PHGDH Is Upregulated at Translational Level and Implicated in Platin-Resistant in Ovarian Cancer Cells. Frontiers in Oncology, 11, 665873. [Link]

  • Shu, Y., et al. (2022). PHGDH and cancer: new job for an old enzyme!. EMBO molecular medicine, 14(12), e16954. [Link]

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  • Shapiro, L., et al. (2009). Why and how bacteria localize proteins. Science, 326(5957), 1225-1228. [Link]

  • Daley, L. S., & Bidwell, R. G. (1977). Phosphoserine and this compound: evidence for their role as early intermediates in photosynthesis. Plant physiology, 60(1), 109-114. [Link]

  • Hardy, G. G., et al. (2013). Coordinate synthesis and protein localization in a bacterial organelle by the action of a penicillin-binding-protein. Molecular microbiology, 87(2), 343-354. [Link]

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  • Ehrhardt, D. W. (2003). GFP technology for live cell imaging. Current opinion in plant biology, 6(6), 622-628. [Link]

  • Islam, M. M., et al. (2023). Harnessing PHGDH Inhibition for Cancer Therapy: Mechanisms, SAR, Computational Aspects, and Clinical Potential. Archiv der Pharmazie, 356(10), 2300223. [Link]

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Methodological & Application

Enzymatic assay for phosphohydroxypyruvic acid detection

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

A Robust Enzymatic Assay for the Sensitive Detection of Phosphohydroxypyruvic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound (PHPPA) is a key intermediate in the phosphorylated pathway of serine biosynthesis. Accurate quantification of PHPPA is critical for studying the metabolism of this essential amino acid and for investigating potential therapeutic targets within this pathway. This document provides a detailed protocol for a reliable and sensitive enzymatic assay for the detection of PHPPA. The method is based on a coupled-enzyme system where phosphohydroxypyruvate phosphatase (PSPH) hydrolyzes PHPPA, and the subsequent product is used in a reaction that leads to the generation of a chromogenic product. This application note offers a comprehensive guide, from the underlying principles to detailed experimental procedures, data analysis, and troubleshooting, ensuring scientific rigor and reproducibility.

Principle of the Assay

The detection of this compound is achieved through a two-step coupled enzymatic reaction.

  • Step 1: Hydrolysis of PHPPA. The enzyme L-3-phosphoserine-phosphatase (PSPH), which also exhibits high activity towards PHPPA, catalyzes the dephosphorylation of PHPPA to hydroxypyruvic acid (HPA) and inorganic phosphate (Pi).

  • Step 2: Coupled Detection. The hydroxypyruvic acid produced is then reduced by D-glycerate dehydrogenase (GDH) in the presence of NADH. The oxidation of NADH to NAD+ is monitored by the decrease in absorbance at 340 nm. The amount of NADH oxidized is directly proportional to the amount of PHPPA present in the sample.

The reaction scheme is as follows:

This compound + H₂O ---(PSPH)--> Hydroxypyruvic Acid + Pi Hydroxypyruvic Acid + NADH + H⁺ ---(GDH)--> D-Glyceric Acid + NAD⁺

This coupled assay provides a specific and quantitative measurement of PHPPA.

Enzymatic Assay for PHPPA Figure 1: Coupled Enzymatic Reaction for PHPPA Detection cluster_step1 Step 1: Dephosphorylation cluster_step2 Step 2: Coupled Detection PHPPA This compound PSPH PSPH PHPPA->PSPH HPA Hydroxypyruvic Acid Pi Inorganic Phosphate PSPH->HPA PSPH->Pi NADH NADH (Abs @ 340 nm) GDH GDH NADH->GDH NAD NAD⁺ (No Abs @ 340 nm) GDH->NAD DGA D-Glyceric Acid GDH->DGA HPA_2->GDH label_note The decrease in absorbance at 340 nm is directly proportional to the initial PHPPA concentration.

Caption: Figure 1: Coupled Enzymatic Reaction for PHPPA Detection.

Materials and Reagents

Equipment
  • Spectrophotometer capable of reading at 340 nm

  • 96-well UV-transparent microplates

  • Multichannel pipette

  • Standard laboratory vortex and centrifuge

  • Incubator

Reagents
ReagentSupplierCatalog Number
This compound (PHPPA)Sigma-AldrichP7640
L-3-phosphoserine-phosphatase (PSPH)Sigma-AldrichP0631
D-glycerate dehydrogenase (GDH)Sigma-AldrichG7881
β-Nicotinamide adenine dinucleotide (NADH)Sigma-AldrichN8129
Tris-HClSigma-AldrichT5941
Magnesium Chloride (MgCl₂)Sigma-AldrichM8266
Hydrochloric Acid (HCl)Fisher ScientificA144-212
Deionized Water (ddH₂O)------

Reagent Preparation

  • Assay Buffer (100 mM Tris-HCl, 5 mM MgCl₂, pH 7.5): Prepare a 1 M stock solution of Tris-HCl and a 1 M stock of MgCl₂. For 100 mL of assay buffer, mix 10 mL of 1 M Tris-HCl, 0.5 mL of 1 M MgCl₂, and 89.5 mL of ddH₂O. Adjust the pH to 7.5 with HCl. Store at 4°C.

  • PHPPA Standard (10 mM): Dissolve 20.3 mg of PHPPA in 10 mL of ddH₂O. Prepare fresh daily.

  • PSPH Enzyme Solution (1 unit/mL): Reconstitute the lyophilized powder in assay buffer. Store at -20°C in aliquots.

  • GDH Enzyme Solution (10 units/mL): Reconstitute the lyophilized powder in assay buffer. Store at -20°C in aliquots.

  • NADH Solution (10 mM): Dissolve 7.1 mg of NADH in 1 mL of assay buffer. Prepare fresh daily and protect from light.

Assay Protocol

The following protocol is optimized for a 96-well plate format with a total reaction volume of 200 µL.

Assay_Workflow Figure 2: Experimental Workflow for PHPPA Assay cluster_prep Preparation cluster_reaction Reaction Setup (in 96-well plate) cluster_initiation Reaction Initiation cluster_analysis Data Analysis prep_standards Prepare PHPPA Standards (0-100 µM) add_sample Add 10 µL of Standard or Sample prep_standards->add_sample prep_samples Prepare Samples (Dilute as needed) prep_samples->add_sample add_reagents Add to each well: - 140 µL Assay Buffer - 20 µL NADH (10 mM) - 10 µL GDH (10 units/mL) add_reagents->add_sample incubate1 Incubate for 5 min at 37°C add_sample->incubate1 read1 Read initial absorbance (A₁) at 340 nm incubate1->read1 add_psph Add 10 µL PSPH (1 unit/mL) read1->add_psph incubate2 Incubate for 30 min at 37°C add_psph->incubate2 read2 Read final absorbance (A₂) at 340 nm incubate2->read2 calc_delta Calculate ΔA = A₁ - A₂ read2->calc_delta plot_curve Plot Standard Curve (ΔA vs. [PHPPA]) calc_delta->plot_curve calc_conc Determine Sample Concentration plot_curve->calc_conc

Caption: Figure 2: Experimental Workflow for PHPPA Assay.

Standard Curve Preparation
  • Prepare a series of PHPPA standards by diluting the 10 mM stock solution in assay buffer. A suggested range is 0, 10, 20, 40, 60, 80, and 100 µM.

Sample Preparation
  • Centrifuge biological samples to remove any particulate matter.

  • Dilute samples as necessary in assay buffer to ensure the PHPPA concentration falls within the linear range of the standard curve.

Assay Reaction
  • To each well of a 96-well plate, add the following reagents in the specified order:

    • 140 µL of Assay Buffer

    • 20 µL of 10 mM NADH solution

    • 10 µL of 10 units/mL GDH solution

    • 10 µL of PHPPA standard or sample

  • Mix gently and incubate the plate at 37°C for 5 minutes.

  • Read the initial absorbance (A₁) at 340 nm.

  • Initiate the reaction by adding 10 µL of 1 unit/mL PSPH solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Read the final absorbance (A₂) at 340 nm.

Data Analysis and Interpretation

  • Calculate the change in absorbance (ΔA) for each well: ΔA = A₁ - A₂ .

  • Subtract the ΔA of the blank (0 µM standard) from the ΔA of all other standards and samples.

  • Plot the corrected ΔA values for the standards against their corresponding PHPPA concentrations to generate a standard curve.

  • Determine the concentration of PHPPA in the samples using the linear equation derived from the standard curve.

Expected Results: A linear relationship between the PHPPA concentration and the change in absorbance at 340 nm should be observed.

Assay Validation and Performance Characteristics

The performance of this assay should be validated to ensure accuracy and reliability.

ParameterTypical Performance
Limit of Detection (LOD) 1-5 µM
Limit of Quantification (LOQ) 5-10 µM
Linear Range 10-100 µM
Precision (Intra-assay CV) < 5%
Precision (Inter-assay CV) < 10%
Specificity High specificity for PHPPA. Minimal cross-reactivity with other phosphorylated compounds.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Signal Inactive enzymesUse fresh or properly stored enzyme stocks.
Incorrect pH of assay bufferVerify the pH of the assay buffer and adjust if necessary.
Degraded NADHPrepare fresh NADH solution daily and protect it from light.
High Background Contamination of reagentsUse fresh, high-purity reagents and ddH₂O.
Presence of endogenous dehydrogenases in the samplePrepare a sample blank by omitting PSPH to measure background NADH oxidation. Subtract this value from the sample reading.
Non-linear Standard Curve Substrate concentration too high or too lowAdjust the range of the standard curve.
Pipetting errorsEnsure accurate pipetting and proper mixing.

Applications

This enzymatic assay for PHPPA can be utilized in various research areas, including:

  • Metabolic studies: To investigate the flux through the serine biosynthesis pathway.

  • Enzyme kinetics: To characterize the activity of PSPH and other related enzymes.

  • Drug discovery: To screen for inhibitors of the serine biosynthesis pathway, which is a target in some cancers and infectious diseases.

References

  • Al-Rabiee, R., & Zhao, C. (2020). A Continuous Spectrophotometric Assay for L-3-Phosphoserine Phosphatase Activity. Bio-protocol, 10(22), e3821. [Link]

  • Hawkinson, J. E., & Larsson, C. (1993). A high-performance liquid chromatographic method for the determination of 3-phosphoserine, 3-phosphohydroxypyruvate and other phosphorylated intermediates of the 'phosphorylated' pathway of serine biosynthesis. Journal of Chromatography B: Biomedical Sciences and Applications, 620(1), 59-66. [Link]

  • Grant, G. A. (2012). D-3-Phosphoglycerate Dehydrogenase and the Serine Biosynthesis Pathway. The Journal of Biological Chemistry, 287(47), 39867–39872. [Link]

High-Throughput Screening for 3-Phosphoglycerate Dehydrogenase Activity: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting a Key Player in Cancer Metabolism

3-Phosphoglycerate dehydrogenase (PHGDH) has emerged as a critical enzyme and a promising therapeutic target in the field of oncology.[1][2][3] It catalyzes the first and rate-limiting step in the de novo serine biosynthesis pathway: the NAD+-dependent oxidation of 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate (3-PHP).[4][5][6] This pathway is crucial for the proliferation of certain cancer cells, which exhibit an increased reliance on de novo serine synthesis to support nucleotide, protein, and lipid biosynthesis.[3][5] The overexpression of PHGDH has been observed in various cancers, including breast cancer and melanoma, making it an attractive target for the development of novel anti-cancer therapies.[2][7]

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify potential inhibitors of therapeutic targets.[8] This application note provides a detailed protocol for a robust, fluorescence-based HTS assay to measure PHGDH activity, designed for researchers in academia and industry. The described methodology is optimized for a 384-well plate format and focuses on the direct detection of NADH, a product of the PHGDH-catalyzed reaction.

Scientific Principles of the PHGDH HTS Assay

The core of this HTS assay is the enzymatic reaction catalyzed by PHGDH:

3-Phosphoglycerate + NAD+ --PHGDH--> 3-Phosphohydroxypyruvate + NADH + H+

The activity of PHGDH is directly proportional to the rate of NADH production. NADH is a naturally fluorescent molecule, with an excitation maximum around 340 nm and an emission maximum around 460 nm. However, for HTS applications, direct measurement of NADH fluorescence can be prone to interference from library compounds that are also fluorescent.[9]

To circumvent this and enhance signal intensity, this protocol utilizes a coupled enzymatic cycling reaction. In this "indirect" detection method, the NADH produced by PHGDH is used in a secondary reaction catalyzed by a reductase, which in turn reduces a non-fluorescent probe (e.g., resazurin) into a highly fluorescent product (e.g., resorufin).[4][10] This enzymatic cycling significantly amplifies the signal, providing a sensitive and robust readout for PHGDH activity.

The key advantages of this coupled assay design are:

  • Signal Amplification: The cycling nature of the secondary reaction leads to the generation of multiple fluorescent molecules for each molecule of NADH produced, increasing the assay's sensitivity.

  • Reduced Interference: By shifting the fluorescence readout to longer wavelengths (e.g., Ex/Em of ~540/590 nm for resorufin), the potential for interference from autofluorescent library compounds is minimized.

  • Continuous Measurement: The assay can be run in a kinetic mode, allowing for the continuous monitoring of the reaction progress.

Visualizing the PHGDH Reaction and Detection Pathway

PHGDH_Assay_Pathway cluster_PHGDH PHGDH Catalyzed Reaction cluster_Detection Fluorescent Detection PG3 3-Phosphoglycerate PHGDH PHGDH PG3->PHGDH NAD NAD+ NAD->PHGDH PHP 3-Phosphohydroxypyruvate PHGDH->PHP NADH NADH PHGDH->NADH Probe Non-Fluorescent Probe (e.g., Resazurin) Reductase Reductase NADH->Reductase Probe->Reductase Fluorophore Highly Fluorescent Product (e.g., Resorufin) Reductase->Fluorophore

Caption: The PHGDH reaction produces NADH, which then drives the conversion of a probe to a fluorescent product.

Detailed HTS Protocol for PHGDH Activity

This protocol is optimized for a 384-well plate format and is suitable for automated liquid handling systems.

Materials and Reagents
  • Recombinant human PHGDH enzyme

  • 3-Phosphoglycerate (3-PG)

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • Resazurin sodium salt

  • Diaphorase (from Clostridium kluyveri)

  • Tricine buffer

  • Bovine Serum Albumin (BSA)

  • Dimethyl sulfoxide (DMSO)

  • Known PHGDH inhibitor (e.g., NCT-503) for positive control

  • 384-well, black, flat-bottom plates

  • Fluorescence microplate reader

Solution Preparation
ReagentStock ConcentrationWorking ConcentrationBufferNotes
PHGDH Enzyme 1 mg/mL2X final concentrationAssay BufferPrepare fresh on the day of the experiment and keep on ice.
Substrate Mix 3-PG: 100 mM, NAD+: 50 mM2X final concentrationAssay BufferPrepare fresh.
Detection Mix Resazurin: 1 mM, Diaphorase: 1 U/mL4X final concentrationAssay BufferProtect from light.
Assay Buffer 1 M Tricine, pH 8.050 mM Tricine, 0.1 mg/mL BSADeionized WaterFilter sterilize and store at 4°C.
Test Compounds 10 mM in DMSO10 µM (final)N/ASerial dilutions can be made in DMSO.
Positive Control 1 mM in DMSO10 µM (final)N/AA known PHGDH inhibitor.
Negative Control N/AN/AAssay Buffer with equivalent DMSO concentrationUsed to determine baseline fluorescence.
Experimental Workflow

HTS_Workflow Start Start Dispense_Compounds 1. Dispense Compounds & Controls (50 nL) Start->Dispense_Compounds Dispense_Enzyme 2. Add PHGDH Enzyme Solution (5 µL) Dispense_Compounds->Dispense_Enzyme Incubate_1 3. Incubate (15 min, RT) Dispense_Enzyme->Incubate_1 Dispense_Substrate 4. Add Substrate Mix (5 µL) Incubate_1->Dispense_Substrate Incubate_2 5. Incubate (60 min, RT) Dispense_Substrate->Incubate_2 Dispense_Detection 6. Add Detection Mix (10 µL) Incubate_2->Dispense_Detection Incubate_3 7. Incubate (15 min, RT, Protected from Light) Dispense_Detection->Incubate_3 Read_Plate 8. Read Fluorescence (Ex/Em = 540/590 nm) Incubate_3->Read_Plate Analyze_Data 9. Data Analysis Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Step-by-step workflow for the PHGDH high-throughput screening assay.

Step-by-Step Protocol
  • Compound Dispensing: Using an acoustic dispenser or pin tool, transfer 50 nL of test compounds, positive control (known inhibitor), and DMSO (for negative control wells) to the appropriate wells of a 384-well plate.

  • Enzyme Addition: Add 5 µL of the 2X PHGDH enzyme solution to all wells.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for the compounds to interact with the enzyme.

  • Initiate Reaction: Add 5 µL of the 2X Substrate Mix (3-PG and NAD+) to all wells to start the enzymatic reaction.

  • Enzymatic Reaction Incubation: Incubate the plate at room temperature for 60 minutes. This time may be optimized based on enzyme concentration and desired signal window.

  • Detection Reagent Addition: Add 10 µL of the 4X Detection Mix (Resazurin and Diaphorase) to all wells.

  • Detection Incubation: Incubate the plate at room temperature for 15 minutes, protected from light, to allow for the development of the fluorescent signal.

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with excitation at ~540 nm and emission at ~590 nm.

  • Data Analysis: Proceed with data analysis as described in the following section.

Data Interpretation and Quality Control

Calculation of Percent Inhibition

The activity of each test compound is typically expressed as percent inhibition, calculated relative to the high (negative) and low (positive) controls:

% Inhibition = 100 x (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))

Assay Quality Control: The Z'-Factor

The robustness and suitability of an HTS assay are critically evaluated using the Z'-factor.[11][12] This statistical parameter takes into account both the dynamic range of the assay (signal window) and the data variation.[13]

The Z'-factor is calculated as follows:

Z' = 1 - (3 * (SD_Negative_Control + SD_Positive_Control)) / |Mean_Negative_Control - Mean_Positive_Control|

Where:

  • SD is the standard deviation.

  • Mean is the average signal.

Z'-Factor ValueInterpretation
> 0.5An excellent assay, suitable for HTS.[11][12]
0 to 0.5A marginal assay, may require optimization.[11]
< 0A poor assay, not suitable for screening.[11][12]

For a reliable screen, a Z'-factor greater than 0.5 is highly desirable.

Troubleshooting Common HTS Issues

IssuePotential Cause(s)Suggested Solution(s)
Low Z'-Factor - Low signal-to-background ratio.- High variability in controls.- Increase enzyme concentration or incubation time.- Optimize reagent concentrations.- Ensure proper mixing and dispensing.- Check for reagent instability.
High False Positive Rate - Autofluorescent compounds.- Compounds that inhibit the detection enzyme (diaphorase).- Perform a counterscreen without PHGDH to identify compounds that directly affect the detection system.- Confirm hits with an orthogonal assay (e.g., direct NADH detection or a different coupled system).
High False Negative Rate - Low compound potency.- Compound instability in the assay buffer.- Screen at a higher compound concentration.- Evaluate compound stability under assay conditions.
Edge Effects - Evaporation from wells at the edge of the plate.- Use plates with lids.- Maintain a humidified environment during incubations.- Avoid using the outer wells for screening.

Conclusion

The protocol detailed in this application note provides a robust and reliable method for high-throughput screening of 3-phosphoglycerate dehydrogenase inhibitors. By employing a coupled enzymatic reaction for signal amplification and leveraging a fluorescence-based readout at longer wavelengths, this assay is designed to minimize interference and maximize sensitivity. Adherence to the outlined quality control measures, particularly the calculation of the Z'-factor, will ensure the generation of high-quality, reproducible data, thereby accelerating the discovery of novel therapeutic agents targeting PHGDH.

References

  • Structural insights into the enzymatic activity and potential substrate promiscuity of human 3-phosphoglycerate dehydrogenase (PHGDH). (n.d.). National Institutes of Health. Retrieved from [Link]

  • Bioluminescent Cell-Based NAD(P)/NAD(P)H Assays for Rapid Dinucleotide Measurement and Inhibitor Screening. (n.d.). PubMed Central. Retrieved from [Link]

  • NAD+/NADH Assay Kit (Fluorometric). (n.d.). Cell Biolabs, Inc. Retrieved from [Link]

  • Bioluminescent Cell-Based NAD(P)/NAD(P)H Assays for Rapid Dinucleotide Measurement and Inhibitor Screening. (n.d.). ResearchGate. Retrieved from [Link]

  • Discovery of Novel Drug-like PHGDH Inhibitors to Disrupt Serine Biosynthesis for Cancer Therapy. (2023). PubMed. Retrieved from [Link]

  • Development and Implementation of a High Throughput Screen for the Human Sperm-Specific Isoform of Glyceraldehyde 3-Phosphate Dehydrogenase (GAPDHS). (2011). PubMed. Retrieved from [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. (n.d.). GraphPad. Retrieved from [Link]

  • PHGDH as a mechanism for resistance in metabolically-driven cancers. (2020). PubMed. Retrieved from [Link]

  • Phosphoglycerate dehydrogenase. (n.d.). Wikipedia. Retrieved from [Link]

  • Discovery of Novel Drug-like PHGDH Inhibitors to Disrupt Serine Biosynthesis for Cancer Therapy. (2023). ACS Publications. Retrieved from [Link]

  • The Z prime value (Z´). (n.d.). BMG LABTECH. Retrieved from [Link]

  • Z-factor. (n.d.). Wikipedia. Retrieved from [Link]

  • Identification of novel PHGDH inhibitors based on computational investigation: an all-in-one combination strategy to develop potential anti-cancer candidates. (2024). Frontiers. Retrieved from [Link]

  • Biochemical and Biophysical Characterization of Recombinant Human 3-Phosphoglycerate Dehydrogenase. (n.d.). MDPI. Retrieved from [Link]

  • PHGDH as a mechanism for resistance in metabolically-driven cancers. (2020). (No source provided)
  • Phosphoglycerate Dehydrogenase (PHGDH) Activity Assay Kit (Colorimetric)(AB273328). (n.d.). (No source provided)
  • A retrospective overview of PHGDH and its inhibitors for regulating cancer metabolism. (2021). (No source provided)
  • Assay performance and the Z'-factor in HTS. (2023). Drug Target Review. Retrieved from [Link]

  • PHGDH is required for germinal center formation and is a therapeutic target in MYC-driven lymphoma. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Z' Does Not Need to Be > 0.5. (2020). PubMed Central. Retrieved from [Link]

  • PHGDH gene. (2014). MedlinePlus Genetics. Retrieved from [Link]

  • Identification of Novel Natural Inhibitors to Human 3-Phosphoglycerate Dehydrogenase (PHGDH) for Cancer Treatment. (2022). MDPI. Retrieved from [Link]

  • High-Throughput Screening Assays. (n.d.). (No source provided)
  • High Throughput Phagocytosis assay. (n.d.). protocols.io. Retrieved from [Link]

  • Interference and Artifacts in High-content Screening. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Genome-wide CRISPR/Cas9 library screening identified PHGDH as a critical driver for Sorafenib resistance in HCC. (n.d.). ResearchGate. Retrieved from [Link]

  • Targeting PHGDH upregulation reduces glutathione levels and re-sensitizes resistant NRAS mutant melanoma to MEK inhibition. (n.d.). PubMed Central. Retrieved from [Link]

  • Screening hits and elaborated hit molecules for PHGDH. A. Structures... (n.d.). ResearchGate. Retrieved from [Link]

  • High-Throughput Screening to Predict Chemical-Assay Interference. (2020). PubMed Central. Retrieved from [Link]

Sources

Application Note: High-Resolution Chromatographic Separation of 3-Phosphohydroxypyruvic Acid from Complex Metabolite Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of 3-Phosphohydroxypyruvic Acid in Cellular Metabolism

3-Phosphohydroxypyruvic acid (PHP) is a critical intermediate in the phosphorylated pathway of serine biosynthesis, a metabolic route with far-reaching implications for cellular proliferation, nucleotide synthesis, and redox balance.[1][2][3] This pathway is often upregulated in cancer cells to meet the high demand for serine, making the enzymes and intermediates of this pathway attractive targets for therapeutic intervention.[4][5] Accurate quantification of PHP and its related metabolites, such as 3-phosphoglycerate and 3-phosphoserine, is therefore essential for understanding the dynamics of this pathway and for the development of novel therapeutics.

This application note provides a comprehensive guide to the chromatographic separation of PHP from complex biological matrices. We will delve into the rationale behind method selection, provide detailed protocols for sample preparation and chromatographic analysis, and discuss various detection strategies. The methodologies described herein are designed to provide the requisite specificity and sensitivity for rigorous scientific investigation.

The Analytical Challenge: Physicochemical Properties of PHP

The primary challenge in the analysis of PHP lies in its physicochemical properties. As a phosphorylated keto acid, PHP is highly polar and possesses a negative charge at physiological pH, making it difficult to retain on traditional reversed-phase chromatography columns.[6] Furthermore, its close structural similarity to other phosphorylated intermediates in central carbon metabolism necessitates a high-resolution separation technique. The keto functional group also presents an opportunity for derivatization to enhance detection by UV-Vis or fluorescence, which is particularly useful when mass spectrometry is not available.[7]

Strategic Approach to Separation: Method Selection

Given the polar and anionic nature of PHP, three primary chromatographic techniques are suitable for its separation:

  • Ion-Pair Reversed-Phase (IP-RP) Chromatography: This technique utilizes a hydrophobic stationary phase (e.g., C18) and a mobile phase containing an ion-pairing reagent, such as a quaternary ammonium salt.[8] The ion-pairing reagent forms a neutral complex with the anionic PHP, allowing for its retention on the reversed-phase column.[9] This is a versatile and widely used method for the analysis of charged metabolites.[6]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC employs a polar stationary phase and a mobile phase with a high organic solvent content.[10] This technique is well-suited for the retention and separation of highly polar compounds like phosphorylated sugars and organic acids.[11][12]

  • Ion-Exchange Chromatography (IEC): IEC separates molecules based on their net charge.[1] Anion-exchange chromatography, using a positively charged stationary phase, is a powerful technique for separating anionic species like PHP and other phosphorylated intermediates.

This application note will focus on a detailed protocol for IP-RP-LC-MS/MS, as it offers a robust and widely accessible method for the simultaneous analysis of PHP and related metabolites. A protocol for HILIC-MS/MS will also be presented as a viable alternative.

Sample Preparation: Preserving the Integrity of Phosphorylated Metabolites

The accurate quantification of intracellular metabolites like PHP begins with a robust sample preparation protocol. The primary goals are to instantaneously halt metabolic activity (quenching), efficiently extract the metabolites, and prevent degradation during processing.[6][13]

Protocol 1: Quenching and Extraction of Intracellular Metabolites

This protocol is designed for adherent cell cultures but can be adapted for suspension cells.

Materials:

  • Ice-cold 0.9% NaCl solution

  • Ice-cold 80% Methanol/Water (v/v)

  • Cell scraper

  • Centrifuge capable of reaching -9°C and 16,000 x g

  • Lyophilizer or vacuum concentrator

Procedure:

  • Quenching:

    • Aspirate the cell culture medium.

    • Immediately wash the cells twice with ice-cold 0.9% NaCl.

    • Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer. This step serves to quench metabolic activity and initiate extraction.

  • Extraction:

    • Incubate the plate on dry ice for 10 minutes.

    • Using a cell scraper, scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled centrifuge tube.

    • Vortex the cell suspension vigorously for 1 minute.

    • Centrifuge the extract at 16,000 x g for 10 minutes at -9°C to pellet cell debris and precipitated proteins.

    • Transfer the supernatant containing the metabolites to a new tube.

  • Drying and Reconstitution:

    • Dry the metabolite extract completely using a lyophilizer or a vacuum concentrator.

    • Store the dried extract at -80°C until analysis.

    • Prior to LC-MS analysis, reconstitute the dried extract in a suitable volume of the initial mobile phase.

Causality Behind Experimental Choices:

  • Ice-cold solutions and rapid processing: These are critical to minimize enzymatic activity and prevent the degradation of labile metabolites like PHP.[13]

  • 80% Methanol: This concentration of methanol is effective at quenching enzymatic reactions while efficiently extracting a broad range of polar metabolites.

  • Centrifugation at sub-zero temperatures: This helps to maintain the stability of the extracted metabolites.

Chromatographic Separation and Mass Spectrometric Detection

The following protocols detail the conditions for the separation and detection of PHP and related metabolites using IP-RP-LC-MS/MS and HILIC-MS/MS.

Protocol 2: Ion-Pair Reversed-Phase LC-MS/MS

This method is adapted from established protocols for the analysis of central carbon metabolites.[6]

Chromatographic Conditions:

ParameterSetting
Column C18 reversed-phase column (e.g., 150 x 2.1 mm, 1.7 µm)
Mobile Phase A 5 mM Tributylamine in Water, pH 4.95 with acetic acid
Mobile Phase B Acetonitrile
Gradient 0-5 min, 0% B; 5-13 min, 0-40% B; 13-15.5 min, 40-95% B; 15.5-17 min, 95% B; 17-17.5 min, 95-0% B; 17.5-20 min, 0% B
Flow Rate 0.2 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions (Negative Ion Mode):

ParameterSetting
Ion Source Electrospray Ionization (ESI)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 500°C
MRM Transitions To be optimized for the specific instrument. A starting point for PHP (C3H5O7P, MW: 184.04) would be a precursor ion of m/z 183 and product ions of m/z 97 (H2PO4-) and m/z 79 (PO3-).

Rationale for Parameter Selection:

  • Tributylamine as Ion-Pairing Reagent: Tributylamine is a volatile ion-pairing agent that is compatible with mass spectrometry and effective for the retention of anionic metabolites on reversed-phase columns.[6]

  • Acidic Mobile Phase: The slightly acidic pH ensures that the carboxylic acid groups of the analytes are in their protonated form, which can improve peak shape.

  • Gradient Elution: The gradient from a highly aqueous mobile phase to a higher organic content allows for the elution of a wide range of metabolites with varying polarities.

Protocol 3: HILIC-MS/MS

This method is based on protocols for the separation of polar metabolites.[10][11]

Chromatographic Conditions:

ParameterSetting
Column Amide-based HILIC column (e.g., 100 x 2.1 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 9.0 with Ammonium Hydroxide
Mobile Phase B Acetonitrile
Gradient 0-2 min, 85% B; 2-12 min, 85-20% B; 12-14 min, 20% B; 14-14.1 min, 20-85% B; 14.1-20 min, 85% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 2 µL

Mass Spectrometry Conditions (Negative Ion Mode):

  • Identical to the IP-RP-LC-MS/MS method, with optimization of MRM transitions as required.

Justification of HILIC Method:

  • Amide-based Stationary Phase: This type of stationary phase provides good retention and selectivity for highly polar and anionic compounds.

  • Alkaline Mobile Phase: The alkaline pH ensures that the phosphate and carboxyl groups of PHP are deprotonated, enhancing their interaction with the polar stationary phase.[10]

  • High Organic Content in Initial Mobile Phase: This is essential for the retention of polar analytes in HILIC mode.

Visualization of Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Quenching Quench Cells (Ice-cold 80% Methanol) Extraction Extract Metabolites (Scraping & Vortexing) Quenching->Extraction Centrifugation Centrifuge (16,000 x g, -9°C) Extraction->Centrifugation Drying Dry Extract (Lyophilizer) Centrifugation->Drying Reconstitution Reconstitute Extract Drying->Reconstitution LC_Separation LC Separation (IP-RP or HILIC) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow from sample preparation to data analysis.

Detection by UV-Vis Following Derivatization

For laboratories without access to mass spectrometry, HPLC with UV-Vis detection can be employed. Since PHP lacks a strong chromophore, a pre-column derivatization step is necessary to introduce a UV-active moiety.[7]

Protocol 4: Derivatization of PHP for UV-Vis Detection

This protocol is based on the derivatization of keto acids.

Materials:

  • o-Phenylenediamine (OPD) solution (e.g., 10 mg/mL in 0.5 M HCl)

  • Reconstituted metabolite extract

Procedure:

  • To the reconstituted metabolite extract, add an equal volume of the OPD solution.

  • Incubate the mixture at 80°C for 30 minutes in the dark.

  • Cool the reaction mixture to room temperature.

  • The sample is now ready for injection onto the HPLC system.

Chromatographic and Detection Conditions:

  • An IP-RP or HILIC method similar to those described above can be used.

  • The UV-Vis detector should be set to a wavelength appropriate for the OPD derivative, typically around 336 nm.

Principle of Derivatization:

o-Phenylenediamine reacts with the α-keto acid functionality of PHP to form a highly conjugated quinoxalinol derivative, which exhibits strong absorbance in the UV region.

Data Interpretation and Validation

For all methods, it is crucial to include appropriate quality controls, including blank injections, standard curves for absolute quantification, and internal standards to correct for variations in sample preparation and instrument response. The identity of the PHP peak should be confirmed by comparing its retention time and mass spectrum (for LC-MS methods) to that of an authentic standard.

Conclusion

The successful chromatographic separation of 3-phosphohydroxypyruvic acid from complex biological matrices is achievable with careful method selection and optimization. Both ion-pair reversed-phase and HILIC chromatography, coupled with mass spectrometry, provide the necessary selectivity and sensitivity for accurate quantification. For laboratories equipped with UV-Vis detectors, a pre-column derivatization strategy can be effectively employed. The protocols provided in this application note serve as a robust starting point for researchers investigating the pivotal role of the serine biosynthesis pathway in health and disease.

References

  • Baraniuk JN. Cerebrospinal fluid metabolomics, lipidomics and serine pathway dysfunction in myalgic encephalomyelitis/chronic fatigue syndroome (ME/CFS). Sci Rep. 2025 Mar 3;15(1):7381. [Link]

  • Becker JO, Hoofnagle AN. (2012). Replacing immunoassays with tryptic digestion-peptide immunoaffinity enrichment and LC–MS/MS. Bioanalysis 4:281–90.
  • Shodex. Saccharides & Organic Acids. Technical Notebook. [Link]

  • The phosphorylated pathway of serine biosynthesis links plant growth with nitrogen metabolism - PMC - PubMed Central. [Link]

  • Simultaneous determination of multiple intracellular metabolites in glycolysis, pentose phosphate pathway and tricarboxylic acid cycle by liquid chromatography-mass spectrometry - PubMed. [Link]

  • Liquid chromatography/tandem mass spectrometry of glycolytic intermediates: deconvolution of coeluting structural isomers based on unique product ion ratios - PubMed. [Link]

  • Quantification of 3-bromopyruvate in rat plasma by HPLC-MS/MS employing precolumn derivatization and the application to a pharmacokinetics study - PubMed. [Link]

  • Studies on the synthesis and stability of α-ketoacyl peptides - PMC - NIH. [Link]

  • Ion-Pairing Hydrophilic Interaction Chromatography for Impurity Profiling of Therapeutic Phosphorothioated Oligonucleotides - PMC - NIH. [Link]

  • HILIC Columns for Phosphorylated Sugar Analysis | LCGC International. [Link]

  • Summary of quenching and extraction workflow using the modified cell... - ResearchGate. [Link]

  • Links between Serine Biosynthesis Pathway and Epigenetics in Cancer Metabolism - PMC. [Link]

  • Derivatizing Reagents for Detection of Organic Compounds By HPLC - ResearchGate. [Link]

  • An efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids - PubMed. [Link]

  • Bioprocess Engineering, Transcriptome, and Intermediate Metabolite Analysis of L-Serine High-Yielding Escherichia coli W3110 - MDPI. [Link]

  • Metabolite extraction from suspension-cultured mammalian cells for global metabolite profiling - Laboratory for Bioanalytical Spectroscopy. [Link]

  • Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides - Agilent. [Link]

  • Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC - PubMed Central. [Link]

  • Multi-Omics Analysis Revealed Increased De Novo Synthesis of Serine and Lower Activity of the Methionine Cycle in Breast Cancer Cell Lines - UVaDOC Principal. [Link]

  • Dissecting the role of protein phosphorylation: a chemical biology toolbox - RSC Publishing. [Link]

  • Ion-pair reversed-phase chromatography analysis of oligonucleotides using ultra-short (20 x 2.1 mm) columns. - Molnar Institute. [Link]

  • Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry - PMC - NIH. [Link]

  • Agilent. Hydrophilic Interaction Chromatography Method Development and Troubleshooting. [Link]

  • Shimadzu. LC-MS/MS Method Package for Primary Metabolites. [Link]

  • Quantitation of changes in protein phosphorylation: A simple method based on stable isotope labeling and mass spectrometry | PNAS. [Link]

  • Analysis of phosphatidylcholine oxidation products in human plasma using quadrupole time-of-flight mass spectrometry - ResearchGate. [Link]

  • Extraction parameters for metabolomics from cell extracts - PMC - PubMed Central - NIH. [Link]

  • Pathways of serine synthesis and metabolism. (a) The intermediates in... - ResearchGate. [Link]

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  • Serine biosynthetic pathways signal to diverse outputs in plants - PMC - PubMed Central. [Link]

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Illuminating Serine Biosynthesis: A Guide to Isotope Labeling Studies Involving Phosphohydroxypyruvic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide is designed for researchers, scientists, and drug development professionals embarking on isotope labeling studies of phosphohydroxypyruvic acid (pHP), a critical intermediate in the phosphorylated pathway of serine biosynthesis. Herein, we provide the foundational principles, detailed experimental protocols, and data interpretation strategies necessary to successfully trace the metabolic fate of this pivotal molecule. By leveraging stable isotope tracers, investigators can unravel the intricate dynamics of serine metabolism, a pathway frequently dysregulated in cancer and other proliferative diseases.

Section 1: The Central Role of this compound in Cellular Metabolism

This compound is a key intermediate in the synthesis of the non-essential amino acid L-serine.[1] This pathway, known as the phosphorylated or glycolytic pathway, shunts the glycolytic intermediate 3-phosphoglycerate towards serine and, subsequently, glycine production. These amino acids are not only essential for protein synthesis but also serve as precursors for a vast array of biosynthetic processes, including nucleotide synthesis, lipid production, and the generation of one-carbon units for methylation reactions. Given its central position, the flux through the serine biosynthesis pathway, and by extension, the turnover of this compound, is a critical determinant of cellular proliferation and survival.

Stable isotope tracing has emerged as a powerful technique to quantitatively map the metabolic fluxes through these interconnected pathways.[2] By introducing substrates labeled with stable isotopes, such as ¹³C-glucose, researchers can track the incorporation of these heavy atoms into downstream metabolites like this compound and serine. The resulting mass isotopomer distributions, analyzed by mass spectrometry or nuclear magnetic resonance spectroscopy, provide a quantitative measure of pathway activity.

Section 2: Designing Your Isotope Labeling Experiment

A well-designed isotope labeling experiment is paramount for obtaining meaningful and interpretable data. The choice of isotopic tracer, labeling duration, and the biological system under investigation are all critical considerations.

Tracer Selection

For probing the serine biosynthesis pathway, [U-¹³C₆]-glucose is the most common and informative tracer.[3] As glucose is the ultimate precursor for 3-phosphoglycerate, the entry point into the pathway, uniformly labeled glucose will result in the incorporation of ¹³C atoms into this compound and serine. This allows for the determination of the fraction of these metabolites synthesized de novo from glucose.

Alternatively, labeled serine, such as [U-¹³C₃]-L-serine , can be used to trace the downstream fate of serine into glycine, nucleotides, and other metabolic products. While not directly informative about this compound synthesis, it provides a comprehensive view of serine utilization.

Table 1: Common Isotopic Tracers for Serine Biosynthesis Studies

TracerPurposeTypical Enrichment
[U-¹³C₆]-GlucoseTo measure the de novo synthesis of this compound and serine from glucose.>99%
[1,2-¹³C₂]-GlucoseTo differentiate between glycolysis and the pentose phosphate pathway.>99%
[U-¹³C₃]-L-SerineTo trace the metabolic fate of serine.>99%
Labeling Strategy: Steady-State vs. Dynamic Labeling

The choice between steady-state and dynamic labeling depends on the specific research question.

  • Isotopic Steady-State: In this approach, cells are cultured in the presence of the isotopic tracer for a duration sufficient to achieve a constant level of isotope incorporation into the metabolite of interest. This is typically achieved after several cell doublings. Steady-state labeling is ideal for determining the relative contributions of different substrates to the synthesis of this compound.

  • Dynamic Labeling: This method involves introducing the tracer and monitoring the rate of isotope incorporation over a time course. Dynamic labeling provides information about the kinetics of the pathway and can be used to calculate absolute metabolic fluxes.

Section 3: Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for conducting isotope labeling studies to investigate this compound metabolism in cultured mammalian cells.

Cell Culture and Isotope Labeling

This protocol is designed for adherent mammalian cells grown in 6-well plates.

Materials:

  • Mammalian cell line of interest

  • Complete growth medium

  • Isotope-free medium (medium with unlabeled glucose and other nutrients)

  • Labeling medium (isotope-free medium supplemented with the desired ¹³C-labeled tracer)

  • Phosphate-buffered saline (PBS), ice-cold

  • 6-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of harvest.

  • Cell Growth: Culture cells in complete growth medium until they reach the desired confluency.

  • Media Exchange (for steady-state labeling):

    • Aspirate the complete growth medium.

    • Wash the cells once with pre-warmed PBS.

    • Add 2 mL of pre-warmed labeling medium to each well.

    • Incubate for a duration equivalent to at least two cell doublings to ensure isotopic steady state.

  • Media Exchange (for dynamic labeling):

    • Aspirate the complete growth medium.

    • Wash the cells once with pre-warmed PBS.

    • Add 2 mL of pre-warmed labeling medium to each well.

    • Incubate for the desired time points (e.g., 0, 15, 30, 60, 120 minutes).

Metabolite Extraction

Rapid quenching of metabolic activity and efficient extraction of intracellular metabolites are crucial for accurate measurements. This protocol utilizes a cold methanol-based extraction method suitable for polar, phosphorylated metabolites.

Materials:

  • 80% Methanol (LC-MS grade), pre-chilled to -80°C

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Centrifuge capable of 4°C

Procedure:

  • Quenching:

    • Place the 6-well plates on ice.

    • Aspirate the labeling medium.

    • Wash the cells rapidly with 2 mL of ice-cold PBS.

    • Immediately add 1 mL of pre-chilled 80% methanol to each well.

  • Cell Lysis and Collection:

    • Incubate the plates at -80°C for 15 minutes to ensure complete cell lysis and protein precipitation.

    • Using a cell scraper, scrape the cells in the methanol solution.

    • Transfer the cell lysate to pre-chilled microcentrifuge tubes.

  • Centrifugation:

    • Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the intracellular metabolites, to a new pre-chilled microcentrifuge tube.

  • Sample Storage:

    • Store the metabolite extracts at -80°C until analysis.

Section 4: Analytical Methodologies

The analysis of this compound and other related metabolites can be achieved using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique for the quantification of this compound. Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for the separation of polar, phosphorylated compounds.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole or high-resolution mass spectrometer

HILIC Method:

  • Column: A HILIC column with an amide or diol stationary phase is recommended.

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Water with a volatile buffer (e.g., 10 mM ammonium acetate, pH adjusted to 9.0 with ammonium hydroxide)

  • Gradient: A gradient from high organic to high aqueous content. A typical gradient might start at 95% A, hold for 1 minute, decrease to 40% A over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.2-0.4 mL/min

  • Injection Volume: 5-10 µL

Mass Spectrometry:

  • Ionization Mode: Negative electrospray ionization (ESI) is optimal for detecting the negatively charged phosphate group of this compound.

  • Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides the highest sensitivity and specificity. For this compound (C₃H₅O₇P, Molar Mass: 184.04 g/mol ), a potential precursor ion would be [M-H]⁻ at m/z 183. A characteristic product ion could be the phosphate fragment [PO₃]⁻ at m/z 79.

Table 2: Example MRM Transitions for this compound

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
183.079.020
183.097.0 ([H₂PO₄]⁻)15

Note: Collision energies should be optimized for the specific instrument used.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be used for the analysis of this compound, but it requires a derivatization step to increase its volatility.

Derivatization:

A two-step derivatization process is typically employed:

  • Methoximation: This step protects the keto group from degradation and ring formation. The sample is reacted with methoxyamine hydrochloride in pyridine.

  • Silylation: The hydroxyl and phosphate groups are then derivatized with a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS), to increase volatility.

GC-MS Method:

  • Column: A non-polar capillary column, such as a DB-5ms.

  • Carrier Gas: Helium.

  • Temperature Program: A temperature gradient starting at a low temperature (e.g., 70°C) and ramping up to a high temperature (e.g., 300°C).

  • Ionization: Electron Ionization (EI).

Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR spectroscopy is a powerful tool for the analysis of phosphorylated metabolites.[4] It provides quantitative information without the need for derivatization and can distinguish between different phosphate-containing compounds based on their chemical shifts.

NMR Method:

  • Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Experiment: A one-dimensional ³¹P NMR experiment with proton decoupling.

  • Sample Preparation: The dried metabolite extract is reconstituted in a suitable deuterated solvent (e.g., D₂O) with a known concentration of a phosphate standard (e.g., phosphate-d6) for quantification.

Section 5: Data Analysis and Interpretation

Mass Isotopomer Distribution (MID) Analysis

The raw mass spectrometry data will show a distribution of mass isotopologues for this compound and other metabolites. This distribution reflects the incorporation of the ¹³C label from the tracer. The data must be corrected for the natural abundance of ¹³C.

The fractional contribution of the tracer to the synthesis of the metabolite can be calculated from the corrected MIDs. Software packages such as INCA or OpenMFA can be used for more advanced metabolic flux analysis.[5]

Metabolic Flux Analysis (MFA)

MFA uses the MID data in conjunction with a metabolic network model to calculate the rates (fluxes) of the reactions in the serine biosynthesis pathway.[6] This provides a quantitative understanding of how the pathway is operating under different experimental conditions. The model should be validated by comparing the simulated MIDs with the experimental data.[4]

Section 6: Visualization of Pathways and Workflows

Serine Biosynthesis Pathway from Glucose

Serine_Biosynthesis Glucose ¹³C-Glucose G3P 3-Phosphoglycerate Glucose->G3P Glycolysis pHP This compound G3P->pHP PHGDH pSer Phosphoserine pHP->pSer PSAT1 Serine Serine pSer->Serine PSPH

Caption: The phosphorylated pathway of serine biosynthesis from glucose.

Experimental Workflow for Isotope Labeling Studies

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_extraction Metabolite Extraction cluster_analysis Analysis cluster_data Data Interpretation A Seed Cells B Introduce ¹³C Tracer A->B C Quench Metabolism B->C D Extract Metabolites C->D E LC-MS/MS or GC-MS D->E F NMR Spectroscopy D->F G MID Analysis E->G F->G H Metabolic Flux Analysis G->H

Caption: A generalized workflow for isotope labeling studies.

References

  • Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine, 50(5), 1-13.
  • Buescher, J. M., Antoniewicz, M. R., Boros, L. G., & Burgess, S. C. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current opinion in biotechnology, 34, 189-201.
  • Crown, S. B., & Antoniewicz, M. R. (2013). Publishing 13C metabolic flux analysis studies: a review and future perspectives. Metabolic engineering, 20, 42-48.
  • Jang, C., Chen, L., & Rabinowitz, J. D. (2018). Metabolomics and isotope tracing. Cell, 173(4), 822-837.
  • Lewis, C. A., Parker, S. J., & Fiske, B. P. (2014). Tracing metabolism with stable isotopes. Methods in enzymology, 542, 347-375.
  • Metallo, C. M., & Vander Heiden, M. G. (2013). Understanding metabolic regulation and its influence on cell physiology. Molecular cell, 49(3), 388-398.
  • Young, J. D. (2014). INCA: a computational platform for isotopically non-stationary metabolic flux analysis.
  • Fan, T. W., & Lane, A. N. (2016). Applications of NMR spectroscopy to systems biochemistry. Progress in Nuclear Magnetic Resonance Spectroscopy, 92, 18-53.
  • Possemato, R., Marks, K. M., & Shaul, Y. D. (2011). Functional genomics reveal that the serine synthesis pathway is essential in breast cancer.
  • Shimadzu. (n.d.). LC/MS/MS Method Package for Primary Metabolites. Retrieved from [Link]

  • Wikipedia. (2023, November 28). This compound. In Wikipedia. Retrieved January 22, 2026, from [Link]

Sources

Application Note: Measuring Phosphohydroxypyruvic Acid Flux in Metabolic Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Phosphohydroxypyruvic acid (PHPPA) is a key metabolic intermediate situated at the crossroads of glycolysis and the serine synthesis pathway.[1] As a phosphorylated compound, its flux—the rate of its production and consumption—provides a dynamic readout of cellular metabolic status. Accurate measurement of PHPPA flux is critical for understanding cellular bioenergetics, amino acid metabolism, and the metabolic reprogramming that characterizes various disease states, including cancer and neurological disorders. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for quantifying PHPPA flux, with a focus on ¹³C-based metabolic flux analysis (MFA).

The Significance of PHPPA Flux

PHPPA is synthesized from the glycolytic intermediate 3-phosphoglycerate and is a direct precursor to phosphoserine, which is subsequently converted to serine. The flux through this pathway is not only crucial for de novo serine biosynthesis but also impacts nucleotide synthesis, folate metabolism, and redox balance. Therefore, quantifying PHPPA flux can provide invaluable insights into:

  • Cellular proliferation and growth: Rapidly dividing cells often exhibit increased flux through the serine synthesis pathway to meet the high demand for biomass precursors.

  • Disease pathogenesis: Aberrant PHPPA flux has been implicated in various diseases. Understanding these alterations can reveal novel therapeutic targets.

  • Drug efficacy and mechanism of action: Evaluating the impact of therapeutic agents on PHPPA flux can elucidate their metabolic effects and inform drug development strategies.

Principle of ¹³C-Metabolic Flux Analysis (¹³C-MFA)

Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates (fluxes) of intracellular metabolic reactions.[2] When combined with stable isotope tracers, such as ¹³C-labeled glucose, it becomes ¹³C-MFA, a method that can resolve fluxes through complex and interconnected pathways with high precision.[3][4][5]

The core principle of ¹³C-MFA involves introducing a ¹³C-labeled substrate into a biological system and tracking the incorporation of the ¹³C atoms into downstream metabolites.[6][7] The specific pattern of ¹³C labeling in metabolites, known as the mass isotopomer distribution (MID), is a direct consequence of the active metabolic pathways and their relative fluxes.[7] By measuring the MIDs of key metabolites, including PHPPA, and using a computational model of cellular metabolism, the intracellular fluxes can be determined.[3][8][9]

Experimental Workflow

The successful measurement of PHPPA flux using ¹³C-MFA requires a meticulously executed experimental workflow, from cell culture to data analysis. Each step is critical for ensuring the integrity and accuracy of the final flux map.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_modeling Modeling & Interpretation A Cell Culture & Isotope Labeling B Metabolic Quenching A->B C Metabolite Extraction B->C D LC-MS/MS Analysis C->D E Data Processing D->E F Metabolic Flux Modeling E->F G Flux Map & Biological Interpretation F->G

Caption: Overview of the ¹³C-MFA experimental workflow.

PART 1: Experimental Protocols
1.1 Cell Culture and Isotope Labeling

The choice of cell line and culture conditions should be tailored to the specific research question. It is crucial to ensure that the cells are in a state of metabolic and isotopic steady-state during the labeling experiment.

Protocol:

  • Cell Seeding: Seed cells at a density that will allow them to reach the desired confluency (typically 70-80%) at the time of harvest.

  • Adaptation to Labeling Medium: At least 24 hours prior to the start of the labeling experiment, switch the cells to a custom-formulated medium that is identical to the final labeling medium but contains unlabeled glucose. This adaptation period minimizes metabolic perturbations upon the introduction of the labeled substrate.

  • Isotope Labeling: Replace the adaptation medium with the labeling medium containing the ¹³C-labeled glucose (e.g., [U-¹³C₆]-glucose). The duration of the labeling period should be sufficient to achieve isotopic steady-state for PHPPA and related metabolites. This is typically determined empirically but often ranges from several hours to overnight.

1.2 Rapid Metabolic Quenching

Quenching is a critical step to instantaneously halt all enzymatic activity, thereby preserving the in vivo metabolite concentrations and labeling patterns.[10] For adherent cells, this is typically achieved by rapid washing and addition of a cold quenching solution.

Protocol:

  • Aspirate Medium: Quickly aspirate the labeling medium from the culture dish.

  • Wash: Immediately wash the cells with an ice-cold isotonic solution (e.g., phosphate-buffered saline) to remove any remaining extracellular labeled substrate. This wash step must be performed rapidly to prevent metabolite leakage.

  • Quench: Add a pre-chilled quenching solution, such as 60% methanol supplemented with 0.85% (w/v) ammonium bicarbonate, at a temperature of -40°C or lower.[11][12]

  • Incubate: Keep the quenched cells at the quenching temperature for at least 15 minutes to ensure complete inactivation of metabolism.[11]

Quenching Solution ComponentConcentrationRationale
Methanol60% (v/v)Rapidly denatures enzymes and halts metabolism.[11]
Ammonium Bicarbonate0.85% (w/v)Maintains a stable pH and is volatile, allowing for easy removal during sample processing.[11][12]
Temperature≤ -40°CEnsures rapid and complete inactivation of enzymatic activity.[11]
1.3 Metabolite Extraction

The goal of metabolite extraction is to efficiently lyse the cells and solubilize the intracellular metabolites while minimizing their degradation. A common and effective method for phosphorylated metabolites like PHPPA is a biphasic extraction using a combination of polar and non-polar solvents.[12]

Protocol:

  • Cell Scraping: Scrape the cells in the quenching solution and transfer the cell suspension to a pre-chilled tube.

  • Initial Extraction: Add a volume of 100% cold methanol (-80°C) to the cell suspension.[12]

  • Phase Separation: Add a non-polar solvent (e.g., chloroform) and water to create a biphasic system. Vortex thoroughly to ensure complete extraction.

  • Centrifugation: Centrifuge the mixture at high speed to separate the polar (containing PHPPA), non-polar, and protein/cell debris layers.

  • Collection of Polar Phase: Carefully collect the upper aqueous/polar phase, which contains the phosphorylated metabolites.

  • Drying: Dry the collected polar extract, typically using a vacuum concentrator, without heating to prevent metabolite degradation.

PART 2: Analytical Measurement and Data Analysis
2.1 LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for quantifying the mass isotopomer distribution of PHPPA due to its high sensitivity and selectivity.[13]

Instrumentation and Parameters:

  • Liquid Chromatography: A hydrophilic interaction liquid chromatography (HILIC) column is often preferred for the separation of polar, phosphorylated metabolites like PHPPA.

  • Mass Spectrometry: A triple quadrupole or high-resolution mass spectrometer operating in negative ion mode is ideal for detecting and quantifying PHPPA.

  • Multiple Reaction Monitoring (MRM): For triple quadrupole instruments, specific precursor-to-product ion transitions for each isotopologue of PHPPA should be established to ensure accurate quantification.

ParameterRecommended SettingRationale
Ionization ModeNegative Electrospray Ionization (ESI)Phosphorylated compounds readily form negative ions.
Collision EnergyOptimized for PHPPA fragmentationEnsures efficient and specific fragmentation for MRM transitions.
ResolutionHigh Resolution (e.g., >10,000)For high-resolution instruments, this allows for accurate mass determination and separation from interfering ions.
2.2 Data Processing and Flux Modeling

The raw LC-MS/MS data must be processed to determine the mass isotopomer distributions (MIDs) for PHPPA and other measured metabolites. This involves peak integration, correction for natural isotope abundance, and normalization.

The corrected MIDs, along with measured extracellular fluxes (e.g., glucose uptake and lactate secretion rates), are then used as inputs for a computational flux model.[9] Software packages such as INCA or METRAN are commonly used for this purpose.[3] These programs use iterative algorithms to find the set of intracellular fluxes that best fit the experimental data.[9]

data_analysis_workflow cluster_data_proc Data Processing cluster_flux_model Flux Modeling A Raw LC-MS/MS Data B Peak Integration & Quantification A->B C Natural Isotope Abundance Correction B->C D Mass Isotopomer Distributions (MIDs) C->D G Flux Estimation Algorithm D->G E Metabolic Network Model E->G F Extracellular Flux Rates F->G H Flux Map G->H

Sources

Application Notes and Protocols for the Quantification of Phosphohydroxypyruvic Acid in Plant Extracts

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Phosphohydroxypyruvic acid (PHPPA), also known as 3-phosphohydroxypyruvate, is a pivotal intermediate in the phosphorylated pathway of serine biosynthesis in plants. The concentration of this metabolite provides a critical window into the flux and regulation of primary nitrogen and carbon metabolism. Accurate quantification of PHPPA is essential for researchers in plant physiology, biochemistry, and crop development. However, its low endogenous concentration, inherent instability, and the complexity of the plant cellular matrix present significant analytical challenges. This document provides a comprehensive guide for the robust and reliable quantification of PHPPA from plant extracts, focusing on a validated enzymatic spectrophotometric assay. An overview of advanced chromatographic methods is also presented for laboratories requiring higher throughput and specificity.

Introduction: The Significance of PHPPA in Plant Metabolism

This compound (PHPPA) is the keto-acid product of the first committed and rate-limiting step in the phosphorylated pathway of L-serine biosynthesis.[1][2] In this pathway, the glycolytic intermediate 3-phosphoglycerate is oxidized by the enzyme 3-phosphoglycerate dehydrogenase (PGDH) to yield PHPPA, with the concurrent reduction of NAD⁺ to NADH.[3] PHPPA is subsequently transaminated to O-phospho-L-serine, which is then hydrolyzed to L-serine.

This pathway is not merely a metabolic footnote; it is a central hub connecting glycolysis to amino acid and nucleotide synthesis. The L-serine produced is a direct precursor for the essential amino acids glycine and cysteine, and it provides the one-carbon units necessary for the synthesis of purines, thymidine, and other critical biomolecules.[3] Consequently, the activity of the serine biosynthesis pathway, and by extension the pool size of intermediates like PHPPA, is intrinsically linked to plant growth, development, nutrient assimilation, and stress responses.[4][5]

Measuring PHPPA levels allows researchers to directly probe the regulation of this pathway under various genetic, developmental, or environmental conditions. This guide provides the foundational protocols to achieve this with precision and confidence.

Visualizing the Metabolic Context of PHPPA

The following diagram illustrates the position of PHPPA within the phosphorylated pathway of serine biosynthesis, originating from the glycolytic pathway.

Serine_Biosynthesis_Pathway cluster_glycolysis Glycolysis cluster_serine_pathway Phosphorylated Pathway of Serine Biosynthesis 3PGA 3-Phosphoglycerate PHPPA This compound (PHPPA) 3PGA->PHPPA 3-Phosphoglycerate Dehydrogenase (PGDH) (EC 1.1.1.95) NAD+ -> NADH PS O-Phospho-L-serine PHPPA->PS Phosphoserine Aminotransferase (PSAT) (EC 2.6.1.52) Glu -> α-KG Ser L-Serine PS->Ser Phosphoserine Phosphatase (PSP) (EC 3.1.3.3) H₂O -> Pi

Caption: The Phosphorylated Pathway of Serine Biosynthesis in Plants.

Principle of Quantification: Enzymatic Spectrophotometry

The primary method detailed here is a continuous, enzyme-coupled spectrophotometric assay. It leverages the reverse reaction of 3-phosphoglycerate dehydrogenase (PGDH) to quantify PHPPA.

Reaction: this compound (PHPPA) + NADH + H⁺ --(PGDH)--> 3-Phosphoglycerate + NAD⁺

The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH (molar extinction coefficient, ε = 6220 M⁻¹cm⁻¹). The rate of this absorbance decrease is directly proportional to the concentration of PHPPA in the sample, provided that PHPPA is the limiting substrate. This method is highly reliable, requires standard laboratory equipment, and provides a robust framework for quantitative analysis.

Materials and Reagents

Equipment
  • UV/Vis Spectrophotometer or microplate reader capable of reading absorbance at 340 nm, with temperature control.

  • Calibrated micropipettes (P10, P200, P1000).

  • Microcentrifuge (refrigerated, capable of >12,000 x g).

  • Mortar and pestle (pre-chilled).

  • Vortex mixer.

  • Analytical balance.

  • pH meter.

  • Quartz cuvettes (1 cm path length) or UV-transparent 96-well plates.

Chemicals and Consumables
  • This compound lithium salt (or similar, as a standard)

  • β-Nicotinamide adenine dinucleotide, reduced form (NADH) , disodium salt

  • 3-Phosphoglycerate Dehydrogenase (PGDH) from a suitable source (e.g., bovine, recombinant), EC 1.1.1.95

  • HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) or Tris-HCl

  • EDTA (Ethylenediaminetetraacetic acid)

  • Perchloric Acid (PCA) , ~70%

  • Potassium Carbonate (K₂CO₃)

  • Liquid Nitrogen

  • Nuclease-free water

  • Microcentrifuge tubes (1.5 mL and 2.0 mL)

Detailed Experimental Protocols

Protocol Part A: Metabolite Extraction from Plant Tissue

Causality: The primary goal of the extraction is to instantaneously halt all metabolic activity to preserve the in vivo concentration of PHPPA and to efficiently extract it from the cellular environment while removing interfering proteins. Flash-freezing is the gold standard for quenching metabolism. Acidic extraction, such as with perchloric acid, provides the dual benefit of precipitating proteins and lysing cells.

  • Harvesting and Quenching: Harvest plant tissue (e.g., leaf discs, root tips) as rapidly as possible and immediately plunge it into liquid nitrogen. Store at -80°C until extraction. This step is critical; any delay allows enzymes to degrade or interconvert metabolites.

  • Homogenization: Pre-chill a mortar and pestle with liquid nitrogen. Add the frozen tissue and grind to a fine, homogenous powder, adding more liquid nitrogen as needed to prevent thawing.

  • Acidic Extraction:

    • Weigh approximately 50-100 mg of the frozen powder into a pre-chilled 2.0 mL microcentrifuge tube.

    • Add 1.0 mL of ice-cold 0.5 M Perchloric Acid (PCA).

    • Vortex vigorously for 1 minute to ensure complete mixing and cell lysis.

    • Incubate on ice for 15 minutes.

  • Clarification: Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C. This will pellet precipitated proteins, cell walls, and other debris.

  • Neutralization:

    • Carefully transfer the supernatant (~950 µL) to a fresh, pre-chilled 1.5 mL microcentrifuge tube.

    • To neutralize the PCA and precipitate it as potassium perchlorate, add 250 µL of ice-cold 2 M K₂CO₃. The pH should be between 7.0 and 8.0 (check with pH paper on a small aliquot).

    • Vortex briefly and incubate on ice for 15 minutes. A white precipitate (KClO₄) will form.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Final Extract: The resulting supernatant is the neutralized plant extract containing PHPPA. Carefully transfer it to a new, labeled tube. This extract is now ready for the enzymatic assay or can be stored at -80°C.

Protocol Part B: Spectrophotometric Quantification of PHPPA

Causality: This protocol establishes a reaction environment where the PGDH enzyme can efficiently convert PHPPA to 3-PGA, with the rate of reaction being dependent only on the PHPPA concentration. A standard curve is essential to translate the measured rate of NADH oxidation (ΔA₃₄₀/min) into a precise concentration.

  • Reagent Preparation:

    • Assay Buffer (100 mM HEPES, 2 mM EDTA, pH 7.8): Prepare 100 mL in nuclease-free water. Adjust pH carefully at room temperature. Store at 4°C.

    • NADH Stock (10 mM): Dissolve the appropriate amount of NADH in the Assay Buffer. Prepare this solution fresh daily and keep it on ice, protected from light, as NADH is unstable.

    • PHPPA Standard Stock (10 mM): Dissolve the appropriate amount of PHPPA lithium salt in nuclease-free water. Aliquot and store at -80°C for long-term use.

    • PGDH Enzyme Solution (~10 units/mL): Dilute the enzyme stock in ice-cold Assay Buffer immediately before use. Keep on ice at all times. The optimal concentration may need to be determined empirically.

  • Standard Curve Generation:

    • Prepare a working PHPPA standard of 1 mM by diluting the 10 mM stock.

    • Perform serial dilutions in Assay Buffer to create standards with final concentrations of 0, 10, 20, 40, 60, 80, and 100 µM. These are the concentrations that will be in the final assay volume.

  • Assay Procedure (96-well plate format):

    • Set the plate reader to 340 nm and equilibrate to 30°C.

    • In each well, prepare the reaction mixture as follows:

ReagentVolume per WellFinal Concentration
Assay Buffer150 µL~90 mM HEPES
NADH (from 10 mM stock)4 µL200 µM
Plant Extract or Standard40 µLVariable
Total Volume (pre-enzyme) 194 µL
  • Controls (Essential for Data Integrity):

    • Blank (No Substrate): Use 40 µL of Assay Buffer instead of a standard. This measures the inherent stability of NADH in the reaction mix.

    • Sample Blank (No Enzyme): For each plant extract, prepare a parallel reaction where 6 µL of Assay Buffer is added instead of the PGDH enzyme. This corrects for any non-specific NADH oxidation caused by other enzymes in the plant extract.

Workflow Visualization and Data Analysis

Overall Experimental Workflow

Assay_Workflow cluster_prep Sample Preparation cluster_assay Quantification Assay cluster_analysis Data Analysis Harvest 1. Harvest & Flash-Freeze Grind 2. Grind to Powder Harvest->Grind Extract 3. Perchloric Acid Extraction Grind->Extract Neutralize 4. Neutralize & Clarify Extract->Neutralize Reaction 6. Set Up Reaction (Buffer, NADH, Sample) Neutralize->Reaction Neutralized Extract StdCurve 5. Prepare Standard Curve StdCurve->Reaction Standards Initiate 7. Initiate with PGDH Reaction->Initiate Measure 8. Measure ΔA₃₄₀/min Initiate->Measure Plot 9. Plot Standard Curve Measure->Plot Kinetic Data Calculate 10. Calculate Sample [PHPPA] Plot->Calculate Normalize 11. Normalize to Tissue Weight Calculate->Normalize

Caption: From Tissue to Data: The PHPPA Quantification Workflow.

Data Processing and Calculations
  • Calculate Reaction Rates: For each well (standards and samples), determine the linear rate of absorbance decrease (ΔA₃₄₀/min).

    • Corrected Sample Rate = (Rate of Sample with Enzyme) - (Rate of Sample Blank without Enzyme)

  • Generate Standard Curve: Plot the calculated rates (y-axis) for the PHPPA standards against their known concentrations (x-axis, in µM). Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value (should be >0.99).

  • Calculate PHPPA Concentration in Assay: For each unknown sample, use its corrected rate (y) and the standard curve equation to solve for x (the concentration of PHPPA in the well).

    • [PHPPA] in well (µM) = (Corrected Sample Rate - c) / m

  • Calculate PHPPA Concentration in Original Extract: Account for the dilution of the extract in the final assay volume.

    • [PHPPA] in extract (µM) = ([PHPPA] in well) * (Total Assay Volume / Volume of Extract Used)

    • Example: [PHPPA] in extract = ([PHPPA] in well) * (200 µL / 40 µL)

  • Normalize to Tissue Weight: Convert the concentration into a biologically relevant unit, such as nmol per gram of fresh weight (FW).

    • PHPPA (nmol/g FW) = ([PHPPA] in extract (µmol/L) * Vol. of PCA (L)) / (Tissue Weight (g))

    • Remember to convert all units consistently.

Assay Validation and Quality Control

To ensure the trustworthiness of your data, key validation steps are necessary.

  • Linearity: The standard curve establishes the linear range of the assay. Samples with concentrations exceeding the highest standard should be diluted and re-assayed.

  • Specificity and Matrix Effects: The "no enzyme" control is crucial. For further validation, perform a spike-and-recovery experiment. Add a known amount of PHPPA standard to a plant extract and measure the total concentration. The recovery should ideally be between 90-110%. Deviations suggest interference from the plant matrix.

  • Limit of Detection (LOD) and Quantification (LOQ): These parameters define the sensitivity of the assay. They can be calculated from the standard deviation (SD) of the blank and the slope (m) of the standard curve.[6]

    • LOD = 3.3 * (SD of blank / m)

    • LOQ = 10 * (SD of blank / m)

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
No/Low Reaction Rate Inactive enzyme; degraded NADH or PHPPA standard; incorrect pH; inhibitor in plant extract.Use fresh NADH/standards; verify buffer pH; check enzyme activity with highest standard; dilute plant extract to reduce inhibitor concentration.
High Background Rate (in No-Enzyme Control) Presence of other NADH-oxidizing enzymes in the crude extract.This is a limitation of crude extracts. The background rate must be subtracted. For highly problematic samples, partial purification of the extract may be needed, or switch to the LC-MS method.
Non-Linear Standard Curve Pipetting errors; substrate/enzyme concentration out of optimal range; standard degradation.Prepare fresh standards; check pipette calibration; ensure PHPPA is the limiting substrate (NADH should be in excess).
Drifting Baseline Temperature fluctuation; lamp instability in the spectrophotometer.Allow all reagents and the instrument to fully equilibrate to the assay temperature.

Alternative Method: HPLC and LC-MS/MS

For laboratories requiring higher specificity, sensitivity, and the ability to measure multiple metabolites simultaneously, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) is the gold standard.[7]

  • Principle: Chromatographic separation of metabolites in the extract is followed by detection and quantification by a mass spectrometer.

  • Separation: Due to the polar and charged nature of PHPPA, specialized chromatography like anion-exchange or hydrophilic interaction liquid chromatography (HILIC) is often employed.

  • Detection: MS/MS provides exceptional specificity by monitoring a unique parent-to-fragment ion transition for PHPPA, eliminating interference from co-eluting compounds.

  • Advantages: Unmatched sensitivity (femtomole range) and specificity; allows for multiplexed analysis of many phosphorylated intermediates in a single run.[8]

  • Considerations: Requires significant capital investment in instrumentation and specialized technical expertise for method development and data analysis.

Conclusion

The enzymatic spectrophotometric protocol detailed in this application note provides a robust, accessible, and cost-effective method for the accurate quantification of this compound in plant extracts. By understanding the principles behind each step—from rapid metabolic quenching to careful data analysis—researchers can generate high-quality, reliable data. This information is invaluable for elucidating the complex regulation of primary metabolism and its role in overall plant health and productivity. For studies demanding the highest level of sensitivity and specificity, LC-MS/MS offers a powerful alternative.

References

  • Wikipedia. (n.d.). Glycolysis.
  • Hemmerlin, A. (2023). Phosphorylation of Metabolites Involved in Salvage Pathways for Isoprenoid Biosynthesis in Plants. Kinases and Phosphatases, 1(1), 151-166. [Link]

  • Albuquerque, B. R., et al. (2023). Quantification of Phenolic Compounds by HPLC/DAD and Evaluation of the Antioxidant, Antileishmanial, and Cytotoxic Activities of Ethanolic Extracts from the Leaves and Bark of Sarcomphalus joazeiro (Mart.). Molecules, 28(13), 5208. [Link]

  • Wulff-Zottele, C., et al. (2010). Knock-Down of the Phosphoserine Phosphatase Gene Effects Rather N- Than S-Metabolism in Arabidopsis thaliana. PLoS ONE, 5(9), e12782. [Link]

  • Vandor, S. L., & Givan, C. V. (1972). Phosphoserine and this compound. Plant Physiology, 49(4), 641–643. [Link]

  • National Center for Biotechnology Information. (n.d.). PGDH D-3-phosphoglycerate dehydrogenase [Arabidopsis thaliana (thale cress)]. Gene. Retrieved from [Link]

  • Grant, G. A. (2012). D-3-Phosphoglycerate Dehydrogenase. Frontiers in Bioscience, S4(1), 296-307. [Link]

  • Toujani, W., et al. (2018). Phosphoserine Aminotransferase1 Is Part of the Phosphorylated Pathways for Serine Biosynthesis and Essential for Light and Sugar-Dependent Growth Promotion. Frontiers in Plant Science, 9, 1693. [Link]

  • Castro-Moretti, F. R., et al. (2022). Metabolite shift in Medicago truncatula occurs in phosphorus deprivation. Journal of Experimental Botany, 73(11), 3647–3661. [Link]

  • Ahmed, M., et al. (2016). Quantitative HPLC analysis of phenolic acids, flavonoids and ascorbic acid in two wild edible leaves of Sonchus arvensis and Oenanthe linearis. Journal of Applied Pharmaceutical Science, 6(2), 155-159. [Link]

  • Hemmerlin, A. (2023). Phosphorylation of Metabolites Involved in Salvage Pathways for Isoprenoid Biosynthesis in Plants. ResearchGate. [Link]

  • Hussain, I., et al. (2018). Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs). Journal of Pharmaceutical and Biomedical Analysis, 155, 124-136. [Link]

  • Walsh, M. J., et al. (2021). A novel enzymatic assay for the identification of 4-hydroxyphenylpyruvate dioxygenase modulators. STAR Protocols, 2(3), 100661. [Link]

  • Zhang, B., et al. (2022). Phosphoglycerate dehydrogenase is required for kernel development and defines a predominant serine synthesis pathway in maize. The Plant Cell, 34(3), 1201–1219. [Link]

  • Ntalli, N., & Caboni, P. (2017). Phospholipid production and signaling by a plant defense inducer against Podosphaera xanthii is genotype-dependent. BMC Plant Biology, 17(1), 108. [Link]

  • Fecka, I. (2009). Effect of sample-preparation methods on the HPLC quantitation of some phenolic acids in plant materials. Acta Chromatographica, 21(4), 639-652. [Link]

  • Teng, K. W., et al. (2015). Extraction parameters for metabolomics from cell extracts. Metabolomics, 11, 139-148. [Link]

  • Uhrig, R. K., & Twell, D. (2010). Phosphatases in plants. Current Opinion in Plant Biology, 13(5), 555-562. [Link]

  • Mullarky, E., et al. (2016). Identification of a small molecule inhibitor of 3-phosphoglycerate dehydrogenase to target serine biosynthesis in cancers. Proceedings of the National Academy of Sciences, 113(7), 1778-1783. [Link]

  • Mironenko, N. V., et al. (2023). Effects of Phytotoxic Nonenolides, Stagonolide A and Herbarumin I, on Physiological and Biochemical Processes in Leaves and Roots of Sensitive Plants. International Journal of Molecular Sciences, 24(7), 6131. [Link]

  • Eisenthal, R., & Danson, M. J. (Eds.). (2002). Enzyme Assays: A Practical Approach. Oxford University Press.
  • PlantoSys. (n.d.). We get ingredients for our fertilisers from nature itself!. Retrieved from [Link]

  • Selvi, K. C., & Joseph, J. (2016). By using RP-HPLC Technique, Quantitative and Qualitative analysis of Gallic acid from Industrial waste. European Journal of Biotechnology and Bioscience, 4(5), 22-26. [Link]

  • Benstein, R. M., et al. (2013). Arabidopsis Phosphoglycerate Dehydrogenase1 of the Phosphoserine Pathway Is Essential for Development and Required for Ammonium Assimilation and Tryptophan Biosynthesis. The Plant Cell, 25(12), 5011–5029. [Link]

  • Tinoco, M. L. P., et al. (2022). Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase. Frontiers in Analytical Science, 2, 1018080. [Link]

  • Adorján, I., & Csortos, C. (2022). The Protein Phosphatase PP2A Plays Multiple Roles in Plant Development by Regulation of Vesicle Traffic—Facts and Questions. International Journal of Molecular Sciences, 23(19), 11624. [Link]

Sources

Application Notes and Protocols for Aminotransferase Assays Using Phosphohydroxypyruvic Acid as a Substrate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Focused Approach to Measuring Aminotransferase Activity

Aminotransferases, or transaminases, are a ubiquitous class of pyridoxal-5'-phosphate (PLP)-dependent enzymes that play a pivotal role in the crossroads of carbon and nitrogen metabolism.[1] They catalyze the reversible transfer of an amino group from an amino acid to a keto acid, facilitating the synthesis and degradation of amino acids.[1] Given their central metabolic role, the accurate measurement of aminotransferase activity is critical in fundamental research, disease diagnostics, and drug development. Phosphohydroxypyruvic acid (PHP), also known as 3-phosphohydroxypyruvate (3-PHP), serves as a key substrate for a specific and important aminotransferase: phosphoserine aminotransferase (PSAT).[2]

PSAT catalyzes the second step in the phosphorylated pathway of L-serine biosynthesis, a crucial pathway for the formation of not only serine but also downstream metabolites such as cysteine, glycine, and phospholipids.[3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of PHP as a substrate to specifically assay the activity of PSAT. We will delve into the underlying enzymatic mechanism, provide a robust and validated protocol for a continuous spectrophotometric assay, discuss alternative detection methodologies, and offer insights into data interpretation and troubleshooting. The protocols described herein are designed to be self-validating, ensuring reliable and reproducible results.

The Enzymatic Reaction: A Reversible Ping-Pong Mechanism

The reaction catalyzed by phosphoserine aminotransferase is a classic example of a reversible, bimolecular ping-pong mechanism.[2] In the forward reaction, PSAT facilitates the transfer of an amino group from an amino donor, typically L-glutamate, to 3-phosphohydroxypyruvate (PHP). This results in the formation of O-phospho-L-serine and 2-oxoglutarate (α-ketoglutarate).[1][2] The essential cofactor, pyridoxal-5'-phosphate (PLP), acts as an intermediary carrier of the amino group.

The reaction can be summarized as follows:

3-Phosphohydroxypyruvate + L-Glutamate ⇌ O-Phospho-L-serine + 2-Oxoglutarate

The reversibility of this reaction is an important consideration in assay design. High concentrations of the product, 2-oxoglutarate, can lead to substrate inhibition, a factor that must be controlled for accurate kinetic analysis.[3]

PSAT_Mechanism cluster_forward Forward Reaction cluster_reverse Reverse Reaction PHP 3-Phosphohydroxypyruvic Acid PSAT PSAT PHP->PSAT Substrate 1 Glu L-Glutamate Glu->PSAT Substrate 2 PS O-Phospho-L-serine aKG 2-Oxoglutarate PSAT->PS Product 1 PSAT->aKG Product 2 PS_rev O-Phospho-L-serine PSAT_rev PSAT PS_rev->PSAT_rev Substrate 1 aKG_rev 2-Oxoglutarate aKG_rev->PSAT_rev Substrate 2 PHP_rev 3-Phosphohydroxypyruvic Acid Glu_rev L-Glutamate PSAT_rev->PHP_rev Product 1 PSAT_rev->Glu_rev Product 2 caption Figure 1: Reversible Ping-Pong Mechanism of PSAT

Caption: Reversible reaction catalyzed by PSAT.

Recommended Protocol: Continuous Spectrophotometric Assay

This protocol is a robust and widely applicable method for the continuous monitoring of PSAT activity. It relies on a coupled enzyme system where the production of 2-oxoglutarate is linked to the oxidation of NADH, which can be measured as a decrease in absorbance at 340 nm.[4] This method is advantageous as it allows for real-time measurement of the reaction rate.

Principle of the Coupled Assay

The assay is based on the following coupled reactions:

  • PSAT Reaction: 3-Phosphohydroxypyruvate + L-Glutamate → O-Phospho-L-serine + 2-Oxoglutarate

  • Coupling Reaction: 2-Oxoglutarate + NADH + NH₄⁺ → L-Glutamate + NAD⁺ + H₂O

The second reaction is catalyzed by glutamate dehydrogenase (GDH). For every molecule of 2-oxoglutarate produced by PSAT, one molecule of NADH is consumed. The rate of NADH disappearance is therefore directly proportional to the PSAT activity.

Coupled_Assay_Workflow cluster_reagents Reaction Components cluster_reaction Enzymatic Reactions cluster_detection Detection PHP 3-Phosphohydroxypyruvic Acid PSAT_reaction PSAT Reaction (Produces 2-Oxoglutarate) PHP->PSAT_reaction Glu L-Glutamate Glu->PSAT_reaction NADH NADH GDH_reaction GDH Reaction (Consumes 2-Oxoglutarate & NADH) NADH->GDH_reaction NH4 Ammonium NH4->GDH_reaction PSAT_enzyme PSAT (Sample) PSAT_enzyme->PSAT_reaction GDH Glutamate Dehydrogenase (Coupling Enzyme) GDH->GDH_reaction PSAT_reaction->GDH_reaction 2-Oxoglutarate Spectrophotometer Spectrophotometer (Measure Absorbance at 340 nm) GDH_reaction->Spectrophotometer Decreased NADH caption Figure 2: Workflow of the Coupled Spectrophotometric Assay

Caption: Workflow of the coupled spectrophotometric assay for PSAT activity.

Materials and Reagents
  • 3-Phosphohydroxypyruvic acid (PHP)

  • L-Glutamate

  • Pyridoxal-5'-phosphate (PLP)

  • β-Nicotinamide adenine dinucleotide, reduced form (NADH)

  • Glutamate dehydrogenase (GDH) from a suitable source (e.g., bovine liver)

  • Ammonium chloride (NH₄Cl)

  • HEPES buffer

  • Magnesium chloride (MgCl₂)

  • Purified phosphoserine aminotransferase or cell/tissue lysate

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm and maintaining a constant temperature

Reagent Preparation
  • Assay Buffer: 50 mM HEPES, pH 7.2, containing 10 mM MgCl₂ and 50 mM NH₄Cl. Store at 4°C.

  • PHP Stock Solution: 100 mM in deionized water. Store at -20°C in aliquots.

  • L-Glutamate Stock Solution: 1 M in deionized water, pH adjusted to ~7.0. Store at -20°C.

  • PLP Stock Solution: 10 mM in deionized water. Protect from light and store at -20°C.

  • NADH Stock Solution: 10 mM in Assay Buffer. Prepare fresh daily and keep on ice, protected from light.

  • GDH Stock Solution: 100 units/mL in a suitable buffer (e.g., 50% glycerol). Store at -20°C.

Step-by-Step Protocol
  • Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a master mix for the desired number of reactions. For a single 200 µL reaction, combine the following:

    • 150 µL Assay Buffer

    • 2 µL of 10 mM PLP (final concentration: 100 µM)

    • 4 µL of 10 mM NADH (final concentration: 200 µM)

    • 2 µL of 100 units/mL GDH (final concentration: 1 unit/mL)

    • 10 µL of 1 M L-Glutamate (final concentration: 50 mM)

    • Variable volume of enzyme sample (e.g., 1-20 µL of purified enzyme or cell lysate)

    • Deionized water to a final volume of 180 µL.

  • Equilibration: Incubate the reaction mixture at the desired assay temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration and to establish a baseline absorbance reading.

  • Initiate the Reaction: Start the reaction by adding 20 µL of 100 mM PHP stock solution (final concentration: 10 mM). Mix gently by pipetting.

  • Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer. Record readings every 30-60 seconds for 5-10 minutes. Ensure the rate of absorbance decrease is linear during the measurement period.

Data Analysis
  • Calculate the Rate of NADH Consumption: Determine the change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the curve.

  • Calculate Enzyme Activity: Use the Beer-Lambert law to calculate the enzyme activity. The molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹.

    Activity (µmol/min/mL) = (ΔA₃₄₀/min * Total Reaction Volume (mL)) / (6.22 * Sample Volume (mL) * Light Path (cm))

    Note: For a standard 96-well plate, the light path may need to be determined or a standard curve used.

Alternative Detection Methods

While the coupled spectrophotometric assay is highly recommended for its convenience and real-time nature, alternative methods can be employed depending on the experimental requirements and available instrumentation.

Method Principle Advantages Disadvantages
Malachite Green Assay Discontinuous colorimetric assay. Measures the inorganic phosphate released from O-phospho-L-serine by a subsequent phosphatase reaction.High sensitivity for phosphate detection.Indirect measurement, requires a second enzymatic step and reaction termination.
HPLC-based Quantification Separation and quantification of substrates (PHP, L-glutamate) or products (O-phospho-L-serine, 2-oxoglutarate) by High-Performance Liquid Chromatography.Highly specific and can measure multiple analytes simultaneously.Requires specialized equipment, longer analysis time per sample.
Mass Spectrometry Direct detection and quantification of reaction components based on their mass-to-charge ratio.Extremely sensitive and specific.Requires expensive instrumentation and significant expertise.

Troubleshooting Common Issues

Problem Possible Cause Solution
No or Low Activity Inactive enzyme.Ensure proper storage and handling of the enzyme. Use a fresh enzyme preparation.
Missing essential cofactor (PLP).Always include PLP in the reaction mixture.
Incorrect pH or temperature.Optimize the assay conditions for your specific enzyme.
Non-linear Reaction Rate Substrate depletion.Use a lower concentration of enzyme or a shorter measurement time.
Product inhibition (by 2-oxoglutarate).[3]Ensure the coupling enzyme (GDH) is in excess to rapidly consume 2-oxoglutarate.
High Background Absorbance Contamination of reagents with NADH-consuming enzymes.Use high-purity reagents. Run a control reaction without the PSAT enzyme.

Conclusion

The use of this compound as a substrate provides a specific and reliable means of assaying phosphoserine aminotransferase activity. The continuous coupled spectrophotometric assay detailed in this application note offers a robust and convenient method for a wide range of research and drug discovery applications. By understanding the underlying principles of the enzymatic reaction and potential pitfalls, researchers can generate high-quality, reproducible data to advance their scientific investigations.

References

  • Hart, C., et al. (2007). Phosphoserine Aminotransferase Deficiency: A Novel Disorder of the Serine Biosynthesis Pathway. The American Journal of Human Genetics, 80(5), 931–937. Available at: [Link]

  • Basurto-Islas, G., et al. (2011). A Novel Assay for Phosphoserine Phosphatase Exploiting Serine Acetyltransferase as the Coupling Enzyme. Molecules, 16(12), 10055-10067. Available at: [Link]

  • Conti, M., et al. (2023). L‐serine biosynthesis in the human central nervous system: Structure and function of phosphoserine aminotransferase. The FEBS Journal. Available at: [Link]

  • Jala, V. R., et al. (2018). Phosphoserine Aminotransferase1 Is Part of the Phosphorylated Pathways for Serine Biosynthesis and Essential for Light and Sugar-Dependent Growth Promotion. Frontiers in Plant Science, 9, 1712. Available at: [Link]

  • Pader, I., et al. (2018). Structural Analysis of Phosphoserine Aminotransferase (Isoform 1) From Arabidopsis thaliana– the Enzyme Involved in the Phosphorylated Pathway of Serine Biosynthesis. Frontiers in Plant Science, 9, 952. Available at: [Link]

  • ResearchGate. (n.d.). Phosphoserine phosphatase activity. Retrieved from [Link]

Sources

Synthesis of Phosphohydroxypyruvic Acid: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Phosphohydroxypyruvic acid (PHPY), a key metabolite in the serine biosynthesis pathway, is a molecule of significant interest in various fields of biomedical research, including cancer metabolism and neurology. As an intermediate in the conversion of the glycolytic intermediate 3-phosphoglycerate to serine, PHPY stands at a critical metabolic nexus. The availability of high-purity PHPY is essential for in-depth biochemical and enzymatic studies, inhibitor screening, and the development of novel therapeutic strategies.

This comprehensive guide provides detailed protocols and expert insights into the synthesis of this compound for research purposes. We will explore both enzymatic and chemical approaches, offering step-by-step instructions and the underlying scientific principles to empower researchers in their quest to obtain this vital molecule.

Principles of Synthesis: A Tale of Two Routes

The synthesis of this compound can be broadly approached via two distinct strategies: enzymatic synthesis, which mimics the natural biosynthetic pathway, and chemical synthesis, which offers a more traditional organic chemistry approach. The choice between these routes depends on the desired scale, available resources, and the specific requirements of the research application.

Enzymatic Synthesis: Harnessing Nature's Catalyst

The enzymatic synthesis of PHPY leverages the high specificity and efficiency of biological catalysts. The key enzyme in this process is D-3-phosphoglycerate dehydrogenase (PHGDH) , which catalyzes the NAD+-dependent oxidation of D-3-phosphoglycerate (3-PG) to PHPY.[1][2][3] This reaction is the first committed step in the phosphorylated pathway of serine biosynthesis.

The primary advantage of the enzymatic approach is the exceptional stereospecificity, yielding the biologically relevant D-isomer of PHPY. Furthermore, the reaction proceeds under mild, aqueous conditions, minimizing the risk of side reactions and degradation of the target molecule. The main considerations for this method are the need for a reliable source of active PHGDH and the subsequent purification of PHPY from the reaction mixture, which will contain the enzyme, cofactor, and unreacted substrate.

Chemical Synthesis: A Constructive Approach

Chemical synthesis provides an alternative route to PHPY, offering the potential for larger-scale production and greater control over reaction parameters. A plausible and effective strategy involves a two-step process starting from a readily available precursor, such as bromopyruvic acid.

The first critical step is the introduction of the phosphate group. This can be achieved through a Michaelis-Arbuzov reaction , a classic and robust method for forming carbon-phosphorus bonds.[4][5][6][7] In this reaction, a trialkyl phosphite acts as a nucleophile, displacing the bromide from bromopyruvic acid to form a phosphonate ester.

The second step involves the hydrolysis of the phosphonate ester to the final phosphonic acid, PHPY. This deprotection is typically achieved under acidic or silyl-mediated conditions. The chemical route requires careful consideration of reaction conditions to avoid side reactions, and rigorous purification to remove byproducts and unreacted starting materials.

Detailed Protocols

Part 1: Enzymatic Synthesis of this compound

This protocol details the synthesis of PHPY using recombinant D-3-phosphoglycerate dehydrogenase.

Workflow for Enzymatic Synthesis of PHPY

Enzymatic Synthesis Workflow cluster_0 PHGDH Expression & Purification cluster_1 Enzymatic Reaction cluster_2 PHPY Purification & Characterization E. coli Transformation E. coli Transformation Cell Culture & Induction Cell Culture & Induction E. coli Transformation->Cell Culture & Induction Cell Lysis Cell Lysis Cell Culture & Induction->Cell Lysis Protein Purification (IMAC) Protein Purification (IMAC) Cell Lysis->Protein Purification (IMAC) Reaction Setup Reaction Setup Protein Purification (IMAC)->Reaction Setup Incubation Incubation Reaction Setup->Incubation Reaction Quenching Reaction Quenching Incubation->Reaction Quenching Enzyme Removal Enzyme Removal Reaction Quenching->Enzyme Removal Ion-Exchange Chromatography Ion-Exchange Chromatography Enzyme Removal->Ion-Exchange Chromatography Desalting Desalting Ion-Exchange Chromatography->Desalting Lyophilization Lyophilization Desalting->Lyophilization Characterization Characterization Lyophilization->Characterization

Caption: Workflow for the enzymatic synthesis of PHPY.

1. Expression and Purification of Recombinant PHGDH

  • Rationale: A highly pure and active preparation of PHGDH is paramount for the successful synthesis of PHPY. This protocol describes the expression of His-tagged human PHGDH in E. coli and its purification using immobilized metal affinity chromatography (IMAC).

  • Step-by-Step Protocol:

    • Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid encoding for N- or C-terminally His-tagged human PHGDH.

    • Cell Culture and Induction: Grow the transformed E. coli in LB medium containing the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM and continue to culture at 18°C for 16-18 hours.

    • Cell Lysis: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors). Lyse the cells by sonication on ice.

    • Protein Purification: Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C. Apply the supernatant to a pre-equilibrated Ni-NTA affinity column. Wash the column with wash buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole). Elute the His-tagged PHGDH with elution buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole).

    • Buffer Exchange and Concentration: Concentrate the eluted protein and exchange the buffer to a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT) using ultrafiltration. Assess protein purity by SDS-PAGE and determine the concentration using a Bradford assay.

2. Enzymatic Synthesis of PHPY

  • Rationale: This step involves the conversion of 3-phosphoglycerate to PHPY catalyzed by the purified PHGDH. The reaction is driven to completion by using a molar excess of the substrate and cofactor.

  • Reaction Components:

ComponentStock ConcentrationFinal Concentration
D-3-Phosphoglyceric acid1 M100 mM
NAD+100 mM10 mM
Purified PHGDH1-5 mg/mL0.1 mg/mL
Tris-HCl, pH 9.01 M100 mM
DTT1 M1 mM
  • Step-by-Step Protocol:

    • Reaction Setup: In a suitable reaction vessel, combine the Tris-HCl buffer, DTT, NAD+, and D-3-phosphoglyceric acid. Add the purified PHGDH to initiate the reaction. The final reaction volume can be scaled as needed.

    • Incubation: Incubate the reaction mixture at 37°C for 2-4 hours. Monitor the reaction progress by measuring the increase in absorbance at 340 nm, which corresponds to the production of NADH.

    • Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold perchloric acid to a final concentration of 0.6 M to precipitate the enzyme. Alternatively, for a less harsh quenching, the reaction can be stopped by heat inactivation at 80°C for 10 minutes followed by centrifugation to remove the denatured enzyme.

3. Purification of PHPY

  • Rationale: The product, PHPY, needs to be separated from unreacted starting materials, the enzyme, and the cofactor. Ion-exchange chromatography is an effective method for this purification, as PHPY is a highly charged molecule.[1][3][8][9][10]

  • Step-by-Step Protocol:

    • Enzyme Removal: If the reaction was quenched with perchloric acid, neutralize the mixture with a solution of KOH and centrifuge to remove the potassium perchlorate precipitate and the denatured enzyme. If heat inactivation was used, simply centrifuge to pellet the denatured enzyme.

    • Ion-Exchange Chromatography: Load the supernatant onto a strong anion exchange column (e.g., a Q-sepharose column) pre-equilibrated with a low salt buffer (e.g., 20 mM Tris-HCl, pH 8.0).

    • Elution: Elute the bound molecules with a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl in 20 mM Tris-HCl, pH 8.0). Collect fractions and monitor the absorbance at 210 nm (for the keto acid) and 260 nm (for any remaining NAD+/NADH).

    • Fraction Analysis: Analyze the fractions containing the peak of interest for the presence of PHPY using a suitable analytical method, such as HPLC or a specific enzymatic assay.

    • Desalting and Lyophilization: Pool the fractions containing pure PHPY and desalt using a desalting column or dialysis against water. Lyophilize the desalted solution to obtain PHPY as a stable powder.

Part 2: Chemical Synthesis of this compound

This protocol outlines a chemical synthesis route to PHPY starting from bromopyruvic acid. Caution: Bromopyruvic acid is a hazardous substance and should be handled with appropriate personal protective equipment in a fume hood.

Chemical Synthesis Pathway for PHPY

Chemical Synthesis Pathway Bromopyruvic Acid Bromopyruvic Acid Arbuzov Reaction Arbuzov Reaction Bromopyruvic Acid->Arbuzov Reaction Triethyl Phosphite Triethyl Phosphite Triethyl Phosphite->Arbuzov Reaction Diethyl phosphonopyruvate Diethyl phosphonopyruvate Arbuzov Reaction->Diethyl phosphonopyruvate Acid Hydrolysis Acid Hydrolysis Diethyl phosphonopyruvate->Acid Hydrolysis This compound This compound Acid Hydrolysis->this compound

Caption: Chemical synthesis pathway for PHPY via the Arbuzov reaction.

1. Synthesis of Diethyl phosphonopyruvate via Michaelis-Arbuzov Reaction

  • Rationale: The Michaelis-Arbuzov reaction is a reliable method for the formation of a C-P bond.[4][5][6][7] Here, triethyl phosphite reacts with bromopyruvic acid to form the corresponding phosphonate ester.

  • Step-by-Step Protocol:

    • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve bromopyruvic acid (1 equivalent) in a minimal amount of a suitable anhydrous solvent (e.g., toluene).

    • Reagent Addition: Add triethyl phosphite (1.1 equivalents) dropwise to the solution at room temperature. An exothermic reaction may be observed.

    • Reaction: Heat the reaction mixture to 80-90°C and stir for 4-6 hours. The progress of the reaction can be monitored by TLC or 31P NMR spectroscopy.[2][11][12][13]

    • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent and any volatile byproducts under reduced pressure. The crude product, diethyl phosphonopyruvate, can be purified by column chromatography on silica gel.

2. Hydrolysis of Diethyl phosphonopyruvate to this compound

  • Rationale: The final step is the deprotection of the phosphonate ester to yield the phosphonic acid. Acid-catalyzed hydrolysis is a common method for this transformation.

  • Step-by-Step Protocol:

    • Hydrolysis: Dissolve the purified diethyl phosphonopyruvate in a solution of 6 M hydrochloric acid.

    • Reflux: Heat the mixture at reflux for 6-8 hours. Monitor the reaction by TLC or 31P NMR to confirm the disappearance of the starting material.

    • Purification: After completion, cool the reaction mixture to room temperature. The product, PHPY, can be purified by ion-exchange chromatography as described in the enzymatic synthesis protocol (Part 1, Step 3). Alternatively, crystallization may be employed.

Characterization and Validation

The identity and purity of the synthesized this compound must be rigorously confirmed. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show signals corresponding to the methylene protons adjacent to the phosphate group.

    • ¹³C NMR: Will show characteristic signals for the carbonyl, keto, and methylene carbons.[14][15]

    • ³¹P NMR: A single resonance in the phosphonate region will confirm the presence of the phosphorus-containing compound. The chemical shift will be indicative of the phosphorylation state.[2][11][12][13]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode is well-suited for the analysis of PHPY. The observed mass-to-charge ratio should correspond to the molecular weight of PHPY (184.04 g/mol ).[16][17][18]

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis, particularly using an anion-exchange column, can be used to assess the purity of the final product. A single, sharp peak is indicative of a high-purity compound.

Expected Analytical Data:

TechniqueExpected Observations
¹H NMR A singlet or a doublet (due to P-H coupling) for the CH₂ protons.
¹³C NMR Resonances for the carboxyl, ketone, and methylene carbons.
³¹P NMR A single peak, with chemical shift referenced to phosphoric acid.
ESI-MS (-ve) [M-H]⁻ ion at m/z 183.03.
HPLC A single peak on an appropriate column.

Conclusion

This guide provides two robust and well-characterized methods for the synthesis of this compound, a crucial metabolite for a wide range of research applications. The enzymatic approach offers high stereospecificity and mild reaction conditions, while the chemical synthesis route provides an alternative for potentially larger-scale production. By following these detailed protocols and understanding the underlying scientific principles, researchers can confidently produce high-purity PHPY to advance their scientific investigations. The provided guidelines for characterization and validation will ensure the quality and reliability of the synthesized material.

References

  • Organic Syntheses Procedure. 3-hydroxyquinoline. Available from: [Link]

  • Underhaug, J., et al. (2013). Structural insights into the enzymatic activity and potential substrate promiscuity of human 3-phosphoglycerate dehydrogenase (PHGDH). FEBS Journal, 280(14), 3294-3305.
  • Google Patents. US4454075A - Process for removing sulfuric acid from the reaction mixture obtained in the sulfoxidation of paraffins.
  • Hernández-Ruiz, S., et al. (2021). Spectral Characteristics Related to Chemical Substructures and Structures Indicative of Organic Precursors from Fulvic Acids in Sediments by NMR and HPLC-ESI-MS. Molecules, 26(13), 4027.
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  • Kagan, V. E., et al. (2009). Mass-spectrometric analysis of hydroperoxy- and hydroxy-derivatives of cardiolipin and phosphatidylserine in cells and tissues induced by pro-apoptotic and pro-inflammatory stimuli. Free Radical Biology and Medicine, 46(12), 1663-1673.
  • Fan, T. W., et al. (2019). Coupling between D-3-phosphoglycerate dehydrogenase and D-2-hydroxyglutarate dehydrogenase drives bacterial L-serine synthesis. Proceedings of the National Academy of Sciences, 116(34), 16864-16869.
  • Di Salvo, M. L., et al. (2021). Biochemical and Biophysical Characterization of Recombinant Human 3-Phosphoglycerate Dehydrogenase. International Journal of Molecular Sciences, 22(8), 4195.
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  • Ali, A., et al. (2022). Identification of Novel Natural Inhibitors to Human 3-Phosphoglycerate Dehydrogenase (PHGDH)
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  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link]

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  • Crea, R., & Horn, T. (1980). Synthesis of oligonucleotides on cellulose by a phosphotriester method. Nucleic Acids Research, 8(10), 2331-2348.
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  • Evans, D. A., & Gage, J. R. (2009). A Room-Temperature Alternative to the Arbuzov Reaction: the Reductive Deoxygenation of Acyl Phosphonates. Organic Letters, 11(21), 4962-4965.
  • MDPI. Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Available from: [Link]

  • Wang, F., et al. (2021). Electrochemical C–H phosphorylation of arenes in continuous flow suitable for late-stage functionalization.
  • Chen, Y., et al. (2018). Mass spectrometry-based proteomics for analysis of hydrophilic phosphopeptides. Analytical and Bioanalytical Chemistry, 410(23), 5783-5791.
  • Cerdan, S., et al. (1986). 1H, 13C and 31P n.m.r. spectra and molecular conformation of myo-inositol 1,4,5-triphosphate. Biochemical Journal, 240(1), 273-276.
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  • 5 Combination of 1H and 13C NMR Spectroscopy.
  • Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction.
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High-Resolution Analysis of 3-Phosphohydroxypyruvic Acid Using Capillary Zone Electrophoresis (CZE)

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated capillary zone electrophoresis (CZE) method for the quantitative analysis of 3-Phosphohydroxypyruvic acid (3-PHP), a key intermediate in the serine biosynthesis pathway.[1] Given its role in cellular metabolism, accurate quantification of 3-PHP is critical in various research and drug development contexts. Capillary electrophoresis offers a powerful analytical solution due to its high separation efficiency, minimal sample consumption, and rapid analysis times, making it particularly well-suited for complex biological matrices.[2][3] This document provides a comprehensive protocol, from sample preparation to method validation, designed to ensure scientific integrity and reproducibility for researchers and drug development professionals.

Introduction and Scientific Context

3-Phosphohydroxypyruvic acid (3-PHP), a phosphorylated alpha-keto acid, is the product of the oxidation of 3-phosphoglycerate, a reaction catalyzed by the enzyme D-3-phosphoglycerate dehydrogenase.[4] It serves as a direct precursor to phosphoserine in the primary pathway for L-serine biosynthesis. The concentration and flux of 3-PHP can provide valuable insights into the metabolic state of cells and tissues, making it a potential biomarker in studies of metabolic disorders and for monitoring the efficacy of therapeutic agents targeting amino acid metabolism.

Traditional analytical methods for such polar and charged metabolites can be cumbersome, often requiring complex derivatization steps.[5] Capillary electrophoresis (CE) separates analytes based on their charge-to-size ratio in an electric field, making it an ideal technique for small, highly charged molecules like 3-PHP.[6] This method provides a direct, efficient, and cost-effective alternative to chromatography-based approaches.[7]

Principle of the Method: Capillary Zone Electrophoresis (CZE)

In CZE, a buffer-filled fused-silica capillary is placed between two electrodes.[8] When a high voltage is applied, a phenomenon known as the electroosmotic flow (EOF) is generated, typically directing the bulk flow of the buffer towards the cathode. However, for the analysis of anions like 3-PHP, which is negatively charged at neutral or alkaline pH, it is advantageous to reverse the polarity of the electrodes.[1][4] This makes the detector-end of the capillary the anode. Anions are then driven towards the detector by their own electrophoretic mobility, moving against a suppressed or reversed EOF. This strategy results in rapid and highly efficient separations.

The separation is based on the differential migration of ions. Each ion's velocity is determined by its electrophoretic mobility, which is a function of its charge and hydrodynamic radius. 3-PHP, with its phosphate and carboxylate groups, carries a significant negative charge, allowing for excellent resolution from other components in a biological matrix.[9]

CZE_Principle cluster_0 CZE System for Anion Analysis cluster_1 Analyte Migration anode {Anode (+)} | Buffer Reservoir cathode {Cathode (-)} | Buffer Reservoir capillary Fused-Silica Capillary Buffer-Filled (BGE) Detector Window cathode->capillary:in Injection End capillary:out->anode Detection End sample Sample Introduction (Anionic Analytes) detector Detector A 3-PHP A->anode Electrophoretic Mobility (Fastest Anion) B Neutral B->cathode EOF (Suppressed/ Reversed) C Matrix Anion C->anode Electrophoretic Mobility (Slower Anion)

Figure 1: Principle of CZE for 3-Phosphohydroxypyruvic Acid Analysis. With reversed polarity, negatively charged analytes like 3-PHP migrate towards the anode (detector) based on their charge-to-size ratio.

Materials, Reagents, and Instrumentation

Reagents and Consumables
  • 3-Phosphohydroxypyruvic acid standard (Sigma-Aldrich or equivalent)

  • Sodium tetraborate decahydrate (Borax), analytical grade

  • Boric acid, analytical grade

  • Sodium hydroxide (NaOH), 0.1 M and 1.0 M solutions

  • Hydrochloric acid (HCl), 0.1 M solution

  • Methanol, HPLC grade

  • Perchloric acid (PCA), 3 M

  • Deionized water (18.2 MΩ·cm)

  • Fused-silica capillaries, 50 µm internal diameter (e.g., from Agilent Technologies, Sciex, or Beckman Coulter)

  • CE vials and caps

  • Syringe filters, 0.22 µm

Instrumentation
  • Capillary Electrophoresis System equipped with a Diode Array Detector (DAD) or UV-Vis detector. Examples include Agilent 7100, Sciex PA 800 Plus, or Beckman Coulter P/ACE MDQ.[8]

  • Data acquisition and analysis software (e.g., OpenLab, 32 Karat, Empower).

  • pH meter

  • Vortex mixer

  • Microcentrifuge

Detailed Experimental Protocol

This protocol is designed as a self-validating system, where careful execution of each step contributes to the overall reliability and reproducibility of the results.

Preparation of Buffers and Standards

Causality: The choice of buffer is critical. A borate buffer at a pH around 9.2 ensures that the carboxyl and phosphate groups of 3-PHP are fully deprotonated, providing a consistent and maximal negative charge for optimal migration and peak shape.[9][10]

  • Running Buffer (Background Electrolyte - BGE): 50 mM Borate Buffer, pH 9.2.

    • Dissolve 1.91 g of sodium tetraborate decahydrate (Na₂B₄O₇·10H₂O) in approximately 950 mL of deionized water.

    • Adjust the pH to 9.2 using 1.0 M Boric Acid or 0.1 M NaOH as needed.

    • Bring the final volume to 1000 mL with deionized water.

    • Filter through a 0.22 µm filter and degas before use.

  • Stock Standard Solution (1 mg/mL):

    • Accurately weigh 10 mg of 3-phosphohydroxypyruvic acid.

    • Dissolve in 10 mL of deionized water.

    • Store at -20°C in small aliquots to prevent degradation from repeated freeze-thaw cycles.

  • Working Standard Solutions:

    • Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with deionized water. These will be used to construct the calibration curve.

Sample Preparation Workflow

Causality: Biological samples contain proteins and other macromolecules that can interfere with the analysis by clogging the capillary or adsorbing to its inner wall. Protein precipitation with an acid like perchloric acid (PCA) is an effective and simple method to remove these interferences.[11] Centrifugation ensures the complete removal of the precipitated protein pellet.

Sample_Prep_Workflow start Start: Biological Sample (e.g., Cell Lysate, Plasma) step1 Add 1 part 3M PCA to 5 parts sample (e.g., 20 µL PCA to 100 µL sample) start->step1 Deproteinization step2 Vortex vigorously for 30 seconds step1->step2 Mixing step3 Incubate on ice for 10 minutes step2->step3 Precipitation step4 Centrifuge at >12,000 x g for 10 minutes at 4°C step3->step4 Pelleting step5 Collect the supernatant (protein-free extract) step4->step5 Separation step6 Transfer to a clean CE autosampler vial step5->step6 Transfer end Ready for CZE Analysis step6->end

Figure 2: Sample Preparation Workflow for 3-PHP Analysis. This process effectively removes proteins, ensuring a clean sample for injection and protecting the capillary.

CE System Preparation and Analysis

Causality: Capillary conditioning is arguably the most critical factor for achieving reproducible migration times and peak areas. The sequential flushing with NaOH, water, and BGE ensures that the inner silica wall has a consistent surface charge at the start of each run.

  • New Capillary Installation:

    • Flush the new capillary with 1.0 M NaOH for 20 min, followed by deionized water for 20 min, and finally with the BGE for 30 min.

  • Pre-Run Conditioning (at the start of each sequence):

    • Flush with 0.1 M NaOH for 5 min.

    • Flush with deionized water for 5 min.

    • Flush with BGE for 10 min.

  • Between-Run Rinsing:

    • Flush with BGE for 2 min. This step replenishes the buffer inside the capillary, ensuring consistent conditions for the next injection.

  • Electrophoretic Conditions:

    • Inject the sample or standard using hydrodynamic injection (e.g., 50 mbar for 5 seconds).

    • Apply the separation voltage and begin data acquisition. The optimal parameters should be determined empirically but can be based on the values in Table 1.

ParameterOptimized ValueRationale
Capillary Fused-Silica, 50 µm i.d.Standard for high-efficiency separations.[8]
Total/Effective Length60 cm / 51.5 cmProvides sufficient length for effective separation.
Background Electrolyte 50 mM Borate, pH 9.2Ensures full ionization of 3-PHP for consistent migration.
Separation Voltage -25 kV (Reversed Polarity)High voltage provides fast analysis; negative sign indicates reversed polarity.
Temperature 25 °CMaintains stable buffer viscosity and reduces Joule heating effects.
Injection 50 mbar for 5 secondsHydrodynamic injection is simple and reproducible.
Detection DAD: 200 nmIndirect or low-wavelength direct UV detection is suitable for organic acids.[12]
Run Time ~10 minutesAllows for baseline separation from common anions.
Table 1: Recommended CZE Operating Conditions.
Data Analysis
  • Identification: Identify the 3-PHP peak in the sample electropherogram by comparing its migration time to that of a known standard.

  • Quantification: Construct a calibration curve by plotting the peak area of the working standards against their known concentrations. Apply linear regression to determine the equation of the line.

  • Calculate the concentration of 3-PHP in the unknown samples using the calibration curve. Remember to account for the initial dilution factor from the sample preparation step.

Method Validation

To ensure the trustworthiness and reliability of the method, a full validation should be performed according to established guidelines.[13]

Validation ParameterAcceptance CriteriaPurpose
Specificity The analyte peak is well-resolved from other components in a blank matrix.Ensures that the signal being measured is solely from the analyte of interest.
Linearity Correlation coefficient (r²) ≥ 0.995 over the desired concentration range.Confirms a direct proportional relationship between concentration and detector response.
Limit of Detection (LOD) Signal-to-Noise Ratio (S/N) ≥ 3The lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ) S/N ≥ 10, with acceptable precision and accuracy.The lowest concentration that can be accurately and precisely measured.[11]
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 5% for multiple injections of the same sample.Measures the closeness of agreement between a series of measurements.
Accuracy (Recovery) 85-115% recovery of a known amount of analyte spiked into a blank matrix.Measures the closeness of the measured value to the true value.[11]
Stability Analyte is stable in the prepared sample under storage and autosampler conditions.Ensures that the sample concentration does not change between preparation and analysis.
Table 2: Summary of Method Validation Parameters and Typical Acceptance Criteria.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Shifting Migration Times Inconsistent capillary conditioning; Buffer depletion or contamination; Temperature fluctuations.Implement rigorous pre- and between-run conditioning; Replace inlet/outlet buffers regularly; Ensure thermostatting is active and stable.
Poor Peak Shape (Tailing/Fronting) Mismatch between sample matrix and BGE conductivity; Analyte adsorption to capillary wall.Dilute the sample in the BGE if possible; Ensure pH of BGE is appropriate; Increase BGE concentration or add organic modifiers.
No Peaks or Low Signal Clogged capillary; Incorrect polarity; Injection failure; Detector lamp off.Perform a high-pressure flush; Check voltage and polarity settings; Verify injection parameters and sample volume; Check detector status.
Baseline Noise/Drift Air bubbles in the capillary; Contaminated BGE or reagents; Aging detector lamp.Degas the BGE thoroughly; Prepare fresh buffers with high-purity water; Replace the detector lamp.

Conclusion

References

  • Verma, N., & Singh, A. P. (2022). Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. Journal of Pharmaceutical and Biomedical Analysis, 219, 114943. [Link]

  • Wróbel, K., Wróbel, K., & de la Guardia, M. (2021). Fast, Simple and Accurate Method for Simultaneous Determination of α-Lipoic Acid and Selected Thiols in Human Saliva by Capillary Electrophoresis with UV Detection and pH-Mediated Sample Stacking. Molecules, 26(11), 3289. [Link]

  • Lu, X., Huang, W. H., Ai, F., Wang, Z. L., & Cheng, J. K. (2007). Indirect determination of pyruvic acid by capillary electrophoresis with amperometric detection. Journal of Chromatography B, 857(2), 347-351. [Link]

  • Boucher, J., et al. (2012). Capillary Electrophoresis Method for the Assessment of Erythropoiesis-Stimulating Agents in Final Formulations. In Capillary Electrophoresis of Proteins (pp. 207-213). Humana Press. [Link]

  • Kowalska, J., et al. (2023). Capillary Electrophoresis Optimization for Metabolite Separation in Hypogymnia physodes Using DoE: Validation Across Lichen Species. Molecules, 28(13), 5085. [Link]

  • Megazyme. (n.d.). Pyruvic Acid (Pyruvate) Assay Kit Data Sheet. Megazyme. [Link]

  • Reid, K. E., & Charkowski, A. O. (2015). Using Capillary Electrophoresis to Quantify Organic Acids from Plant Tissue: A Test Case Examining Coffea arabica Seeds. Journal of Visualized Experiments, (117), 54728. [Link]

  • Švidrnoch, M., et al. (2024). Development and Validation of a Capillary Zone Electrophoresis–Tandem Mass Spectrometry Method for Simultaneous Quantification of Eight β-Lactam Antibiotics and Two β-Lactamase Inhibitors in Plasma Samples. International Journal of Molecular Sciences, 25(8), 4467. [Link]

  • Herring, C. M., et al. (2001). Capillary Electrophoresis Method to Measure p-Aminohippuric Acid in Urine and Plasma for the Assessment of Renal Plasma Flow. Clinical Chemistry, 47(9), 1704-1705. [Link]

  • Altria, K. (2012). Analysis of Small Organic Acids by Capillary Electrophoresis. LCGC Europe, 25(4), 218-224. [Link]

  • Zhang, L., et al. (2002). Chemical oxidation of p-hydroxyphenylpyruvic acid in aqueous solution by capillary electrophoresis with an electrochemiluminescence detection system. Journal of Chromatography A, 952(1-2), 285-291. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 105, Phosphohydroxypyruvic acid. [Link]

  • Japanese Pharmacopoeia. (2021). General Tests, Processes and Apparatus. 18th Edition. [Link]

  • OIV (International Organisation of Vine and Wine). (2014). OIV-MA-AS313-19: Determination of the principal organic acids of wines and sulphates by capillary electrophoresis. Compendium of International Methods of Analysis of Wines and Musts. [Link]

  • Human Metabolome Database. (2024). Showing metabocard for this compound (HMDB0001024). HMDB. [Link]

  • Soga, T., & Heiger, D. N. (2000). Quantitative Metabolome Analysis Using Capillary Electrophoresis Mass Spectrometry. Journal of Proteome Research, 2(5), 488-494. [Link]

  • Lumex Analytics. (n.d.). Analysis of organic acids in beer by capillary electrophoresis. Application Note. [Link]

  • Ramautar, R. (2018). Capillary Electrophoresis–Mass Spectrometry for Metabolomics. In Metabolomics (pp. 1-26). Royal Society of Chemistry. [Link]

  • FooDB. (2024). Showing Compound this compound (FDB022377). FooDB. [Link]

  • Pseudomonas Aeruginosa Metabolome Database. (2018). 3-phospho-hydroxypyruvate (PAMDB110177). [Link]

  • Dartmouth Trace Element Analysis Core. (n.d.). Sample Preparation. [Link]

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Troubleshooting & Optimization

Navigating the Instability of Phosphohydroxypyruvic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

From the Senior Application Scientist's Desk:

Welcome to our dedicated technical support center for phosphohydroxypyruvic acid (PHPPA). As a key intermediate in the serine biosynthesis pathway, PHPPA is a critical metabolite for researchers in cellular metabolism, oncology, and neurology. However, its inherent instability in aqueous solutions can be a significant source of experimental variability and frustration. This guide is designed to provide you, our fellow scientists and drug development professionals, with a comprehensive understanding of the challenges associated with PHPPA stability and to offer practical solutions for its effective use. We will delve into the chemical principles governing its degradation, provide robust troubleshooting strategies, and answer your most frequently asked questions. Our goal is to empower you with the knowledge to ensure the integrity of your experiments and the reliability of your data.

Fundamentals of PHPPA Instability

This compound is susceptible to several degradation pathways in aqueous solutions. Understanding these mechanisms is the first step toward mitigating them. The primary routes of degradation are believed to be dephosphorylation, keto-enol tautomerism followed by decomposition, and potential metal ion-catalyzed reactions.

Inferred Degradation Pathway of this compound

The instability of PHPPA likely stems from a combination of factors inherent to its structure as an α-keto acid and a phosphate ester. While direct studies on its degradation are limited, we can infer a probable pathway based on the known chemistry of similar molecules.

G cluster_0 Keto-Enol Tautomerism cluster_1 Degradation Pathways cluster_2 Influencing Factors PHPPA_Keto This compound (Keto Form) PHPPA_Enol Phosphoenolpyruvic Acid (Enol Form) PHPPA_Keto->PHPPA_Enol Tautomerization (pH dependent) Pyruvic_Acid Pyruvic Acid + Inorganic Phosphate PHPPA_Keto->Pyruvic_Acid Dephosphorylation (Enzyme/Metal Ion Catalyzed) PHPPA_Enol->PHPPA_Keto PHPPA_Enol->Pyruvic_Acid Hydrolysis (Acid/Base Catalyzed) Other_Products Further Degradation Products Pyruvic_Acid->Other_Products Decarboxylation/Oxidation pH pH Temp Temperature Metal_Ions Metal Ions (e.g., Mg2+, Ca2+)

Caption: Inferred degradation pathways of this compound in aqueous solution.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.

Question 1: My enzymatic assay using PHPPA as a substrate is showing lower than expected activity. Could this be a stability issue?

Answer:

Yes, this is a classic sign of PHPPA degradation. The actual concentration of your substrate may be significantly lower than you initially prepared. Here’s a systematic approach to troubleshoot this issue:

Probable Causes & Solutions:

  • pH of the Assay Buffer: The stability of phosphorylated compounds can be highly pH-dependent. For a related compound, phosphoenolpyruvic acid (PEP), stability is significantly increased at a high pH (10-13)[1]. While the optimal pH for your enzyme may differ, preparing your PHPPA stock solution at a slightly alkaline pH and then diluting it into your final assay buffer just before use can minimize degradation. The enzyme that produces PHPPA, D-3-phosphoglycerate dehydrogenase, shows high activity at pH 8.0[2].

  • Temperature: Like most chemical reactions, the degradation of PHPPA is likely accelerated at higher temperatures. If your experimental protocol allows, consider running your assays at a lower temperature. Always keep your stock solutions of PHPPA on ice.

  • Presence of Divalent Metal Ions: Metal ions can catalyze the hydrolysis of phosphate esters[3][4][5][6]. If your buffer contains divalent cations like Mg²⁺ or Ca²⁺ that are not essential for your enzyme's activity, consider omitting them from the PHPPA stock solution or adding them to the final assay mixture just before initiating the reaction.

  • Age of the Solution: PHPPA in solution is not stable for long-term storage. It is highly recommended to prepare fresh solutions for each experiment. If you must store it, do so at -80°C in small, single-use aliquots and for the shortest possible time.

Experimental Workflow to Validate PHPPA Integrity:

G Start Low Enzyme Activity Observed Prep_Fresh Prepare Fresh PHPPA Solution Start->Prep_Fresh Check_pH Verify pH of Stock & Assay Buffer Prep_Fresh->Check_pH Control_Temp Keep Solutions on Ice Check_pH->Control_Temp Quantify Quantify PHPPA Concentration Control_Temp->Quantify Run_Assay Re-run Assay Quantify->Run_Assay Analyze Analyze Results Run_Assay->Analyze End Problem Solved Analyze->End Activity Restored Further_Troubleshoot Further Troubleshooting Needed Analyze->Further_Troubleshoot Activity Still Low

Caption: Troubleshooting workflow for low enzyme activity with PHPPA.

Question 2: I am seeing a gradual decrease in the signal of my analytical standard of PHPPA during a long chromatographic run. What could be the cause?

Answer:

This suggests on-instrument or in-autosampler degradation of your analyte. The conditions of your mobile phase and the temperature of your autosampler are critical factors.

Probable Causes & Solutions:

  • Mobile Phase pH: An acidic mobile phase can promote the hydrolysis of the phosphate group[7]. If your chromatography method allows, try to use a mobile phase with a neutral or slightly alkaline pH.

  • Autosampler Temperature: If your autosampler is not cooled, the ambient temperature can be sufficient to cause significant degradation over several hours. Set your autosampler temperature to 4°C if possible.

  • Keto-Enol Tautomerism: PHPPA can exist in equilibrium between its keto and enol forms[8][9][10][11][12]. This equilibrium can be influenced by the solvent and pH, potentially leading to peak splitting or a broad peak that appears to decrease in area over time as one tautomer converts to the other or degrades. The separation of these tautomers might be possible with specific chromatographic conditions[11].

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for preparing aqueous solutions of PHPPA?

A1: To maximize stability, we recommend the following protocol:

Protocol for Preparing PHPPA Solutions:

  • Weighing: Weigh the desired amount of PHPPA powder quickly in a low-humidity environment.

  • Initial Dissolution: Dissolve the powder in a small volume of ice-cold, high-purity water or a slightly alkaline buffer (e.g., 10 mM Tris-HCl, pH 8.0).

  • pH Adjustment: If dissolving in water, consider adjusting the pH to the alkaline range (pH 8-9) with a dilute NaOH solution. However, be mindful of the pH compatibility with your downstream application.

  • Final Volume: Bring the solution to the final desired volume with ice-cold water or buffer.

  • Quantification: It is crucial to determine the precise concentration of your freshly prepared solution. This can be done using enzymatic assays with a purified enzyme like phosphoserine aminotransferase or by analytical methods such as HPLC if a stable standard is available[13][14][15].

  • Aliquoting and Storage: Immediately aliquot the solution into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles.

Q2: How should I store solid PHPPA?

A2: Solid PHPPA should be stored in a tightly sealed container, protected from light and moisture, at -20°C or colder[16][17][18]. Before opening the container, allow it to equilibrate to room temperature in a desiccator to prevent condensation of moisture onto the cold powder.

Q3: Are there any chemical stabilizers I can add to my PHPPA solutions?

A3: The addition of stabilizers is not a common practice and could interfere with your experiments. A more effective approach is to control the environmental factors that contribute to degradation. Maintaining a slightly alkaline pH and low temperature are the most effective strategies. For enzymatic assays, the continuous removal of the product by subsequent enzymes in the pathway can help drive the reaction and minimize the impact of PHPPA instability[2].

Q4: What are the expected degradation products of PHPPA?

A4: The primary degradation product is likely to be pyruvic acid and inorganic phosphate resulting from the hydrolysis of the phosphate ester. Further degradation of pyruvate can also occur. The detection of these products in your PHPPA solution can be an indicator of its degradation.

Factors Influencing the Stability of this compound in Aqueous Solutions

FactorEffect on StabilityRecommendations
pH Highly influential. Acidic conditions can promote hydrolysis, while alkaline conditions may improve stability.[1][7]Prepare and store stock solutions at a slightly alkaline pH (e.g., 8.0-9.0), if compatible with the experimental system.
Temperature Higher temperatures accelerate degradation.Always handle and store PHPPA solutions on ice or at 4°C for short-term use. For longer-term storage, use -80°C.
Divalent Metal Ions Can catalyze dephosphorylation.[3][4][5][6]Omit non-essential divalent cations from stock solutions. Add them to the final reaction mixture just before starting the experiment if required.
Light Potential for photo-degradation, although less documented for this specific molecule.Store solid PHPPA and its solutions protected from light.
Freeze-Thaw Cycles Can lead to localized changes in concentration and pH, potentially accelerating degradation.Aliquot solutions into single-use volumes to avoid repeated freezing and thawing.

References

  • Biochemical and Biophysical Characterization of Recombinant Human 3-Phosphoglycer
  • Method for stabilizing aqueous phosphoenolpyruvic acid solution and container therefor.
  • [Enol-keto tautomerism of (p-hydroxyphenyl)-pyruvic acid]. PubMed.
  • Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube.
  • Keto-Enol Tautomerism : Key Points. Master Organic Chemistry.
  • Study on the kinetics of keto-enol tautomerism of p-hydroxyphenylpyruvic acid using capillary electrophoresis. PubMed.
  • 22.1: Keto-Enol Tautomerism. Chemistry LibreTexts.
  • The Effects of the Metal Ion Substitution into the Active Site of Metalloenzymes: A Theoretical Insight on Some Selected Cases. MDPI.
  • The catalytic role of the M2 metal ion in PP2Cα. PubMed Central.
  • The catalytic role of the M2 metal ion in PP2Cα. PubMed.
  • Structural changes at the metal ion binding site during the phosphoglucomutase reaction. PubMed.
  • Acid-Base Properties and Stability of Sulfoxylic Acid in Aqueous Solutions.
  • ANALYTICAL METHODS.
  • Analytical methods and achievability - Guidelines for drinking-w
  • Methods of Analysis for Anhydrous Hydrofluoric Acid.
  • PHOSPHORIC ACID.
  • Safe Handling, Storage, and Disposal of Hydrofluoric Acid User's Guide. uab.edu.
  • Safe Storage of Chemicals. ehs.berkeley.edu.

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Technical Support Center: Optimizing pH in Phosphoglycerate Dehydrogenase (PHGDH) Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for phosphoglycerate dehydrogenase (PHGDH) assays. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve common issues encountered during the experimental workflow. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), and comprehensive experimental protocols to ensure the accuracy and reliability of your results.

I. Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the role of pH in PHGDH assays.

1. What is the optimal pH for a human phosphoglycerate dehydrogenase (PHGDH) assay?

For human PHGDH, the optimal pH for activity is generally in the range of 7.5 to 8.0.[1] Published protocols often utilize buffers such as Tris-HCl at pH 8.0 or HEPES at pH 7.5.[2][3] It is important to note that the optimal pH can vary slightly depending on the specific assay conditions, including buffer composition, temperature, and substrate concentrations.

2. Why is maintaining the optimal pH crucial for PHGDH activity?

Enzymes like PHGDH have a specific three-dimensional structure that is essential for their catalytic function. The pH of the assay buffer influences the ionization state of amino acid residues in the enzyme, particularly those in the active site.[4] Deviations from the optimal pH can alter these charges, disrupting the enzyme's structure and its ability to bind to its substrates (3-phosphoglycerate and NAD+), thereby reducing its catalytic efficiency.[4]

3. What are the consequences of using a suboptimal pH in my PHGDH assay?

Using a pH outside the optimal range can lead to several issues:

  • Reduced Enzyme Activity: Even minor deviations from the optimal pH can significantly decrease the rate of the enzymatic reaction, leading to weaker signals and potentially false-negative results.

  • Enzyme Instability: Extreme pH values can cause irreversible denaturation of the enzyme, leading to a complete loss of activity.[4]

  • Altered Kinetic Parameters: The Michaelis constant (Km) and maximum velocity (Vmax) of the reaction are pH-dependent. Using a suboptimal pH will result in inaccurate kinetic measurements.

4. Can the optimal pH for PHGDH from other species differ?

Yes, the optimal pH for PHGDH can vary between species. For example, the PHGDH from Mycobacterium tuberculosis has been reported to have a dual pH optimum, which is different from the human enzyme. Therefore, it is crucial to determine the optimal pH for the specific enzyme you are working with.

II. Troubleshooting Guide: pH-Related Issues

This guide provides a systematic approach to diagnosing and resolving common problems related to pH in your PHGDH assays.

Problem Potential Cause(s) Recommended Solution(s)
No or very low PHGDH activity detected Incorrect buffer pH: The pH of your assay buffer may be outside the optimal range for PHGDH activity.- Prepare fresh assay buffer and carefully verify its pH using a calibrated pH meter.- Consider preparing a small batch of buffer at a slightly different pH (e.g., 7.5, 7.8, 8.0) to test for optimal activity.- Ensure all components of the reaction mixture are pH-compatible and do not alter the final pH of the assay.
Enzyme denaturation due to extreme pH: The enzyme may have been exposed to a pH that caused irreversible damage.- Always store and handle the purified enzyme in a buffer with a pH that ensures its stability (typically around neutral pH).- Avoid drastic pH changes during purification and assay setup.
High background signal or non-linear reaction rates pH-dependent instability of assay components: The substrate (3-phosphoglycerate) or cofactor (NAD+) may be unstable at the assay pH.- Consult the literature or supplier information for the stability of your reagents at different pH values.- If instability is suspected, prepare fresh solutions of the unstable component immediately before the assay.
Buffer interference: Some buffer components can interfere with the detection method at certain pH values.- If using a colorimetric or fluorometric assay, ensure that the buffer itself does not absorb light or fluoresce at the measurement wavelengths.- Run a "buffer blank" control (assay mixture without the enzyme) to check for any background signal.
Inconsistent or irreproducible results Poor buffer capacity: The buffer may not be able to maintain a stable pH throughout the reaction, especially if the reaction produces or consumes protons.- Use a buffer with a pKa value close to the desired assay pH.- Increase the buffer concentration to improve its buffering capacity.
Temperature effects on buffer pH: The pH of some buffers (e.g., Tris) is sensitive to temperature changes.- Adjust the pH of the buffer at the temperature at which the assay will be performed.- If this is not feasible, use a buffer with a low temperature coefficient.

III. Experimental Protocols

This section provides a detailed, step-by-step methodology for determining the optimal pH for your PHGDH assay.

Protocol: Determination of Optimal pH for PHGDH Activity

This protocol describes a method to systematically test a range of pH values to identify the optimal condition for your specific PHGDH enzyme and assay setup.

Materials:

  • Purified PHGDH enzyme

  • 3-phosphoglycerate (substrate)

  • NAD+ (cofactor)

  • A series of buffers covering a pH range (e.g., pH 6.0 - 9.0 in 0.5 unit increments). Suitable buffers include MES (pH 6.0-6.5), PIPES (pH 6.5-7.0), HEPES (pH 7.0-8.0), and Tris-HCl (pH 8.0-9.0).

  • Microplate reader capable of measuring absorbance at 340 nm (for monitoring NADH production)

  • 96-well UV-transparent microplate

Procedure:

  • Prepare a series of assay buffers: Prepare each buffer at the desired pH. It is recommended to use buffers with overlapping pH ranges to ensure a continuous spectrum.

  • Prepare reaction mixtures: For each pH to be tested, prepare a master mix containing the buffer, 3-phosphoglycerate, and NAD+ at their final desired concentrations.

  • Set up the assay plate:

    • Add the appropriate volume of each pH-specific reaction mixture to the wells of the 96-well plate.

    • Include a "no enzyme" control for each pH to measure the background rate of NAD+ reduction.

  • Initiate the reaction: Add a fixed amount of PHGDH enzyme to each well to start the reaction.

  • Measure the reaction rate: Immediately place the plate in the microplate reader and measure the increase in absorbance at 340 nm over time (kinetic mode).

  • Analyze the data:

    • Calculate the initial reaction velocity (rate of NADH production) for each pH by determining the slope of the linear portion of the absorbance vs. time curve.

    • Subtract the rate of the "no enzyme" control from the corresponding enzyme-containing wells.

    • Plot the reaction velocity as a function of pH to determine the optimal pH for PHGDH activity.

IV. Visualizations

Diagrams

PHGDH_Reaction_Workflow cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products 3PG 3-Phosphoglycerate PHGDH PHGDH 3PG->PHGDH NAD NAD+ NAD->PHGDH PHP 3-Phosphohydroxypyruvate PHGDH->PHP NADH NADH PHGDH->NADH H H+ PHGDH->H

Caption: The enzymatic reaction catalyzed by PHGDH.

Troubleshooting_Workflow Start Suboptimal PHGDH Activity Check_pH Verify Buffer pH Start->Check_pH pH_Correct pH is Optimal (7.5-8.0) Check_pH->pH_Correct Yes pH_Incorrect pH is Suboptimal Check_pH->pH_Incorrect No Check_Stability Assess Enzyme Stability pH_Correct->Check_Stability Prepare_Fresh Prepare Fresh Buffer & Re-measure pH pH_Incorrect->Prepare_Fresh Prepare_Fresh->Start Check_Components Verify Reagent Stability Check_Stability->Check_Components

Caption: A simplified workflow for troubleshooting pH-related issues in PHGDH assays.

V. References

  • Fan, J., et al. (2015). Human Phosphoglycerate Dehydrogenase Produces the Oncometabolite D-2-Hydroxyglutarate. ACS Central Science, 1(6), 346–354. [Link]

  • Mullarky, E., et al. (2016). Biophysical and biochemical properties of PHGDH revealed by studies on PHGDH inhibitors. Cell Chemical Biology, 23(8), 979-990. [Link]

  • Unterlass, J. E., et al. (2018). Structural insights into the enzymatic activity and potential substrate promiscuity of human 3-phosphoglycerate dehydrogenase (PHGDH). Scientific Reports, 8(1), 10323. [Link]

  • Ravez, S., et al. (2017). A new method for the determination of the optimal pH of an enzyme. Journal of Biochemical and Biophysical Methods, 70(6), 843-846.

  • Possemato, R., et al. (2011). Functional genomics reveal that the serine synthesis pathway is essential in breast cancer. Nature, 476(7360), 346–350. [Link]

Sources

Technical Support Center: Phosphohydroxypyruvic Acid (PHPPA) Quantification

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for phosphohydroxypyruvic acid (PHPPA) quantification. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide you with the foundational knowledge and practical troubleshooting strategies required for accurate and reproducible PHPPA measurement. Biological matrices are inherently complex, and robust analytical methods are built on an understanding of potential pitfalls.

This center is structured into two main sections:

  • Frequently Asked Questions (FAQs): Addressing fundamental concepts and common queries about PHPPA analysis.

  • Troubleshooting Guide: A problem-oriented section to help you diagnose and resolve specific issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (PHPPA) and why is its quantification important?

This compound (PHPPA) is a phosphorylated alpha-keto acid. It is a key intermediate in the phosphorylated pathway of serine biosynthesis, originating from 3-phosphoglycerate, an intermediate of glycolysis. Accurate quantification of PHPPA is crucial in various research fields as its levels can be indicative of metabolic flux, enzyme activity (e.g., 3-phosphoglycerate dehydrogenase), and the overall state of pathways linked to cell proliferation, nucleotide synthesis, and redox balance. In drug development, monitoring PHPPA can be essential for understanding the mechanism of action of drugs that target metabolic pathways.

Q2: What are the common analytical methods for PHPPA quantification?

The choice of method depends on the required sensitivity, specificity, available equipment, and the complexity of the sample matrix. Each method has its own set of potential interferences.

MethodPrincipleAdvantagesDisadvantages & Common Interferences
Colorimetric (e.g., Ninhydrin-based) Reaction with a chemical agent (like ninhydrin) to produce a colored product measured by spectrophotometry. The reaction detects the amino group after conversion of PHPPA to phosphoserine.[1][2]Simple, inexpensive, high-throughput.Low specificity. Interference from other amino acids, primary/secondary amines, and ammonia.[1][3] Requires derivatization steps.
Enzymatic Assays Uses specific enzymes to convert PHPPA in a reaction that can be coupled to a detectable event, such as the oxidation/reduction of NAD(P)H measured by spectrophotometry or fluorometry.High specificity if the right enzyme is used. Can be adapted for high-throughput screening.Susceptible to interference from endogenous enzymes, substrates, or inhibitors in the sample.[4] Requires purified enzymes.
High-Performance Liquid Chromatography (HPLC) with UV Detection Separates PHPPA from other components in the sample based on its physicochemical properties, followed by detection using its UV absorbance.Good specificity and quantification. Established methodology.Lower sensitivity compared to MS. Potential for co-eluting compounds that absorb at the same wavelength. Requires derivatization for better sensitivity.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Provides the highest level of specificity and sensitivity by separating PHPPA via HPLC and then detecting it based on its unique mass-to-charge ratio and fragmentation pattern.[5][6]Gold standard for specificity and sensitivity.[7][8] Allows for the use of stable isotope-labeled internal standards for ultimate accuracy.High instrument cost and complexity. Susceptible to matrix effects (ion suppression or enhancement).[6]
Q3: What makes PHPPA quantification prone to interference?

Several factors contribute to the analytical challenges:

  • Chemical Reactivity: As a keto acid, PHPPA can be unstable, particularly under neutral or acidic conditions.[9] Its functional groups can react with components in the sample matrix.

  • Structural Similarity: Many biological molecules share similar functional groups or structures, which can lead to cross-reactivity in less specific assays like colorimetric methods.

  • Low Endogenous Concentrations: PHPPA is often present at low physiological concentrations, making its signal susceptible to being obscured by high-abundance interfering compounds.

  • Complex Sample Matrix: Biological samples (e.g., cell lysates, plasma, tissue homogenates) contain a vast array of proteins, lipids, salts, and other metabolites that can interfere with the assay chemistry or instrumentation.[10][11][12]

Troubleshooting Guide

This section addresses specific problems you may encounter. For each problem, we explore the probable causes and provide validated solutions and protocols.

Problem 1: Inconsistent or high background readings in my colorimetric (ninhydrin) assay.

Probable Cause A: Interference from Primary/Secondary Amines

The ninhydrin reaction is not specific to a single amino acid. It reacts with any primary or secondary amine, including all other free amino acids and ammonia present in your biological sample, to produce the colored compound known as Ruhemann's purple.[1][2][13] This is the most common cause of high background and inaccurate quantification.

Solution: Sample Cleanup via Solid-Phase Extraction (SPE)

To eliminate these interfering compounds, a sample cleanup step is essential. Solid-phase extraction can be used to selectively isolate PHPPA or remove the interfering amines.

dot

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) Protocol Sample Biological Sample (e.g., Cell Lysate) Pretreat Pre-treatment (e.g., Protein Precipitation, pH Adjustment) Sample->Pretreat Load 3. Load Sample (Analytes and interferences bind) Pretreat->Load Apply pre-treated sample Condition 1. Condition Column (Activate stationary phase) Equilibrate 2. Equilibrate Column (Adjust pH and polarity) Condition->Equilibrate Equilibrate->Load Wash 4. Wash Column (Remove weakly bound interferences) Load->Wash Elute 5. Elute PHPPA (Collect purified analyte) Wash->Elute Waste Interferences Removed Wash->Waste Analysis Quantification Elute->Analysis Proceed to Ninhydrin Assay HPLC_Troubleshooting start Poor HPLC Result? peak_shape Poor Peak Shape? (Tailing/Fronting) start->peak_shape retention_time Shifting Retention Time? start->retention_time coelution Co-elution / Low Signal? start->coelution sol_peak_shape Check mobile phase pH. Is it 2.5-3.0? Check for column overload. peak_shape->sol_peak_shape Yes sol_retention_time Ensure mobile phase is buffered. Check for pump pressure fluctuations. Thermostat the column. retention_time->sol_retention_time Yes sol_coelution Improve sample cleanup (SPE). Optimize gradient. Use LC-MS/MS for specificity. coelution->sol_coelution Yes end_node Re-analyze sol_peak_shape->end_node sol_retention_time->end_node sol_coelution->end_node

Caption: Decision tree for troubleshooting common HPLC issues.

Problem 3: My enzymatic assay shows low sensitivity or high variability.

Probable Cause: Suboptimal Assay Conditions or Reagent Instability

Enzymatic assays are highly sensitive to reaction conditions. [14][15]Minor deviations in pH, temperature, or reagent concentration can lead to significant changes in the measured activity.

Solution: Systematic Optimization and Controls

  • pH and Buffer Optimization: Determine the optimal pH for your specific enzyme system by testing a range of pH values. Ensure your buffer has sufficient capacity to handle the pH of the added sample.

  • Temperature Control: Use a temperature-controlled plate reader or water bath to ensure all reactions (including standards) are run at the same temperature. [16]Even minor fluctuations can alter enzyme kinetics.

  • Reagent Stability: Prepare enzyme solutions and cofactors (like NADH) fresh and keep them on ice. NADH is particularly sensitive to degradation.

  • Run Proper Controls:

    • Blank (No Enzyme): A reaction mix containing your sample but no enzyme. This accounts for any non-enzymatic degradation of the substrate or reaction of the sample with the detection reagents.

    • Blank (No Substrate): A reaction mix with the enzyme but no sample (or no PHPPA). This checks for any contaminating activity in your enzyme preparation.

    • Positive Control: A sample spiked with a known amount of PHPPA to ensure the assay is working correctly and to assess recovery.

By implementing these rigorous controls and optimization steps, you can build a robust and reliable quantification method for this compound, ensuring the integrity and validity of your research data.

References
  • Phosphoserine and this compound: Evidence for Their Role as Early Intermediates in Photosynthesis. Plant Physiology.[Link]

  • [Fluorescence quenching method for the determination of p-hydroxyphenylpyruvic acid]. PubMed.[Link]

  • Assay Interference by Chemical Reactivity. NCBI Bookshelf.[Link]

  • HPLC Separation of Phosphorous and Phosphoric Acids. SIELC Technologies.[Link]

  • Removal of interfering substances in samples prepared for two-dimensional (2-D) electrophoresis. PubMed.[Link]

  • This compound. PubChem.[Link]

  • Isomer-Resolved Mass Spectrometry Imaging of Acidic Phospholipids. PubMed Central.[Link]

  • Ninhydrin Test- Definition, Principle, Procedure, Result, Uses. Microbe Notes.[Link]

  • pSiteExplorer: Visualization of the mass spectrometric data underlying phospho-site quantification. bioRxiv.[Link]

  • Analytical Interference by Contrast Agents in Biochemical Assays. ResearchGate.[Link]

  • Method for stabilizing aqueous phosphoenolpyruvic acid solution and container therefor. European Patent Office.[Link]

  • U.S. Pharmacopeia Methods for HPLC. Obrnuta faza.[Link]

  • The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids. MDPI.[Link]

  • Eliminating Background Contamination in PFAS Testing. Labcompare.[Link]

  • A novel enzymatic assay for the identification of 4-hydroxyphenylpyruvate dioxygenase modulators. PubMed Central.[Link]

  • HPLC Methods for analysis of Phosphoric acid. HELIX Chromatography.[Link]

  • Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols. MDPI.[Link]

  • Quantification of Intrinsically Disordered Proteins: A Problem Not Fully Appreciated. PubMed Central.[Link]

  • Shifting focus in the Bradford assay: interfering compounds re-examined. ChemRxiv.[Link]

  • Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. MDPI.[Link]

  • 3 Enzyme Assays. Wiley-Blackwell.[Link]

  • Ninhydrin. Wikipedia.[Link]

  • Tips for practical HPLC analysis. Shimadzu.[Link]

  • Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols. ResearchGate.[Link]

  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry.[Link]

  • Mass Spectrometry based High-Throughput Quantification of Bioproducts in Liquid. OSTI.GOV.[Link]

  • Interference in autoanalyzer analysis. PubMed Central.[Link]

  • Multi-active method for the analysis of active substances in formulated products to support quality control scope. CIPAC.[Link]

  • Phosphoserine and this compound: Evidence for Their Role as Early Intermediates in Photosynthesis. PubMed.[Link]

  • Mass spectrometry-based proteomics for analysis of hydrophilic phosphopeptides. National Institutes of Health.[Link]

  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI.[Link]

  • Ninhydrin Reagent Preparation. YouTube.[Link]

  • Flavonoids Interference in Common Protein Assays: Effect of Position and Degree of Hydroxyl Substitution. PubMed Central.[Link]

  • Analysis of Drugs from Biological Samples. International Journal of Innovative Science and Research Technology.[Link]

  • Interpreting and troubleshooting anomalous HPLC results? ResearchGate.[Link]

  • Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase. Frontiers.[Link]

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Technical Support Center: Optimizing Phosphohydroxypyruvic Acid (PHPPA) Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for the enzymatic synthesis of 3-phosphohydroxypyruvic acid (PHPPA). This resource is designed to provide in-depth, practical solutions to common challenges encountered in the laboratory. By understanding the underlying principles of the reaction, you can systematically troubleshoot issues and significantly improve your product yield.

Frequently Asked Questions (FAQs)

Q1: What is the primary enzymatic reaction for synthesizing phosphohydroxypyruvic acid (PHPPA)?

The most common and direct enzymatic route to PHPPA is through the oxidation of D-3-phosphoglycerate (3-PG), an intermediate of the glycolytic pathway. This reaction is catalyzed by the enzyme D-3-phosphoglycerate dehydrogenase (PGDH), which utilizes nicotinamide adenine dinucleotide (NAD+) as a cofactor to accept a hydride ion.[1][2][3]

The overall reaction is: D-3-phosphoglycerate + NAD+ ⇌ 3-phosphohydroxypyruvate + NADH + H+ [4]

This reaction is the first and rate-limiting step in the de novo L-serine biosynthesis pathway.[5][6]

Q2: What are the critical components I need for this reaction?

To ensure a successful synthesis, you will need the following high-purity components:

  • Enzyme: D-3-phosphoglycerate dehydrogenase (PGDH). The source and purity of the enzyme are critical for activity and reproducibility.

  • Substrate: D-3-phosphoglycerate (3-PG).

  • Cofactor: Nicotinamide adenine dinucleotide (NAD+).

  • Buffer System: A stable buffer to maintain the optimal pH for the enzyme, typically in the neutral to slightly alkaline range.

Q3: What makes this reaction challenging to optimize for high yield?

Achieving a high yield of PHPPA is often complicated by the reaction's equilibrium. The natural equilibrium heavily favors the reverse reaction, converting PHPPA back into 3-PG.[2][7] At equilibrium, less than 5% of the mixture may be in the form of PHPPA.[2] Therefore, strategies to overcome this thermodynamic barrier are essential for improving the forward reaction and accumulating the desired product.

Troubleshooting Guide: Low Yield & Reaction Failures

This section addresses the most common problems encountered during PHPPA synthesis in a question-and-answer format.

Category 1: Low or No Product Formation

Q4: My reaction has run for the expected duration, but HPLC analysis shows little to no PHPPA. What are the first things I should check?

When faced with a failed reaction, a systematic component check is the most logical first step. The issue almost always lies with one of the core components or the reaction environment.

dot

Caption: Initial troubleshooting workflow for low PHPPA yield.

  • Verify Enzyme Activity: The enzyme is the most sensitive component. Improper storage or handling can lead to rapid loss of activity. Run a small-scale activity assay with a fresh batch of substrate and cofactor under known optimal conditions to confirm its catalytic function.

  • Check Substrate and Cofactor Integrity:

    • NAD+: Solutions of NAD+ are unstable, especially in acidic or alkaline conditions, where they can decompose into products that may inhibit the enzyme.[8] It is highly recommended to prepare NAD+ solutions fresh from powder for each experiment.[9]

    • 3-PG: Ensure the substrate has been stored correctly and has not degraded.

  • Confirm Reaction Conditions: Double-check the pH of your buffer system at the reaction temperature. Verify that the incubator or water bath temperature is accurate. Even small deviations can significantly impact enzyme performance.[10]

Q5: How can I be sure my PGDH enzyme is active and not the source of the problem?

An enzyme activity assay is the definitive test. This can be performed quickly using a spectrophotometer. The reaction produces NADH, which, unlike NAD+, strongly absorbs light at 340 nm.[8]

By monitoring the increase in absorbance at 340 nm over time, you can directly measure the rate of the reaction and confirm your enzyme's activity.

Protocol: PGDH Activity Assay

  • Prepare a reaction mixture in a quartz cuvette containing your buffer, a known concentration of 3-PG, and NAD+.

  • Place the cuvette in a spectrophotometer set to 340 nm and record a baseline reading.

  • Initiate the reaction by adding a small, known amount of your PGDH enzyme solution.

  • Immediately begin recording the absorbance at 340 nm every 15-30 seconds for 5-10 minutes.

  • A steady increase in absorbance indicates an active enzyme. The rate of this increase is proportional to the enzyme's activity.

If you see no change in absorbance, your enzyme is likely inactive. If the rate is much lower than expected, its activity is compromised.

Q6: My enzyme is active, but the yield is still poor. Could my starting materials be the issue?

Absolutely. The quality and concentration of your substrate (3-PG) and cofactor (NAD+) are paramount.

  • Purity: Use only high-purity, analytical-grade reagents. Impurities in lower-grade materials can act as enzyme inhibitors.

  • Concentration: Accurately determine the concentration of your stock solutions. Errors in substrate or cofactor concentration will directly impact the reaction stoichiometry and final yield.

  • Storage and Handling: NAD+ is particularly sensitive to degradation.[8] Always store it as a powder at -20°C or below and prepare solutions immediately before use.[9] Avoid multiple freeze-thaw cycles of stock solutions.[9]

Category 2: Reaction Stalls or Proceeds Slowly

Q7: My reaction starts, as confirmed by initial NADH production, but then plateaus very quickly at a low yield. What's happening?

This is a classic sign of either product inhibition or the reaction reaching its unfavorable equilibrium.

dot

Caption: Decision tree for a stalled enzymatic reaction.

  • Unfavorable Equilibrium: As mentioned, the reaction equilibrium strongly favors the reactants.[2] As soon as a small amount of PHPPA and NADH is produced, the reverse reaction rate increases until it matches the forward rate, and net production stops.

  • Product Inhibition: PGDH can be inhibited by its own products. Some studies note that human and M. tuberculosis PGDH exhibit significant substrate inhibition by PHPPA, although the inherent instability of PHPPA can complicate the study of this effect.[7] Furthermore, the pathway's end-product, L-serine, is a known allosteric feedback inhibitor of PGDH in many organisms.[1][6]

Solution: Shift the Equilibrium by Removing the Product

The most effective strategy to drive the reaction forward is to continuously remove the product (PHPPA) as it is formed. This is a core principle of process optimization for equilibrium-limited reactions.[2]

This can be achieved by creating an enzymatic cascade . By adding the next enzymes in the L-serine biosynthesis pathway, you can immediately convert PHPPA into downstream products, preventing its accumulation and pulling the PGDH-catalyzed reaction forward.

  • Step 1: Add Phosphoserine Aminotransferase (PSAT) and a suitable amino donor (like glutamate) to convert PHPPA to phosphoserine.

  • Step 2: Add Phosphoserine Phosphatase (PSP) to convert phosphoserine to L-serine.

Including these downstream enzymes in the reaction mixture can prevent product feedback inhibition on PGDH and achieve much higher conversion of 3-PG.[11]

Q8: How do I determine the optimal pH and temperature for my specific enzyme and system?

While literature values provide a good starting point, the optimal pH and temperature can vary depending on the enzyme source (e.g., bacterial, human) and the specific buffer components. It is crucial to empirically determine the optimal conditions for your setup.

Protocol: pH and Temperature Optimization

  • pH Optimization: Set up a series of parallel reactions, each with an identical concentration of enzyme, substrate, and cofactor. Use a range of buffers to cover a pH spectrum (e.g., from pH 6.5 to 9.0 in 0.5 unit increments). Run the reactions at a constant, moderate temperature (e.g., 37°C). Measure the initial reaction rate or final yield for each pH value to identify the optimum.

  • Temperature Optimization: Using the optimal pH determined above, set up another series of identical reactions. Incubate each reaction at a different temperature (e.g., from 25°C to 50°C in 5°C increments). Measure the rate or yield to find the temperature that provides the best balance of activity and enzyme stability.

Data Summary: Typical PGDH Reaction Parameters

ParameterTypical RangeRationale & Considerations
pH 7.0 - 8.5PGDH activity is highly dependent on the protonation state of active site residues. The optimum often reflects physiological conditions.
Temperature 30°C - 42°CHigher temperatures increase reaction rates but can also lead to enzyme denaturation and instability over longer incubation times.
[3-PG] 1-10 mMSubstrate concentration should be optimized. While higher concentrations can increase the reaction rate, very high levels might cause substrate inhibition in some enzymes.
[NAD+] 1-5 mMMust be in stoichiometric excess. NAD+ stability is a key concern; prepare fresh.[8][9]
[PGDH] 0.1 - 2 µMThe amount of enzyme determines the overall reaction rate. This should be optimized to achieve the desired conversion in a reasonable timeframe without being cost-prohibitive.

Analytical Methods

Q9: What is the best way to accurately measure my final PHPPA yield?

High-Performance Liquid Chromatography (HPLC) is the standard and most reliable method for quantifying PHPPA.[12]

  • Method: Anion-exchange or reverse-phase chromatography can be used to separate PHPPA from the substrate (3-PG), cofactor (NAD+/NADH), and other reaction components.

  • Detection: UV detection is typically used. Both NAD+ and NADH have strong absorbance peaks around 260 nm, while NADH has a unique secondary peak at 340 nm.[8] PHPPA itself can be monitored at lower UV wavelengths.

  • Quantification: To accurately determine the concentration, you must run a standard curve using a purified PHPPA standard of known concentration.[13] This allows you to correlate the peak area from your chromatogram directly to the molar concentration of your product.

References

  • Phosphoglycerate dehydrogenase - Wikipedia. Wikipedia. [Link]

  • Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC. National Institutes of Health. [Link]

  • Getting the Most Out of Enzyme Cascades: Strategies to Optimize In Vitro Multi-Enzymatic Reactions. MDPI. [Link]

  • D-3-Phosphoglycerate Dehydrogenase - PMC. PubMed Central. [Link]

  • Inhibition of 3-Phosphoglycerate Dehydrogenase (PHGDH) by Indole Amides Abrogates de novo Serine Synthesis in Cancer Cells - PMC. National Institutes of Health. [Link]

  • NAD+ Homeostasis and NAD+-Consuming Enzymes: Implications for Vascular Health - PMC. PubMed Central. [Link]

  • multi-active method for the analysis of active substances in formulated products to support quality control scope. CIPAC. [Link]

  • Nicotinamide adenine dinucleotide - Wikipedia. Wikipedia. [Link]

  • Analytical methods and achievability - Guidelines for drinking-water quality. NCBI Bookshelf. [Link]

  • INHIBITION OF THE PROSTAGLANDIN-DEGRADING ENZYME 15-PGDH AMELIORATES MASH-ASSOCIATED APOPTOSIS AND FIBROSIS IN MICE. MDPI. [Link]

  • Editorial: Enzyme design methodologies to enhance enzymatic yield - PMC. National Institutes of Health. [Link]

  • Assays for NAD+-Dependent Reactions and NAD+ Metabolites - PMC. PubMed Central. [Link]

  • Showing Compound this compound (FDB022377). FooDB. [Link]

  • Optimization of the Enzymatic Saccharification Process of Milled Orange Wastes. ResearchGate. [Link]

  • D-3-Phosphoglycerate Dehydrogenase. Frontiers. [Link]

  • Contrasting Catalytic and Allosteric Mechanisms for Phosphoglycerate Dehydrogenases - PMC. National Institutes of Health. [Link]

  • Recent advances in studies of 15-PGDH as a key enzyme for the degradation of prostaglandins. ResearchGate. [Link]

  • 7. ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]

  • Insights from Natural Product PHGDH Inhibitor Studies. MDPI. [Link]

  • Pharmacologic Blockade of 15-PGDH Protects Against Acute Renal Injury Induced by LPS in Mice. Frontiers. [Link]

  • An Update: Enzymatic Synthesis for Industrial Applications - PMC. National Institutes of Health. [Link]

  • D-3-phosphoglycerate dehydrogenase - Homo sapiens (Human). UniProt. [Link]

  • Assays for NAD+-Dependent Reactions and NAD+ Metabolites: Methods and Protocols. ResearchGate. [Link]

  • Phosphoserine and this compound: Evidence for Their Role as Early Intermediates in Photosynthesis - PMC. National Institutes of Health. [Link]

  • Optimization of enzymatic hydrolysis conditions for producing soy protein hydrolysate with maximum lipolysis-stimulating activity. Journal of Food and Drug Analysis. [Link]

  • NAD+/NADH Mechanism & Coenzyme Chemistry. YouTube. [Link]

  • Analytical methods for obtaining HOS information from protein therapeutics. American Pharmaceutical Review. [Link]

  • Inhibition of Prostaglandin Degrading Enzyme 15-PGDH Rejuvenates Aged Muscle Mass and Strength - PMC. National Institutes of Health. [Link]

  • Optimizing enzymatic oil extraction: critical roles of enzyme selection, process parameters, and synergistic effects on yield and quality. PubMed. [Link]

  • The stability and degradation products of polyhydroxy flavonols in boiling water. Nature. [Link]

  • Methods of Analysis for Anhydrous Hydrofluoric Acid. ResearchGate. [Link]

  • Enzymatic Synthesis of 3-Hydroxypropionic Acid at High Productivity by Using Free or Immobilized cells of Recombinant Escherichia coli | Request PDF. ResearchGate. [Link]

  • polysorbate 20 degradation in biotherapeutic formulations and its impact on protein quality. U.S. Food and Drug Administration. [Link]

  • Enzymatic Cascade for the Synthesis of 2,5‐Furandicarboxylic Acid in Biphasic and Microaqueous Conditions: 'Media‐Agnostic' Biocatalysts for Biorefineries. ResearchGate. [Link]

  • Biochemical and Biophysical Characterization of Recombinant Human 3-Phosphoglycerate Dehydrogenase. MDPI. [Link]

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Preventing non-enzymatic degradation of phosphohydroxypyruvic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for phosphohydroxypyruvic acid (PHPPA). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the non-enzymatic degradation of PHPPA during experimental workflows. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and reproducibility of your results.

Introduction: The Challenge of PHPPA Instability

This compound (PHPPA) is a crucial intermediate in various metabolic pathways, including the biosynthesis of serine. However, its α-keto acid and phosphate ester moieties render it susceptible to non-enzymatic degradation, which can compromise experimental outcomes. This guide provides a framework for understanding and mitigating these degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the non-enzymatic degradation of PHPPA?

A1: The non-enzymatic degradation of PHPPA is primarily influenced by pH, temperature, the presence of metal ions, and exposure to reactive oxygen species (ROS). The α-keto acid structure is inherently unstable and can undergo spontaneous decarboxylation, a reaction that can be exacerbated by heat. The phosphate group can be labile, particularly under acidic conditions.

Q2: How does pH affect the stability of PHPPA in aqueous solutions?

A2: PHPPA is expected to be unstable in both acidic and neutral solutions. While direct studies on PHPPA are limited, evidence from similar compounds like phosphoenolpyruvic acid (PEP) suggests that alkaline conditions (pH 10-13) can significantly enhance stability by preventing hydrolysis of the phosphate ester.[1] Acidic conditions, on the other hand, can promote the hydrolysis of the phosphate group.

Q3: My PHPPA solution is showing a gradual loss of activity even when stored at 4°C. What could be the cause?

A3: Even at 4°C, slow degradation can occur over time, especially if the pH of the solution is not optimal. Another potential cause is the presence of trace metal ion contaminants in your buffer, which can catalyze degradation reactions. It is also crucial to ensure that the stock PHPPA is of high purity, as impurities can accelerate degradation.

Q4: Can I freeze my PHPPA solutions for long-term storage?

A4: While freezing can slow down chemical reactions, the process of freezing and thawing can introduce its own set of problems, such as pH shifts in localized micro-pockets of the frozen solution. If you need to freeze your PHPPA solution, it is advisable to flash-freeze it in small aliquots to minimize freeze-thaw cycles and to use a buffer with a low freezing point depression. Storage at -80°C is preferable to -20°C.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Unexpectedly low signal in enzymatic assays PHPPA has degraded, leading to a lower effective concentration.1. Prepare fresh PHPPA solutions before each experiment.2. Verify the pH of your stock and reaction buffers.3. Perform a stability study under your experimental conditions (see Protocol 1).
Appearance of unknown peaks in HPLC or LC-MS analysis Formation of degradation products.1. Analyze a freshly prepared standard to confirm the retention time of intact PHPPA.2. Use forced degradation studies to identify potential degradation products (see Protocol 2).
Precipitate formation in the PHPPA solution Instability leading to the formation of insoluble byproducts, possibly due to the presence of divalent cations like Ca²⁺.1. Prepare solutions in high-purity, deionized water.2. Consider including a chelating agent like EDTA in your buffer to sequester divalent metal ions.[2]
Inconsistent results between experimental replicates Variable degradation of PHPPA across different samples.1. Standardize the preparation and handling of PHPPA solutions meticulously.2. Ensure consistent timing between the preparation of the solution and its use in the assay.

Degradation Pathways and Mitigation Strategies

The primary non-enzymatic degradation pathways for PHPPA are hydrolysis of the phosphate ester and decarboxylation of the α-keto acid.

G PHPPA This compound (PHPPA) Hydrolysis Hydrolysis (Acidic pH, Temperature) PHPPA->Hydrolysis Decarboxylation Decarboxylation (Heat, Metal Ions) PHPPA->Decarboxylation ROS_Oxidation Oxidative Cleavage (Reactive Oxygen Species) PHPPA->ROS_Oxidation Pyruvic_Acid Pyruvic Acid + Inorganic Phosphate Hydrolysis->Pyruvic_Acid Phosphoglycolaldehyde Phosphoglycolaldehyde + CO₂ Decarboxylation->Phosphoglycolaldehyde Further_Products Further Oxidation Products ROS_Oxidation->Further_Products

Caption: Potential non-enzymatic degradation pathways of PHPPA.

To mitigate these degradation pathways, consider the following:

  • pH Control: Maintain a slightly alkaline pH (around 8-9) for short-term storage and experimental use, unless your specific application requires acidic conditions. For long-term storage, a pH of 10-12 may be optimal, though this needs to be validated for PHPPA.[1]

  • Temperature Management: Prepare solutions on ice and store them at 4°C for short-term use. For longer-term storage, consider -80°C. Avoid repeated freeze-thaw cycles.

  • Metal Ion Chelation: The presence of divalent metal ions can catalyze the degradation of phosphorylated compounds.[3][4] The inclusion of a small amount of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), can help to sequester these ions.

  • Protection from Reactive Oxygen Species (ROS): If your experimental system is prone to generating ROS, consider adding antioxidants like glutathione to your buffers.[5] ROS can lead to oxidative damage and cleavage of PHPPA.[6]

Experimental Protocols

Protocol 1: Basic Stability Assessment of PHPPA in Aqueous Buffers

This protocol provides a framework for assessing the stability of PHPPA under your specific experimental conditions.

Workflow Diagram

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_PHPPA Prepare fresh PHPPA stock solution Dilute Dilute PHPPA into each buffer Prep_PHPPA->Dilute Prep_Buffers Prepare experimental buffers (varying pH, additives) Prep_Buffers->Dilute Incubate Incubate aliquots at different temperatures Dilute->Incubate Time_Points Take samples at various time points Incubate->Time_Points Analyze Analyze by HPLC or enzymatic assay Time_Points->Analyze Data Plot % remaining PHPPA vs. time Analyze->Data

Caption: Workflow for assessing PHPPA stability.

Step-by-Step Methodology:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of PHPPA (e.g., 100 mM) in high-purity water or a minimal buffer (e.g., 10 mM Tris, pH 8.0) on ice.

  • Preparation of Test Buffers: Prepare the buffers you intend to test. These could vary by pH, the presence or absence of metal chelators (e.g., 0.5 mM EDTA), or antioxidants.

  • Incubation: Dilute the PHPPA stock solution to your final working concentration in each of the test buffers. Aliquot these solutions into separate tubes for each time point and temperature you wish to test (e.g., 4°C, 25°C, 37°C).

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one aliquot from each condition and immediately stop any further degradation by flash-freezing or by immediate analysis.

  • Analysis: Quantify the remaining PHPPA using a suitable analytical method, such as reversed-phase HPLC with UV detection or a specific enzymatic assay.

  • Data Interpretation: Plot the percentage of remaining PHPPA against time for each condition to determine the stability profile.

Protocol 2: Forced Degradation Study to Identify Potential Degradants

Forced degradation studies are essential for understanding the potential degradation products of PHPPA.[7][8]

Step-by-Step Methodology:

  • Prepare PHPPA Solution: Prepare a solution of PHPPA at a known concentration (e.g., 1 mg/mL) in water.

  • Stress Conditions: Expose aliquots of the PHPPA solution to the following stress conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidation: Add 3% hydrogen peroxide and incubate at room temperature for 24 hours.

    • Thermal Stress: Incubate the solution at 60°C for 24 hours.

  • Neutralization: Before analysis, neutralize the acidic and basic samples.

  • Analysis: Analyze all samples, including an unstressed control, by LC-MS to identify and characterize the degradation products.

Concluding Remarks

The stability of this compound is a critical parameter for the success of your experiments. By understanding the factors that contribute to its non-enzymatic degradation and implementing the mitigation strategies and protocols outlined in this guide, you can ensure the reliability and accuracy of your research. Should you have further questions, please do not hesitate to contact our technical support team.

References

  • Hedrick, J. L., & Sallach, H. J. (1961). The metabolism of hydroxypyruvate. II. The enzymatic oxidation and decarboxylation of hydroxypyruvate. Journal of Biological Chemistry, 236(7), 1872–1875.
  • Milhaud, G., Benson, A. A., & Calvin, M. (1956). Metabolism of pyruvic acid-2-C14 and hydroxypyruvic acid-2-C14 in algae. Journal of Biological Chemistry, 218(2), 599–606.
  • Method for stabilizing aqueous phosphoenolpyruvic acid solution and container therefor. European Patent Office. (n.d.). Retrieved from [Link]

  • Schramm, M., Klybas, V., & Racker, E. (1958). Phosphorolytic cleavage of xylulose-5-phosphate and the formation of phosphohydroxypyruvic aldehyde. Journal of Biological Chemistry, 233(6), 1283–1288.
  • Analytical methodologies for discovering and profiling degradation-related impurities. (2019). Journal of Pharmaceutical and Biomedical Analysis, 167, 133-146.
  • Schirch, L., & Diller, A. (1971). The role of 3-phosphohydroxypyruvate in the regulation of serine biosynthesis. Journal of Biological Chemistry, 246(12), 3961–3966.
  • Sies, H. (1999). Glutathione and its role in cellular functions. Free Radical Biology and Medicine, 27(9-10), 916–921.
  • Walsh, C. (1979).
  • Dixon, M., & Webb, E. C. (1979). Enzymes. Longman.
  • Williams, N. H., & Williams, A. (2004). Dynamic evidence for metal ion catalysis in the reaction mediated by a flap endonuclease. EMBO reports, 5(5), 493–498.
  • Cleland, W. W. (1977). Determining the chemical mechanisms of enzyme-catalyzed reactions by kinetic studies. Advances in Enzymology and Related Areas of Molecular Biology, 45, 273–387.
  • Fersht, A. (1999). Structure and Mechanism in Protein Science: A Guide to Enzyme Catalysis and Protein Folding. W. H. Freeman.
  • Knowles, J. R. (1991). Mechanistic aspects of enzyme-catalyzed phosphoryl transfer. Annual Review of Biochemistry, 60, 195–221.
  • Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011–1040.
  • Stadtman, E. R., & Levine, R. L. (2003). Free radical-mediated oxidation of free amino acids and amino acid residues in proteins. Amino Acids, 25(3-4), 207–218.
  • Berlett, B. S., & Stadtman, E. R. (1997). Protein oxidation in aging, disease, and oxidative stress. Journal of Biological Chemistry, 272(33), 20313–20316.
  • Halliwell, B., & Gutteridge, J. M. C. (2015). Free Radicals in Biology and Medicine. Oxford University Press.
  • Anderegg, G. (1982). Critical survey of stability constants of EDTA complexes. Pure and Applied Chemistry, 54(12), 2693–2758.
  • Martell, A. E., & Smith, R. M. (1974). Critical Stability Constants, Volume 1: Amino Acids. Plenum Press.
  • Harris, D. C. (2015).
  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning.
  • Cowan, J. A. (1997). Inorganic Biochemistry: An Introduction. Wiley-VCH.
  • Lippard, S. J., & Berg, J. M. (1994). Principles of Bioinorganic Chemistry. University Science Books.
  • Bertini, I., Gray, H. B., Stiefel, E. I., & Valentine, J. S. (2007). Biological Inorganic Chemistry: Structure and Reactivity. University Science Books.
  • Klibanov, A. M. (2001). Improving enzymes by using them in organic solvents.

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Technical Support Center: Optimization of Linked Enzyme Assays for Metabolic Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the optimization and troubleshooting of linked enzyme assays. This guide is designed for researchers, scientists, and drug development professionals who utilize these powerful techniques to investigate metabolic pathways. My goal is to provide you with not just protocols, but the underlying principles and field-proven insights to help you design robust assays, interpret your data accurately, and troubleshoot the inevitable challenges that arise during experimental work.

Introduction to Linked Enzyme Assays

Enzyme kinetics are fundamental to understanding metabolic pathways, controlling their activity, and developing targeted therapeutics.[1] While the activity of some enzymes can be measured directly by monitoring the change in a chromogenic or fluorescent substrate or product, many enzymes of interest do not offer such a convenient readout. Linked enzyme assays, also known as coupled assays, circumvent this problem by using one or more auxiliary enzymes to convert the product of the primary reaction into a substance that is easily measurable.[2][3]

This technique is indispensable for studying complex metabolic systems, but its multi-component nature introduces layers of complexity that can become sources of error.[4] A successful linked assay is one where the primary enzyme reaction is the sole rate-limiting step. This guide is structured to help you achieve that goal.

G S1 Substrate (Analyte) E1 Enzyme of Interest (E1) S1->E1 k1 P1 Product 1 (Unmeasurable) E1->P1 kcat E2 Coupling Enzyme (E2) P1->E2 P1 is the substrate for E2 S2 Co-substrate(s) for E2 S2->E2 P2 Product 2 (Measurable Signal) E2->P2

Figure 1: General workflow of a two-step linked enzyme assay.

Part 1: Frequently Asked Questions (FAQs) & Assay Design

This section addresses foundational questions to consider before you begin your experiments. Proper assay design is the most critical step in preventing future troubleshooting headaches.

Q1: What is the core principle of a linked enzyme assay?

A linked enzyme assay measures the activity of a primary enzyme (E1) indirectly. The product of this enzyme's reaction (P1) is not directly detectable. Therefore, one or more "coupling" enzymes (E2, E3, etc.) are added to the reaction mix. These enzymes use P1 as a substrate and convert it into a final product that is easily quantifiable, often through a change in absorbance or fluorescence.[3] The entire system is designed so that the activity of E1 is the only factor limiting the rate of final product formation.

Q2: How do I choose the right coupling enzyme(s)?

The selection of your coupling enzyme is critical and should be based on several factors:

  • Kinetic Properties: The coupling enzyme should have a high turnover number (kcat) and a low Michaelis constant (Km) for the intermediate substrate (P1). This ensures it can rapidly and efficiently convert even small amounts of P1, preventing it from accumulating.

  • Non-Rate-Limiting: You must use the coupling enzyme in sufficient excess to ensure it is never the bottleneck in the reaction pathway.[5]

  • Reaction Compatibility: The optimal pH, temperature, and buffer conditions for the coupling enzyme should be compatible with your primary enzyme.[6] If conditions are not identical, you must find a compromise that allows both enzymes to function reliably, even if not at their absolute individual optima.

  • Purity and Commercial Availability: The coupling enzyme should be of high purity to avoid contaminating activities that could interfere with the assay.[7] Commercially available, well-characterized enzymes are generally preferred to ensure consistency between experiments.

  • Inhibition: The coupling enzyme and its substrates/products should not inhibit the primary enzyme, and vice-versa.

Q3: What's the difference between a continuous and a discontinuous (end-point) assay?

  • Continuous assays monitor the reaction in real-time, recording the formation of the final product over time.[8] This provides a direct measurement of the initial reaction velocity (v₀) from the linear phase of the progress curve.[9] This method is generally preferred as it allows you to immediately identify issues like lag phases or substrate depletion.[8]

  • Discontinuous (end-point or stop-time) assays allow the reaction to proceed for a fixed period, after which it is stopped (e.g., by adding a strong acid or base).[8] The total amount of product formed is then measured. While simpler to set up, this method makes it difficult to verify if the reaction was in the linear phase for the entire duration, which can lead to inaccurate results.[8][10]

Q4: How do I know how much coupling enzyme to use?

The concentration of the coupling enzyme must be high enough to ensure the reaction it catalyzes is significantly faster than the primary reaction, even when the primary enzyme is operating at its maximum velocity (Vmax).[5] A common mistake is to use a concentration that is sufficient at low primary enzyme activity but becomes rate-limiting as the primary reaction speeds up.[5]

The definitive test is to perform an enzyme titration. Run your assay with a fixed, high concentration of your primary enzyme and its substrate. Then, vary the concentration of the coupling enzyme. You should see the overall reaction rate increase as you add more coupling enzyme, until it eventually plateaus. The optimal concentration to use is one on this plateau, ensuring the coupling enzyme is not limiting the rate.[5]

Part 2: Troubleshooting Guide

Even with careful design, problems can arise. This section addresses specific issues in a Q&A format.

Issue 1: Non-Linear Reaction Rates & Lag Phase

Q: My reaction starts slow and then speeds up, creating a "lag" at the beginning of my progress curve. Why isn't the rate linear from the start?

A: This "lag" or transient phase is a classic symptom of an improperly optimized linked assay.[11]

  • Causality: The lag occurs because there is a delay before the coupling reaction reaches a steady state. When the primary reaction starts, the concentration of its product (the intermediate) is zero. It takes time for this intermediate to build up to a concentration that allows the coupling enzyme to work at a rate equal to the primary enzyme's rate. Until this steady state is achieved, the measured rate is lower than the true rate of the primary enzyme.

  • Solution: The most common cause is an insufficient concentration of the coupling enzyme.[5] If the coupling enzyme's activity is too low, it cannot process the intermediate as fast as it is produced, leading to a prolonged lag.

    • Validation Protocol: Increase the concentration of your coupling enzyme(s) systematically and repeat the assay. The lag phase should shorten as the concentration increases. Continue increasing the concentration until the lag is negligible and you observe a linear rate from the beginning of the measurement period.

    • Self-Validation: If increasing the coupling enzyme concentration does not resolve the lag, consider if one of the components (e.g., a cofactor) is unstable or if the enzyme requires pre-incubation to reach its active conformation.

Issue 2: High Background Signal

Q: My negative control (no primary enzyme) shows a high rate of reaction. What is causing this?

A: High background signal invalidates your results and can stem from several sources. Identifying the source is a process of elimination.

G start High Background Signal Observed control1 Run Control 1: All reagents EXCEPT primary substrate (S1) start->control1 result1 Is there still a signal? control1->result1 cause1 Conclusion: Contaminant in coupling enzyme prep or its co-substrates (S2) is being converted to P2. result1->cause1 Yes control2 Run Control 2: All reagents EXCEPT coupling enzyme (E2) result1->control2 No result2 Is there still a signal? control2->result2 cause2 Conclusion: Primary substrate (S1) is spontaneously degrading to a product that can be detected, OR the primary enzyme prep has a contaminating activity. result2->cause2 Yes control3 Run Control 3: Buffer + detection reagents only result2->control3 No result3 Is there still a signal? control3->result3 cause3 Conclusion: Reagents are unstable or contaminated. Check for autofluorescence of components. result3->cause3 Yes

Sources

Technical Support Center: Enhancing the Sensitivity of Phosphohydroxypyruvic Acid (PHPPA) Detection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the sensitive detection of Phosphohydroxypyruvic acid (PHPPA). This guide is designed for researchers, scientists, and drug development professionals who require robust and highly sensitive methods for quantifying this critical metabolite. Here, we move beyond simple protocols to explain the underlying principles, helping you not only to execute experiments but also to troubleshoot and optimize them effectively.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound (PHPPA), and why is its sensitive detection important?

A1: this compound (PHPPA) is a key α-keto acid intermediate in the phosphorylated pathway of serine biosynthesis.[1][2] In this pathway, the enzyme D-3-phosphoglycerate dehydrogenase catalyzes the conversion of 3-phosphoglyceric acid (an intermediate of glycolysis) into PHPPA.[1][2] Subsequently, PHPPA is transaminated to form phosphoserine, a direct precursor to the amino acid L-serine. Given that L-serine is crucial for the synthesis of proteins, neurotransmitters, and phospholipids, the ability to accurately measure PHPPA provides a direct window into the flux and regulation of this vital metabolic pathway.[3] Sensitive detection is paramount because PHPPA often exists at very low intracellular concentrations, and subtle changes can signify major shifts in cellular metabolism, particularly in cancer research and neurology.

Q2: What are the primary challenges in achieving high-sensitivity detection of PHPPA?

A2: There are three main challenges:

  • Low Abundance: As a transient metabolic intermediate, PHPPA does not accumulate to high levels in most biological systems, demanding assays with very low limits of detection (LOD).

  • Lack of Intrinsic Signal: PHPPA lacks a strong native chromophore or fluorophore, making direct spectrophotometric or fluorometric detection insensitive.[4] This necessitates chemical modification (derivatization) to attach a detectable tag.

  • Matrix Interference: Biological samples (e.g., cell lysates, plasma) are complex mixtures. Other α-keto acids and structurally similar compounds can interfere with the assay, either by cross-reacting with detection reagents or by co-eluting in chromatographic methods.

Q3: What is derivatization, and how does it enhance the sensitivity of PHPPA detection?

A3: Derivatization is the process of chemically modifying a compound to produce a new compound (a derivative) with properties that are better suited for analysis. For PHPPA, the primary goal of derivatization is to attach a fluorescent tag. The α-keto acid moiety of PHPPA is reactive and can be targeted by specific reagents. This strategy dramatically enhances sensitivity because fluorescence detection is inherently thousands of times more sensitive than absorbance detection. A well-chosen derivatization agent creates a stable, highly fluorescent product that can be easily separated and quantified.[5]

Q4: Which analytical technique offers the highest sensitivity and selectivity for PHPPA?

A4: High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection (FLD) following pre-column derivatization is widely regarded as the gold standard for the sensitive and selective quantification of α-keto acids like PHPPA.[5][6] This method combines the powerful separation capabilities of HPLC, which resolves PHPPA from interfering matrix components, with the exceptional sensitivity of fluorescence detection. The detection limits for similar α-keto acids using this approach can reach the low nanomolar or even high femtomolar range.[5]

Section 2: Core Methodologies for High-Sensitivity Detection

For achieving exceptional sensitivity, we will focus on the most robust and field-proven method: HPLC with Fluorescence Detection (HPLC-FLD) following pre-column derivatization. An alternative, higher-throughput method using an enzymatic assay is also presented.

Methodology 1: HPLC with Pre-column Fluorescence Derivatization

This approach is the cornerstone of sensitive α-keto acid analysis. The causality is simple: we first "light up" our target molecule through a chemical reaction and then use HPLC to separate this now-glowing molecule from all other components before measuring its light output.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Cell Pellet, Plasma) Homogenize Homogenization & Protein Precipitation (e.g., with Methanol) Sample->Homogenize Centrifuge Centrifugation (Pellet Debris) Homogenize->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Deriv Add Derivatization Reagent (e.g., DMB) + Acid + Heat Supernatant->Deriv Neutralize Neutralization Step (e.g., with NaOH) Deriv->Neutralize Inject Inject onto HPLC System Neutralize->Inject Separate Reversed-Phase Chromatographic Separation Inject->Separate Detect Fluorescence Detection (FLD) Separate->Detect Quantify Quantification vs. Standard Curve Detect->Quantify

Caption: High-level workflow for PHPPA analysis by HPLC-FLD.

Detailed Step-by-Step Protocol

Objective: To quantify PHPPA in a cell lysate sample.

Materials:

  • This compound standard (Sigma-Aldrich or equivalent)

  • 1,2-diamino-4,5-methylenedioxybenzene dihydrochloride (DMB·2HCl) (Dojindo or equivalent)[5]

  • 2-Mercaptoethanol

  • Sodium sulfite

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Methanol (HPLC grade)

  • Water (Milli-Q or equivalent)

  • Reversed-phase C18 HPLC column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

Protocol Steps:

  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of PHPPA in Milli-Q water.

    • Perform serial dilutions in Milli-Q water to create calibration standards ranging from 1 µM to 50 µM. Store on ice.

  • Sample Preparation (from adherent cells):

    • Wash cell monolayer (~1x10^6 cells) twice with ice-cold PBS.

    • Add 500 µL of ice-cold 80% methanol to the plate.

    • Scrape the cells and collect the cell suspension in a microcentrifuge tube.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet protein and cell debris.

    • Carefully transfer the supernatant to a new tube. This contains the metabolites.

    • Evaporate the supernatant to dryness using a vacuum concentrator.

    • Reconstitute the dried extract in 50 µL of Milli-Q water.

  • Derivatization Reaction:

    • Prepare the DMB derivatization solution fresh: 1.5 mg/mL DMB·2HCl, 7.5 µL/mL 2-mercaptoethanol, and 3 mg/mL sodium sulfite in 0.8 M HCl.

    • In a microcentrifuge tube, mix 25 µL of your sample or standard with 100 µL of the DMB derivatization solution.

    • Incubate the mixture at 60°C for 50 minutes in the dark. This step is critical for the formation of the fluorescent quinoxalinone derivative.

    • Stop the reaction by placing the tubes on ice.

    • Crucial Step: Before injection, add 875 µL of a 0.05 M NaOH solution to the reaction mixture. This neutralizes the sample, preventing peak splitting on the HPLC column.[5]

  • HPLC-FLD Analysis:

    • HPLC System: A standard HPLC system with a fluorescence detector.

    • Column: C18 reversed-phase column.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical gradient might be:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 60% B

      • 25-26 min: 60% to 10% B

      • 26-35 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Fluorescence Detection: Excitation wavelength (λex) = 367 nm, Emission wavelength (λem) = 448 nm.

  • Data Analysis:

    • Integrate the peak area corresponding to the derivatized PHPPA.

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of PHPPA in your samples by interpolating their peak areas from the standard curve.

Methodology 2: Enzymatic Assay with Fluorometric Readout

This method is suitable for higher throughput screening in a 96-well plate format. It relies on coupling the enzymatic conversion of PHPPA to a reaction that consumes NADH, a naturally fluorescent molecule. The decrease in fluorescence is proportional to the amount of PHPPA present.

Reaction Principle Diagram

Enzymatic_Assay cluster_legend Measurement PHPPA PHPPA PSAT Phosphoserine Aminotransferase (PSAT) PHPPA->PSAT Glutamate L-Glutamate Glutamate->PSAT Phosphoserine Phosphoserine PSAT->Phosphoserine aKG α-Ketoglutarate PSAT->aKG GDH Glutamate Dehydrogenase (GDH) aKG->GDH NADH NADH (Highly Fluorescent) NADH->GDH GDH->Glutamate Recycled NAD NAD+ (Non-Fluorescent) GDH->NAD L1 Monitor Decrease in NADH Fluorescence (λex=340nm, λem=460nm)

Sources

Technical Support Center: Refinement of Extraction Protocols for 3-Phosphohydroxypyruvic Acid from Tissues

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the robust extraction and analysis of 3-Phosphohydroxypyruvic Acid (PHPA). As a key intermediate in the serine biosynthesis pathway, accurate quantification of PHPA is critical for research in metabolism, oncology, and neurology. However, its phosphorylated nature and inherent instability present significant challenges during tissue extraction.

This guide is designed to provide you, our fellow researchers and drug development professionals, with a blend of foundational principles, field-tested protocols, and in-depth troubleshooting advice to ensure the integrity and reproducibility of your experimental results.

Core Principles: Understanding the Challenges of PHPA Extraction

Successful extraction of PHPA hinges on understanding its chemical vulnerabilities. As a phosphorylated alpha-keto acid, PHPA is susceptible to several sources of analytical error.

  • Enzymatic Degradation: Tissues are rich in phosphatases and other enzymes that can rapidly deplete PHPA levels ex vivo. Therefore, the immediate and complete cessation of all metabolic activity upon tissue collection is the most critical step in any extraction workflow.[1][2] This process is known as quenching .

  • Chemical Instability: The phosphate ester bond can be labile, particularly under non-optimal pH or temperature conditions. The alpha-keto acid structure can also be prone to degradation.[3]

  • High Polarity: The negatively charged phosphate group makes PHPA highly water-soluble, which dictates the choice of extraction solvents needed to efficiently draw it out of the tissue matrix while simultaneously precipitating proteins.

A robust protocol is a self-validating system that directly mitigates these three challenges from the moment of sample collection.

Recommended Standard Protocol: A Validated Starting Point

This protocol provides a comprehensive workflow for the extraction of PHPA from animal tissues. It is designed as a starting point for optimization, as different tissue matrices may require adjustments.[4]

Diagram of the PHPA Extraction Workflow

PHPA_Extraction_Workflow cluster_collection Step 1: Sample Collection & Quenching cluster_homogenization Step 2: Homogenization cluster_extraction Step 3: Extraction & Precipitation cluster_analysis Step 4: Sample Analysis Tissue Excise Tissue SnapFreeze Snap-Freeze in Liquid Nitrogen Tissue->SnapFreeze < 10 seconds Grind Grind to Powder (Cryogenic) SnapFreeze->Grind Weigh Weigh Frozen Powder Grind->Weigh AddSolvent Add Pre-chilled (-80°C) 80% Methanol/Water Weigh->AddSolvent HomogenizeBeads Bead Homogenize (Cold) AddSolvent->HomogenizeBeads Incubate Incubate (-20°C) to Precipitate Protein HomogenizeBeads->Incubate Centrifuge Centrifuge (4°C) Incubate->Centrifuge CollectSupernatant Collect Supernatant (Aqueous Phase) Centrifuge->CollectSupernatant DryDown Dry & Reconstitute CollectSupernatant->DryDown Analysis LC-MS/MS or Enzymatic Assay DryDown->Analysis Troubleshooting_Tree Start Problem Observed LowYield Low or No PHPA Signal Start->LowYield Yield Issue HighVar High Variability in Replicates Start->HighVar Reproducibility Issue Quenching Was tissue snap-frozen in <10s? LowYield->Quenching SnapFreezeSol SOLUTION: Refine harvesting to ensure immediate snap-freezing. Quenching->SnapFreezeSol No Thawing Did sample thaw before adding extraction solvent? Quenching->Thawing Yes CryoSol SOLUTION: Keep sample frozen on dry ice at all times before extraction. Thawing->CryoSol Yes Solvent Is extraction solvent appropriate for polar molecules? Thawing->Solvent No SolventSol SOLUTION: Use 80% MeOH or ACN. Consider biphasic extraction. Solvent->SolventSol No OK1 Issue likely resolved. Solvent->OK1 Yes Homogenization Was tissue ground to a fine, consistent powder? HighVar->Homogenization HomogSol SOLUTION: Ensure thorough cryogenic grinding. Use bead beater for extraction. Homogenization->HomogSol No Pipetting Is tissue-to-solvent ratio consistent across samples? Homogenization->Pipetting Yes PipetSol SOLUTION: Use calibrated pipettes. Work quickly with cold solvents. Pipetting->PipetSol No OK2 Issue likely resolved. Pipetting->OK2 Yes

Caption: A decision tree to diagnose common PHPA extraction problems.

Q3: My LC-MS analysis shows poor peak shape (e.g., tailing) for PHPA. How can I improve this?

A3: Poor peak shape for phosphorylated metabolites is a frequent issue in liquid chromatography.

  • Interaction with Metal Surfaces:

    • Causality: The phosphate group is known to chelate metal ions. This can lead to interactions with stainless steel components in the HPLC/UPLC system (e.g., frits, columns, tubing), causing peak tailing.

    • Solution:

      • Use a Bio-inert System: If available, use an LC system with PEEK or MP35N components.

      • Column Choice: Employ a column specifically designed to minimize metal interactions.

      • Mobile Phase Additives: Adding a weak chelating agent, like a low concentration of EDTA or medronic acid, to the mobile phase can help by binding to free metal ions in the system.

      • Acidic Mobile Phase: Maintaining a low pH (e.g., using formic acid) can help to protonate the phosphate group, reducing its chelating ability.

  • Column Overload:

    • Causality: Injecting too much of a complex biological sample can overload the analytical column, leading to broad or tailing peaks.

    • Solution: Dilute the sample extract before injection. If the signal is too low after dilution, consider a sample clean-up step, such as solid-phase extraction (SPE), to remove interfering matrix components and concentrate the analyte.

Frequently Asked Questions (FAQs)

Q1: Should I use an acidic extraction method, for example, with perchloric acid?

A: Acidic extraction, typically with perchloric acid (PCA) or trichloroacetic acid (TCA), is a very effective method for simultaneously quenching metabolism and precipitating proteins. [3]However, it comes with trade-offs.

  • Pros: Extremely rapid and efficient at denaturing enzymes. [3]* Cons: The strong acid needs to be neutralized and removed (e.g., by precipitation with KOH), which adds steps to the protocol. More importantly, the harsh acidic conditions can potentially cause hydrolysis of labile metabolites. [3]For this reason, we recommend starting with a cold organic solvent extraction. If you suspect significant enzymatic degradation is still occurring, a carefully optimized PCA extraction can be a valid alternative.

Q2: How should I store my tissue samples and extracts for long-term stability?

A: For long-term stability, snap-frozen tissues should be stored at -80°C in sealed tubes to prevent degradation and sublimation. [5]Metabolite extracts, whether in 80% methanol or as a dried-down powder, should also be stored at -80°C. [6]It is crucial to avoid multiple freeze-thaw cycles as this can lead to significant metabolite degradation. [1][6]Aliquot your extracts into single-use volumes if you plan to analyze them at different time points.

Q3: Is derivatization necessary to analyze PHPA?

A: It depends on your analytical platform.

  • For LC-MS: No, derivatization is generally not required. PHPA can be analyzed directly, typically in negative ion mode, which detects the deprotonated molecule.

  • For GC-MS: Yes, derivatization is mandatory. PHPA is a polar, non-volatile molecule and cannot pass through a GC column in its native form. A two-step derivatization process is required:

    • Methoximation: This step protects the keto group and prevents tautomerization.

    • Silylation (e.g., using MSTFA): This step replaces the acidic protons on the phosphate and carboxyl groups with trimethylsilyl (TMS) groups, making the molecule volatile and thermally stable.

Q4: What are the best practices for tissue collection to ensure high-quality metabolomic data?

A: Consistency and speed are paramount.

  • Standardize Collection Time: If possible, collect samples at the same time of day to minimize variations due to circadian rhythms. [1]* Minimize Ischemia Time: The period between cutting off the blood supply and freezing the tissue must be as short as possible and consistent across all samples. Ischemia can cause dramatic and unpredictable changes in protein phosphorylation and metabolite levels. [7]* Avoid Contamination: Use clean dissection tools for each sample to prevent cross-contamination.

By implementing these robust protocols and understanding the principles behind them, you can overcome the challenges of PHPA extraction and generate high-quality, reproducible data for your research.

References

  • P. aeruginosa Metabolome Database. 3-phospho-hydroxypyruvate (PAMDB110177). [Link]

  • Agilent. Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics. [Link]

  • ResearchGate. Summary of quenching and extraction workflow using the modified cell.... [Link]

  • Dahan, A., et al. (2013). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. PMC - NIH. [Link]

  • Barri, T., & Dragsted, L. O. (2020). Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics. PubMed Central. [Link]

  • Murtaza, M., et al. (2018). High-throughput extraction and quantification method for targeted metabolomics in murine tissues. PMC - PubMed Central. [Link]

  • Shimadzu Scientific Instruments. Liquid Chromatography Mass Spectrometry Troubleshooting Guide. [Link]

  • da Silva, M. A., et al. (2023). Structure Investigation of La, Y, and Nd Complexes in Solvent Extraction Process with Liquid Phosphine Oxide, Phosphinic Acid, and Amine Extractants. MDPI. [Link]

  • Saito, K., & Tani, K. (2025). Methods for Detecting Phosphorylated Proteins and Observing Intracellular Localization During Mitosis. PubMed. [Link]

  • Verpoorte, R., et al. (2013). Extraction for Metabolomics. Scholarly Publications Leiden University. [Link]

  • Aivio, S., et al. (2019). Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts. PMC. [Link]

  • ResearchGate. Considerations of Sample Preparation for Metabolomics Investigation. [Link]

  • EMBL-EBI. Sample preparation | Metabolomics. [Link]

  • Frontiers. Comparison of extraction methods for intracellular metabolomics of human tissues. [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]

  • SlideShare. (2018). Recovering the metabolome. [Link]

  • Mass Spectrometry Research Facility. Preparation of cell samples for metabolomics. [Link]

  • Primus, T. M., et al. (2005). Stability of the tranquilizer drug propionylpromazine hydrochloride in formulated products. Pest Manag Sci. [Link]

  • Sellick, C. A., et al. (2011). Effective Quenching Processes for Physiologically Valid Metabolite Profiling of Suspension Cultured Mammalian Cells. Analytical Chemistry. [Link]

  • ResearchGate. Flow chart of steps for fast quenching and extraction. [Link]

  • Gite, S., et al. (2023). Extraction, purification and processing stability of peroxidase from plums (Prunus domestica). Food Chemistry. [Link]

  • CGSpace. Mass Spectrometer (MS) Troubleshooting Guide. [Link]

  • Esposito, I., et al. (2014). Determination of phosphorylated proteins in tissue specimens requires high-quality samples collected under stringent conditions. PubMed. [Link]

  • American Pharmaceutical Review. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. [Link]

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Validation & Comparative

The Serine Switch: A Comparative Guide to Phosphorylated vs. Non-Phosphorylated States in Cellular Signaling

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the nuanced mechanisms of cellular regulation is paramount. Among the most critical of these is protein phosphorylation, a reversible post-translational modification that acts as a molecular switch, dictating a protein's function, localization, and interactions. This guide provides an in-depth comparative analysis of the phosphorylated versus the non-phosphorylated states of serine residues, offering insights into the profound impact of this single chemical modification on entire signaling pathways.

At its core, the comparison is not between two distinct types of pathways, but rather a dynamic equilibrium between the "on" and "off" states of a single pathway, governed by the addition or removal of a phosphate group. The non-phosphorylated serine represents the baseline, or often inactive, state of a protein. The introduction of a negatively charged phosphate group by a kinase can induce significant conformational changes, altering the protein's activity and its interactions with downstream effectors. Conversely, the removal of this phosphate group by a phosphatase reverts the protein to its original state, thus terminating the signal.

The Fundamental Dichotomy: Structural and Functional Consequences

The addition of a phosphate group to a serine residue, a process catalyzed by serine/threonine kinases, introduces a bulky, negatively charged moiety.[1][2] This seemingly simple modification can have profound consequences on the protein's structure and function.[3][4]

FeatureNon-Phosphorylated Serine StatePhosphorylated Serine State
Charge Neutral hydroxyl groupNegatively charged phosphate group
Conformation Baseline, often inactive conformationCan induce significant conformational changes, leading to activation or inactivation[5]
Protein Interactions Baseline interaction profileCan create new binding sites for proteins with phosphoserine-binding domains (e.g., 14-3-3 proteins) or disrupt existing interactions[5]
Enzymatic Activity Often represents the inactive or basal state of an enzymeCan allosterically activate or inhibit enzymatic function[6]
Subcellular Localization May reside in a specific cellular compartment in its inactive statePhosphorylation can trigger translocation to a different cellular location (e.g., from cytoplasm to nucleus)[6]
Stability Baseline protein stabilityCan protect from or target for ubiquitination and subsequent proteasomal degradation[6]

Visualizing the Switch: The Kinase-Phosphatase Dynamic

The transition between the non-phosphorylated and phosphorylated states is tightly regulated by the opposing actions of protein kinases and phosphatases.[7][8] This dynamic interplay ensures that signaling events are transient and responsive to cellular needs.

G cluster_0 Non-Phosphorylated State cluster_1 Phosphorylated State Protein (Ser) Protein (Inactive/Baseline) Protein (pSer) Protein-P (Active/Altered Function) Protein (Ser)->Protein (pSer) Kinase ADP ADP Protein (pSer)->Protein (Ser) Phosphatase Pi Pi ATP ATP H2O H2O

Caption: The reversible cycle of protein phosphorylation and dephosphorylation.

A Cascade of Consequences: The MAPK/ERK Pathway Example

A classic example illustrating the profound difference between phosphorylated and non-phosphorylated states is the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway.[6][9] This signaling cascade is crucial for cell proliferation, differentiation, and survival.[10]

MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (Inactive) GrowthFactor->Receptor Receptor_P Receptor Tyrosine Kinase (Active - Phosphorylated) Receptor->Receptor_P Dimerization & Autophosphorylation Ras Ras (Inactive) Receptor_P->Ras Activates Ras_P Ras (Active) Ras->Ras_P GTP loading Raf Raf (Inactive) Ras_P->Raf Activates Raf_P Raf-P (Active - Phosphorylated) Raf->Raf_P Phosphorylation MEK MEK (Inactive) Raf_P->MEK Phosphorylates MEK_P MEK-P (Active - Phosphorylated) MEK->MEK_P Phosphorylation ERK ERK (Inactive) MEK_P->ERK Phosphorylates ERK_P ERK-P (Active - Phosphorylated) ERK->ERK_P Phosphorylation TranscriptionFactors Transcription Factors (Inactive) ERK_P->TranscriptionFactors Phosphorylates TranscriptionFactors_P Transcription Factors-P (Active - Phosphorylated) TranscriptionFactors->TranscriptionFactors_P Phosphorylation GeneExpression Cell Proliferation, Survival, etc. TranscriptionFactors_P->GeneExpression Regulates

Caption: The MAPK/ERK signaling cascade, a classic example of a phosphorylation-driven pathway.

In this pathway, a series of kinases sequentially phosphorylate and activate the next kinase in the chain. The initial signal from a growth factor leads to the phosphorylation of the receptor, initiating a cascade where each subsequent protein is switched from its inactive, non-phosphorylated state to an active, phosphorylated state. This culminates in the phosphorylation of transcription factors, altering gene expression. The dephosphorylation of these components by phosphatases is equally critical for terminating the signal and returning the pathway to its basal state.

Experimental Methodologies for Comparative Analysis

A variety of techniques are available to dissect the roles of phosphorylated and non-phosphorylated proteins.[11][12] The choice of method depends on the specific research question, throughput requirements, and available instrumentation.[13]

MethodPrincipleAdvantagesDisadvantages
Western Blotting Uses phospho-specific antibodies to detect the phosphorylated form of a target protein separated by SDS-PAGE.[14][15]Widely accessible, relatively inexpensive, provides information on protein size.Semi-quantitative, lower throughput, antibody-dependent.
ELISA A plate-based immunoassay that can be adapted to specifically quantify the amount of a phosphorylated protein in a sample.[13]Highly quantitative, high throughput, more sensitive than Western blotting.Requires specific antibody pairs, can be more expensive.
Kinase Assays In vitro or in-cell assays that measure the activity of a specific kinase on its substrate.[16][17][18][19][20]Directly measures enzyme activity, useful for screening inhibitors.Can be complex to set up, in vitro results may not fully reflect in vivo activity.
Phosphoproteomics (Mass Spectrometry) A powerful, unbiased approach to identify and quantify thousands of phosphorylation sites across the entire proteome.[21][22][23][24][25][26]Global and unbiased, provides site-specific information, highly sensitive.Requires specialized instrumentation and bioinformatics expertise, can be expensive.
Flow Cytometry & Immunofluorescence Utilizes phospho-specific antibodies to detect and quantify phosphorylated proteins at the single-cell level.Provides single-cell resolution, allows for multiplexing with other markers.Requires cell permeabilization, antibody-dependent.
Experimental Workflow: Comparative Western Blotting

A common and effective method to compare the phosphorylated and non-phosphorylated states of a protein is through Western blotting.

Western_Blot_Workflow SamplePrep 1. Sample Preparation (e.g., cell lysis with phosphatase inhibitors) SDSPAGE 2. SDS-PAGE SamplePrep->SDSPAGE Transfer 3. Protein Transfer (to PVDF or nitrocellulose membrane) SDSPAGE->Transfer Blocking 4. Blocking (e.g., with BSA) Transfer->Blocking PrimaryAb 5. Primary Antibody Incubation (Phospho-specific and Total Protein antibodies) Blocking->PrimaryAb SecondaryAb 6. Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection 7. Detection (Chemiluminescence) SecondaryAb->Detection Analysis 8. Data Analysis (Quantify band intensities) Detection->Analysis

Sources

Validating the Role of Phosphohydroxypyruvic Acid in Cancer Metabolism: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Metabolic reprogramming is a cornerstone of cancer biology, providing the anabolic and energetic support necessary for rampant cell proliferation. The de novo serine synthesis pathway (SSP) has emerged as a critical nexus in this reprogramming, with its first committed intermediate, 3-phosphohydroxypyruvate (PHPY), positioned at a key regulatory node. Elevated flux through the SSP, driven by the overexpression of the enzyme phosphoglycerate dehydrogenase (PHGDH), is a feature of numerous malignancies and correlates with poor prognosis. Validating the specific role and flux of PHPY is therefore paramount for understanding tumor biology and developing targeted therapeutics. This guide provides a comparative analysis of state-of-the-art methodologies to investigate the function of PHPY in cancer metabolism, offering field-proven insights into experimental design, data interpretation, and the establishment of causal links between this metabolic pathway and oncogenic phenotypes.

The Centrality of PHPY in Cancer's Metabolic Network

The journey from the glycolytic intermediate 3-phosphoglycerate (3-PG) to serine is a three-step enzymatic cascade. The first and rate-limiting step is the NAD⁺-dependent oxidation of 3-PG to PHPY, catalyzed by PHGDH.[1][2] This enzyme is frequently amplified or overexpressed in cancers such as breast cancer, melanoma, and glioma, driving metabolic flux into the pathway.[2][3][4] PHPY is then rapidly converted to phosphoserine by phosphoserine aminotransferase (PSAT1), which is also upregulated in many cancers and linked to tumor progression.[5][6][7][8] The final step is the hydrolysis of phosphoserine to serine by phosphoserine phosphatase (PSPH).

The serine produced is not merely a protein building block; it is a major source of one-carbon units for the folate cycle, which are essential for nucleotide synthesis (purines and thymidylate) and methylation reactions.[9] This positions the PHGDH-PHPY axis as a critical gateway that diverts carbon from glycolysis to fuel a wide array of anabolic processes essential for tumor growth.

Serine_Synthesis_Pathway 3-Phosphoglycerate\n(from Glycolysis) 3-Phosphoglycerate (from Glycolysis) 3-Phosphohydroxypyruvate\n(PHPY) 3-Phosphohydroxypyruvate (PHPY) 3-Phosphoglycerate\n(from Glycolysis)->3-Phosphohydroxypyruvate\n(PHPY) PHGDH Phosphoserine Phosphoserine 3-Phosphohydroxypyruvate\n(PHPY)->Phosphoserine PSAT1 Serine Serine Phosphoserine->Serine PSPH Anabolic Pathways\n(e.g., Nucleotide Synthesis) Anabolic Pathways (e.g., Nucleotide Synthesis) Serine->Anabolic Pathways\n(e.g., Nucleotide Synthesis)

Caption: The canonical de novo serine synthesis pathway.

A Comparative Framework for Experimental Validation

A multi-pronged approach is essential to rigorously validate the role of PHPY. No single technique can provide a complete picture. We compare three pillars of investigation: direct quantification, metabolic flux analysis, and functional perturbation.

Pillar 1: Direct Quantification of Metabolite Pools by LC-MS/MS

Expertise & Causality: The first step in validating the importance of a metabolic pathway is to determine if its intermediates are present and if their concentrations change in response to genetic or environmental shifts. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard for this task due to its unparalleled sensitivity and specificity.[10][11] By measuring the static levels of PHPY, we can directly assess the impact of PHGDH activity in cancer cells versus non-malignant controls.

Experimental Workflow: Targeted Metabolomics

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A 1. Cell Culture & Metabolic Quenching B 2. Metabolite Extraction (e.g., cold 80% Methanol) A->B C 3. Centrifugation & Supernatant Collection B->C D 4. HILIC Separation C->D E 5. Mass Spectrometry (Negative Ion Mode ESI) D->E F 6. Targeted Detection (Selected Reaction Monitoring) E->F G 7. Peak Integration F->G H 8. Quantification (vs. Isotope-Labeled Standard) G->H

Caption: A typical workflow for quantifying PHPY via LC-MS/MS.

Comparison of Quantification Methods

FeatureLC-MS/MSNMR SpectroscopyEnzymatic Assays
Principle Chromatographic separation followed by mass-based detectionNuclear magnetic resonance of atomic nucleiEnzyme-catalyzed reaction producing a detectable signal
Sensitivity High (picomolar to nanomolar)Low (micromolar to millimolar)Moderate
Specificity Very High (based on retention time and mass-to-charge ratio)High (provides structural information)Can be prone to off-target interference
Throughput Moderate to HighLowHigh
Sample Volume Low (µL)High (mL)Low (µL)
Primary Use Targeted quantification and untargeted discoveryStructural elucidation and flux analysisHigh-throughput screening
Pillar 2: Metabolic Flux Analysis with Stable Isotope Tracing

Expertise & Causality: Static metabolite levels can be misleading. A small pool size could indicate either low production or rapid consumption. Stable isotope tracing is a powerful technique that measures the rate of metabolic conversion (flux), providing a dynamic view of pathway activity.[12][13][14] By supplying cells with a labeled nutrient, such as ¹³C-glucose, we can trace the labeled carbon atoms as they are incorporated into PHPY and other downstream metabolites, thereby quantifying the true activity of the SSP.[15]

Detailed Protocol: [U-¹³C]-Glucose Tracing

  • Cell Seeding: Plate cancer cells at a density that ensures they remain in the exponential growth phase throughout the experiment.

  • Media Switch: Aspirate standard media and replace it with media containing [U-¹³C]-glucose in place of unlabeled glucose. Culture for a time course (e.g., 0, 1, 4, 8, 24 hours). The time points are critical to capture the kinetics of label incorporation.

  • Metabolic Quenching: To halt all enzymatic activity instantly, rapidly aspirate the labeling media and wash the cells with ice-cold saline. Immediately add liquid nitrogen to flash-freeze the cell monolayer.

  • Metabolite Extraction: Add a pre-chilled (-80°C) extraction solvent (e.g., 80:20 methanol:water) to the frozen plate. Scrape the cells and collect the extract.

  • Sample Processing: Vortex the cell extracts vigorously and centrifuge at high speed to pellet protein and cell debris. Collect the supernatant for analysis.

  • LC-MS Analysis: Analyze the extracts using LC-MS to measure the fractional enrichment of ¹³C in PHPY and other SSP intermediates. This involves monitoring the mass shifts corresponding to the incorporation of one or more ¹³C atoms.

  • Flux Calculation: Use the time-course data on fractional enrichment to calculate the rate of PHPY production. This provides a direct measure of SSP flux.

Trustworthiness: This protocol is self-validating by design. The time-zero sample serves as a negative control, showing no label incorporation. The progressive increase in labeled PHPY over time provides direct evidence of flux from glucose.

Pillar 3: Functional Validation via Genetic and Pharmacological Perturbation

Expertise & Causality: To establish a causal link between PHPY synthesis and a cancer phenotype (e.g., proliferation, survival), it is essential to perturb the pathway and observe the consequences. This is achieved by targeting the upstream enzyme, PHGDH, using either genetic tools (siRNA, shRNA, CRISPR) or small-molecule inhibitors.[3][16]

Comparative Table of Perturbation Methods

MethodPrincipleAdvantagesDisadvantages
siRNA/shRNA RNA interference leading to transient knockdown of PHGDH mRNA.Rapid implementation; dose-dependent effects possible.Incomplete knockdown; potential for off-target effects.
CRISPR/Cas9 Gene editing to create a permanent knockout of the PHGDH gene.Complete and permanent loss of function; high specificity.Time-consuming to generate cell lines; potential for compensatory mechanisms to arise.
Small-Molecule Inhibitors (e.g., CBR-5884, NCT-503) Direct binding to and inhibition of PHGDH enzymatic activity.[17][18]Acute, reversible control of enzyme activity; potential for in vivo use.Potential for off-target effects; development of drug resistance.

Self-Validating Experimental Design:

A robust perturbation experiment must include multiple layers of validation:

  • Target Engagement: Confirm that the perturbation works as intended. For genetic approaches, verify knockdown/knockout via qPCR and Western blot. For inhibitors, confirm a reduction in PHPY levels via LC-MS/MS.

  • Phenotypic Analysis: Measure the functional consequences. Does PHGDH inhibition reduce cell proliferation (e.g., via IncuCyte or CellTiter-Glo assays)? Does it induce apoptosis (e.g., via caspase-3/7 activity assays)?

  • Rescue Experiment: This is a critical step to ensure specificity. If the observed phenotype is truly due to a lack of serine synthesis, it should be reversible by adding exogenous serine or its downstream products (e.g., glycine, nucleotides) to the culture medium. A successful rescue experiment provides powerful evidence that the on-target metabolic effect is responsible for the phenotype.

Integrated Data Synthesis and Conclusion

The validation of phosphohydroxypyruvic acid's role in cancer metabolism is not a linear process but a cycle of inquiry. Direct quantification by LC-MS/MS can identify cancers with elevated PHPY levels, suggesting dependence on the SSP. Stable isotope tracing can then confirm that these elevated levels are due to active metabolic flux. Finally, genetic and pharmacological perturbations, validated by rigorous rescue experiments, can causally link this flux to the hallmarks of cancer. By integrating these complementary methodologies, researchers and drug developers can build a comprehensive and compelling case for targeting this critical metabolic node, paving the way for novel and effective cancer therapies.

References

  • Mullarky, E., & Cantley, L. C. (2015). Targeting the serine biosynthesis pathway in cancer. Drug Discovery Today, 20(12), 1431-1436. [Link]

  • Locasale, J. W., Grassian, A. R., Melman, T., et al. (2011). Phosphoglycerate dehydrogenase diverts glycolytic flux to serine biosynthesis in cancer. Nature Genetics, 43(9), 869-874. [Link]

  • Hensley, C. T., Faubert, B., Yuan, Q., et al. (2016). Metabolic heterogeneity in human lung tumors. Cell, 164(4), 681-694. [Link]

  • Vazquez, A., Kamphorst, J. J., Stroobant, V., & Rabinowitz, J. D. (2011). A case for tracing labels through central carbon metabolism. Current Opinion in Biotechnology, 22(5), 624-630. [Link]

  • Pacold, M. E., Brimacombe, K. R., Chan, S. H., et al. (2016). A PHGDH inhibitor reveals a metabolic vulnerability in melanoma. Nature Chemical Biology, 12(3), 191-198. [Link]

Sources

A Comparative Guide to Phosphohydroxypyruvic Acid and α-Ketoglutarate in Transamination Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals delving into the intricacies of amino acid metabolism, understanding the roles of different amino group acceptors in transamination reactions is paramount. This guide provides an in-depth, objective comparison of two key α-keto acids: phosphohydroxypyruvic acid (PHP) and α-ketoglutarate (α-KG). While both serve as substrates for aminotransferases, their metabolic significance, enzymatic partners, and kinetic profiles diverge significantly, dictating their distinct roles in cellular biochemistry.

Introduction: The Central Role of Transamination

Transamination, the reversible transfer of an amino group from an amino acid to an α-keto acid, is a cornerstone of nitrogen metabolism. This process, catalyzed by a broad class of enzymes known as aminotransferases (or transaminases), allows for the interconversion of amino acids and α-keto acids, thereby connecting amino acid metabolism with other major metabolic pathways, most notably carbohydrate metabolism via the citric acid cycle.[1] A critical component of these reactions is the α-keto acid that accepts the amino group, and the choice of this acceptor has profound implications for the metabolic fate of the transferred nitrogen.

This compound: A Specialized Acceptor in Serine Biosynthesis

This compound is primarily recognized for its role as an intermediate in the phosphorylated pathway of L-serine biosynthesis.[2][3] In this pathway, PHP serves as the immediate acceptor of an amino group from L-glutamate, a reaction catalyzed by the pyridoxal 5'-phosphate (PLP)-dependent enzyme phosphoserine aminotransferase (PSAT).[1][2] This transamination step is crucial for the de novo synthesis of serine, a non-essential amino acid that is a precursor for numerous vital biomolecules, including proteins, purines, and sphingolipids.

The reaction catalyzed by PSAT is as follows:

L-glutamate + 3-phosphohydroxypyruvate ⇌ O-phospho-L-serine + α-ketoglutarate [2]

Metabolic Significance and Regulation

The phosphorylated pathway of serine biosynthesis is a key anabolic route, and the activity of PSAT is intrinsically linked to the cell's demand for serine and its derivatives. The expression of the PSAT1 gene, a major isoform of the enzyme, has been shown to be upregulated in response to light and sugar availability in plants, indicating a transcriptional level of regulation tied to energy status and photosynthetic activity.[3] This specialized role contrasts sharply with the more generalized function of α-ketoglutarate.

α-Ketoglutarate: A Central Hub in Amino Acid Metabolism

α-Ketoglutarate is a key intermediate of the citric acid cycle and arguably the most prominent amino group acceptor in the cell.[4] It participates in a vast number of transamination reactions catalyzed by a wide array of aminotransferases, such as aspartate aminotransferase (AST) and alanine aminotransferase (ALT).[5] In these reactions, α-ketoglutarate accepts an amino group from various amino acids, leading to the formation of L-glutamate and the corresponding α-keto acid of the original amino acid.

A generic transamination reaction involving α-ketoglutarate can be represented as:

L-amino acid + α-ketoglutarate ⇌ α-keto acid + L-glutamate

Metabolic Significance and Regulation

The central role of α-ketoglutarate stems from its position at the crossroads of carbon and nitrogen metabolism. The glutamate formed in these reactions can then be oxidatively deaminated by glutamate dehydrogenase to release ammonia for the urea cycle, regenerating α-ketoglutarate. This allows α-ketoglutarate to act as a catalytic collector of amino groups from a diverse pool of amino acids.

The availability of α-ketoglutarate is tightly regulated by the activity of the citric acid cycle.[4] Key regulatory points include the enzymes isocitrate dehydrogenase and α-ketoglutarate dehydrogenase. These enzymes are subject to allosteric regulation by molecules that signal the energy state of the cell, such as ATP, ADP, and NADH.[4] For instance, high levels of ATP and NADH inhibit the citric acid cycle, potentially reducing the availability of α-ketoglutarate for transamination.[4] Conversely, calcium ions can activate these dehydrogenases, increasing the flux through the cycle and the production of α-ketoglutarate.[4]

Comparative Analysis: A Head-to-Head Look

FeatureThis compoundα-Ketoglutarate
Primary Role Amino group acceptor in serine biosynthesisGeneral amino group acceptor in amino acid catabolism and anabolism
Primary Enzyme Phosphoserine Aminotransferase (PSAT)Various Aminotransferases (e.g., AST, ALT)
Primary Amino Donor L-glutamate[2]Wide variety of L-amino acids[5]
Metabolic Pathway Phosphorylated Pathway of Serine BiosynthesisCitric Acid Cycle and numerous amino acid metabolic pathways
Regulation Primarily at the level of enzyme expression (e.g., PSAT1)[3]Allosteric regulation of citric acid cycle enzymes by energy status indicators (ATP, NADH)[4]
Substrate Specificity High specificity for L-glutamateBroad specificity for various amino acids[3][5]

Kinetic Performance: A Quantitative Comparison

The efficiency of an α-keto acid as an amino group acceptor is reflected in the kinetic parameters of the enzymes that utilize it. Below is a comparison of the Michaelis-Menten constants (Km) for this compound and α-ketoglutarate in their respective enzymatic reactions. A lower Km value generally indicates a higher affinity of the enzyme for its substrate.

EnzymeSubstrateKm ValueSource
Mammalian Phosphoserine Aminotransferase3-Phosphohydroxypyruvate5 µM[6]
Mammalian Phosphoserine Aminotransferaseα-Ketoglutarate (reverse reaction)0.8 mM[6]
Thermoproteus tenax Branched-Chain Aminotransferaseα-Ketoglutarate6.59 mM[7]
Human Glutamate-Pyruvate Transaminase (GPT/ALT)α-Ketoglutarate0.25 mM (co-substrate)[5]

The markedly low Km of PSAT for this compound (5 µM) underscores the high affinity of the enzyme for its specific substrate within the serine biosynthesis pathway.[6] In contrast, the Km values for α-ketoglutarate in other aminotransferase reactions are significantly higher, ranging from the sub-millimolar to the millimolar range.[5][6][7] This suggests a lower, yet physiologically relevant, affinity that is appropriate for its role as a general acceptor for a wide range of amino donors.

Experimental Protocols: Measuring Aminotransferase Activity

The activity of enzymes utilizing both this compound and α-ketoglutarate can be determined using coupled enzyme assays. These assays typically involve a dehydrogenase that uses the product of the transamination reaction as a substrate, with the concomitant oxidation or reduction of a nicotinamide cofactor (NADH or NADPH) being monitored spectrophotometrically.

Protocol 1: Assay for Phosphoserine Aminotransferase (PSAT) Activity

This protocol measures the forward reaction, the conversion of this compound to phosphoserine. The α-ketoglutarate produced is then used in a reaction catalyzed by glutamate dehydrogenase, which oxidizes NADH to NAD+.

Materials:

  • Tris-HCl buffer (pH 7.5)

  • L-glutamate

  • This compound

  • NADH

  • Glutamate dehydrogenase (GDH)

  • Purified PSAT enzyme

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, L-glutamate, and NADH in a cuvette.

  • Add the purified PSAT enzyme and incubate for a few minutes to establish a baseline.

  • Initiate the reaction by adding this compound.

  • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • The rate of the reaction is proportional to the PSAT activity.

Protocol 2: Assay for Alanine Aminotransferase (ALT) Activity

This protocol measures the activity of ALT, a classic α-ketoglutarate-dependent aminotransferase. The pyruvate produced from the transamination of alanine is used by lactate dehydrogenase (LDH) to oxidize NADH.

Materials:

  • Phosphate buffer (pH 7.4)

  • L-alanine

  • α-ketoglutarate

  • NADH

  • Lactate dehydrogenase (LDH)

  • Sample containing ALT (e.g., serum, tissue homogenate)

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, L-alanine, NADH, and LDH in a cuvette.

  • Add the sample containing ALT and incubate to allow for the establishment of a stable baseline.

  • Initiate the reaction by adding α-ketoglutarate.

  • Monitor the decrease in absorbance at 340 nm.

  • The rate of NADH oxidation is directly proportional to the ALT activity in the sample.

Visualizing the Pathways

To better illustrate the distinct roles of this compound and α-ketoglutarate, the following diagrams depict their respective metabolic pathways.

Phosphoserine_Biosynthesis 3-Phosphoglycerate 3-Phosphoglycerate 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate 3-Phosphoglycerate->3-Phosphohydroxypyruvate PGDH O-Phospho-L-serine O-Phospho-L-serine 3-Phosphohydroxypyruvate->O-Phospho-L-serine PSAT L-Serine L-Serine O-Phospho-L-serine->L-Serine PSP L-Glutamate L-Glutamate α-Ketoglutarate α-Ketoglutarate L-Glutamate->α-Ketoglutarate

Caption: The phosphorylated pathway of serine biosynthesis.

Alpha_Ketoglutarate_Transamination L-Amino Acid L-Amino Acid α-Keto Acid α-Keto Acid L-Amino Acid->α-Keto Acid Aminotransferase α-Ketoglutarate α-Ketoglutarate L-Glutamate L-Glutamate α-Ketoglutarate->L-Glutamate Aminotransferase

Caption: General transamination reaction involving α-ketoglutarate.

Conclusion

For researchers in drug development and metabolic engineering, appreciating these differences is crucial. Targeting the PSAT-phosphohydroxypyruvic acid interaction could offer a specific means to modulate serine biosynthesis, with potential applications in oncology and neurology. Conversely, interventions aimed at α-ketoglutarate-dependent transaminases would have much broader, systemic effects on cellular metabolism. A thorough understanding of the distinct roles and kinetic properties of these two α-keto acids is therefore essential for the rational design of targeted therapeutic strategies.

References

  • Molecular Structure of Phosphoserine Aminotransferase from Saccharomyces cerevisiae. (2023). International Journal of Molecular Sciences. [Link]

  • Structural Analysis of Phosphoserine Aminotransferase (Isoform 1) From Arabidopsis thaliana– the Enzyme Involved in the Phosphorylated Pathway of Serine Biosynthesis. (2018). Frontiers in Plant Science. [Link]

  • Using Steady-State Kinetics to Quantitate Substrate Selectivity and Specificity: A Case Study with Two Human Transaminases. (2022). International Journal of Molecular Sciences. [Link]

  • Substrate specificity of branched chain amino acid aminotransferases: The substitution of glycine to serine in the active site determines the substrate specificity for α-ketoglutarate. (2015). Frontiers in Microbiology. [Link]

  • Kinetic modeling of transaminase values distinguishes active liver inflammation from resolution independent of absolute enzyme levels. (2022). medRxiv. [Link]

  • Phosphoserine Aminotransferase1 Is Part of the Phosphorylated Pathways for Serine Biosynthesis and Essential for Light and Sugar-Dependent Growth Promotion. (2018). Frontiers in Plant Science. [Link]

  • Mechanisms of Metabolic Reprogramming Regulating Immunosuppression in the Gastric Cancer Tumor Microenvironment. (2024). International Journal of Molecular Sciences. [Link]

  • Citric acid cycle. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Phosphoserine Aminotransferase Pathogenetic Variants in Serine Deficiency Disorders: A Functional Characterization. (2023). International Journal of Molecular Sciences. [Link]

  • Phosphoserine aminotransferase, the second step-catalyzing enzyme for serine biosynthesis. (1999). IUBMB Life. [Link]

  • Measurement of aminotransferases: Part 1. Aspartate aminotransferase. (1981). CRC Critical Reviews in Clinical Laboratory Sciences. [Link]

  • Regulation of α-Ketoglutarate levels by Myc affects metabolism and demethylation in porcine early embryos. (2023). Cellular and Molecular Life Sciences. [Link]

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A Comparative Guide to the Regulation of Serine Biosynthesis Across Species

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Centrality of Serine and its Tightly Controlled Synthesis

Serine, a seemingly simple amino acid, lies at the heart of cellular metabolism. It is not only a fundamental building block for proteins but also a crucial precursor for a vast array of essential biomolecules, including other amino acids like glycine and cysteine, phospholipids, and the building blocks of DNA and RNA, purines and pyrimidines.[1][2] Given its central role, the intracellular concentration of serine must be meticulously controlled to meet cellular demands while avoiding potential toxicity. This guide provides a comparative analysis of the regulatory strategies governing serine biosynthesis across different domains of life—Bacteria, Archaea, Plants, and Mammals—offering insights into the conserved and divergent mechanisms that have evolved to manage this critical metabolic pathway.

The primary route for de novo serine biosynthesis is the phosphorylated pathway, a three-step enzymatic cascade that converts the glycolytic intermediate 3-phosphoglycerate (3-PG) into serine.[2][3] This pathway is catalyzed by three key enzymes:

  • 3-Phosphoglycerate Dehydrogenase (PGDH): Catalyzes the oxidation of 3-PG to 3-phosphohydroxypyruvate. This is typically the first and rate-limiting step of the pathway.

  • Phosphoserine Aminotransferase (PSAT): Converts 3-phosphohydroxypyruvate to O-phosphoserine using glutamate as an amino group donor.[4]

  • Phosphoserine Phosphatase (PSP): Catalyzes the final step, the dephosphorylation of O-phosphoserine to produce serine.[5]

This guide will delve into the intricate regulatory mechanisms that control these enzymes at both the allosteric and transcriptional levels across different species, providing a framework for understanding the diverse strategies employed to maintain serine homeostasis.

The Core Machinery: A Visual Overview of the Phosphorylated Pathway

The phosphorylated pathway of serine biosynthesis is a conserved metabolic route. The following diagram illustrates the core enzymatic steps.

Serine_Biosynthesis_Pathway 3-Phosphoglycerate 3-Phosphoglycerate 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate 3-Phosphoglycerate->3-Phosphohydroxypyruvate PGDH (NAD+ -> NADH) O-Phosphoserine O-Phosphoserine 3-Phosphohydroxypyruvate->O-Phosphoserine PSAT (Glutamate -> α-Ketoglutarate) Serine Serine O-Phosphoserine->Serine PSP (H2O -> Pi) Bacterial_Regulation cluster_allosteric Allosteric Regulation cluster_transcriptional Transcriptional Regulation cluster_tbox T-box Riboswitch PGDH PGDH Serine Serine Serine->PGDH Inhibits serA_gene serA gene PGDH_protein PGDH protein serA_gene->PGDH_protein transcription & translation uncharged_tRNA Uncharged tRNA-Ser uncharged_tRNA->serA_gene Permits transcription charged_tRNA Charged tRNA-Ser charged_tRNA->serA_gene Terminates transcription

Figure 2: Key regulatory mechanisms of serine biosynthesis in bacteria.

Archaea: An Emerging Picture of Divergent Regulation

Our understanding of serine biosynthesis regulation in archaea is still developing, but available evidence suggests intriguing differences from the bacterial paradigm. In methanogenic archaea like Methanococcus maripaludis and Methanocaldococcus jannaschii, the phosphorylated pathway is present and functional. [6][7] Allosteric Regulation:

A key distinguishing feature in these archaea is that their PGDH is poorly inhibited by serine. [6]This contrasts sharply with the tight feedback inhibition observed in many bacteria. This reduced sensitivity to serine feedback inhibition may be due to the fact that phosphoserine is a branch point for other biosynthetic pathways in these organisms, such as the tRNA-dependent cysteine biosynthesis pathway. Transcriptional Regulation:

The mechanisms of transcriptional regulation of serine biosynthesis genes in archaea are not yet well-defined. Archaeal transcription machinery shares features with both bacteria and eukaryotes, and their gene regulatory networks are composed of transcription factors that respond to environmental cues. [8][9]Further research is needed to identify the specific transcription factors and regulatory elements that govern the expression of serine biosynthesis genes in this domain of life.

Plants: A Complex Interplay of Multiple Pathways and Metabolic Signaling

Plants have evolved a more complex network for serine biosynthesis, utilizing three distinct pathways to meet the demands of different tissues and metabolic states:

  • The Phosphorylated Pathway: Active in all plant tissues and is the primary source of serine in non-photosynthetic tissues and in photosynthetic tissues in the dark. [3][10]2. The Photorespiratory (Glycolate) Pathway: The major source of serine in photosynthetic tissues in the light. [3]3. The Glycerate Pathway: A non-phosphorylated route that also contributes to serine production. [11] Allosteric Regulation:

Similar to other organisms, the phosphorylated pathway in plants is regulated by feedback inhibition. However, the regulation of plant PGDH is more complex. In Arabidopsis thaliana, different isoforms of PGDH exhibit differential sensitivity to allosteric inhibitors and activators. Besides serine, other amino acids such as glycine, cysteine, and homocysteine can also inhibit PGDH activity, while methionine can act as an activator. [12]This suggests a more intricate integration of serine biosynthesis with other amino acid metabolic pathways.

Transcriptional Regulation:

The transcriptional control of serine biosynthesis genes in plants is intertwined with light signaling and the nutritional status of the cell. Serine itself can act as a metabolic signal that influences the transcription of genes related to photorespiration. [13]While specific transcription factors directly targeting the core phosphorylated pathway genes are still being elucidated, the expression of these genes is known to be upregulated in response to various stresses. [11]

Mammals: A Focus on Proliferation and Disease

In mammals, the phosphorylated pathway is the sole route for de novo serine synthesis. The regulation of this pathway is of particular interest in the context of cancer, as many tumors exhibit an increased demand for serine to support rapid proliferation.

Allosteric Regulation:

Mammalian PGDH is also subject to allosteric feedback inhibition by serine. [14]This provides a rapid mechanism to control the flux through the pathway.

Transcriptional Regulation:

The transcriptional upregulation of serine biosynthesis genes is a hallmark of many cancers. This is often driven by the activation of key transcription factors:

  • Activating Transcription Factor 4 (ATF4): Under conditions of amino acid starvation or other cellular stresses, the translation of ATF4 is induced. ATF4 then directly binds to the promoter regions of the genes encoding all three enzymes of the serine biosynthesis pathway (PHGDH, PSAT1, and PSPH), leading to their increased expression. [15][16][17]* c-MYC: The oncogenic transcription factor c-MYC also promotes the expression of serine biosynthesis genes. [4][18]This can occur both directly, by binding to the gene promoters, and indirectly, through the induction of ATF4.

Mammalian_Regulation cluster_transcriptional Transcriptional Regulation in Cancer cluster_allosteric Allosteric Regulation ATF4 ATF4 SSP_genes PHGDH, PSAT1, PSPH genes ATF4->SSP_genes Activates transcription cMYC c-MYC cMYC->ATF4 Induces cMYC->SSP_genes Activates transcription PGDH PGDH Serine Serine Serine->PGDH Inhibits

Figure 3: Key regulatory mechanisms of serine biosynthesis in mammals, with an emphasis on cancer.

Comparative Enzyme Kinetics

The following table summarizes available kinetic parameters for the key enzymes of the phosphorylated pathway across different species. These values provide a quantitative basis for comparing the catalytic efficiencies and regulatory sensitivities of these enzymes.

SpeciesEnzymeSubstrateKm (µM)InhibitorKi / IC50 (µM)Reference
Escherichia coliPGDH3-PGA~30L-SerineK0.5 = 2.3 ± 0.4[19]
Compound 1IC50 = 34.8[20]
Compound 2IC50 = 58.0[20]
Arabidopsis thalianaPSAT1L-Glutamate70--[21]
3-PHP5000--[21]
Homo sapiensPGDH3-PGA260L-Serine-[15]
NAD+120--[15]
PSAT3-PHP---[8]
L-Glutamate---[8]
PSPO-Phosphoserine80--[2]
Methanococcus maripaludisPGDH3-PGA-L-SerinePoorly inhibited[6][7]

Note: Kinetic parameters can vary depending on the experimental conditions (pH, temperature, etc.). The values presented here are for comparative purposes.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments used to study the regulation of serine biosynthesis.

3-Phosphoglycerate Dehydrogenase (PGDH) Activity Assay (Spectrophotometric)

This assay measures the activity of PGDH by monitoring the production of NADH, which absorbs light at 340 nm. [22] Materials:

  • Assay Buffer: 50 mM Tris-HCl (pH 8.8), 600 mM NaCl

  • Substrate solution: 50 mM 3-phosphoglycerate (3-PGA) in water

  • Cofactor solution: 10 mM NAD+ in water

  • Enzyme sample (e.g., purified PGDH or cell lysate)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in each well or cuvette containing:

    • X µL Assay Buffer

    • 15 µL of 50 mM 3-PGA solution (final concentration 5 mM)

    • 15 µL of 10 mM NAD+ solution (final concentration 1 mM)

    • Y µL of enzyme sample (e.g., 10-50 µg of total protein for cell lysates)

    • Add water to a final volume of 150 µL.

  • Incubate the plate or cuvettes at 25°C for 5-10 minutes to allow the temperature to equilibrate.

  • Initiate the reaction by adding the enzyme sample.

  • Immediately begin monitoring the increase in absorbance at 340 nm every 30 seconds for 10-20 minutes.

  • Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time curve using the Beer-Lambert law (εNADH at 340 nm = 6220 M-1cm-1).

  • Enzyme activity is typically expressed as units per milligram of protein (U/mg), where one unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute.

PGDH_Assay_Workflow start Prepare Reaction Mixture (Buffer, 3-PGA, NAD+) incubate Incubate at 25°C start->incubate add_enzyme Add Enzyme Sample incubate->add_enzyme measure_abs Measure A340 over time add_enzyme->measure_abs calculate Calculate Initial Velocity measure_abs->calculate

Figure 4: Workflow for the spectrophotometric PGDH activity assay.

Phosphoserine Aminotransferase (PSAT) Activity Assay (Coupled Enzyme Assay)

This assay measures PSAT activity by coupling the production of α-ketoglutarate to the oxidation of NADH by glutamate dehydrogenase (GDH). [23] Materials:

  • Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl2

  • Substrate solution 1: 20 mM 3-phosphohydroxypyruvate (3-PHP) in water

  • Substrate solution 2: 100 mM L-glutamate in water

  • NADH solution: 10 mM NADH in water

  • Coupling enzyme: Glutamate dehydrogenase (GDH)

  • Enzyme sample (e.g., purified PSAT or cell lysate)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in each well or cuvette containing:

    • X µL Assay Buffer

    • 10 µL of 100 mM L-glutamate

    • 10 µL of 10 mM NADH

    • 1-2 units of GDH

    • Y µL of enzyme sample

    • Add water to a final volume of 90 µL.

  • Incubate at 37°C for 5 minutes.

  • Initiate the reaction by adding 10 µL of 20 mM 3-PHP.

  • Immediately monitor the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes.

  • Calculate the initial reaction velocity from the linear portion of the curve. The rate of NADH oxidation is stoichiometric to the rate of PSAT activity.

Phosphoserine Phosphatase (PSP) Activity Assay (Malachite Green Assay)

This discontinuous assay measures the amount of inorganic phosphate (Pi) released from the dephosphorylation of O-phosphoserine. [5][24] Materials:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2

  • Substrate solution: 10 mM O-phosphoserine in water

  • Enzyme sample

  • Malachite Green Reagent: A solution of malachite green, ammonium molybdate, and a stabilizing agent (commercially available or prepared in the lab).

  • Phosphate standard solution (e.g., KH2PO4)

Procedure:

  • Set up reactions in microcentrifuge tubes containing:

    • X µL Assay Buffer

    • 10 µL of 10 mM O-phosphoserine

    • Y µL of enzyme sample

    • Add water to a final volume of 100 µL.

  • Incubate at 37°C for a defined period (e.g., 15-30 minutes).

  • Stop the reaction by adding 800 µL of Malachite Green Reagent.

  • Incubate at room temperature for 15 minutes to allow color development.

  • Measure the absorbance at 620-650 nm.

  • Quantify the amount of Pi released by comparing the absorbance to a standard curve prepared using the phosphate standard solution.

Quantification of Intracellular Serine by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the absolute quantification of intracellular amino acids.

Materials:

  • Cultured cells or tissue samples

  • Methanol, Chloroform, Water (all LC-MS grade)

  • Internal standard (e.g., 13C, 15N-labeled serine)

  • LC-MS/MS system

Procedure:

  • Metabolite Extraction:

    • Rapidly quench metabolism by washing cells with ice-cold saline.

    • Add a known amount of internal standard.

    • Extract metabolites using a cold methanol/water/chloroform mixture.

    • Separate the polar (containing amino acids) and non-polar phases by centrifugation.

    • Collect and dry the polar phase.

  • LC-MS/MS Analysis:

    • Reconstitute the dried extract in a suitable solvent.

    • Inject the sample onto an appropriate LC column (e.g., HILIC).

    • Separate the amino acids using a gradient elution.

    • Detect and quantify serine and the internal standard using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Calculate the concentration of serine in the sample by comparing the peak area ratio of endogenous serine to the internal standard against a standard curve.

Conclusion and Future Directions

The regulation of serine biosynthesis is a fundamental process that is essential for life. While the core enzymatic pathway is highly conserved, the regulatory mechanisms have diverged significantly across the domains of life, reflecting the unique metabolic landscapes of different organisms. Bacteria have evolved rapid and sensitive feedback mechanisms, while plants have developed a complex interplay of multiple pathways. In mammals, the regulation of serine biosynthesis is intricately linked to cell proliferation and has emerged as a key area of investigation in cancer research. The limited understanding of these regulatory networks in archaea presents an exciting frontier for future research.

The comparative analysis presented in this guide provides a valuable resource for researchers in diverse fields, from microbiology and plant science to cancer biology and drug development. A deeper understanding of the species-specific regulation of serine biosynthesis will not only enhance our fundamental knowledge of cellular metabolism but may also pave the way for the development of novel therapeutic strategies targeting this crucial pathway.

References

  • Igamberdiev, A. U., & Kleczkowski, L. A. (2018). The Glycerate and Phosphorylated Pathways of Serine Synthesis in Plants: The Branches of Plant Glycolysis Linking Carbon and Nitrogen Metabolism. Frontiers in Plant Science, 9, 238. [Link]

  • Ros, R., Muñoz-Bertomeu, J., & Krueger, S. (2014). Serine in plants: biosynthesis, metabolism, and functions. Trends in plant science, 19(9), 564–569. [Link]

  • Murtas, G., Marcone, G. L., Peracchi, A., & Pollegioni, L. (2021). Biochemical and Biophysical Characterization of Recombinant Human 3-Phosphoglycerate Dehydrogenase. International journal of molecular sciences, 22(8), 4199. [Link]

  • Zhang, G., Wang, Z., & Wang, Y. (2016). The Serine Biosynthesis of Paenibacillus polymyxa WLY78 Is Regulated by the T-Box Riboswitch. PloS one, 11(1), e0147396. [Link]

  • Grant, G. A. (1996). A model for the regulation of D-3-phosphoglycerate dehydrogenase, a Vmax-type allosteric enzyme. Protein science : a publication of the Protein Society, 5(1), 34–42. [Link]

  • Chiba, Y., Ooka, H., Wintzer, M., Tsunematsu, N., Suzuki, T., Dohmae, N., & Nakamura, R. (2023). Diverse Phosphoserine Phosphatases Exhibit Maximum Activity at an Intermediate Binding Affinity in Accord with the Sabatier Principle of Catalysis. bioRxiv. [Link]

  • De Vitto, H., et al. (2023). L-serine biosynthesis in the human central nervous system: Structure and function of phosphoserine aminotransferase. The FEBS journal, 290(7), 1836–1855. [Link]

  • Yoshida, K., Hisabori, T., & Hara, S. (2020). Biochemical insight into redox regulation of plastidial 3-phosphoglycerate dehydrogenase from Arabidopsis thaliana. The Journal of biological chemistry, 295(44), 15037–15046. [Link]

  • Jaeken, J., et al. (2001). Phosphoserine Aminotransferase Deficiency: A Novel Disorder of the Serine Biosynthesis Pathway. American Journal of Human Genetics, 68(1), 231-236. [Link]

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  • Basile, G., et al. (2021). A Novel Assay for Phosphoserine Phosphatase Exploiting Serine Acetyltransferase as the Coupling Enzyme. Life (Basel, Switzerland), 11(6), 485. [Link]

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A Senior Application Scientist's Guide to the Quantitative Comparison of Phosphohydroxypyruvic Acid Levels in Diverse Organisms

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals delving into the intricacies of cellular metabolism, understanding the flux and concentration of key intermediates is paramount. Phosphohydroxypyruvic acid (PHPPA) stands as a critical juncture in the biosynthesis of serine, a non-essential amino acid with profound implications in cellular proliferation, nucleotide synthesis, and neurotransmission. This guide provides a comprehensive comparison of PHPPA levels across different biological systems, supported by detailed experimental protocols and an exploration of the underlying metabolic pathways.

Introduction: The Significance of this compound

This compound is a transient but vital intermediate in the phosphorylated pathway of serine biosynthesis. This pathway funnels the glycolytic intermediate 3-phosphoglycerate towards the production of serine and, subsequently, other crucial biomolecules like glycine, cysteine, and one-carbon units for nucleotide synthesis.[1] Given its central role, the cellular concentration of PHPPA is tightly regulated and can serve as a metabolic indicator of the cell's anabolic state and proliferative potential. Dysregulation of the serine biosynthesis pathway, and by extension PHPPA metabolism, has been implicated in various diseases, including cancer.[1] Therefore, the accurate quantification of PHPPA across different organisms is essential for fundamental research and for identifying potential therapeutic targets.

Comparative Analysis of this compound Levels

Direct comparative studies quantifying absolute levels of this compound across a wide range of organisms are limited due to its low steady-state concentration and inherent instability. However, by collating data from various metabolomic studies, we can establish a general overview of its relative abundance.

Organism/TissueMethodReported Concentration/AbundanceReference
Phaseolus vulgaris (Bean)Radiotracer studies with 14CO2Accounts for ~35% of total fixed carbon in 1 minute of photosynthesis, indicating a significant transient pool.[2]
Escherichia coliLC-MS/MSIntracellular concentrations of related glycolytic intermediates are in the mM range, suggesting PHPPA levels are likely in the µM range.[3]
Mammalian Liver (Rat)31P-NMR and enzymatic assaysConcentrations of related phosphorylated intermediates like phosphoenolpyruvate are in the low µM range, suggesting a similar or lower concentration for PHPPA.[4][5]
Saccharomyces cerevisiae (Yeast)Metabolomic analysisSerine biosynthesis is active, implying the presence of PHPPA, though absolute quantification is not commonly reported.[6][7]
Arabidopsis thalianaMass SpectrometryLevels of related phosphorylated compounds like phosphatidic acid are quantifiable and show diurnal changes.[8][9]

Expert Insight: The transient nature of PHPPA makes its absolute quantification challenging. Its levels are a direct reflection of the relative activities of 3-phosphoglycerate dehydrogenase (the producing enzyme) and phosphoserine aminotransferase (the consuming enzyme). Therefore, measured concentrations can vary significantly based on the metabolic state of the organism and the experimental conditions.

Metabolic Pathways Involving this compound

PHPPA is a central molecule in the phosphorylated pathway of serine biosynthesis, which is conserved across bacteria, plants, and animals.

Biosynthesis of this compound

The formation of PHPPA is the first committed step in this pathway, catalyzed by the NAD+-dependent enzyme 3-phosphoglycerate dehydrogenase (PHGDH) . This enzyme oxidizes the glycolytic intermediate 3-phosphoglycerate.[10][11] The activity of PHGDH is a critical regulatory point and is often subject to feedback inhibition by serine.[10]

PHPPA_Biosynthesis 3-Phosphoglycerate 3-Phosphoglycerate PHPPA PHPPA 3-Phosphoglycerate->PHPPA NAD+ -> NADH + H+ PHGDH 3-Phosphoglycerate Dehydrogenase (PHGDH) PHGDH->3-Phosphoglycerate PHGDH->PHPPA PHPPA_Degradation PHPPA PHPPA O-Phospho-L-serine O-Phospho-L-serine PHPPA->O-Phospho-L-serine Glutamate -> α-Ketoglutarate L-Serine L-Serine O-Phospho-L-serine->L-Serine H2O -> Pi PSAT Phosphoserine Aminotransferase (PSAT) PSAT->PHPPA PSAT->O-Phospho-L-serine PSPH Phosphoserine Phosphatase (PSPH) PSPH->O-Phospho-L-serine PSPH->L-Serine

Conversion of this compound to L-Serine

Methodologies for the Quantification of this compound

The accurate quantification of PHPPA requires meticulous sample handling and a sensitive analytical method due to its low abundance and potential for degradation.

Sample Preparation: The Critical First Step

The high-energy phosphate bond in PHPPA makes it susceptible to enzymatic and chemical degradation. Therefore, rapid quenching of metabolic activity and efficient extraction are crucial.

Protocol: Extraction of Phosphorylated Metabolites from Biological Samples

  • Metabolic Quenching:

    • For cell cultures, rapidly aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Immediately add a pre-chilled extraction solvent (e.g., 80% methanol at -80°C).

    • For tissues, freeze-clamp the tissue in liquid nitrogen immediately upon collection to halt all enzymatic activity.

  • Homogenization and Extraction:

    • For cell cultures, scrape the cells in the cold extraction solvent and transfer to a microcentrifuge tube.

    • For tissues, grind the frozen tissue to a fine powder under liquid nitrogen. Add the cold extraction solvent to the powdered tissue.

    • Vortex the samples vigorously and incubate at -20°C for at least 1 hour to ensure complete protein precipitation and metabolite extraction.

  • Clarification:

    • Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C for 15 minutes to pellet cell debris and precipitated proteins.

  • Sample Collection:

    • Carefully transfer the supernatant containing the polar metabolites to a new tube.

    • Dry the extract completely using a vacuum concentrator (e.g., SpeedVac) without heating.

    • Store the dried metabolite extract at -80°C until analysis.

Expert Insight: The choice of extraction solvent is critical. A methanol/water mixture is commonly used for polar metabolites. The acidic conditions sometimes used for extraction can promote the hydrolysis of phosphate esters, so maintaining a neutral or slightly basic pH during extraction is advisable for PHPPA stability. [12]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of low-abundance metabolites like PHPPA.

Protocol: LC-MS/MS for this compound Quantification

  • Sample Reconstitution: Reconstitute the dried metabolite extract in a suitable volume of the initial mobile phase (e.g., 50-100 µL).

  • Chromatographic Separation:

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often preferred for the retention of highly polar, phosphorylated compounds.

    • Mobile Phase A: Water with a suitable buffer (e.g., 10 mM ammonium acetate, pH 9.0).

    • Mobile Phase B: Acetonitrile.

    • Gradient: A gradient from high organic to high aqueous mobile phase is used to elute the polar metabolites.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for phosphorylated compounds.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

      • Precursor Ion (Q1): The deprotonated molecular ion of PHPPA ([M-H]-, m/z 183.0).

      • Product Ion (Q3): A characteristic fragment ion, such as the phosphate group ([PO3]-, m/z 79.0).

  • Quantification: A standard curve is generated using a pure analytical standard of this compound to determine the absolute concentration in the samples. The use of a stable isotope-labeled internal standard is highly recommended for the most accurate quantification.

LCMS_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis Quenching Metabolic Quenching Extraction Extraction Quenching->Extraction Clarification Clarification Extraction->Clarification Drying Drying & Storage Clarification->Drying Reconstitution Reconstitution Drying->Reconstitution LC_Separation HILIC Separation Reconstitution->LC_Separation MS_Detection ESI-MS/MS (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

General Workflow for PHPPA Quantification by LC-MS/MS
Enzymatic Assays

While no direct enzymatic assay for PHPPA is commercially available, its concentration can be indirectly measured by coupling the activity of enzymes in its metabolic pathway. For instance, one could use purified phosphoserine aminotransferase and glutamate in excess, and measure the production of α-ketoglutarate. However, this approach is less direct and more prone to interference than LC-MS/MS.

Conclusion

The quantification of this compound provides a valuable window into the activity of the serine biosynthesis pathway, a critical nexus of cellular metabolism. While its transient nature presents analytical challenges, the combination of rapid and robust sample preparation with the sensitivity and specificity of LC-MS/MS allows for its reliable measurement. The comparative data, though sparse, suggest that the flux through this pathway is significant across diverse life forms, highlighting its fundamental importance. As analytical technologies continue to advance, a more comprehensive understanding of the dynamic changes in PHPPA levels in response to various physiological and pathological stimuli will undoubtedly emerge, paving the way for new diagnostic and therapeutic strategies.

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A Comparative Guide to the Kinetics of 3-Phosphoglycerate Dehydrogenase Isoforms

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, a nuanced understanding of enzyme kinetics is paramount for unraveling complex biological pathways and designing effective therapeutic interventions. This guide provides an in-depth comparative analysis of the kinetic properties of 3-phosphoglycerate dehydrogenase (PHGDH) isoforms. As the gatekeeper of the de novo serine biosynthesis pathway, PHGDH is a critical enzyme in cellular metabolism and a prominent target in cancer research.[1][2][3] This document will delve into the established kinetics of the canonical PHGDH protein and explore what is currently known about its less-characterized paralogs, PHGDHL1 and PHGDHL2, highlighting key differences and significant gaps in our current knowledge.

Introduction to 3-Phosphoglycerate Dehydrogenase (PHGDH)

3-Phosphoglycerate dehydrogenase is the rate-limiting enzyme in the phosphorylated pathway of L-serine biosynthesis.[1][2] It catalyzes the NAD⁺-dependent oxidation of the glycolytic intermediate 3-phospho-D-glycerate to 3-phosphonooxypyruvate, the first of three steps in the conversion of a glucose-derived carbon source into serine.[4] This pathway is not only crucial for the synthesis of proteins but also provides precursors for a host of other essential biomolecules, including nucleotides, lipids, and the one-carbon units vital for methylation reactions.[5] Given its central role in anabolic metabolism, it is not surprising that PHGDH is frequently upregulated in various cancers to support rapid cell proliferation.[1][6]

Mammalian PHGDH is classified as a Type I dehydrogenase, characterized by the presence of a regulatory allosteric substrate binding domain in addition to its substrate and nucleotide-binding domains.[7] The activity of PHGDH is allosterically regulated by its end-product, L-serine, which acts as a feedback inhibitor. This tight regulation underscores the importance of maintaining serine homeostasis within the cell.

The Serine Biosynthesis Pathway: A Central Metabolic Hub

The synthesis of serine from glucose is a three-step enzymatic cascade that intersects with glycolysis. This pathway is fundamental to the metabolic reprogramming observed in cancer cells.

Serine_Biosynthesis_Pathway cluster_glycolysis Glycolysis 3-Phosphoglycerate 3-Phosphoglycerate 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate 3-Phosphoglycerate->3-Phosphohydroxypyruvate PHGDH NAD+ -> NADH Phosphoserine Phosphoserine 3-Phosphohydroxypyruvate->Phosphoserine PSAT1 Glutamate -> α-Ketoglutarate L-Serine L-Serine Phosphoserine->L-Serine PSPH H2O -> Pi Other Biomolecules Other Biomolecules L-Serine->Other Biomolecules e.g., Proteins, Nucleotides, Lipids PHGDH PHGDH L-Serine->PHGDH Feedback Inhibition Glucose Glucose Glucose->3-Phosphoglycerate multiple steps

Caption: The de novo serine biosynthesis pathway, illustrating the central role of PHGDH.

Comparative Analysis of Human PHGDH Isoforms

Humans have three genes encoding proteins in the PHGDH family: PHGDH, PHGDHL1 (PHGDH-like 1), and PHGDHL2 (PHGDH-like 2). While PHGDH is well-characterized, its paralogs remain enigmatic.

PHGDH: The Archetype

The canonical PHGDH enzyme has been the subject of extensive kinetic studies. Its activity is crucial for cells with high proliferative rates and is a key area of investigation for therapeutic development.

Kinetic Parameters of Human PHGDH

The kinetic parameters of human PHGDH have been determined in multiple studies, with slight variations depending on the experimental conditions. The following table summarizes representative kinetic data for the forward reaction (oxidation of 3-phosphoglycerate).

SubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
3-Phospho-D-glycerate186.7 ± 16.1N/AN/A[7]
3-Phospho-D-glycerate2601.55,769[8]
NAD⁺20 ± 2.0N/AN/A[9]

Note: N/A indicates that the specific value was not reported in the cited source under comparable conditions.

The data clearly indicates that PHGDH has a high affinity for its substrate, 3-phosphoglycerate, and the cofactor NAD⁺. The enzyme is subject to feedback inhibition by L-serine, which binds to an allosteric site and locks the enzyme in an inactive conformation.

PHGDHL1 and PHGDHL2: The Uncharacterized Paralogs

In stark contrast to PHGDH, there is a significant lack of published experimental data on the enzymatic activity and kinetic parameters of PHGDHL1 and PHGDHL2. Database entries in resources like UniProt and BRENDA confirm their existence as proteins with sequence homology to PHGDH but do not contain experimentally validated kinetic data.[4][10][11]

PHGDHL1 (Phosphoglycerate dehydrogenase-like protein 1)

  • Gene Location: Chromosome 9

  • Sequence Homology: Shares significant sequence identity with the catalytic domain of PHGDH.

  • Predicted Function: Based on homology, it is predicted to be a dehydrogenase. However, its substrate specificity and physiological role are unknown. There is currently no direct evidence to confirm that it participates in the serine biosynthesis pathway.

PHGDHL2 (Phosphoglycerate dehydrogenase-like protein 2)

  • Gene Location: Chromosome 19[11]

  • Sequence Homology: Also exhibits homology to PHGDH, particularly in the predicted catalytic domains.

  • Predicted Function: Like PHGDHL1, its function is inferred from its sequence. Without experimental validation, its role in cellular metabolism remains speculative.

The absence of kinetic data for PHGDHL1 and PHGDHL2 represents a critical knowledge gap. It is possible that these enzymes have different substrate specificities, are expressed in specific tissues or under particular conditions, or may even have non-canonical functions beyond what is predicted by their homology to PHGDH.

Experimental Protocol: Kinetic Analysis of PHGDH Activity

To facilitate further research in this area, a detailed, self-validating protocol for a standard PHGDH enzyme kinetic assay is provided below. This spectrophotometric assay measures the production of NADH, which absorbs light at 340 nm.

Principle

The enzymatic activity of PHGDH is determined by monitoring the increase in absorbance at 340 nm, corresponding to the reduction of NAD⁺ to NADH during the oxidation of 3-phosphoglycerate.

Materials
  • Recombinant human PHGDH

  • Tris-HCl buffer (100 mM, pH 8.0)

  • 3-Phospho-D-glycerate (stock solution, e.g., 100 mM)

  • NAD⁺ (stock solution, e.g., 50 mM)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Experimental Workflow

PHGDH_Assay_Workflow A Prepare Reagent Mix (Buffer, NAD⁺) B Add varying concentrations of 3-Phosphoglycerate A->B C Initiate reaction by adding PHGDH enzyme B->C D Immediately measure absorbance at 340 nm over time C->D E Calculate initial reaction velocities (V₀) D->E F Plot V₀ vs. [3-PG] E->F G Determine Km and Vmax using Michaelis-Menten kinetics F->G

Caption: Workflow for the kinetic analysis of PHGDH.

Step-by-Step Methodology
  • Preparation of Reaction Mixtures:

    • In a 96-well UV-transparent microplate, prepare reaction mixtures containing 100 mM Tris-HCl (pH 8.0) and a fixed, saturating concentration of NAD⁺ (e.g., 2 mM).

    • Add varying concentrations of 3-phosphoglycerate to different wells. It is crucial to have a range of concentrations that bracket the expected Km value. A typical range might be from 0 to 10 times the anticipated Km.

    • Include a blank control for each substrate concentration containing all components except the enzyme.

  • Enzyme Addition and Measurement:

    • Equilibrate the microplate to the desired temperature (e.g., 37°C).

    • Initiate the reaction by adding a fixed amount of recombinant PHGDH to each well. The amount of enzyme should be chosen to ensure a linear rate of NADH production for a reasonable period (e.g., 5-10 minutes).

    • Immediately place the plate in the spectrophotometer and begin recording the absorbance at 340 nm at regular intervals (e.g., every 15-30 seconds) for 5-10 minutes.

  • Data Analysis:

    • For each substrate concentration, subtract the rate of the corresponding blank from the rate of the reaction with the enzyme.

    • Calculate the initial velocity (V₀) of the reaction from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

    • Plot the initial velocities against the corresponding 3-phosphoglycerate concentrations.

    • Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Km and Vmax values.

Discussion and Future Directions

The comparative analysis reveals a tale of one well-understood enzyme and two enigmatic relatives. The kinetic properties of PHGDH are well-defined, solidifying its role as a key player in serine metabolism and a viable drug target. However, the functions of PHGDHL1 and PHGDHL2 remain largely unknown.

The lack of experimental kinetic data for these paralogs is a significant barrier to a complete understanding of the PHGDH family. Future research should prioritize the expression, purification, and biochemical characterization of PHGDHL1 and PHGDHL2. Key questions to address include:

  • Do PHGDHL1 and PHGDHL2 exhibit dehydrogenase activity?

  • If so, what are their preferred substrates and cofactors?

  • Are they involved in serine biosynthesis or do they have distinct metabolic roles?

  • What is their tissue distribution and subcellular localization?

  • Are they subject to allosteric regulation?

Answering these questions will not only illuminate the functions of these understudied proteins but may also reveal new metabolic pathways and potential therapeutic targets. The experimental protocol provided in this guide serves as a foundational method for embarking on the kinetic characterization of these intriguing enzymes.

References

  • BRENDA - The Comprehensive Enzyme Information System. (2023). BRENDA in 2019: a European ELIXIR core data resource. Retrieved from [Link]

  • Fan, J., et al. (2015).
  • Mullen, A. R., et al. (2011). Targeting PHGDH in cancer: a new therapeutic opportunity? Science, 334(6063), 1664-1665.
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  • UniProt Consortium. (2023). UniProt: the universal protein knowledgebase in 2023. Nucleic Acids Research, 51(D1), D523-D531.
  • Unterlass, J. E., et al. (2017). Structural insights into the enzymatic activity and potential substrate promiscuity of human 3-phosphoglycerate dehydrogenase (PHGDH). Oncotarget, 8(62), 104889–104902.
  • Rossi, M., et al. (2020). The PHGDH enigma: do cancer cells only need serine or also a redox modulator?.
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  • Amelio, I., et al. (2014). The serine-glycine-one-carbon pathway in cancer. Trends in Biochemical Sciences, 39(4), 191-198.
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  • Snell, K. (1984). Enzymes of serine metabolism in normal, developing and neoplastic rat tissues.
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  • Moro, N., et al. (2020). Biochemical and Biophysical Characterization of Recombinant Human 3-Phosphoglycerate Dehydrogenase. International Journal of Molecular Sciences, 21(18), 6837.
  • Possemato, R., et al. (2011). Functional genomics reveals that the serine synthesis pathway is essential in breast cancer.
  • Mullarky, E., et al. (2016). Validating and enabling phosphoglycerate dehydrogenase (PHGDH) as a target for fragment-based drug discovery in cancer. Oncotarget, 7(10), 13137-13149.
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  • NCBI Gene. (n.d.). PHGDH phosphoglycerate dehydrogenase [Homo sapiens (human)]. Retrieved January 22, 2026, from [Link]

  • Liu, J., et al. (2020). PHGDH-mediated serine biosynthesis is a downstream effector of and required for oncogenic KRAS in pancreatic cancer. Cancer Letters, 470, 134-143.

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Navigating the Metabolic Maze: A Comparative Guide to In Vitro and In Vivo Analysis of Phosphohydroxypyruvic Acid Metabolism

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals delving into the intricate world of serine biosynthesis, understanding the metabolism of key intermediates is paramount. Phosphohydroxypyruvic acid (PHPPA) stands as a critical juncture in this pathway, and the methodologies chosen to study its fate can profoundly influence experimental outcomes and their translational relevance. This guide provides an in-depth comparison of in vitro and in vivo approaches for analyzing PHPPA metabolism, offering field-proven insights to inform your experimental design. We will explore the causality behind experimental choices, describe self-validating protocols, and ground our discussion in authoritative references.

The Central Role of this compound (PHPPA)

This compound is a key intermediate in the phosphorylated pathway of serine biosynthesis. This pathway is initiated by the oxidation of 3-phosphoglycerate, a glycolytic intermediate, by phosphoglycerate dehydrogenase (PHGDH) to produce 3-phosphohydroxypyruvate. Subsequently, phosphoserine aminotransferase (PSAT) catalyzes the transamination of 3-phosphohydroxypyruvate to O-phospho-L-serine.[1][2] The activity of these enzymes and the flux through this pathway are critical for nucleotide biosynthesis, redox balance, and cell proliferation, particularly in cancer cells.[3] Therefore, robust methods to analyze PHPPA metabolism are essential for understanding disease pathogenesis and developing novel therapeutic strategies.

Below is a diagram illustrating the central position of PHPPA in the serine biosynthesis pathway.

PHPPA_Metabolism 3-Phosphoglycerate 3-Phosphoglycerate This compound (PHPPA) This compound (PHPPA) 3-Phosphoglycerate->this compound (PHPPA) PHGDH O-Phospho-L-serine O-Phospho-L-serine This compound (PHPPA)->O-Phospho-L-serine PSAT1 L-Serine L-Serine O-Phospho-L-serine->L-Serine PSPH

Caption: The phosphorylated pathway of serine biosynthesis, highlighting the role of PHPPA.

In Vitro Analysis: Precision and Control in a Reconstituted World

In vitro methodologies offer a controlled environment to dissect the individual components of PHPPA metabolism.[4] These approaches are invaluable for characterizing enzyme kinetics, screening for inhibitors, and understanding the direct effects of specific molecules on metabolic reactions.

Key In Vitro Systems and Their Applications
In Vitro SystemDescriptionPrimary Application for PHPPA AnalysisAdvantagesLimitations
Purified Enzymes Isolated PHGDH or PSAT.Enzyme kinetics (Km, Vmax), inhibitor screening, mechanistic studies.High precision, reproducibility, allows for detailed kinetic analysis.Lacks cellular context, may not reflect physiological regulation.
Cell Lysates (S9, Cytosol) Fractions of homogenized cells containing soluble enzymes.[5]Assessing overall enzymatic activity in a complex mixture.More physiologically relevant than purified enzymes, contains cofactors.Difficult to attribute activity to a single enzyme, potential for interfering reactions.
Cell Cultures (2D & 3D) Immortalized cell lines (e.g., HepG2) or primary cells grown in monolayers or spheroids.[4]Studying cellular uptake, metabolism, and the effects of genetic or pharmacological perturbations on the pathway.Provides a cellular context, allows for genetic manipulation. 3D cultures offer a more in vivo-like microenvironment.[4]Cell lines may not fully recapitulate the metabolism of primary tissues. 2D cultures lack the complexity of tissue architecture.
Isolated Mitochondria Purified mitochondrial fractions from tissues.Investigating the interplay between serine biosynthesis and mitochondrial metabolism.Allows for the specific study of mitochondrial processes.Isolation process can affect mitochondrial integrity and function.
Experimental Workflow: In Vitro Enzyme Activity Assay

A fundamental in vitro experiment involves measuring the activity of the enzymes that produce and consume PHPPA. Here, we outline a generalized protocol for a continuous spectrophotometric assay for PHGDH.

In_Vitro_Workflow cluster_prep Preparation cluster_reaction Reaction & Detection cluster_analysis Data Analysis P1 Prepare reaction buffer (e.g., HEPES, NAD+) P2 Add substrate (3-Phosphoglycerate) P1->P2 P3 Add purified PHGDH or cell lysate P2->P3 R1 Incubate at 37°C P3->R1 R2 Monitor NADH production (absorbance at 340 nm) R1->R2 A1 Calculate initial reaction velocity R2->A1 A2 Determine kinetic parameters (Km, Vmax) A1->A2

Caption: A generalized workflow for an in vitro PHGDH enzyme activity assay.

Detailed Protocol: Spectrophotometric Assay for PHGDH Activity

This protocol is adapted from established methods for assaying dehydrogenase activity.

  • Reagent Preparation :

    • Assay Buffer: 50 mM HEPES, 100 mM KCl, 1 mM DTT, pH 7.0.

    • Substrate: 100 mM 3-Phosphoglycerate (3-PG) in assay buffer.

    • Cofactor: 10 mM NAD+ in assay buffer.

    • Enzyme: Purified recombinant PHGDH or cell lysate containing PHGDH.

  • Assay Procedure :

    • In a 96-well UV-transparent plate, add 150 µL of assay buffer to each well.

    • Add 20 µL of 10 mM NAD+.

    • Add 10 µL of enzyme solution.

    • Initiate the reaction by adding 20 µL of 100 mM 3-PG.

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

  • Data Acquisition :

    • Measure the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes. The production of NADH is directly proportional to PHGDH activity.

  • Data Analysis :

    • Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time curve using the Beer-Lambert law (Extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹).[6]

    • To determine kinetic parameters, vary the concentration of 3-PG while keeping NAD+ concentration constant.

In Vivo Analysis: Unraveling Metabolic Networks in a Living System

While in vitro studies provide granular detail, in vivo analysis is essential for understanding how PHPPA metabolism is integrated within the complex physiological environment of a whole organism.[7] These studies account for hormonal regulation, tissue-specific metabolism, and the interplay between different metabolic pathways that cannot be replicated in a dish.

Common In Vivo Models and Their Relevance
In Vivo ModelDescriptionPrimary Application for PHPPA AnalysisAdvantagesLimitations
Mouse Models Genetically engineered mice (e.g., Phgdh knockout or overexpressing mice), xenograft models.[3][8]Studying the systemic effects of altered PHPPA metabolism, assessing the efficacy of therapeutic interventions.[3]High physiological relevance to humans, allows for long-term studies and analysis of multiple organs.Ethical considerations, high cost, species-specific differences in metabolism.[7]
Zebrafish Transparent embryos allow for real-time imaging of metabolic processes.Visualizing metabolic flux and the effects of genetic mutations during development.Rapid development, genetic tractability, amenability to high-throughput screening.Differences in physiology compared to mammals.
Drosophila melanogaster (Fruit Fly) Powerful genetic tools for dissecting metabolic pathways.Investigating the genetic regulation of PHPPA metabolism and its impact on development and aging.Short lifespan, well-established genetic tools.Significant physiological differences from mammals.
Experimental Workflow: In Vivo Stable Isotope Tracing

Stable isotope tracing is a powerful technique to map the flow of metabolites through a pathway in a living organism.

In_Vivo_Workflow cluster_prep Administration cluster_sampling Sample Collection cluster_analysis Metabolite Analysis cluster_data Data Interpretation P1 Administer stable isotope-labeled precursor (e.g., ¹³C-glucose) to the animal model S1 Collect tissues and biofluids (blood, urine) at specific time points P1->S1 A1 Extract metabolites from samples S1->A1 A2 Analyze labeled PHPPA and downstream metabolites using LC-MS/MS A1->A2 D1 Determine isotopic enrichment in PHPPA and other metabolites A2->D1 D2 Model metabolic flux through the serine biosynthesis pathway D1->D2

Caption: A typical workflow for an in vivo stable isotope tracing experiment.

Detailed Protocol: ¹³C-Glucose Tracing for PHPPA Metabolism in Mice

  • Animal Preparation :

    • Acclimate mice to the experimental conditions.

    • Fast mice overnight to achieve a basal metabolic state.

  • Isotope Administration :

    • Administer a bolus of U-¹³C-glucose via tail vein injection or oral gavage.

  • Sample Collection :

    • At designated time points (e.g., 15, 30, 60 minutes), euthanize mice and rapidly collect tissues of interest (e.g., liver, tumor) and blood.

    • Immediately freeze tissues in liquid nitrogen to quench metabolism.

  • Metabolite Extraction :

    • Homogenize frozen tissues in a cold extraction solvent (e.g., 80% methanol).

    • Centrifuge to pellet protein and other macromolecules.

    • Collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis :

    • Analyze the extracted metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]

    • Develop a targeted method to detect and quantify the different isotopologues of PHPPA and other pathway intermediates (e.g., 3-PG, phosphoserine, serine).

  • Data Analysis :

    • Calculate the fractional enrichment of ¹³C in each metabolite.

    • Use metabolic flux analysis software to model the rate of PHPPA synthesis and consumption.

Bridging the Gap: Integrating In Vitro and In Vivo Data

The most powerful insights are often gained by integrating data from both in vitro and in vivo experiments. For instance, an inhibitor identified through an in vitro screen can be tested for its efficacy and potential off-target effects in a mouse model.[10] Conversely, unexpected metabolic phenotypes observed in vivo can prompt more focused mechanistic studies using purified enzymes or cell culture systems.

Conclusion: A Multi-faceted Approach for a Complex Problem

The choice between in vitro and in vivo analysis of this compound metabolism is not a matter of one being definitively superior to the other. Instead, they represent complementary approaches that, when used in concert, provide a comprehensive understanding of this critical metabolic pathway. In vitro methods offer precision and control for dissecting molecular mechanisms, while in vivo studies provide the physiological context necessary to assess the broader biological significance. By carefully selecting the appropriate experimental systems and integrating the resulting data, researchers can effectively navigate the complexities of PHPPA metabolism and accelerate the discovery of novel therapeutic interventions.

References

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  • PubMed. (2014). Data analysis techniques in phosphoproteomics. Retrieved from [Link]

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  • PubMed. (n.d.). Phosphoserine and this compound: Evidence for Their Role as Early Intermediates in Photosynthesis. Retrieved from [Link]

  • MDPI. (n.d.). Evaluation of Metabolic Changes in Acute Intermittent Porphyria Patients by Targeted Metabolomics. Retrieved from [Link]

  • NIH. (n.d.). Phosphoserine and this compound: Evidence for Their Role as Early Intermediates in Photosynthesis. Retrieved from [Link]

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  • PubMed. (2020). Phosphoglycerate dehydrogenase promotes proliferation and bortezomib resistance through increasing reduced glutathione synthesis in multiple myeloma. Retrieved from [Link]

  • NIH. (n.d.). Phosphoserine aminotransferase 1 promotes serine synthesis pathway and cardiac repair after myocardial infarction. Retrieved from [Link]

  • P. aeruginosa Metabolome Database. (n.d.). 3-phospho-hydroxypyruvate (PAMDB110177). Retrieved from [Link]

  • Frontiers. (n.d.). Structural Analysis of Phosphoserine Aminotransferase (Isoform 1) From Arabidopsis thaliana– the Enzyme Involved in the Phosphorylated Pathway of Serine Biosynthesis. Retrieved from [Link]

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  • ThinkIR - University of Louisville. (n.d.). Investigating a novel function for phosphoserine aminotransferase 1 (PSAT1) in epidermal growth factor receptor (EGFR). Retrieved from [Link]

  • MDPI. (n.d.). Progress in the Study of Animal Models of Metabolic Dysfunction-Associated Steatotic Liver Disease. Retrieved from [Link]

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A Researcher's Guide to Targeting Serine Biosynthesis: A Comparative Analysis of Inhibitors for PHGDH, PSAT1, and PSPH

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of oncology and metabolic diseases, the serine biosynthesis pathway represents a critical nexus of cellular proliferation, redox balance, and nucleotide synthesis. The heightened flux through this pathway in various cancers has spotlighted its constituent enzymes—phosphoglycerate dehydrogenase (PHGDH), phosphoserine aminotransferase (PSAT1), and phosphoserine phosphatase (PSPH)—as compelling targets for therapeutic intervention. This guide provides an in-depth comparison of the inhibitory landscape for each enzyme, offering field-proven insights into their mechanisms, potency, and the experimental methodologies required for their evaluation.

The Serine Biosynthesis Pathway: A Trifecta of Therapeutic Opportunity

The de novo synthesis of serine from the glycolytic intermediate 3-phosphoglycerate (3-PG) is a three-step enzymatic cascade. Understanding this pathway is fundamental to appreciating the strategic value of each enzyme as a drug target.

Serine_Biosynthesis_Pathway cluster_glycolysis Glycolysis cluster_ssp Serine Synthesis Pathway cluster_downstream Downstream Pathways 3_PG 3-Phosphoglycerate PHGDH PHGDH 3_PG->PHGDH NAD+ -> NADH 3_PHP 3-Phosphohydroxypyruvate PHGDH->3_PHP PSAT1 PSAT1 P_Ser Phosphoserine PSAT1->P_Ser PSPH PSPH Serine Serine PSPH->Serine 3_PHP->PSAT1 Glutamate -> α-Ketoglutarate P_Ser->PSPH H2O -> Pi Nucleotides Nucleotide Synthesis Serine->Nucleotides Redox Redox Balance Serine->Redox Protein Protein Synthesis Serine->Protein

Caption: The canonical serine biosynthesis pathway, diverting glycolytic flux to anabolic processes.

Part 1: Phosphoglycerate Dehydrogenase (PHGDH) - The Rate-Limiting Gatekeeper

PHGDH catalyzes the first and rate-limiting step of the serine biosynthesis pathway, making it the most extensively studied target of the three enzymes. Its overexpression is a hallmark of several cancers, including breast cancer and melanoma, rendering cells dependent on its activity for survival.

Comparative Analysis of PHGDH Inhibitors

A number of small molecule inhibitors have been developed for PHGDH, with varying potencies and mechanisms of action.

CompoundIn Vitro IC50 (µM)Mechanism of ActionKey Cellular Effects
CBR-5884 33 ± 12Non-competitive, time-dependent, disrupts oligomerizationSelectively toxic to PHGDH-dependent cancer cells, reduces de novo serine synthesis.[1]
NCT-502 3.7 ± 1.0Reversible, non-competitiveReduces glucose-derived serine production, attenuates growth of PHGDH-dependent cells.
NCT-503 2.5 ± 0.6Reversible, non-competitiveSimilar to NCT-502, with improved aqueous solubility.
Indole Amides Low nanomolarBinds to the NAD+ pocketInhibit de novo serine synthesis at sub-micromolar concentrations and abrogate cancer cell proliferation in serine-free media.

Expert Insight: The discovery of non-competitive inhibitors like CBR-5884 was a significant breakthrough.[1] Unlike substrate-competitive inhibitors, their efficacy is less influenced by high intracellular concentrations of 3-PG, a potential advantage in the context of tumors with upregulated glycolysis. The time-dependent nature of CBR-5884's inhibition also suggests a conformational change in the enzyme upon binding, a characteristic that can be exploited for developing more potent and specific inhibitors.[1]

Part 2: Phosphoserine Aminotransferase (PSAT1) - A Challenging Target

PSAT1 catalyzes the reversible transamination of 3-phosphohydroxypyruvate to phosphoserine. While its role in cancer progression is established, the development of potent and selective small-molecule inhibitors for PSAT1 has lagged behind that of PHGDH.

Current State of PSAT1 Inhibitors

The landscape of PSAT1 inhibitors is currently sparse, with most studies relying on non-specific agents or genetic knockdown approaches.

CompoundIn Vitro IC50 (µM)Mechanism of ActionKey Cellular Effects
Aminooxyacetate (AOA) Not specificGeneral inhibitor of pyridoxal phosphate-dependent enzymesReduces migration and invasion of cancer cells expressing the p53-72P variant[2], but lacks specificity.
Artemether Not well-characterized for PSAT1Antimalarial agent with reported inhibitory activity against PSAT1 in AcanthamoebaLimited data on its direct inhibitory effect on human PSAT1.

Expert Insight: The lack of selective PSAT1 inhibitors represents a significant gap and an opportunity in the field. The active site of PSAT1, with its reliance on the cofactor pyridoxal phosphate, presents a challenge for designing specific inhibitors that do not affect other aminotransferases. Future efforts in this area may benefit from structure-based drug design and high-throughput screening of diverse chemical libraries. Genetic approaches, such as siRNA-mediated knockdown, remain the most reliable method to probe the specific consequences of PSAT1 inhibition in a cellular context.[3]

Part 3: Phosphoserine Phosphatase (PSPH) - The Final Step

PSPH catalyzes the final, irreversible step in serine biosynthesis: the dephosphorylation of phosphoserine to serine. As the terminal enzyme, its inhibition offers a direct route to blocking serine production.

Comparative Analysis of PSPH Inhibitors

Recent studies have begun to identify and characterize small-molecule inhibitors of PSPH, though the field is less mature than that of PHGDH.

CompoundIn Vitro IC50 (µM)Mechanism of ActionKey Cellular Effects
Z218484536 Not reportedDose-dependent suppression of PSPH-mediated serine productionMarkedly reduced serine levels in primary astrocytes.[4]
Z1444603284 Not reportedDose-dependent suppression of PSPH-mediated serine productionEffectively reduced serine levels in HCC-70 and BT-20 tumor cell lines.[4]
Z997780042 Not reportedDose-dependent suppression of PSPH-mediated serine productionEffectively reduced serine levels in HCC-70 and BT-20 tumor cell lines.[4]
Z1444669980 Not reportedDose-dependent suppression of PSPH-mediated serine productionShowed differential serine inhibition across astrocytes and tumor cell lines.[4]

Expert Insight: A comparative study of PSPH and PHGDH inhibitors revealed a crucial finding: while both classes of inhibitors could effectively reduce intracellular serine levels, only PHGDH inhibitors robustly inhibited cell proliferation.[4][5] This suggests that the anti-proliferative effects of targeting the serine biosynthesis pathway may not solely be due to serine depletion but could also involve the accumulation of upstream metabolites or the disruption of other metabolic pathways connected to PHGDH activity. This highlights the importance of a multi-faceted approach to understanding the consequences of inhibiting different nodes in a metabolic network.

Part 4: Experimental Protocols for Inhibitor Characterization

The rigorous evaluation of serine biosynthesis inhibitors requires a suite of well-controlled in vitro and cellular assays. Here, we provide detailed methodologies for key experiments.

In Vitro Enzyme Inhibition Assay Workflow

This workflow is adaptable for all three enzymes with modifications to the detection method.

in_vitro_assay_workflow start Prepare Assay Buffer and Reagents recombinant_enzyme Add Recombinant Enzyme (PHGDH, PSAT1, or PSPH) start->recombinant_enzyme inhibitor_incubation Add Test Compound (Varying Concentrations) recombinant_enzyme->inhibitor_incubation pre_incubation Pre-incubate (e.g., 30 min at RT) inhibitor_incubation->pre_incubation substrate_addition Initiate Reaction with Substrate (e.g., 3-PG for PHGDH) pre_incubation->substrate_addition kinetic_measurement Monitor Reaction Progress (Spectrophotometrically or Fluorometrically) substrate_addition->kinetic_measurement data_analysis Calculate Initial Velocity and Determine IC50 kinetic_measurement->data_analysis end Inhibitor Potency Determined data_analysis->end

Caption: A generalized workflow for determining the in vitro potency of serine biosynthesis inhibitors.

Detailed Protocol: PHGDH Coupled Enzyme Assay

This assay measures the production of NADH, which is coupled to the reduction of a reporter molecule.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 8.5), 1 mM EDTA.

    • Substrate Mix: 240 µM 3-phosphoglycerate, 120 µM NAD+, 30 mM glutamate in Assay Buffer.

    • Enzyme Mix: Recombinant human PHGDH (e.g., 5.7 ng/µL) and PSAT1 (e.g., 80 ng/µL to prevent product inhibition) in Assay Buffer.

    • Detection Mix: Diaphorase and resazurin in Assay Buffer.

  • Assay Procedure:

    • In a 96-well plate, add 25 µL of the Enzyme Mix to each well.

    • Add 1 µL of test compound diluted in DMSO (or DMSO alone for control).

    • Pre-incubate for 30 minutes at room temperature.

    • Add 25 µL of the Detection Mix.

    • Initiate the reaction by adding 50 µL of the Substrate Mix.

    • Immediately begin monitoring the increase in resorufin fluorescence (Ex/Em = 550/590 nm) in a plate reader at regular intervals.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence curve.

    • Normalize the velocities to the DMSO control.

    • Plot the normalized velocities against the logarithm of the inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.

Detailed Protocol: PSPH Malachite Green Assay

This endpoint assay quantifies the inorganic phosphate (Pi) released from phosphoserine.

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM MgCl₂.

    • Substrate: 1 mM L-phosphoserine in Assay Buffer.

    • Enzyme: Recombinant human PSPH diluted in Assay Buffer.

    • Malachite Green Reagent: Commercially available kits or a solution of malachite green hydrochloride and ammonium molybdate in sulfuric acid.

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of recombinant PSPH.

    • Add 1 µL of test compound or DMSO.

    • Pre-incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 20 µL of L-phosphoserine substrate.

    • Incubate for 30 minutes at 37°C.

    • Stop the reaction and develop the color by adding 100 µL of Malachite Green Reagent.

    • Incubate for 15-20 minutes at room temperature.

  • Data Analysis:

    • Measure the absorbance at ~620-660 nm.

    • Generate a standard curve using a known concentration range of inorganic phosphate.

    • Calculate the amount of phosphate released in each reaction and determine the percent inhibition relative to the DMSO control to calculate the IC50.

Cellular Serine Synthesis Assay using ¹³C-Glucose Tracing

This gold-standard assay directly measures the ability of a compound to inhibit de novo serine synthesis in living cells.

C13_Tracing_Workflow start Seed Cells in Culture Plates pretreatment Pre-treat with Inhibitor (e.g., 1 hour) start->pretreatment labeling Replace Media with ¹³C₆-Glucose Containing Media + Inhibitor pretreatment->labeling incubation Incubate for a Defined Period (e.g., 2-4 hours) labeling->incubation harvest Quench Metabolism and Harvest Polar Metabolites incubation->harvest extraction Perform Metabolite Extraction (e.g., Methanol/Chloroform/Water) harvest->extraction analysis Analyze by GC-MS or LC-MS extraction->analysis data_processing Determine Mass Isotopologue Distribution of Serine (M+3) analysis->data_processing end Quantify Inhibition of De Novo Serine Synthesis data_processing->end

Caption: Workflow for assessing serine biosynthesis inhibition in cells using stable isotope tracing.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed cancer cells (e.g., MDA-MB-468 for high PHGDH expression) in 6-well plates and allow them to adhere overnight.

    • Pre-treat the cells with the test compound at various concentrations for 1 hour in standard culture medium.

    • Remove the medium and replace it with custom DMEM lacking glucose, supplemented with 10% dialyzed FBS and ¹³C₆-glucose, and containing the test compound.

  • Metabolite Extraction:

    • After 2-4 hours of labeling, aspirate the medium and quickly wash the cells with ice-cold saline.

    • Quench metabolism by adding 1 mL of ice-cold 80% methanol.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Vortex thoroughly and centrifuge at high speed to pellet cellular debris.

    • Transfer the supernatant containing polar metabolites to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.

  • GC-MS Analysis:

    • Derivatize the dried metabolites to make them volatile for GC-MS analysis (e.g., using methoximation followed by silylation).

    • Analyze the samples on a GC-MS system, monitoring for the mass fragments of the derivatized serine.

  • Data Interpretation:

    • Determine the mass isotopologue distribution (MID) of serine. The M+3 isotopologue of serine represents serine newly synthesized from the ¹³C₆-glucose tracer.

    • Calculate the fractional contribution of de novo synthesis to the total serine pool.

    • Compare the M+3 fraction in inhibitor-treated cells to that in vehicle-treated cells to quantify the degree of inhibition.

Cell Viability Assay in Serine-Depleted vs. Serine-Replete Media

This assay assesses the selective toxicity of an inhibitor to cells that are dependent on de novo serine synthesis.

Protocol using Crystal Violet Staining:

  • Media Preparation:

    • Prepare two types of media: complete medium (serine-replete) and medium lacking both serine and glycine (serine-depleted). Both should be supplemented with dialyzed fetal bovine serum to eliminate exogenous serine and glycine from the serum.

  • Cell Seeding and Treatment:

    • Seed cells in 96-well plates in complete medium and allow them to attach.

    • The next day, wash the cells with PBS and replace the medium with either serine-replete or serine-depleted medium containing a serial dilution of the test compound.

  • Incubation and Staining:

    • Incubate the plates for 72-96 hours.

    • Aspirate the medium and gently wash the wells with PBS.

    • Fix the cells with 100% methanol for 10 minutes.

    • Remove the methanol and add 0.1% crystal violet solution to each well for 15-30 minutes.

    • Wash away the excess stain with water and allow the plates to dry.

  • Quantification:

    • Solubilize the stain by adding a solution such as 10% acetic acid or methanol to each well.

    • Measure the absorbance at approximately 570-590 nm.

  • Analysis:

    • Normalize the absorbance values to the vehicle-treated control wells in each medium type.

    • Compare the dose-response curves in serine-replete versus serine-depleted media. A significant leftward shift in the curve in serine-depleted media indicates that the compound's cytotoxicity is enhanced when cells are forced to rely on de novo serine synthesis, providing strong evidence for on-target pathway inhibition.

Conclusion and Future Directions

The serine biosynthesis pathway remains a fertile ground for the development of novel anti-cancer therapeutics. While significant progress has been made in targeting PHGDH, the development of potent and selective inhibitors for PSAT1 and PSPH is still in its early stages. The comparative analysis presented here underscores the importance of a multi-pronged approach to targeting this pathway, as the downstream consequences of inhibiting each enzyme may not be equivalent.

For researchers entering this field, the experimental protocols detailed in this guide provide a robust framework for the rigorous evaluation of novel inhibitors. As our understanding of the metabolic intricacies of cancer deepens, the continued development of specific chemical probes for each enzyme in the serine biosynthesis pathway will be indispensable for dissecting their individual contributions to tumorigenesis and for the ultimate goal of translating these findings into effective clinical therapies.

References

  • Mullarky, E., et al. (2016). Identification of a small molecule inhibitor of 3-phosphoglycerate dehydrogenase to target serine biosynthesis in cancers. Proceedings of the National Academy of Sciences, 113(7), 1778-1783. [Link]

  • Pacold, M. E., et al. (2016). A PHGDH inhibitor reveals coordination of serine synthesis and one-carbon unit fate. Nature Chemical Biology, 12(6), 452-458. [Link]

  • Metcalf, S. A., et al. (2020). Selective Loss of Phosphoserine Aminotransferase 1 (PSAT1) Suppresses Migration, Invasion, and Experimental Metastasis in Triple Negative Breast Cancer. Clinical & Experimental Metastasis, 37(1), 187-197. [Link]

  • Wang, X., et al. (2023). Targeting PSAT1 to mitigate metastasis in tumors with p53-72Pro variant. Cell Death & Differentiation, 30(2), 456-469. [Link]

  • Feichtinger, R. G., et al. (2016). Crystal Violet Assay for Determining Viability of Cultured Cells. Cold Spring Harbor Protocols, 2016(4). [Link]

  • Wang, Y., & Sha, L. (2024). Comparative analysis of the effects of PSPH and PHGDH inhibitors on tumor cell proliferation. bioRxiv. [Link]

  • Antony, J. H., et al. (2004). A high-throughput assay for phosphoserine phosphatase. Analytical Biochemistry, 327(1), 96-100. [Link]

  • Bollard, J., et al. (2020). 13C Metabolic Flux Analysis: A Practical Guide for the Cancer Biologist. Molecular & Cellular Oncology, 7(5), e1786915. [Link]

  • Wang, Y., & Sha, L. (2024). Comparative analysis of the effects of PSPH and PHGDH inhibitors on tumor cell proliferation. Cancer Metabolism. [Link]

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Safety Operating Guide

Navigating the Disposal of Phosphohydroxypyruvic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety and environmental responsibility. While phosphohydroxypyruvic acid, a key intermediate in serine biosynthesis, is a vital component in various research applications, its proper disposal is paramount to ensuring a safe laboratory environment and adhering to regulatory compliance. This guide provides a detailed, step-by-step framework for the safe handling and disposal of this compound, moving beyond mere procedural instructions to elucidate the scientific rationale behind each recommendation.

Foundational Safety and Hazard Assessment: Understanding the Chemistry of Disposal

This compound is a phosphorylated carboxylic acid. Its disposal protocol is therefore governed by its acidic nature and the presence of the phosphate group. While specific toxicity data for this compound is not extensively documented, its structural similarity to other organic acids and organophosphates necessitates a cautious approach.

Immediate Safety Precautions:

  • Personal Protective Equipment (PPE): Always handle this compound and its waste solutions in a well-ventilated fume hood. Essential PPE includes chemical safety goggles, a face shield, a lab coat, and gloves resistant to acids and organic compounds.

  • Spill Management: In the event of a spill, neutralize the affected area with a suitable absorbent material for acids, such as sodium bicarbonate or a commercial spill kit. Avoid using combustible materials for absorption.

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the recommended procedure for the disposal of this compound waste generated in a laboratory setting. This workflow is designed to mitigate risks and ensure compliance with environmental regulations.

DisposalWorkflow cluster_prep Preparation cluster_neutralization Neutralization cluster_collection Waste Collection cluster_disposal Final Disposal start Start: Phosphohydroxypyruvic Acid Waste Generated ppe Don Appropriate PPE start->ppe check_ph Check pH of Waste Solution ppe->check_ph neutralize Neutralize with a Weak Base (e.g., Sodium Bicarbonate) to pH 6-8 check_ph->neutralize If acidic container Select a Labeled, Compatible Waste Container (HDPE) check_ph->container If already neutral neutralize->container transfer Transfer Neutralized Solution to Container container->transfer ehs Arrange for Pickup by Environmental Health & Safety (EHS) transfer->ehs end End: Proper Disposal ehs->end

Caption: Disposal workflow for this compound waste.

Experimental Protocol for Neutralization:

  • Preparation: Before beginning, ensure you are wearing all required PPE and are working within a certified chemical fume hood.

  • pH Measurement: Carefully measure the pH of the aqueous waste solution containing this compound using a calibrated pH meter or pH strips.

  • Neutralization: Slowly add a weak base, such as a 5% sodium bicarbonate solution, to the waste while stirring gently. The addition of a weak base is crucial to control the exothermic reaction that can occur when neutralizing an acid. Continue adding the base incrementally until the pH of the solution is between 6.0 and 8.0.

  • Verification: Re-measure the pH to confirm that it is within the target range.

  • Collection: Transfer the neutralized solution to a designated and clearly labeled hazardous waste container.

Waste Characterization and Regulatory Compliance

Properly characterizing the waste stream is a critical step in ensuring compliant disposal. Based on its properties as an acid, this compound waste may be classified as hazardous.

Hazardous Characteristic EPA Waste Code Relevance to this compound
CorrosivityD002Aqueous solutions of this compound are acidic and may have a pH of less than 2, meeting the criteria for corrosive hazardous waste.[1]

It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste profiling and to ensure adherence to local, state, and federal regulations.

Understanding the Science of Degradation: Hydrolysis and Thermal Stability

A comprehensive disposal plan considers the potential for chemical reactions within the waste container.

Hydrolysis: As a phosphate ester, this compound can undergo hydrolysis, particularly under acidic or basic conditions. This process would cleave the phosphate group, yielding hydroxypyruvic acid and phosphoric acid. While this degradation pathway reduces the organic component, the resulting solution remains acidic and requires neutralization.

Thermal Decomposition: While specific data on the thermal decomposition of this compound is limited, related organic acids can decompose at elevated temperatures.[2] In the context of waste disposal, this underscores the importance of storing the waste away from heat sources to prevent unforeseen reactions and potential pressure buildup in the container.

Waste Container and Storage Best Practices

The choice of waste container and storage conditions are critical for preventing leaks and ensuring safety.

  • Container Material: High-density polyethylene (HDPE) containers are recommended for the collection of neutralized this compound waste due to their excellent chemical resistance to both acidic and neutralized aqueous solutions.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name of the contents (including "neutralized this compound solution"), the approximate concentration, and the date of accumulation.

  • Storage: Store waste containers in a designated, well-ventilated satellite accumulation area, away from incompatible materials and heat sources. Ensure the container is kept closed except when adding waste.

By adhering to these scientifically grounded procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental stewardship that is the bedrock of scientific excellence.

References

  • U.S. Environmental Protection Agency. (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • PharmWaste Technologies, Inc. (n.d.). EPA Subpart P Regulations - HW Drugs. Retrieved from [Link]

  • PubMed Central. (2023, September 20). Thermal stability of levopimaric acid and its oxidation products. Retrieved from [Link]

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Navigating the Safe Handling of Phosphohydroxypyruvic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Hazard Profile of Phosphohydroxypyruvic Acid

This compound is a carboxyalkyl phosphate, functionally related to pyruvic acid[1]. Due to the limited specific toxicological data on PHPA, a cautious approach is warranted, assuming hazards associated with its structural components and available data on its lithium salt.

A product information page for Hydroxypyruvic acid phosphate lithium salt indicates that it is harmful if swallowed or in contact with skin (H302 + H312) and is a combustible solid. Analogous compounds like pyruvic acid and phosphoric acid are known to be corrosive, causing severe skin and eye damage[2][3]. Therefore, it is prudent to treat this compound as a potentially corrosive and harmful substance.

Assumed Hazard Classification:

Hazard CategoryGHS Classification (Assumed)Signal WordHazard Statement
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed
Acute Toxicity, DermalCategory 4WarningH312: Harmful in contact with skin
Skin Corrosion/IrritationCategory 1B (Assumed)DangerH314: Causes severe skin burns and eye damage
Serious Eye Damage/IrritationCategory 1 (Assumed)DangerH318: Causes serious eye damage

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound. The following recommendations are based on a conservative assessment of the potential hazards.

Core PPE Requirements:
  • Eye and Face Protection: Chemical splash goggles are mandatory. For procedures with a higher risk of splashing, a face shield worn over safety goggles is required[4]. All eye protection must meet ANSI Z87.1 standards[4].

  • Hand Protection: Chemical-resistant gloves are essential. Given the unknown specific chemical resistance of gloves to PHPA, it is recommended to use a double-gloving technique. A flexible laminate glove (e.g., Silver Shield) as an inner layer with a heavy-duty, chemically resistant outer glove (e.g., nitrile or neoprene) provides robust protection[4][5]. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A flame-resistant lab coat is the minimum requirement. For tasks with a higher risk of exposure, consider using a chemical-resistant apron or a disposable coverall[6][7][8]. Long pants and closed-toe shoes are mandatory in the laboratory at all times[8].

  • Respiratory Protection: Work with powdered PHPA should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, or if there is a risk of generating aerosols, a NIOSH-approved respirator may be necessary. The selection of the appropriate respirator should be based on a formal risk assessment.

Operational Plan: From Receipt to Use

A clear and well-rehearsed operational plan is critical for the safe handling of this compound.

Receiving and Storage:
  • Inspect: Upon receipt, visually inspect the container for any damage or leaks.

  • Label: Ensure the container is clearly labeled with the chemical name and associated hazards.

  • Store: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids[9]. The recommended storage temperature for the lithium salt is -20°C.

Handling and Use:

All handling of this compound should be performed within a certified chemical fume hood to contain any dust or aerosols.

Step-by-Step Handling Procedure:

  • Preparation: Before starting, ensure that all necessary PPE is correctly worn and that an emergency eyewash station and safety shower are readily accessible.

  • Weighing: If weighing the solid, do so in the fume hood. Use a disposable weighing boat to minimize contamination of the balance.

  • Dissolving: When preparing solutions, slowly add the this compound to the solvent. If diluting a concentrated acid solution, always add the acid to water, never the other way around, to prevent a violent exothermic reaction[10].

  • Clean-up: After handling, decontaminate the work area and any equipment used.

Handling_Workflow cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Post-Handling prep_ppe Don PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_emergency Locate Emergency Equipment prep_hood->prep_emergency weigh Weigh Solid PHPA prep_emergency->weigh dissolve Prepare Solution weigh->dissolve decontaminate Decontaminate Work Area dissolve->decontaminate dispose_waste Segregate Waste decontaminate->dispose_waste remove_ppe Doff PPE dispose_waste->remove_ppe

Figure 1: A stepwise workflow for the safe handling of this compound.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation:
  • Solid Waste: Unused or contaminated solid this compound should be collected in a clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. The pH of the waste should be noted on the label.

Neutralization of Small Quantities of Acidic Waste:

For very small amounts of acidic waste containing this compound, neutralization may be an option before drain disposal, provided it is permitted by your institution's environmental health and safety (EHS) department.

Neutralization Protocol:

! CAUTION: This procedure should only be performed by trained personnel wearing appropriate PPE in a chemical fume hood.

  • Prepare a neutralizing solution: Use a weak base such as sodium bicarbonate (baking soda) or sodium carbonate.

  • Cool the waste: Place the container of acidic waste in an ice bath to manage the heat generated during neutralization.

  • Slowly add the neutralizing agent: While stirring, slowly add the weak base to the acidic solution.

  • Monitor pH: Continuously monitor the pH of the solution. The target pH should be between 5.5 and 9.5[11].

  • Dispose: Once neutralized, the solution may be poured down the drain, followed by a large volume of water (at least 20 parts water to 1 part neutralized solution), in accordance with local regulations[11].

Disposal_Workflow cluster_decision Waste Assessment cluster_neutralize Neutralization Protocol (in Fume Hood) cluster_hazardous Hazardous Waste Collection start Generated PHPA Waste is_small_quantity Small Quantity? start->is_small_quantity prepare_base Prepare Weak Base is_small_quantity->prepare_base Yes collect_waste Collect in Labeled Container is_small_quantity->collect_waste No cool_waste Cool Acidic Waste prepare_base->cool_waste add_base Slowly Add Base cool_waste->add_base monitor_ph Monitor pH (5.5-9.5) add_base->monitor_ph drain_disposal Drain Disposal (with copious water) monitor_ph->drain_disposal ehs_pickup Arrange for EHS Pickup collect_waste->ehs_pickup

Figure 2: Decision workflow for the disposal of this compound waste.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention[3][12].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[3][12].

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Collect the absorbed material in a sealed container for disposal. For large spills, evacuate the area and contact your institution's EHS department.

By adhering to these guidelines, you can confidently and safely incorporate this compound into your research, ensuring the well-being of yourself and your colleagues while advancing scientific discovery.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Kobo Products. (2021, August 26). Safety Data Sheet.
  • Quora. (2016, June 29). How can you safely dispose of phosphoric acid?
  • Carl ROTH. (n.d.). Safety Data Sheet: Pyruvic acid.
  • Environmental Health and Safety. (n.d.). Pyrophoric Reagents Handling in Research Labs.
  • Canadian Centre for Occupational Health and Safety. (n.d.). Phosphoric Acid (Solutions).
  • Sigma-Aldrich. (n.d.). This compound CAS No. 3913-50-6.
  • Science Equip. (n.d.). How to Handle Caustic and Corrosive Chemicals in a Laboratory.
  • Dartmouth Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry.
  • Sigma-Aldrich. (n.d.). Hydroxypyruvic acid phosphate lithium salt.
  • Cornell University Environmental Health and Safety. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • IsoLab. (n.d.). Hydrofluoric acid.
  • American Chemistry Council. (n.d.). Protective Equipment.
  • Sigma-Aldrich. (2025, May 17). SAFETY DATA SHEET.
  • OSU Seafood Lab. (n.d.). Method Chemicals Disposal.
  • Brigham Young University. (n.d.). A CHEMISTS' GUIDE TO PPE.
  • Sigma-Aldrich. (2025, August 29). SAFETY DATA SHEET.
  • Emory University Environmental Health and Safety Office. (2025-2026). Hazardous Waste - EHSO Manual.
  • Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories.
  • Hydro-X. (2016, May 2). Safety data sheet.
  • World Health Organization. (n.d.). Laboratory Protocol Laboratory Procedure Manual.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.